molecular formula C10H16 B025252 (+)-beta-Pinene CAS No. 19902-08-0

(+)-beta-Pinene

Cat. No.: B025252
CAS No.: 19902-08-0
M. Wt: 136.23 g/mol
InChI Key: WTARULDDTDQWMU-RKDXNWHRSA-N
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Description

(+)-beta-Pinene is a prominent bicyclic monoterpene and a key constituent of pine resin and numerous other plant essential oils. This specific enantiomer is of significant research interest due to its distinct biological activities and role in ecological interactions. In phytochemical and entomological research, this compound is extensively studied for its role as an insect semiochemical, functioning as both an attractant and a repellent for various insect species, thereby informing the development of novel pest management strategies. Its mechanism of action is often associated with interactions with insect olfactory receptors and modulation of neuronal ion channels. Furthermore, it serves as a crucial starting material or chiral building block in organic synthesis for the stereoselective construction of more complex terpenoid structures, flavors, and fragrances. In atmospheric chemistry, it is investigated for its role as a biogenic volatile organic compound (BVOC), where its reaction with atmospheric oxidants influences secondary organic aerosol (SOA) formation and air quality modeling. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTARULDDTDQWMU-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(=C)C1C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CCC(=C)[C@H]1C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173682
Record name beta-Pinene, (+)-
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Molecular Weight

136.23 g/mol
Source PubChem
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CAS No.

19902-08-0
Record name beta-Pinene, (+)-
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Record name beta-Pinene, (+)-
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Record name D-β-Pinene
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Record name β-Pinene, (+)-
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Foundational & Exploratory

A Technical Guide to the Natural Sources and Extraction of (+)-β-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the monoterpene (+)-β-pinene, a chiral molecule with significant potential in pharmaceutical and chemical synthesis. The document details the primary extraction methodologies, presenting quantitative data and experimental protocols to facilitate research and development.

Natural Sources of β-Pinene

β-Pinene is a common bicyclic monoterpene found in the essential oils of many plants. It exists as two enantiomers: (+)-β-pinene and (-)-β-pinene. The enantiomeric composition is highly dependent on the plant species. While (-)-β-pinene is more abundant in many common sources like pine species, (+)-β-pinene can be found in notable quantities in various essential oils. Identifying sources rich in the desired (+)-enantiomer is a critical first step for its isolation.

Turpentine (B1165885), the oleoresin from pine trees, is a major industrial source of pinenes, though it is often rich in the (-)-enantiomer of β-pinene.[1] Essential oils from various herbs and spices are also significant sources.

Table 1: Natural Sources of β-Pinene and Reported Enantiomeric Distribution

Plant SpeciesCommon NamePlant Partβ-Pinene Content in Essential Oil (%)Predominant β-Pinene Enantiomer
Pinus speciesPineNeedles, ResinVaries (e.g., 21.5-55.3% in P. ponderosa)[2](-)[2]
Citrus sinensisSweet OrangePeelVariesNot specified
Citrus limonLemonPeelVariesNot specified
Rosmarinus officinalisRosemaryLeavesVariesNot specified
Cuminum cyminumCuminSeedsVariesNot specified
Piper nigrumBlack PepperFruitVariesNot specified
Myristica fragransNutmegSeedVariesNot specified
HopsHopsConesVariesNot specified
DillDillHerbVariesNot specified
ParsleyParsleyHerbVariesNot specified
BasilBasilLeavesVariesNot specified

Note: The enantiomeric ratio can vary based on geographic location, harvest time, and specific chemotype of the plant.

Extraction Methodologies

The extraction of β-pinene from its natural sources is primarily achieved through the isolation of the essential oil, followed by purification steps if necessary. The choice of extraction method depends on the starting material, desired purity, and scale of operation.

Steam Distillation

Steam distillation is a widely used method for extracting essential oils from plant materials. It is particularly suitable for thermolabile compounds like β-pinene as it allows for vaporization at temperatures below the compound's boiling point.

Experimental Protocol: Laboratory-Scale Steam Distillation of Pine Needles

  • Material Preparation: Fresh pine needles are coarsely chopped to increase the surface area for efficient extraction.

  • Apparatus Setup: A standard laboratory steam distillation apparatus is assembled, consisting of a steam generator, a biomass flask, a condenser, and a collection vessel (e.g., a Clevenger apparatus or a separatory funnel).

  • Distillation: Steam is passed through the chopped pine needles. The steam volatilizes the essential oils, and the mixture of steam and oil vapor is then passed through the condenser.

  • Condensation and Separation: The vapor mixture is cooled and condensed back into a liquid. Due to the immiscibility of the essential oil and water, they form two distinct layers in the collection vessel.

  • Collection: The upper layer of essential oil is carefully separated from the aqueous layer (hydrosol).

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Analysis: The composition of the essential oil, including the percentage of β-pinene and its enantiomeric ratio, is determined using Gas Chromatography-Mass Spectrometry (GC-MS) and chiral GC.

Table 2: Steam Distillation Parameters and Yields (Illustrative)

ParameterValue
Plant MaterialPine Needles
Steam Flow Rate1-2 kg/h per kg of biomass
Distillation Time2-4 hours
Temperature~100 °C
PressureAtmospheric
Essential Oil Yield0.5 - 2.0% (w/w)
β-Pinene Purity in Oil5 - 30%
Solvent Extraction

Solvent extraction is another common method for isolating essential oils. This technique involves the use of an organic solvent to dissolve the desired compounds from the plant matrix.

Experimental Protocol: Laboratory-Scale Solvent Extraction of β-Pinene from Plant Material

  • Material Preparation: The dried and ground plant material is placed in an extraction thimble.

  • Extraction: The thimble is placed in a Soxhlet extractor, and a suitable solvent (e.g., hexane (B92381), ethanol, or a mixture) is added to the flask. The solvent is heated to its boiling point, and its vapor rises, condenses, and drips back onto the plant material, extracting the essential oils. This process is repeated for several cycles.

  • Solvent Removal: After extraction, the solvent is removed from the extract under reduced pressure using a rotary evaporator.

  • Purification: The crude extract can be further purified by techniques such as liquid-liquid extraction or chromatography to isolate β-pinene.

  • Analysis: The purity and enantiomeric composition of the isolated β-pinene are determined by GC-MS and chiral GC.

Table 3: Solvent Extraction Parameters and Yields (Illustrative)

ParameterValue
Plant MaterialDried Rosemary Leaves
SolventHexane
Solvent to Solid Ratio10:1 (v/w)
Extraction Time4-6 hours
TemperatureBoiling point of hexane (69 °C)
Essential Oil Yield2 - 5% (w/w)
β-Pinene Purity in Oil10 - 20%
Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, primarily using carbon dioxide (scCO₂), is a modern and green extraction technique that offers several advantages, including high selectivity, mild operating conditions, and the absence of organic solvent residues.

Experimental Protocol: Supercritical CO₂ Extraction of Essential Oil from Citrus Peel

  • Material Preparation: Dried and milled citrus peels are packed into the extraction vessel.

  • Extraction: Supercritical CO₂ is pumped through the extraction vessel at a specific temperature and pressure. The scCO₂ acts as a solvent, extracting the essential oils.

  • Separation: The CO₂-oil mixture is then passed into a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and release the extracted oil.

  • Collection: The essential oil is collected from the bottom of the separator.

  • Analysis: The chemical profile of the essential oil, including the content and enantiomeric ratio of β-pinene, is analyzed by GC-MS and chiral GC.

Table 4: Supercritical Fluid Extraction Parameters and Yields for Orange Peel Essential Oil

ParameterOptimized Value
Pressure347.07 atm
Temperature55 °C
Dynamic Extraction Time30.16 min
CO₂ Flow Rate2-4 L/min
CosolventEthanol (optional, to enhance extraction of more polar compounds)
Essential Oil Yield0.04 - 1.18% (w/w)[3]
β-Pinene Purity in OilVaries
Fractional Distillation of Turpentine

For the industrial production of β-pinene, fractional distillation of crude sulfate turpentine is the most common method.[4] This process separates the different terpene components based on their boiling points.

Experimental Protocol: Fractional Distillation of Turpentine

  • Pre-treatment: Crude turpentine is often pre-treated to remove sulfur compounds and other impurities.

  • Fractional Distillation: The purified turpentine is heated in a distillation column. The more volatile components, such as α-pinene (boiling point ~155-156 °C), vaporize first and are collected as the top fraction. As the temperature increases, fractions richer in β-pinene (boiling point ~166-167 °C) are collected.

  • Purification: The collected β-pinene fraction may undergo further distillation or other purification steps to achieve the desired purity.

  • Analysis: The purity of the isolated β-pinene is determined by GC.

Table 5: Fractional Distillation of Turpentine - Product Purity

ProductPurity
α-Pinene>95%
β-Pinene>90%[5]

Visualizing the Processes

To better understand the relationships and workflows, the following diagrams have been generated using the DOT language.

Extraction_Workflow cluster_start Starting Material cluster_extraction Primary Extraction cluster_purification Purification cluster_product Final Product Plant_Material Plant Material (e.g., Pine Needles, Citrus Peel) Steam_Dist Steam Distillation Plant_Material->Steam_Dist Solvent_Ext Solvent Extraction Plant_Material->Solvent_Ext SFE Supercritical Fluid Extraction (SFE) Plant_Material->SFE Turpentine Crude Turpentine Fractional_Dist Fractional Distillation Turpentine->Fractional_Dist Steam_Dist->Fractional_Dist Solvent_Ext->Fractional_Dist SFE->Fractional_Dist Chromatography Chromatography Fractional_Dist->Chromatography Beta_Pinene (+)-β-Pinene Fractional_Dist->Beta_Pinene Chromatography->Beta_Pinene

Caption: General workflow for the extraction and purification of (+)-β-Pinene.

Extraction_Methods_Classification cluster_main Extraction Methods for β-Pinene cluster_conventional cluster_modern Conventional Conventional Methods Steam_Dist Steam Distillation Conventional->Steam_Dist Solvent_Ext Solvent Extraction Conventional->Solvent_Ext Frac_Dist Fractional Distillation (from Turpentine) Conventional->Frac_Dist Modern Modern Methods SFE Supercritical Fluid Extraction (SFE) Modern->SFE MAE Microwave-Assisted Extraction (MAE) Modern->MAE UAE Ultrasound-Assisted Extraction (UAE) Modern->UAE

Caption: Classification of extraction methods for β-Pinene.

Conclusion

The selection of a suitable natural source and an efficient extraction and purification method are paramount for obtaining high-purity (+)-β-pinene. While turpentine remains a primary industrial feedstock, the exploration of essential oils from various botanicals offers alternative sources that may be richer in the desired (+)-enantiomer. Steam distillation and solvent extraction are well-established conventional methods, while supercritical fluid extraction presents a green and highly tunable alternative. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field, enabling further investigation into the therapeutic and synthetic applications of (+)-β-pinene. Further research is warranted to expand the database of plants with high concentrations of (+)-β-pinene and to optimize extraction protocols for maximizing its yield and purity.

References

An In-depth Technical Guide to (+)-β-Pinene: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-β-Pinene is a bicyclic monoterpene, an organic compound found abundantly in nature, particularly in the resin of coniferous trees.[1] As one of the two isomers of pinene, the other being α-pinene, it is a subject of significant interest in various scientific fields, including synthetic chemistry and drug development, due to its unique chemical structure and biological activity. This guide provides a comprehensive overview of the chemical structure, stereochemistry, physical and spectroscopic properties, and key chemical transformations of (+)-β-pinene.

Chemical Structure

β-Pinene is a bicyclic monoterpene with the molecular formula C10H16.[2] Its structure is characterized by a bicyclo[3.1.1]heptane skeleton with a gem-dimethyl group at C6 and an exocyclic double bond at C2.[3] This exocyclic double bond is the primary structural feature that distinguishes β-pinene from its isomer, α-pinene, which possesses an endocyclic double bond.[3]

The IUPAC name for (+)-β-pinene is (1R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane .[4]

beta_pinene_structure cluster_pinene (+)-β-Pinene Structure C1 C2 C1->C2 C7 C1->C7 C3 C2->C3 C10 C2->C10 C4 C3->C4 C5 C4->C5 C6 C5->C6 C5->C7 C6->C1 C8 C6->C8 C9 C6->C9 l1 l2 l3 l4 l5 l6 l7 l8 l9 l10 biosynthesis_pathway GPP Geranyl Pyrophosphate LPP Linaloyl Pyrophosphate GPP->LPP Isomerization Carbocation Pinene Carbocation Intermediate LPP->Carbocation Cyclization alpha_Pinene α-Pinene Carbocation->alpha_Pinene -H⁺ (from C6) beta_Pinene (+)-β-Pinene Carbocation->beta_Pinene -H⁺ (from C10) key_reactions beta_Pinene (+)-β-Pinene Ozonolysis Ozonolysis (1. O₃ 2. Reductive Workup) beta_Pinene->Ozonolysis Pyrolysis Pyrolysis (~500°C) beta_Pinene->Pyrolysis Prins Prins Reaction (+ HCHO, Acid Catalyst) beta_Pinene->Prins Nopinone Nopinone Ozonolysis->Nopinone Myrcene Myrcene Pyrolysis->Myrcene Nopol Nopol Prins->Nopol

References

The Biosynthetic Pathway of (+)-β-Pinene in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of (+)-β-pinene, a prominent bicyclic monoterpene found throughout the plant kingdom. This document details the enzymatic steps, key intermediates, and regulatory aspects of its formation. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for pathway investigation, and visual representations of the core biochemical processes to support research and development in fields ranging from chemical ecology to drug discovery.

The Core Biosynthetic Pathway

The biosynthesis of (+)-β-pinene originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids of plant cells. This pathway synthesizes the fundamental five-carbon building blocks of all isoprenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1][2][3]

The subsequent steps, central to the formation of (+)-β-pinene, are catalyzed by two key enzymes:

  • Geranyl Diphosphate Synthase (GPPS): This enzyme catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the ten-carbon intermediate, geranyl diphosphate (GPP).[1][4] GPP serves as the universal precursor for all monoterpenes.

  • (+)-β-Pinene Synthase (PS): This specialist enzyme, a member of the terpene synthase (TPS) family, facilitates the complex cyclization of the linear GPP molecule into the bicyclic structure of (+)-β-pinene.[5][6] The reaction mechanism involves the isomerization of GPP to a linalyl diphosphate intermediate, followed by a series of carbocation rearrangements and the final deprotonation to yield the specific pinene isomer.[7][8] The stereochemistry of the final product is strictly controlled by the specific pinene synthase involved.[7] For instance, Cyclase III from Salvia officinalis (sage) is known to produce roughly equal amounts of (+)-α-pinene and (+)-β-pinene.[5][9]

Quantitative Data

The efficiency and output of the (+)-β-pinene biosynthetic pathway are governed by the kinetic properties of its enzymes and the resulting concentration of the final product within the plant. The following tables summarize key quantitative data from relevant plant species.

Table 1: Kinetic Parameters of Geranyl Diphosphate Synthase (GPPS)

Plant SpeciesEnzyme FormSubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference
Salvia officinalisHomodimerIPP12.50.493.9 x 10⁴[10]
DMAPP7.7--[10]
Phalaenopsis bellinaHomodimerIPP5.80.0325.5 x 10³[10]
DMAPP11.2--[10]
Humulus lupulusHeterodimerIPP2.50.187.2 x 10⁴[10]
DMAPP5.0--[10]

Table 2: Kinetic Parameters of Pinene Synthases

Plant SpeciesEnzymeMajor ProductsKₘ for GPP (µM)Reference
Pinus taeda(-)-β-Pinene Synthase(-)-β-Pinene3[7]
Artemisia annuaAaTPS5Camphene, (-)-α-Pinene, (-)-β-PineneNot specified[1]
Salvia officinalisCyclase II(-)-α-Pinene, (-)-β-Pinene, (-)-CampheneNot specified[11]
Salvia officinalisCyclase III(+)-α-Pinene, (+)-β-PineneNot specified[12]

Table 3: Concentration of β-Pinene in Various Plant Species

Plant SpeciesTissue/Fractionβ-Pinene Concentration (% of total oil/oleoresin)Reference
Salvia officinalisEssential Oil3.08 - 9.14[13]
Artemisia annuaEssential Oil (vegetative stage)0.4[4]
Pinus taedaXylem OleoresinVaries with age and height[5]
Artemisia annuaEssential Oil (wild, Bulgaria)Not a major component[14]
Salvia officinalis (Tunisia)Essential Oil5.19[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to investigate the (+)-β-pinene biosynthetic pathway.

Extraction of Monoterpene Synthases from Plant Tissues

This protocol describes a general method for the extraction of active monoterpene synthases.

Materials:

  • Fresh or frozen plant tissue (e.g., leaves, needles, xylem shavings)

  • Liquid nitrogen

  • Extraction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM Dithiothreitol (DTT), 10% (v/v) glycerol, 1% (w/v) polyvinylpyrrolidone (B124986) (PVP), 1 mM Phenylmethylsulfonyl fluoride (B91410) (PMSF)

  • Mortar and pestle or a suitable homogenizer

  • Cheesecloth

  • Centrifuge and centrifuge tubes

Procedure:

  • Freeze the plant tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a beaker containing ice-cold Extraction Buffer (approximately 3 mL of buffer per gram of tissue).

  • Stir the mixture on ice for 15-20 minutes to allow for enzyme extraction.

  • Filter the homogenate through several layers of cheesecloth to remove cell debris.

  • Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet any remaining solids.

  • Carefully collect the supernatant, which contains the crude enzyme extract. This extract can be used directly for activity assays or subjected to further purification steps like ammonium (B1175870) sulfate (B86663) precipitation or chromatography.

Pinene Synthase Activity Assay

This protocol outlines the procedure to measure the enzymatic activity of pinene synthase.

Materials:

  • Crude or purified enzyme extract

  • Assay Buffer: 25 mM HEPES (pH 7.4), 15 mM MgCl₂, 5 mM DTT

  • Substrate: Geranyl diphosphate (GPP) solution (e.g., 10 mM stock in a suitable buffer)

  • Organic solvent for extraction (e.g., n-hexane or diethyl ether) containing an internal standard (e.g., nonyl acetate (B1210297) or isobutylbenzene)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • In a glass vial, prepare the reaction mixture by combining the Assay Buffer and the enzyme extract.

  • Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the GPP substrate to a final concentration of 10-50 µM.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at the chosen temperature.

  • Stop the reaction by adding an equal volume of the organic solvent containing the internal standard.

  • Vortex the mixture vigorously to extract the monoterpene products into the organic phase.

  • Centrifuge briefly to separate the phases.

  • Analyze the organic phase by GC-MS to identify and quantify the pinene isomers produced.

GC-MS Analysis of Monoterpene Products

This protocol provides a general guideline for the analysis of monoterpenes using GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms).

Typical GC Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 5°C/min to 150°C

    • Ramp: 20°C/min to 250°C, hold for 5 minutes

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Electron Ionization (EI) Energy: 70 eV

    • Scan Range: m/z 40-350

Data Analysis:

  • Identify the pinene isomers by comparing their retention times and mass spectra with those of authentic standards and reference libraries (e.g., NIST).

  • Quantify the products by integrating the peak areas and comparing them to the peak area of the internal standard.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the steps to quantify the transcript levels of pinene synthase genes.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from plant tissues using a suitable kit or a manual method (e.g., Trizol).

  • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit according to the manufacturer's instructions.[15]

2. qRT-PCR:

  • Design and validate specific primers for the target pinene synthase gene(s) and a stable reference gene (e.g., actin, ubiquitin).

  • Prepare the qRT-PCR reaction mixture containing cDNA, primers, and a suitable SYBR Green master mix.

  • Perform the qRT-PCR on a real-time PCR system with a typical thermal cycling profile:

    • Initial denaturation (e.g., 95°C for 3 minutes)

    • 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 30 seconds).

    • Include a melt curve analysis to verify the specificity of the amplification.

3. Data Analysis:

  • Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.[2]

Visualizing the Pathway and Experimental Workflow

Graphical representations are crucial for understanding complex biological systems and experimental designs. The following diagrams were generated using the DOT language.

Biosynthetic_Pathway cluster_MEP MEP Pathway (Plastid) cluster_Monoterpene Monoterpene Biosynthesis Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose-5-P Pyruvate->DXP GAP Glyceraldehyde-3-P GAP->DXP MEP 2-C-Methyl-D-erythritol-4-P DXP->MEP DXR IPP_DMAPP IPP & DMAPP MEP->IPP_DMAPP Multiple Steps GPP Geranyl Diphosphate (GPP) IPP_DMAPP->GPP GPPS LPP (+)-(3S)-Linalyl-PP (intermediate) GPP->LPP Pinene Synthase Pinene_Carbocation Pinanyl Carbocation (intermediate) LPP->Pinene_Carbocation Cyclization Beta_Pinene (+)-β-Pinene Pinene_Carbocation->Beta_Pinene Deprotonation

Caption: Biosynthetic pathway of (+)-β-pinene from the MEP pathway precursors.

Experimental_Workflow cluster_Biochemical Biochemical Analysis cluster_Molecular Molecular Biology Analysis cluster_Integration Data Integration & Interpretation Plant_Material Plant Material (e.g., Leaves, Xylem) Enzyme_Extraction Enzyme Extraction Plant_Material->Enzyme_Extraction RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction Enzyme_Assay Pinene Synthase Assay (with GPP substrate) Enzyme_Extraction->Enzyme_Assay GC_MS GC-MS Analysis Enzyme_Assay->GC_MS Product_ID Product Identification & Quantification GC_MS->Product_ID Data_Integration Integrate Biochemical & Molecular Data Product_ID->Data_Integration cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR cDNA_Synthesis->qRT_PCR Gene_Expression Gene Expression Analysis qRT_PCR->Gene_Expression Gene_Expression->Data_Integration Pathway_Elucidation Elucidate Pathway Regulation Data_Integration->Pathway_Elucidation

Caption: A logical workflow for investigating the (+)-β-pinene biosynthetic pathway.

References

A Technical Guide on the Pharmacological Properties of (+)-β-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: (+)-β-Pinene is a naturally occurring bicyclic monoterpene found in the essential oils of numerous plants, including conifers.[1][2] This document provides an in-depth technical overview of its diverse pharmacological properties, supported by preclinical data. Key activities include significant antimicrobial, neuropharmacological, anti-inflammatory, analgesic, and anticancer effects. This guide summarizes quantitative data, details relevant experimental protocols, and illustrates key mechanistic pathways to support further research and development of (+)-β-pinene as a potential therapeutic agent. A wide range of pharmacological activities have been reported for β-pinene, including antimicrobial, anti-inflammatory, antioxidant, anticonvulsant, analgesic, and antitumor effects.[2][3][4][5]

Neuropharmacological Properties

(+)-β-Pinene has demonstrated significant activity within the central nervous system, exhibiting antidepressant, anxiolytic, and anticonvulsant properties in various preclinical models. These effects are primarily mediated through its interaction with the monoaminergic neurotransmitter systems.

Studies in rodent models have shown that β-pinene possesses antidepressant-like effects.[6][7] Its mechanism of action is linked to the modulation of the monoaminergic system, involving serotonergic (5-HT1A), noradrenergic (β-adrenergic), and dopaminergic (D1) pathways.[6][8][9] In the forced swimming test, β-pinene was found to increase mobility, an effect that was blocked by antagonists for 5-HT1A, β-adrenergic, and D1 receptors.[6] This suggests that (+)-β-pinene may act similarly to existing antidepressant drugs that target these signaling pathways.[6]

Signaling Pathway for Antidepressant-like Effects

G cluster_0 Monoaminergic Systems b_pinene (+)-β-Pinene receptor_5ht1a 5-HT1A Receptor b_pinene->receptor_5ht1a interacts with receptor_beta_adr β-Adrenergic Receptor b_pinene->receptor_beta_adr interacts with receptor_d1 Dopamine D1 Receptor b_pinene->receptor_d1 interacts with serotonergic Serotonergic Pathway receptor_5ht1a->serotonergic modulates noradrenergic Noradrenergic Pathway receptor_beta_adr->noradrenergic modulates dopaminergic Dopaminergic Pathway receptor_d1->dopaminergic modulates effect Antidepressant-like Effect (Increased Mobility) serotonergic->effect noradrenergic->effect dopaminergic->effect

Caption: Monoaminergic pathways modulated by (+)-β-pinene.

β-pinene has been shown to possess anticonvulsant effects in pentylenetetrazole (PTZ)-induced seizure models in mice.[10][11] While both α- and β-pinene were tested, only β-pinene demonstrated a significant anticonvulsant effect at specific doses.[10][11] Oral administration of β-pinene at a dose of 400 mg/kg significantly decreased seizure intensity and increased the time to death in the animal models.[11] The estimated oral LD50 for β-pinene was determined to be greater than 2000 mg/kg, indicating low acute toxicity.[11] The mechanism may involve the modulation of GABAergic systems.[10]

Table 1: Neuropharmacological Effects of (+)-β-Pinene in Animal Models

Pharmacological Effect Animal Model Dosing and Administration Key Quantitative Results Reference(s)
Antidepressant Mouse (Forced Swim Test) 100 mg/kg, i.p. ~2-fold increase in mobility compared to imipramine. [6]
Anticonvulsant Mouse (PTZ-induced) 400 mg/kg, p.o. Significantly decreased seizure intensity; increased time of death. [11]

| Toxicity (Acute) | Mouse | Up to 2000 mg/kg, p.o. | LD50 > 2000 mg/kg. |[11] |

The FST is a standard preclinical model for assessing antidepressant-like activity.

  • Animals: Male Swiss mice (25-30 g) are used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Drug Administration: Mice are treated intraperitoneally (i.p.) with (+)-β-pinene (e.g., 100 mg/kg), a vehicle control (e.g., saline with a surfactant), or a positive control like imipramine.

  • Procedure: Thirty minutes after injection, mice are individually placed into a transparent glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Observation: The animals are recorded for a period of 6 minutes. The duration of immobility (when the mouse remains floating with only minor movements to keep its head above water) is scored during the last 4 minutes of the test.

  • Data Analysis: A reduction in immobility time is indicative of an antidepressant-like effect. Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Antimicrobial Activity

(+)-β-Pinene has demonstrated broad-spectrum microbicidal activity against various pathogenic fungi and bacteria.[12][13] Notably, the antimicrobial effects are enantiomer-specific, with the (+)-enantiomers of both α- and β-pinene showing activity while the (-)-enantiomers are inactive.[3][12][13]

The compound is particularly effective against fungi, with lower Minimum Inhibitory Concentrations (MICs) observed for species like Cryptococcus neoformans compared to bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[3][12] Time-kill curve analysis showed that (+)-β-pinene was highly toxic to Candida albicans, eliminating 100% of the inoculum within 60 minutes.[12][13][14] Furthermore, it exhibits synergistic activity with conventional antibiotics such as ciprofloxacin (B1669076) against MRSA.[12][13][14]

Table 2: Antimicrobial Activity of (+)-β-Pinene

Microorganism Test Quantitative Result (µg/mL) Reference(s)
Candida albicans MIC 312 [12]
Cryptococcus neoformans MIC 117 [12]
Rhizopus oryzae MIC 2500 [12]

| MRSA | MIC | 4150 |[12] |

The MIC is determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Microbial strains are cultured on appropriate agar (B569324) plates. Colonies are suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted in culture broth to the final target concentration.

  • Assay Setup: The assay is performed in 96-well microtiter plates. (+)-β-Pinene is serially diluted in the appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton for bacteria).

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbe only) and negative (broth only) controls are included.

  • Incubation: Plates are incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of (+)-β-pinene that completely inhibits visible growth of the microorganism.

Anti-inflammatory and Analgesic Properties

Preclinical studies support the anti-inflammatory and analgesic potential of β-pinene.[1][15][16][17] Its anti-inflammatory mechanism involves the modulation of key inflammatory pathways. It has been shown to reduce the production of pro-inflammatory markers such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) in lipopolysaccharide (LPS)-challenged macrophages.[18] This is achieved by suppressing the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[18]

The analgesic effects have been observed in models of inflammatory and neuropathic pain.[18][19] Essential oils rich in β-pinene have been shown to inhibit nociception in acetic acid-induced writhing, formalin, and hot-plate tests in mice.[17]

Anti-inflammatory Signaling Pathway

G cluster_1 Inflammatory Cascade lps Inflammatory Stimulus (e.g., LPS) nfkb NF-κB Pathway lps->nfkb activates b_pinene (+)-β-Pinene b_pinene->nfkb inhibits cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) nfkb->cytokines promotes transcription of inflammation Inflammatory Response cytokines->inflammation

Caption: Inhibition of the NF-κB pathway by (+)-β-pinene.

Anticancer Activity

β-pinene has demonstrated potential as an anticancer agent, particularly in synergistic combinations.[3] Studies have shown that a combination of β-pinene with the chemotherapeutic drug paclitaxel (B517696) exerts a significant synergistic antitumor effect against non-small-cell lung carcinoma (NSCLC) cells.[20][21] This combination was found to enhance paclitaxel-stimulated mitotic cell cycle arrest and apoptosis.[3] In leukemia cell models, β-pinene has been shown to inhibit cell proliferation and induce apoptosis, suggesting a potential role in controlling the expansion of malignant cells.[22]

Table 3: Anticancer Activity of β-Pinene

Cancer Type Model Treatment Key Finding Reference(s)
Non-Small-Cell Lung Carcinoma (NSCLC) A549 & H460 cell lines β-Pinene + Paclitaxel Synergistic effect; enhanced apoptosis and mitotic arrest. [3][20]

| Leukemia | In vitro cell models | β-Pinene | Inhibition of leukemia cell growth and induction of apoptosis. |[22] |

Pharmacokinetics

β-pinene is a lipophilic compound, which allows for its ready absorption through dermal application.[23] Studies involving both dermal application and inhalation of related monoterpenes like α-pinene show a rapid increase in plasma levels, followed by fast distribution into tissues and subsequent elimination through metabolism and excretion.[23][24] The bioavailability of pinenes can be limited by their rapid metabolism and elimination from the body.[25] The total blood clearance for α-pinene is high (approx. 1.1 L·h⁻¹·kg⁻¹), with a small fraction eliminated unchanged in exhaled air (~8%) and urine (<0.001%), indicating extensive metabolic conversion.[24]

General Workflow for a Pharmacokinetic Study

G cluster_2 Pharmacokinetic Analysis Workflow admin Compound Administration (p.o., i.v., etc.) sampling Serial Blood Sampling admin->sampling processing Sample Processing (Plasma Separation) sampling->processing analysis LC-MS/MS Quantification processing->analysis modeling Pharmacokinetic Modeling (ADME) analysis->modeling

Caption: Typical workflow for a preclinical pharmacokinetic study.

Conclusion and Future Directions

The available preclinical evidence strongly suggests that (+)-β-pinene is a pharmacologically active molecule with significant therapeutic potential across several domains, including neurology, infectious diseases, inflammation, and oncology. Its well-defined mechanisms of action, particularly its modulation of the monoaminergic and NF-κB pathways, provide a solid foundation for further investigation.

Future research should focus on comprehensive dose-response studies, chronic toxicity evaluations, and elucidation of its metabolic pathways. The synergistic effects observed with conventional drugs like paclitaxel and ciprofloxacin are particularly promising and warrant further exploration in advanced preclinical models. Ultimately, well-designed clinical trials are necessary to translate these promising preclinical findings into tangible therapeutic applications for human health.

References

(+)-beta-Pinene derivatives and their potential applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (+)-beta-Pinene Derivatives and Their Potential Applications

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound derivatives, focusing on their synthesis, biological activities, and potential therapeutic applications. The document is structured to offer actionable insights and detailed methodologies for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, a bicyclic monoterpene, is a readily available and versatile chiral building block derived from natural sources, primarily the essential oils of pine trees.[1][2] Its unique strained ring system and reactive double bond make it an attractive starting material for the synthesis of a diverse array of derivatives with significant pharmacological potential.[3] Research into its derivatives has revealed promising activities, including antifungal, antimicrobial, and anticancer properties, positioning them as valuable leads in the development of new therapeutic agents.[4][5][6]

Synthesis of Key this compound Derivatives

The chemical modification of this compound allows for the introduction of various functional groups, leading to compounds with enhanced biological activity. Key synthetic pathways often involve the functionalization of the exocyclic double bond.

Synthesis of Myrtanol (B1616370) and Myrtanyl Acid Derivatives

A common strategy involves the conversion of β-pinene to myrtanol via hydroboration, followed by oxidation to myrtanyl acid. This acid can then be converted into a variety of amide and acylthiourea derivatives.[7]

G

Caption: Synthetic workflow from (+)-β-Pinene to bioactive derivatives.

Synthesis of Thiazole (B1198619) Derivatives

Thiazole-containing compounds are known for their broad spectrum of biological activities. Novel anticancer agents have been developed by incorporating a thiazole moiety onto the β-pinene scaffold.[5]

Data on Biological Activities

The derivatization of this compound has yielded compounds with potent and, in some cases, broad-spectrum biological activities. The following tables summarize the quantitative data from various studies.

Table 1: Antifungal Activity of Myrtanyl Amide and Acylthiourea Derivatives

The following IC₅₀ values demonstrate the in vitro activity of various derivatives against common plant pathogens.[7][8]

CompoundC. gloeosporioidesF. proliferatumA. kikuchianaPhomopsis sp.P. capsici
4e 108.31 µmol/L39.21 µmol/L77.26 µmol/L57.18 µmol/L>500 µmol/L
4h 134.19 µmol/L41.98 µmol/L101.42 µmol/L120.53 µmol/L>500 µmol/L
4j 198.72 µmol/L201.15 µmol/L154.29 µmol/L131.67 µmol/L>500 µmol/L
4o >500 µmol/L>500 µmol/L>500 µmol/L>500 µmol/L0.18 µmol/L
4q 201.43 µmol/L187.33 µmol/L145.67 µmol/L100.29 µmol/L24.38 µmol/L
4r 21.64 µmol/L 210.54 µmol/L103.51 µmol/L115.47 µmol/L25.16 µmol/L
Carbendazim0.87 µmol/L2.62 µmol/L1.05 µmol/L1.57 µmol/L3.43 µmol/L
Table 2: Anticancer Activity of β-Pinene-Based Thiazole Derivatives

A series of β-pinene-based thiazole derivatives were evaluated for their in vitro cytotoxic activity against three human cancer cell lines.[5]

CompoundHela (Cervical Cancer)CT-26 (Colon Carcinoma)SMMC-7721 (Hepatoma)
5a 20.16 ± 0.21 µM25.48 ± 0.18 µM23.14 ± 0.25 µM
5d 10.24 ± 0.11 µM15.36 ± 0.24 µM13.52 ± 0.19 µM
5g 3.48 ± 0.14 µM 8.84 ± 0.16 µM 6.69 ± 0.15 µM
5j 12.15 ± 0.19 µM19.85 ± 0.21 µM15.43 ± 0.17 µM
Cisplatin 8.52 ± 0.15 µM13.27 ± 0.13 µM10.23 ± 0.16 µM
Table 3: Antimicrobial Activity of Bis-Hydronopyl Quaternary Ammonium Salts

Three bis-hydronopyl derivatives of β-pinene were assessed for their activity against various plant pathogenic fungi and bacteria.[9]

CompoundOrganismEC₅₀ (µg/mL)MIC (µg/mL)
3a C. acutatum0.538 -
3a T. cucumeris1.09-
3a E. coli-12.5
3a S. aureus-6.25
3b C. acutatum1.77-
3b E. coli-25
3b S. aureus-12.5
3c C. acutatum1.45-
3c E. coli-25
3c S. aureus-12.5
CarbendazimC. acutatum0.61-

Mechanism of Action: Induction of Apoptosis

Further investigation into the anticancer properties of the β-pinene-based thiazole derivative 5g revealed that its cytotoxic effects on Hela cells are mediated through the induction of apoptosis via a mitochondrial-dependent pathway.[5] This process involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the activation of key apoptotic proteins.[5][10]

G

Caption: Apoptosis induction pathway by a β-pinene thiazole derivative.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Synthesis of Myrtanyl Acid Amide Derivatives[7]
  • Synthesis of Myrtanol: To a solution of β-pinene (0.2 mol) in tetrahydrofuran (B95107) (THF, 100 mL), a 1 M solution of borane (B79455) in THF (BH₃-THF, 80 mL) is added dropwise at 0 °C under a nitrogen atmosphere. The mixture is stirred at room temperature for 4 hours. Subsequently, water (20 mL), a 3 M NaOH solution (30 mL), and 30% H₂O₂ (30 mL) are added sequentially while maintaining the temperature below 20 °C. The reaction mixture is then stirred for an additional 4 hours at 50 °C. After cooling, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield myrtanol.

  • Synthesis of Myrtanyl Acid: Myrtanol (0.2 mol) is dissolved in glacial acetic acid (200 mL). This solution is slowly added to a solution of chromic anhydride (B1165640) (CrO₃, 0.6 mol) in glacial acetic acid (250 mL) and water (50 mL). The mixture is stirred at room temperature for 10 hours. The resulting solution is poured into ice water and extracted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated to give myrtanyl acid.

  • Synthesis of Amide Derivatives: Myrtanyl acid (10 mmol) is dissolved in SOCl₂ (10 mL) and refluxed for 4 hours. Excess SOCl₂ is removed by distillation. The resulting acyl chloride is dissolved in anhydrous dichloromethane (B109758) (20 mL) and added dropwise to a solution of the desired amine (11 mmol) and triethylamine (B128534) (15 mmol) in dichloromethane (30 mL) at 0 °C. The mixture is stirred at room temperature for 5 hours, then washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

In Vitro Antifungal Activity Assay (Mycelial Growth Rate Method)[8]
  • The synthesized compounds are dissolved in acetone (B3395972) to prepare stock solutions.

  • The stock solutions are added to potato dextrose agar (B569324) (PDA) medium to achieve the desired final concentrations.

  • The medium is poured into sterile Petri dishes. A control group containing acetone and a blank group without any solvent are also prepared.

  • A 5 mm mycelial disc of the test fungus, taken from the edge of a 3-day-old culture, is placed in the center of each plate.

  • The plates are incubated at 25 ± 1 °C.

  • When the mycelial growth in the blank group reaches the edge of the plate, the diameter of the mycelial colony in all plates is measured.

  • The percentage of inhibition is calculated, and the data is used to determine the IC₅₀ value for each compound.

In Vitro Anticancer Activity Assay (MTT Assay)[11]
  • Human cancer cell lines (e.g., Hela, CT-26, SMMC-7721) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37 °C in a 5% CO₂ incubator.

  • Cells are seeded into 96-well plates at a density of 5×10³ cells/well and allowed to attach overnight.

  • The medium is replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for a specified period (e.g., 48 hours).

  • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 490 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the control, and IC₅₀ values are determined.

Conclusion

This compound is a valuable, renewable resource for the synthesis of structurally diverse and biologically active molecules. Its derivatives have demonstrated significant potential as antifungal, antimicrobial, and anticancer agents. The data and protocols presented in this guide highlight the promising opportunities for developing novel therapeutics from this natural scaffold. Further research, including lead optimization, in vivo efficacy studies, and toxicological profiling, is warranted to translate these findings into clinical applications.

References

The Antimicrobial Action of (+)-β-Pinene: A Technical Deep Dive for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanisms of a Promising Natural Antimicrobial Agent

Introduction

(+)-β-Pinene, a bicyclic monoterpene found abundantly in the essential oils of many plants, has emerged as a compound of significant interest in the search for novel antimicrobial agents.[1][2][3] Its demonstrated efficacy against a spectrum of pathogenic bacteria and fungi, including drug-resistant strains, underscores its potential as a standalone therapeutic or as an adjuvant to conventional antibiotics. This technical guide provides a comprehensive overview of the known mechanisms of action of (+)-β-pinene as an antimicrobial agent, intended for researchers, scientists, and drug development professionals. We will delve into its effects on microbial structures and functions, present quantitative data, detail experimental protocols, and visualize the key pathways and processes involved.

Core Antimicrobial Mechanisms of (+)-β-Pinene

The antimicrobial activity of (+)-β-pinene is multifaceted, involving a combination of actions that disrupt microbial viability and virulence. The primary mechanisms identified to date include disruption of cell membrane integrity and function, inhibition of essential enzymes, and interference with biofilm formation.

Disruption of Microbial Cell Membrane Integrity and Function

A primary target of (+)-β-pinene is the microbial cell membrane, a critical barrier for maintaining cellular homeostasis. Its lipophilic nature facilitates its interaction with and insertion into the lipid bilayer, leading to a cascade of disruptive events.

Studies on yeast have shown that β-pinene can inhibit the transport of protons and potassium ions, with a more pronounced effect when ethanol (B145695) is the substrate, suggesting a mitochondrial localization of this inhibition.[4][5] This disruption of ion gradients leads to the depolarization of the cell membrane. The dissipation of the membrane potential is a critical event that compromises cellular energy production and transport processes, ultimately leading to cell death. While direct studies on bacterial membrane potential are needed, it is plausible that a similar mechanism of action occurs.

The insertion of (+)-β-pinene into the cell membrane is thought to increase its fluidity, leading to a loss of its selective permeability.[4] This is evidenced by the leakage of essential intracellular components, such as potassium ions. Although direct quantification of potassium leakage induced by (+)-β-pinene in bacteria is not extensively documented, this is a recognized mechanism for many lipophilic antimicrobial compounds.

Inhibition of Microbial Enzymes

(+)-β-Pinene has been shown to inhibit the activity of several microbial enzymes that are crucial for pathogenesis and survival.

Significant inhibitory effects of (+)-β-pinene have been observed against phospholipase and esterase enzymes, particularly in Cryptococcus neoformans.[6][7] At sub-inhibitory concentrations, (+)-β-pinene was found to inhibit 72% of esterase activity in this fungus.[6][7] Phospholipases and esterases are important virulence factors for many pathogens, involved in host cell damage and nutrient acquisition. Their inhibition by (+)-β-pinene can therefore directly attenuate the pathogenicity of the microorganism.

While the current body of research primarily highlights the inhibition of these two enzyme classes, the broad-spectrum activity of (+)-β-pinene suggests that other essential microbial enzymes may also be targeted. Further investigation into its effects on enzymes involved in key metabolic pathways such as respiratory chain enzymes, DNA replication (e.g., DNA gyrase), and cell wall synthesis (e.g., sortases) is warranted.

Anti-Biofilm Activity

Bacterial and fungal biofilms present a major challenge in clinical settings due to their inherent resistance to antimicrobial agents. (+)-β-Pinene has demonstrated significant activity in preventing the formation of biofilms.

Studies on Candida albicans have shown that (+)-β-pinene can significantly reduce biofilm formation.[1][6] At its Minimum Inhibitory Concentration (MIC), it reduced biofilm formation by 54%, and at twice the MIC, it completely prevented biofilm formation.[1][6] The exact mechanism by which (+)-β-pinene inhibits biofilm formation is still under investigation but may involve the disruption of cell adhesion, interference with quorum sensing pathways, and/or inhibition of the production of the extracellular polymeric substance (EPS) matrix that encases the biofilm.

Quorum sensing (QS) is a cell-to-cell communication system that regulates gene expression in response to population density and is often crucial for biofilm formation and virulence factor production. While direct evidence for the inhibition of specific QS pathways by (+)-β-pinene is still emerging, the ability of many natural compounds to interfere with QS signaling suggests this as a plausible mechanism for its anti-biofilm activity.

Synergistic Effects with Conventional Antimicrobials

A particularly promising aspect of (+)-β-pinene is its ability to act synergistically with conventional antibiotics, potentially restoring the efficacy of drugs against resistant strains.

A significant synergistic effect has been observed when (+)-β-pinene is combined with ciprofloxacin (B1669076) against methicillin-resistant Staphylococcus aureus (MRSA).[6][7] This combination resulted in a substantial reduction in the MIC of both compounds.[6][7] While the precise molecular mechanism is not fully elucidated, it is hypothesized that (+)-β-pinene may increase the permeability of the bacterial cell wall and membrane, thereby facilitating the entry of ciprofloxacin to its intracellular target, DNA gyrase. Another potential mechanism is the inhibition of efflux pumps, which are a major contributor to antibiotic resistance by actively transporting drugs out of the bacterial cell. Terpenes, as a class of molecules, have been shown to inhibit bacterial efflux pumps, suggesting a similar role for (+)-β-pinene.[8][9]

Quantitative Data Summary

The following tables summarize the available quantitative data on the antimicrobial activity of (+)-β-pinene.

Table 1: Minimum Inhibitory Concentrations (MIC) of (+)-β-Pinene against Various Microorganisms

MicroorganismStrainMIC (µg/mL)Reference(s)
Candida albicansATCC 10231187[1]
Cryptococcus neoformansATCC 2895778.12[1]
Rhizopus oryzaeATCC 2257780[1]
Staphylococcus aureus (MRSA)Clinical Isolate6,250[6]

Table 2: Enzyme Inhibition by (+)-β-Pinene

EnzymeMicroorganismInhibition (%)ConcentrationReference(s)
EsteraseCryptococcus neoformans72%Sub-MIC[6][7]
PhospholipaseCryptococcus neoformans-Sub-MIC[6][7]

Table 3: Anti-Biofilm Activity of (+)-β-Pinene against Candida albicans

ConcentrationBiofilm Inhibition (%)Reference(s)
MIC54%[1][6]
2 x MIC100%[1][6]

Table 4: Synergistic Activity of (+)-β-Pinene with Ciprofloxacin against MRSA

CompoundMIC alone (µg/mL)MIC in Combination (µg/mL)Fold Reduction in MICReference(s)
(+)-β-Pinene6,2506629.4[6]
Ciprofloxacin-0.06-[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is commonly used to determine the MIC of antimicrobial agents.

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, microbial culture, (+)-β-pinene stock solution, resazurin (B115843) solution (as a viability indicator).

  • Procedure:

    • Prepare serial two-fold dilutions of (+)-β-pinene in the appropriate broth in the wells of a 96-well plate.

    • Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

    • Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add the diluted inoculum to each well containing the serially diluted compound. Include positive (microbe + broth) and negative (broth only) controls.

    • Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

    • After incubation, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth (i.e., the well remains blue).

Crystal Violet Biofilm Assay

This assay is used to quantify biofilm formation.

  • Materials: 96-well flat-bottom microtiter plates, appropriate growth medium, microbial culture, (+)-β-pinene, crystal violet solution (0.1% w/v), ethanol (95%).

  • Procedure:

    • Dispense the microbial culture, adjusted to a starting OD600 of approximately 0.1, into the wells of a 96-well plate containing various concentrations of (+)-β-pinene.

    • Incubate the plate under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours) without agitation.

    • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

    • Fix the adherent biofilms by air-drying or with methanol.

    • Stain the biofilms by adding 0.1% crystal violet solution to each well and incubating for 15-20 minutes at room temperature.

    • Wash the wells with water to remove excess stain and allow the plate to air dry.

    • Solubilize the bound crystal violet by adding 95% ethanol to each well.

    • Quantify the biofilm formation by measuring the absorbance of the solubilized stain at a wavelength of approximately 570 nm using a microplate reader.

Urease Inhibition Assay

This protocol can be adapted to assess the inhibitory effect of (+)-β-pinene on urease activity.

  • Materials: 96-well plate, urease enzyme solution, urea (B33335) solution (substrate), phosphate (B84403) buffer (pH 7.4), Berthelot's reagents (phenol-nitroprusside and alkaline hypochlorite), (+)-β-pinene solution.

  • Procedure:

    • In a 96-well plate, add the phosphate buffer, (+)-β-pinene at various concentrations, and the urease enzyme solution.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the urea substrate to all wells.

    • Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.

    • Stop the reaction and measure the amount of ammonia (B1221849) produced using Berthelot's reagents. This involves adding the phenol-nitroprusside and alkaline hypochlorite (B82951) solutions and incubating for color development.

    • Measure the absorbance at approximately 625 nm.

    • Calculate the percentage of inhibition by comparing the absorbance of the test samples to that of a control without the inhibitor.

Bacterial Sortase A Inhibition Assay

This is a fluorescence-based assay to screen for inhibitors of Sortase A.

  • Materials: 96-well black microtiter plates, recombinant Sortase A enzyme, a fluorogenic peptide substrate (e.g., Dabcyl-QALPETGEE-Edans), assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.5), (+)-β-pinene solution.

  • Procedure:

    • In the wells of a black 96-well plate, add the assay buffer, the fluorogenic substrate, and (+)-β-pinene at various concentrations.

    • Initiate the reaction by adding the Sortase A enzyme to each well.

    • Immediately measure the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorophore-quencher pair.

    • The rate of increase in fluorescence is proportional to the enzyme activity.

    • Calculate the percentage of inhibition by comparing the reaction rates in the presence of (+)-β-pinene to the rate of the control reaction without the inhibitor.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed in this guide.

antimicrobial_mechanism cluster_pinene (+)-β-Pinene cluster_cell Microbial Cell Pinene (+)-β-Pinene Membrane Cell Membrane Pinene->Membrane Disruption Enzymes Essential Enzymes Pinene->Enzymes Inhibition Biofilm Biofilm Formation Pinene->Biofilm Inhibition Depolarization Membrane Depolarization Membrane->Depolarization leads to Leakage Component Leakage Membrane->Leakage causes Phospholipase Phospholipase Enzymes->Phospholipase e.g. Esterase Esterase Enzymes->Esterase e.g. Adhesion Cell Adhesion Biofilm->Adhesion prevents EPS EPS Production Biofilm->EPS reduces

Figure 1: Overview of the Antimicrobial Mechanisms of (+)-β-Pinene. This diagram illustrates the three primary mechanisms by which (+)-β-pinene exerts its antimicrobial effects: disruption of the cell membrane, inhibition of essential enzymes, and inhibition of biofilm formation.

experimental_workflow start Start: Isolate (+)-β-Pinene mic Determine Minimum Inhibitory Concentration (MIC) start->mic membrane Assess Membrane Integrity mic->membrane enzyme Evaluate Enzyme Inhibition mic->enzyme biofilm Test Anti-Biofilm Activity mic->biofilm synergy Investigate Synergistic Effects mic->synergy end End: Characterize Mechanism of Action membrane->end enzyme->end biofilm->end synergy->end

Figure 2: General Experimental Workflow for Investigating the Antimicrobial Mechanism of (+)-β-Pinene. This flowchart outlines the typical sequence of experiments performed to characterize the antimicrobial properties and mechanism of action of a natural compound like (+)-β-pinene.

synergy_mechanism cluster_bacterium Bacterial Cell (e.g., MRSA) Pinene (+)-β-Pinene Membrane Cell Membrane Pinene->Membrane Increases Permeability EffluxPump Efflux Pump Pinene->EffluxPump Inhibits Cipro Ciprofloxacin DNAGyrase DNA Gyrase Cipro->DNAGyrase Inhibits Membrane->Cipro Facilitates Entry EffluxPump->Cipro Prevents Expulsion

Figure 3: Proposed Synergistic Mechanism of (+)-β-Pinene and Ciprofloxacin. This diagram illustrates the potential mechanisms by which (+)-β-pinene enhances the activity of ciprofloxacin, including increased membrane permeability and inhibition of efflux pumps.

Conclusion and Future Directions

(+)-β-Pinene demonstrates a compelling profile as a natural antimicrobial agent with a multi-targeted mechanism of action. Its ability to disrupt microbial membranes, inhibit key enzymes, prevent biofilm formation, and act synergistically with conventional antibiotics makes it a promising candidate for further drug development.

Future research should focus on several key areas to fully elucidate its therapeutic potential:

  • Broadening the Scope of Enzyme Inhibition Studies: Investigating the effect of (+)-β-pinene on a wider range of essential microbial enzymes will provide a more complete picture of its inhibitory actions.

  • Elucidating the Molecular Details of Synergy: In-depth studies are needed to uncover the precise molecular mechanisms underlying the synergistic effects of (+)-β-pinene with various antibiotics, including the identification of specific efflux pumps it may inhibit.

  • Investigating Quorum Sensing Inhibition: Direct assessment of the impact of (+)-β-pinene on specific quorum sensing pathways will clarify its role in disrupting bacterial communication and virulence.

  • In Vivo Efficacy and Safety Studies: While in vitro data are promising, comprehensive in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of (+)-β-pinene in relevant animal models of infection.

A deeper understanding of these aspects will be crucial for the translation of (+)-β-pinene from a promising natural compound into a clinically valuable antimicrobial agent.

References

The Therapeutic Potential of (+)-β-Pinene: A Technical Guide to its Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-β-Pinene, a bicyclic monoterpene found in the essential oils of many plants, has emerged as a promising natural compound with a wide spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of (+)-β-pinene, focusing on its anti-inflammatory, neuroprotective, anticancer, and antimicrobial properties. We consolidate quantitative data from key studies, detail experimental protocols, and present signaling pathways and experimental workflows through structured diagrams to facilitate further research and drug development efforts.

Introduction

(+)-β-Pinene is one of the two isomers of pinene, a major constituent of turpentine (B1165885) and essential oils from coniferous trees. Its diverse biological activities have garnered significant scientific interest, positioning it as a valuable lead compound for the development of novel therapeutics. This document synthesizes the current understanding of its molecular mechanisms and therapeutic targets.

Antimicrobial and Anti-biofilm Activity

(+)-β-Pinene has demonstrated significant microbicidal activity against a range of pathogenic fungi and bacteria. Its mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of key enzymes.

Quantitative Antimicrobial Data
MicroorganismMIC (µg/mL)MMC (µg/mL)Reference
Candida albicans187-
Cryptococcus neoformans117-
Rhizopus oryzae780-
Methicillin-resistant Staphylococcus aureus (MRSA)4,150-
Inhibition of Fungal Virulence Factors

(+)-β-Pinene has been shown to inhibit enzymes crucial for fungal pathogenesis, such as phospholipase and esterase, particularly in Cryptococcus neoformans. Furthermore, it effectively prevents biofilm formation by Candida albicans. At twice its minimum inhibitory concentration (MIC), (+)-β-pinene completely inhibited biofilm formation.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of (+)-β-pinene is typically determined using the broth microdilution method. A standardized microbial inoculum is added to a series of microtiter plate wells containing two-fold serial dilutions of (+)-β-pinene in a suitable broth medium. The plate is incubated under appropriate conditions for the test microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-Inflammatory Effects

(+)-β-Pinene exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. Studies on the closely related α-pinene provide a strong basis for its mechanism of action.

Modulation of Inflammatory Cytokines

In lipopolysaccharide (LPS)-stimulated RBL-2H3 mast cells, (-)-β-pinene has been shown to significantly decrease the gene expression of pro-inflammatory cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13). It also inhibits the release of β-hexosaminidase, a marker of mast cell degranulation.

Inhibition of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of pinene isomers are largely attributed to the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In LPS-stimulated macrophages, α-pinene has been demonstrated to inhibit the phosphorylation of ERK and JNK, components of the MAPK pathway, and reduce the nuclear translocation of NF-κB. This leads to a downstream reduction in the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Signaling Pathway Diagram: Anti-Inflammatory Action of Pinene

Anti_Inflammatory_Pathway cluster_cell Macrophage cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK Pinene (+)-β-Pinene Pinene->ERK Pinene->JNK Pinene->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Cytokines induces transcription

Caption: Anti-inflammatory signaling pathway of pinene.

Experimental Protocol: Western Blot for NF-κB Translocation

To assess the effect of (+)-β-pinene on NF-κB translocation, nuclear and cytoplasmic protein fractions are separated from treated and untreated cells. Equal amounts of protein are resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for the p65 subunit of NF-κB, followed by a horseradish peroxidase-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence detection system. A decrease in the p65 band in the nuclear fraction of treated cells compared to the control indicates inhibition of NF-κB translocation.

Neuroprotective and Antidepressant-like Effects

(+)-β-Pinene has shown promise in the context of neurodegenerative diseases and mood disorders through its interaction with key neurotransmitter systems and its antioxidant properties.

Monoaminergic System Modulation

The antidepressant-like effects of β-pinene are mediated through its interaction with the monoaminergic system. Studies have shown that its effects can be blocked by antagonists of the serotonin (B10506) 5-HT1A receptor, the β-adrenergic receptor, and the dopamine (B1211576) D1 receptor, indicating that (+)-β-pinene likely targets these receptors to exert its therapeutic action.

Anticholinesterase and Antioxidant Activity

In a model of Alzheimer's disease, β-pinene demonstrated neuroprotective effects by reducing acetylcholinesterase (AChE) activity, thereby increasing acetylcholine (B1216132) levels in the brain. It also re-established antioxidant levels and protected mitochondrial function, suggesting a multi-faceted approach to neuroprotection.

Logical Relationship Diagram: Neuroprotective Mechanisms

Neuroprotective_Mechanisms cluster_neurotransmitter Neurotransmitter Modulation cluster_cellular Cellular Protection Pinene (+)-β-Pinene Serotonin Serotonin 5-HT1A R Pinene->Serotonin Adrenergic β-Adrenergic R Pinene->Adrenergic Dopamine Dopamine D1 R Pinene->Dopamine AChE AChE Inhibition Pinene->AChE Antioxidant Increased Antioxidant Capacity Pinene->Antioxidant Mitochondria Mitochondrial Protection Pinene->Mitochondria Outcome Neuroprotection & Antidepressant Effect Serotonin->Outcome Adrenergic->Outcome Dopamine->Outcome AChE->Outcome Antioxidant->Outcome Mitochondria->Outcome

Caption: Neuroprotective mechanisms of (+)-β-pinene.

Anticancer Activity

(+)-β-Pinene has demonstrated anticancer properties, particularly in synergy with existing chemotherapeutic agents.

Synergistic Effects with Paclitaxel

In non-small-cell lung carcinoma (NSCLC) cells, β-pinene exhibits a synergistic anticancer effect when co-administered with paclitaxel. This combination leads to an increase in apoptosis and mitotic cell cycle arrest.

Induction of Apoptosis

The anticancer mechanism of pinene involves the induction of apoptosis through the mitochondrial pathway. This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3, a key executioner of apoptosis.

Signaling Pathway Diagram: Pro-Apoptotic Action of Pinene

Anticancer_Pathway Pinene (+)-β-Pinene Bcl2 Bcl-2 Pinene->Bcl2 Bax Bax Pinene->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Caspase3 Caspase-3 Mitochondrion->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

An In-Depth Technical Guide to the In Vitro Cytotoxicity of (+)-β-Pinene on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of (+)-β-pinene, a naturally occurring monoterpene, on various cancer cell lines. This document synthesizes key findings on its anticancer activity, delineates common experimental protocols for its evaluation, and visualizes the underlying molecular mechanisms and experimental workflows.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of β-pinene has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric in these studies. While specific IC50 values for (+)-β-pinene are distributed across various studies and sometimes investigated as part of essential oils or in combination therapies, the available data indicates its activity against multiple cancer types. For instance, β-pinene has demonstrated inhibitory effects on leukemia and non-small-cell lung cancer cell lines.[1][2] It has also been shown to act synergistically with conventional chemotherapy drugs like paclitaxel (B517696).[3][4]

A detailed summary of IC50 values from various studies will be presented here as more specific data becomes available in the literature. Researchers are encouraged to consult primary research articles for specific values related to their cell line of interest.

Mechanisms of (+)-β-Pinene-Induced Cytotoxicity

(+)-β-Pinene exerts its anticancer effects through several mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Induction of Apoptosis

Apoptosis is a crucial pathway for eliminating cancerous cells. Evidence suggests that β-pinene and its derivatives can trigger apoptosis through the intrinsic, or mitochondrial, pathway. This process involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[1] Key molecular events include the disruption of the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of a cascade of caspase enzymes, ultimately leading to cell death.[1]

A critical regulatory step in this pathway is the balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2). Studies on pinene have shown that it can up-regulate Bax and down-regulate Bcl-2, thereby promoting apoptosis.[5][6] This shift in the Bax/Bcl-2 ratio is a hallmark of the mitochondrial apoptosis pathway.

G cluster_stimulus External Stimulus cluster_cellular Cellular Response beta_pinene (+)-β-Pinene ros ↑ Reactive Oxygen Species (ROS) beta_pinene->ros bax ↑ Bax (Pro-apoptotic) beta_pinene->bax bcl2 ↓ Bcl-2 (Anti-apoptotic) beta_pinene->bcl2 mito Mitochondrial Dysfunction ros->mito cyto_c Cytochrome c Release mito->cyto_c Disrupted Membrane Potential bax->mito bcl2->mito Inhibits cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation culture 1. Cell Culture (Select Cancer Cell Line) seeding 2. Plate Seeding (e.g., 96-well plate) culture->seeding treatment 3. Compound Treatment (Varying concentrations of β-pinene) seeding->treatment viability 4a. Cell Viability Assay (e.g., MTT, MTS) treatment->viability apoptosis 4b. Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle 4c. Cell Cycle Analysis (e.g., Propidium Iodide Staining) treatment->cell_cycle western 4d. Western Blot (Protein Expression) treatment->western ic50 5. Data Analysis (Calculate IC50, Analyze Cell Cycle, etc.) viability->ic50 apoptosis->ic50 cell_cycle->ic50 western->ic50 G cluster_target Target cluster_outcome Outcome paclitaxel Paclitaxel (Chemotherapy) cancer_cell Cancer Cell (e.g., NSCLC) paclitaxel->cancer_cell Inhibits synergy Synergistic Effect beta_pinene (+)-β-Pinene beta_pinene->cancer_cell Inhibits apoptosis ↑ Increased Apoptosis synergy->apoptosis cell_cycle ↑ Cell Cycle Arrest synergy->cell_cycle

References

neuroprotective properties of (+)-beta-pinene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Neuroprotective Properties of (+)-β-Pinene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-β-Pinene, a bicyclic monoterpene found in the essential oils of numerous plants, has emerged as a promising natural compound with significant neuroprotective potential. This technical guide provides a comprehensive overview of the multifaceted mechanisms underlying its neuroprotective effects, focusing on its antioxidant, anti-inflammatory, anti-cholinesterase, and anti-amyloidogenic properties. We present a detailed summary of quantitative data from key preclinical studies, outline the experimental protocols used to evaluate its efficacy, and visualize the core signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and drug development professionals exploring (+)-β-pinene as a therapeutic candidate for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of neuronal structure and function. The pathology of these diseases is complex, involving oxidative stress, chronic neuroinflammation, mitochondrial dysfunction, protein aggregation, and cholinergic deficits.[1][2] Current therapeutic strategies often provide only symptomatic relief, highlighting the urgent need for novel disease-modifying agents.

(+)-β-Pinene (beta-pinene) is a major constituent of the essential oils of coniferous trees and various herbs.[3] It is one of two structural isomers of pinene, the other being α-pinene.[4] A growing body of preclinical evidence suggests that β-pinene possesses a wide range of pharmacological activities, including potent neuroprotective effects.[3][4] This guide synthesizes the current understanding of β-pinene's neuroprotective actions, providing the technical detail necessary to inform future research and development.

Mechanisms of Neuroprotection

The neuroprotective effects of (+)-β-pinene are attributed to its ability to modulate multiple pathological pathways implicated in neurodegeneration.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key contributor to neuronal damage in neurodegenerative diseases.[1] β-Pinene has demonstrated significant antioxidant properties by directly scavenging free radicals and enhancing the endogenous antioxidant defense system.

In an intracerebroventricular streptozotocin (B1681764) (ICV-STZ)-induced model of sporadic Alzheimer's disease in rats, treatment with β-pinene (100 and 200 mg/kg) for 21 days significantly restored the levels of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase.[1] This treatment also re-established mitochondrial complex activities (I, II, and IV), which are crucial for cellular energy metabolism and are often impaired by oxidative stress.[1] The proposed mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant responses.

Anti-Inflammatory Effects

Chronic neuroinflammation, primarily mediated by activated microglia and astrocytes, exacerbates neuronal damage.[5][6] β-Pinene has been shown to exert potent anti-inflammatory effects by inhibiting key signaling pathways. Like its isomer α-pinene, β-pinene is thought to suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[7][8] NF-κB is a critical transcription factor that controls the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6][9][10] By inhibiting NF-κB, β-pinene can effectively reduce the production of these inflammatory mediators.[7] Furthermore, studies on related terpenes suggest modulation of the mitogen-activated protein kinase (MAPK) signaling pathways, which are also central to the inflammatory response.[7]

Cholinesterase Inhibition

A decline in the neurotransmitter acetylcholine (B1216132) (ACh) is a hallmark of Alzheimer's disease, leading to cognitive deficits.[11] Inhibition of acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, is a primary therapeutic strategy.[12] β-Pinene has been identified as an effective AChE inhibitor. In vitro studies have shown that β-pinene can inhibit AChE with an IC50 value of 71.45 ± 5.77 µg/mL (524.5 ± 42.4 µM).[13] Another study reported 48.5% inhibition of AChE at a concentration of 1 mM.[14] In vivo, administration of β-pinene (100 and 200 mg/kg) to STZ-treated rats significantly attenuated the increased AChE activity, helping to restore cholinergic function.[1] In-silico molecular docking studies have revealed that β-pinene interacts with the active sites of human AChE, sharing a similar binding pocket to the established drug galantamine.[1]

Anti-Amyloidogenic Properties

The aggregation of amyloid-beta (Aβ) peptides into senile plaques is a central pathological feature of Alzheimer's disease.[11][15] These aggregates are neurotoxic, inducing oxidative stress and inflammation.[16] Recent in vitro research has demonstrated that β-pinene can mitigate Aβ-mediated neurotoxicity. In a study using PC12 neuronal cells exposed to Aβ₁₋₄₂, β-pinene showed a significant neuroprotective effect.[16] Furthermore, using a Thioflavin T (ThT) fluorometric assay and transmission electron microscopy (TEM), β-pinene was found to inhibit the fibrillization and reduce the density of Aβ₁₋₄₂ aggregates.[16] This suggests that β-pinene may directly interfere with the Aβ aggregation cascade, a crucial upstream event in AD pathogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on the neuroprotective effects of (+)-β-pinene.

Table 1: In Vitro Neuroprotective Effects of (+)-β-Pinene

Assay/ModelTarget/EffectConcentrationResultReference
AChE Inhibition AssayAcetylcholinesterase (AChE)IC5071.45 ± 5.77 µg/mL (524.5 ± 42.4 µM)
AChE Inhibition AssayAcetylcholinesterase (AChE)1 mM48.5% Inhibition[14]
PC12 Cell Viability (MTT Assay)Protection against Aβ₁₋₄₂ toxicityUp to 50 µMSignificant neuroprotective effect
Thioflavin T (ThT) AssayAβ₁₋₄₂ Fibril FormationNot specifiedInhibition of fibril formation[16]

Table 2: In Vivo Neuroprotective Effects of (+)-β-Pinene

Animal ModelTreatment ProtocolKey EndpointsResultsReference
Wistar Rats (ICV-STZ induced sAD)100 & 200 mg/kg, p.o. for 21 daysCognitive Performance (MWM, NOR)Significantly enhanced cognitive performance[1]
AChE ActivityAttenuated altered AChE activity[1]
Antioxidant Levels (SOD, Catalase)Significantly re-established antioxidant levels[1]
Mitochondrial Complexes (I, II, IV)Significantly restored mitochondrial capacities[1]
Mice (PTZ-induced convulsions)400 mg/kg, p.o.Time of DeathSignificantly increased time of death[17]
Hippocampal Nitrite (B80452) LevelSignificantly reduced nitrite level[17]
Striatal Dopamine & NorepinephrineSignificantly reduced neurotransmitter content[17]

Legend: AChE - Acetylcholinesterase; IC50 - Half maximal inhibitory concentration; MWM - Morris Water Maze; NOR - Novel Object Recognition; p.o. - per os (by mouth); PTZ - Pentylenetetrazole; sAD - sporadic Alzheimer's Disease; SOD - Superoxide Dismutase; STZ - Streptozotocin.

Experimental Protocols

This section details the methodologies employed in key studies to investigate the neuroprotective properties of (+)-β-pinene.

In Vivo Models
  • ICV-STZ Model of Sporadic Alzheimer's Disease

    • Animals: Male Wistar rats are used.

    • Induction: A single intracerebroventricular (ICV) injection of streptozotocin (STZ) (e.g., 3 mg/kg) is administered bilaterally into the lateral ventricles to induce a state mimicking sporadic AD, characterized by cognitive deficits, oxidative stress, and neuroinflammation.

    • Treatment: β-pinene is administered orally (p.o.) at doses ranging from 50 to 200 mg/kg daily for a period of 21 days.[1] A positive control group may receive a standard drug like galantamine (e.g., 2 mg/kg).[1]

    • Behavioral Assessment: Cognitive function is evaluated using tests like the Morris Water Maze (MWM) to assess spatial learning and memory, and the Novel Object Recognition (NOR) test for recognition memory.[1]

    • Biochemical Analysis: After the treatment period, brain tissues (hippocampus and cortex) are collected. Homogenates are used to measure AChE activity, levels of oxidative stress markers (e.g., malondialdehyde, nitric oxide), and the activity of antioxidant enzymes (SOD, catalase, glutathione (B108866) peroxidase). Mitochondrial complex activities are also assessed.[1]

In Vitro Models
  • Aβ-Induced Neurotoxicity in PC12 Cells

    • Cell Culture: Pheochromocytoma (PC12) cells, a cell line derived from a rat adrenal medulla tumor, are cultured in appropriate media. They are often semi-differentiated with Nerve Growth Factor (NGF) to acquire a more neuron-like phenotype.[16]

    • Toxicity Induction: Cells are exposed to aggregated amyloid-beta peptide (Aβ₁₋₄₂) (e.g., 0-1 µM) for 24 hours to induce neurotoxicity.[16]

    • Treatment: Cells are co-incubated with Aβ₁₋₄₂ and various concentrations of β-pinene (e.g., 1-200 µM).[16]

    • Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan (B1609692) by metabolically active cells is measured spectrophotometrically, providing an indication of cell survival.[16]

Key Analytical Techniques
  • Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

    • Principle: This spectrophotometric method measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine (B1193921) iodide (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.

    • Procedure: The reaction mixture contains phosphate (B84403) buffer, DTNB, the enzyme (AChE), and varying concentrations of the inhibitor (β-pinene). The reaction is initiated by adding the substrate (ATCI). The rate of color change is monitored, and the percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.

  • Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

    • Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.

    • Procedure: Aβ₁₋₄₂ peptide is incubated under conditions that promote aggregation (e.g., 37°C with agitation) in the presence or absence of β-pinene. At various time points, aliquots are mixed with ThT solution. The fluorescence intensity is measured (excitation ~440 nm, emission ~485 nm) to quantify the extent of fibril formation.[16]

Signaling Pathways and Visualizations

The neuroprotective actions of β-pinene are orchestrated through the modulation of complex intracellular signaling cascades. The following diagrams, rendered in DOT language, illustrate these pathways and typical experimental designs.

Anti-Inflammatory Signaling

β-Pinene is proposed to inhibit neuroinflammation by suppressing the NF-κB and MAPK pathways in microglia, the brain's resident immune cells.

G cluster_0 Microglial Cell cluster_1 LPS Inflammatory Stimulus (e.g., LPS, Aβ) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MAPK MAPKs (p38, ERK) TLR4->MAPK bPinene (+)-β-Pinene bPinene->IKK bPinene->MAPK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) Nucleus->Genes Transcription Cytokines Pro-inflammatory Mediators Genes->Cytokines

Caption: Proposed anti-inflammatory mechanism of (+)-β-pinene via inhibition of NF-κB and MAPK pathways.

Antioxidant Response Pathway

β-Pinene may enhance cellular antioxidant defenses by activating the Nrf2 pathway, leading to the expression of antioxidant enzymes.

G cluster_0 Neuronal Cell cluster_1 bPinene (+)-β-Pinene Keap1 Keap1 bPinene->Keap1 ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE Binding Enzymes Antioxidant Enzymes (SOD, Catalase, HO-1) ARE->Enzymes Transcription Enzymes->ROS Neutralization

Caption: Activation of the Nrf2 antioxidant response pathway by (+)-β-pinene.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study evaluating the neuroprotective effects of a test compound.

G A Animal Model Selection (e.g., Wistar Rats) B Induction of Neurotoxicity (e.g., ICV-STZ Injection) A->B C Treatment Administration (Vehicle, β-Pinene, Positive Control) B->C D Behavioral Testing (e.g., Morris Water Maze) C->D E Sacrifice and Tissue Collection D->E F Biochemical & Histological Analysis (AChE, Oxidative Stress, Inflammation) E->F G Data Analysis & Conclusion F->G

Caption: Standard experimental workflow for in vivo neuroprotection studies.

Conclusion and Future Perspectives

The evidence presented in this guide strongly supports the neuroprotective potential of (+)-β-pinene. Its multifaceted mechanism of action, targeting oxidative stress, neuroinflammation, cholinergic deficits, and amyloid-beta aggregation, makes it a highly attractive candidate for the development of therapies for complex neurodegenerative diseases like Alzheimer's. The quantitative data from preclinical models provide a solid foundation for its efficacy.

Future research should focus on several key areas. More detailed dose-response studies are needed to establish optimal therapeutic windows. Investigations into the blood-brain barrier permeability and pharmacokinetic profile of β-pinene are critical for its translation into clinical use. Furthermore, studies in transgenic animal models of AD and PD would provide more robust evidence of its disease-modifying capabilities. The development of novel delivery systems, such as nanoformulations, could also enhance its bioavailability and therapeutic efficacy.[18] Ultimately, the comprehensive data available on (+)-β-pinene warrants its continued exploration as a lead compound in the pipeline for next-generation neurotherapeutics.

References

The Insecticidal Potential of (+)-β-Pinene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Bioactivity, Experimental Evaluation, and Mode of Action of a Promising Natural Insecticide against Agricultural Pests.

Introduction

The mounting concerns over the environmental impact and development of resistance associated with synthetic insecticides have catalyzed the search for effective and eco-friendly alternatives. Among the promising candidates are plant-derived essential oils and their constituent monoterpenes. (+)-β-Pinene, a bicyclic monoterpene naturally abundant in the resins of coniferous trees and various other plants, has emerged as a significant subject of interest for its notable insecticidal properties. This technical guide provides a comprehensive overview of the insecticidal activity of (+)-β-pinene against key agricultural pests, intended for researchers, scientists, and professionals in the field of insecticide development. This document synthesizes quantitative data on its efficacy, details common experimental protocols for its evaluation, and elucidates its primary mode of action through signaling pathway diagrams.

Data Presentation: Insecticidal Efficacy of β-Pinene

The insecticidal activity of β-pinene has been evaluated against a range of agricultural pests, primarily through contact and fumigant toxicity bioassays. The following table summarizes the key quantitative data from various studies, focusing on lethal concentrations (LC50) and mortality rates. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, such as insect species, life stage, application method, and exposure duration.

Pest SpeciesCommon NameBioassay TypeConcentration/DoseExposure TimeMortality Rate (%)LC50Reference
Sitophilus oryzaeRice WeevilFumigant500 µl/L air12 h66.7-[1]
Sitophilus oryzaeRice WeevilFumigant300 µl/L air24 h100-[1][2]
Semiaphis heraclei-Spraying1000 mg/L72 h<75.00-[3]
Mythimna separataNorthern armyworm--72 h4.00-
Aphis neriiOleander AphidContact--Weak Toxicity>10 mg/L[4]
Myzus persicaeGreen Peach AphidFumigant6 µL/L air72 h~80-[5]

Note: LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test population.

Experimental Protocols

The evaluation of the insecticidal properties of (+)-β-pinene involves a series of standardized bioassays. Below are detailed methodologies for the most common experimental setups.

Fumigant Toxicity Bioassay

This method assesses the toxicity of volatile compounds like β-pinene in an enclosed space.

  • Insect Rearing: The target insect species, such as the rice weevil (Sitophilus oryzae), is reared on a suitable diet (e.g., whole wheat or rice) under controlled conditions of temperature (e.g., 27±1°C), relative humidity (e.g., 70±5%), and photoperiod.[1] Adults of a uniform age are selected for the bioassay.

  • Experimental Setup: The bioassay is typically conducted in airtight containers, such as glass jars or plastic vials (e.g., 115 ml capacity).[1] A specific number of adult insects (e.g., 10) are introduced into each container.

  • Application of (+)-β-Pinene: A measured amount of (+)-β-pinene is applied to a filter paper or a cotton ball, which is then placed inside the container, ensuring no direct contact with the insects.[1] The containers are then sealed. Concentrations are typically expressed as microliters of the compound per liter of air (µl/L air).

  • Control Group: A control group is maintained under the same conditions but without the application of β-pinene.

  • Data Collection: Mortality is recorded at specific time intervals (e.g., 6, 12, 24, 48, 72, and 96 hours).[1] Insects are considered dead if they show no movement when prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value.

Contact Toxicity Bioassay (Leaf-Dipping Method for Aphids)

This method evaluates the toxicity of a substance upon direct contact with the insect cuticle.

  • Insect Rearing: Aphids, such as the oleander aphid (Aphis nerii), are reared on their host plants in a controlled environment.[4] Third-instar nymphs are often used for bioassays.[4]

  • Preparation of Test Solutions: (+)-β-Pinene is dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then diluted with distilled water containing an emulsifying agent (e.g., Triton X-100) to create a series of concentrations.[4]

  • Application: Host plant leaves are dipped into the test solutions for a specific duration (e.g., 10-30 seconds). The leaves are then allowed to air dry.

  • Experimental Unit: The treated leaves are placed in petri dishes containing a moist substrate (e.g., agar) to maintain turgor. A specific number of aphids are then transferred onto the treated leaves.

  • Control Group: A control group is established using leaves treated only with the solvent and emulsifier solution.

  • Data Collection and Analysis: Mortality is assessed after a set period (e.g., 24, 48, 72 hours). The LC50 is calculated using probit analysis.

Repellency Bioassay (Area Preference Method)

This assay determines the ability of a compound to repel insects from a treated area.

  • Experimental Arena: A petri dish or a similar circular arena is used. A filter paper disc is cut to fit the bottom of the dish and is then cut in half.

  • Treatment: One half of the filter paper is treated with a solution of (+)-β-pinene in a solvent, while the other half is treated with the solvent alone (control). The solvent is allowed to evaporate completely.

  • Insect Introduction: A specific number of insects are released in the center of the petri dish. The dish is then covered.

  • Data Collection: After a predetermined time, the number of insects on the treated and control halves of the filter paper are counted.

  • Data Analysis: The percentage of repellency (PR) is calculated using the formula: PR (%) = [ (Nc - Nt) / (Nc + Nt) ] x 100, where Nc is the number of insects on the control half and Nt is the number of insects on the treated half.

Mandatory Visualization

Experimental Workflow for Insecticidal Activity Assessment

The following diagram illustrates a typical workflow for the evaluation of a natural compound's insecticidal properties.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response Evaluation cluster_2 Phase 3: Behavioral and Sub-lethal Effects cluster_3 Phase 4: Mechanism of Action Studies cluster_4 Phase 5: Formulation and Field Trials A Source and Isolate (+)-β-Pinene B Preliminary Bioassays (e.g., filter paper toxicity) A->B C Contact Toxicity Bioassay (e.g., topical application, leaf dip) B->C D Fumigant Toxicity Bioassay B->D E Determine LC50 / LD50 Values C->E D->E F Repellency Bioassays E->F G Antifeedant Assays E->G I Electrophysiological Studies (e.g., on insect antennae or neurons) F->I H Enzyme Inhibition Assays (e.g., Acetylcholinesterase) G->H J Gene Expression Analysis H->J K Development of Stable Formulations J->K L Greenhouse and Field Efficacy Trials K->L AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_inhibition Inhibition by (+)-β-Pinene cluster_result Result of Inhibition Nerve_Impulse Nerve Impulse ACh_Vesicle Acetylcholine (ACh) Vesicles Nerve_Impulse->ACh_Vesicle triggers release ACh_Receptor Acetylcholine Receptor ACh_Vesicle->ACh_Receptor ACh binds to Postsynaptic_Signal Continued Nerve Impulse ACh_Receptor->Postsynaptic_Signal activates AChE Acetylcholinesterase (AChE) ACh_Receptor->AChE ACh unbinds and is available for Synaptic_Cleft Synaptic Cleft ACh_Breakdown Choline + Acetate AChE->ACh_Breakdown hydrolyzes ACh into Beta_Pinene (+)-β-Pinene Beta_Pinene->AChE Inhibits ACh_Accumulation ACh Accumulates in Synaptic Cleft Hyperstimulation Continuous Stimulation of Postsynaptic Neuron ACh_Accumulation->Hyperstimulation Paralysis_Death Paralysis and Death of Insect Hyperstimulation->Paralysis_Death

References

Introduction: (+)-β-Pinene, a Versatile Renewable Feedstock for Sustainable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

(+)-β-Pinene, a primary component of turpentine (B1165885), is emerging as a significant renewable feedstock for the polymer industry.[1] Derived from pine trees, this bicyclic monoterpene offers a sustainable alternative to fossil fuel-based monomers, contributing to the development of a circular bio-economy.[1][2] Its unique chemical structure allows for the synthesis of a variety of polymers with tunable properties, making it a versatile building block for advanced materials.[3][4] The polymers derived from β-pinene have shown potential in a range of applications, including as additives for rubbers, in food packaging, and even in the production of chewing gum.[5] This guide provides a technical overview of the polymerization of (+)-β-pinene, focusing on the prevalent cationic polymerization methods and exploring alternative routes to novel bio-based polymers.

Cationic Polymerization of (+)-β-Pinene: The Primary Synthesis Route

Cationic polymerization is the most extensively studied and commercially viable method for converting β-pinene into poly(β-pinene).[6] This process typically involves an initiation step where a carbocation is formed, followed by propagation as the cation reacts with monomer units, and is eventually terminated. The mechanism is often described as an isomerization polymerization, where the initial monomer structure rearranges during the process.[7]

The Mechanism of Cationic Polymerization

The cationic polymerization of β-pinene proceeds through a unique oxonium ion-carbenium ion propagation mechanism, particularly when initiated by certain catalysts.[8] The process involves the opening of the four-membered ring in the β-pinene monomer.[8] The general mechanism can be visualized as follows:

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Chain Transfer Initiator Initiator (e.g., H₂O, R-X) Carbocation_Formation Formation of Initiating Carbocation Initiator->Carbocation_Formation Generates proton or carbocation Lewis_Acid Lewis Acid (e.g., TiCl₄, AlCl₃) Lewis_Acid->Carbocation_Formation Activates initiator Growing_Polymer_Chain Growing Polymer Chain (Carbocationic Center) Carbocation_Formation->Growing_Polymer_Chain Reacts with Beta_Pinene (+)-β-Pinene Monomer Beta_Pinene->Growing_Polymer_Chain Growing_Polymer_Chain->Growing_Polymer_Chain Growing_Poly-mer_Chain Growing_Poly-mer_Chain Termination_Product Poly(β-pinene) (with end-group) Growing_Poly-mer_Chain->Termination_Product Chain transfer to monomer or termination

Cationic Polymerization Mechanism of β-Pinene
Key Parameters and Experimental Data

The success of β-pinene polymerization is highly dependent on the choice of catalyst, initiator, solvent, and reaction temperature. Various Lewis acids have been employed as catalysts, with titanium tetrachloride (TiCl₄) and aluminum chloride (AlCl₃) being prominent examples.[6][9] The molecular weight and polydispersity of the resulting polymer can be controlled by tuning these reaction conditions.

Catalyst/Initiator SystemSolventTemperature (°C)Monomer Conversion (%)Mn ( g/mol )Mw/MnReference
"H₂O"/EtAlCl₂Methylchloride/Methylcyclohexane-80-up to 40,000-[9]
TMPCl/TiCl₄/TMEDADichloromethane/Hexane-781005500-[9][10]
"H₂O"/AlCl₃/Diphenyl etherDichloromethane/n-hexane20---[9]
AlCl₃TolueneRoom Temp-~4500-[2][6]
Acidic Montmorillonite ClayNo Solvent06539901.2-1.4[9]
TiCl₄Dichloromethane-20~10023501.92[9]
TiCl₄DichloromethaneRoom Temp~10018001.26[9]

Note: "H₂O" refers to adventitious moisture acting as an initiator. TMPCl = 2-chloro-2,4,4-trimethylpentane; TMEDA = N,N,N′,N′-tetramethylethylenediamine; EtAlCl₂ = Ethylaluminum dichloride.

Experimental Protocol: Cationic Polymerization with TiCl₄

The following provides a generalized experimental protocol for the cationic polymerization of β-pinene using a TiCl₄-based initiating system.[9]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Purge_Flask Purge reaction flask with nitrogen Add_Reactants Add solvent (DCM/Hexane), β-pinene, initiator (TMPCl), and nucleophilic additive (TMEDA) Purge_Flask->Add_Reactants Cool Cool to desired temperature (e.g., -78°C or room temp) Add_Reactants->Cool Add_Catalyst Add TiCl₄ catalyst to start polymerization Cool->Add_Catalyst Stir Stir for a defined period (e.g., 40 min) Add_Catalyst->Stir Quench Quench reaction (e.g., with HCl) Stir->Quench Wash Wash organic phase with NaOH and citric acid solutions, then water Quench->Wash Dry Dry the polymer solution (e.g., over molecular sieves) Wash->Dry Isolate Isolate poly(β-pinene) by solvent evaporation Dry->Isolate

Experimental Workflow for Cationic Polymerization

Materials:

  • (+)-β-Pinene (purified)

  • Dichloromethane (DCM, freshly distilled from CaH₂)[9]

  • n-Hexane (Hx)

  • 2-chloro-2,4,4-trimethylpentane (TMPCl, initiator)[9]

  • Titanium tetrachloride (TiCl₄, catalyst)[9]

  • N,N,N′,N′-tetramethylethylenediamine (TMEDA, nucleophilic additive)[9]

  • Hydrochloric acid (HCl, 0.1 M)[6]

  • Sodium hydroxide (B78521) (NaOH) solution

  • Citric acid solution

  • Nitrogen gas

Procedure:

  • A reaction flask is thoroughly dried and purged with nitrogen gas.

  • The solvent (e.g., a mixture of DCM and hexane), β-pinene, initiator (TMPCl), and nucleophilic additive (TMEDA) are added to the flask.[9]

  • The reaction mixture is cooled to the desired temperature (e.g., -78°C using a dry ice/isopropanol bath, or maintained at room temperature).[9]

  • The polymerization is initiated by the addition of the TiCl₄ catalyst.[9]

  • The reaction is allowed to proceed with stirring for a specified time, during which samples may be taken to monitor monomer conversion via techniques like size exclusion chromatography (SEC).

  • The polymerization is terminated by adding a quenching agent, such as a dilute HCl solution.[6]

  • The catalyst is removed by washing the organic phase with a dilute NaOH solution, followed by a citric acid solution, and finally with water.

  • The resulting polymer solution is dried, and the poly(β-pinene) is isolated, often by precipitation in a non-solvent or by solvent evaporation.

Alternative Polymerization Routes: Ring-Opening Polymerization of β-Pinene Derivatives

While cationic polymerization is the most direct route, β-pinene can also be chemically transformed into other monomers for polymerization. A notable example is the synthesis of nopinone (B1589484) lactone from β-pinene, which can then undergo ring-opening polymerization (ROP) to produce polyesters with distinct properties.[11][12] This approach broadens the scope of materials that can be derived from this renewable feedstock.

Synthesis of Poly(nopinone lactone)

The transformation of β-pinene to poly(nopinone lactone) involves a two-step monomer synthesis followed by ring-opening polymerization.[11]

G Beta_Pinene (+)-β-Pinene Ozonolysis Ozonolysis Beta_Pinene->Ozonolysis Nopinone Nopinone Ozonolysis->Nopinone Baeyer_Villiger Baeyer-Villiger Oxidation Nopinone->Baeyer_Villiger Nopinone_Lactone Nopinone Lactone (Monomer) Baeyer_Villiger->Nopinone_Lactone ROP Ring-Opening Polymerization Nopinone_Lactone->ROP Poly_Nopinone_Lactone Poly(nopinone lactone) ROP->Poly_Nopinone_Lactone

Synthesis of Poly(nopinone lactone) from β-Pinene
Experimental Protocol: Synthesis and ROP of Nopinone Lactone

Monomer Synthesis: [11]

  • Ozonolysis: β-pinene is subjected to ozonolysis to yield nopinone.

  • Baeyer-Villiger Oxidation: The resulting nopinone undergoes a Baeyer-Villiger oxidation, for example using m-chloroperoxybenzoic acid (mCPBA), to form nopinone lactone. This can be performed under solvent-free conditions to selectively isolate one regioisomer.

Ring-Opening Polymerization: [11]

  • The nopinone lactone monomer is dissolved in a dry solvent such as toluene.

  • A suitable catalyst, for instance, a yttrium-bis(phenolate) or indium-salan complex, is added to the monomer solution.

  • The mixture is stirred at a specific temperature (e.g., room temperature or 110°C) for a designated time.

  • The polymerization is quenched, and the polymer is precipitated in a non-solvent like a pentane/ether mixture.

  • The resulting poly(nopinone lactone) is dried and characterized.

Properties and Applications of β-Pinene-Based Polymers

The properties of polymers derived from β-pinene can be tailored based on the polymerization method and conditions.

Poly(β-pinene)
  • Thermal Properties: Poly(β-pinene) typically exhibits a glass transition temperature (Tg) that can be influenced by its molecular weight. For instance, high molecular weight poly(β-pinene) has shown a Tg of 65°C.[7] The softening point has been observed to increase with molecular weight, plateauing around 140°C for Mn above ~1500 g/mol .[9]

  • Physical Properties: The density of poly(β-pinene) is approximately 0.98 g/mL at 25°C.[13]

  • Applications: Due to its properties, poly(β-pinene) is used in adhesives, coatings, and as a tackifier resin.[1][14] Hydrogenated versions of high-molecular-weight poly(β-pinene) have shown promise as high-performance optical plastics with good transparency and thermal stability.[15]

Poly(nopinone lactone)
  • Thermal Properties: This polyester (B1180765) is thermally stable, with a 5% weight loss temperature (Td,5%) of 350°C.[11] It is an amorphous polymer with a glass transition temperature of 23°C.[11][12]

  • Mechanical Properties: Poly(nopinone lactone) exhibits elastomeric behavior with a high elongation at break of 559 ± 46%.[11][12]

  • Applications: Its elastomeric properties make it an excellent candidate for use as a soft block in thermoplastic elastomers, broadening the application profile of terpene-based polymers.[11][12]

Conclusion

(+)-β-Pinene stands out as a promising, renewable feedstock for the synthesis of a diverse range of polymers. Cationic polymerization remains the most direct and well-established method for producing poly(β-pinene), with extensive research into various catalyst systems to control the polymer's properties. Furthermore, the chemical transformation of β-pinene into other polymerizable monomers, such as nopinone lactone for ring-opening polymerization, opens up avenues for creating novel bio-based polyesters with unique characteristics like elastomeric behavior. As the demand for sustainable materials grows, the continued exploration of polymerization techniques and the development of new applications for β-pinene-based polymers will be crucial for advancing the bio-economy.

References

Spectroscopic Data of (+)-β-Pinene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for (+)-β-pinene, a bicyclic monoterpene of significant interest in chemical research and drug development. The information presented herein is intended to serve as a valuable resource for identification, characterization, and quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for (+)-β-pinene, typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.74s1HH-10a
4.72s1HH-10b
2.42 - 2.35m1HH-1
2.34 - 2.27m1HH-5
2.22 - 2.15m1HH-4a
2.13 - 2.06m1HH-4b
1.99 - 1.92m1HH-3a
1.88 - 1.81m1HH-3b
1.25s3HH-9
0.84s3HH-8
¹³C NMR Data
Chemical Shift (δ) ppmCarbon Atom
149.3C-2
112.1C-10
45.9C-1
40.8C-5
38.0C-7
31.5C-4
31.3C-3
26.3C-6
23.0C-9
21.4C-8

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of (+)-β-pinene is characterized by the following key absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
3070Medium=C-H stretch (exocyclic methylene)
2980-2870StrongC-H stretch (alkane)
1640MediumC=C stretch (exocyclic methylene)
888Strong=C-H bend (out-of-plane, exocyclic methylene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of (+)-β-pinene shows a molecular ion peak and a characteristic fragmentation pattern.

m/zRelative Intensity (%)Assignment
13620[M]⁺ (Molecular Ion)
12130[M-CH₃]⁺
10515[M-C₂H₅]⁺
93100[M-C₃H₇]⁺ (Base Peak)
7940
6855
4160

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of (+)-β-pinene in about 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters (¹H NMR):

    • Set the spectral width to approximately 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • Acquisition Parameters (¹³C NMR):

    • Set the spectral width to approximately 220 ppm.

    • Use a pulse angle of 45-90 degrees.

    • Employ proton decoupling to simplify the spectrum.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase the resulting spectrum. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place one to two drops of neat (+)-β-pinene onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Obtain a background spectrum of the clean, empty salt plates.

    • Place the sample-containing salt plates in the sample holder.

    • Acquire the sample spectrum over the range of approximately 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of (+)-β-pinene into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

  • Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

  • Ionization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of (+)-β-pinene.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample (+)-β-Pinene Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Structural Elucidation (Connectivity, Stereochemistry) NMR->NMR_Data IR_Data Functional Group Identification (C=C, C-H) IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Final_Characterization Complete Spectroscopic Characterization NMR_Data->Final_Characterization IR_Data->Final_Characterization MS_Data->Final_Characterization

Spectroscopic Analysis Workflow for (+)-β-Pinene.

Methodological & Application

Application Notes and Protocols for the Synthesis of (+)-β-Pinene Derivatives with Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and antifungal evaluation of derivatives of (+)-β-pinene, a naturally abundant monoterpene. The protocols detailed below are intended to serve as a practical guide for the development of novel antifungal agents derived from this versatile scaffold.

Introduction

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for new antifungal therapies. Natural products, with their inherent structural diversity and biological activity, represent a promising source of novel drug leads. (+)-β-Pinene, a major constituent of turpentine (B1165885) oil, has garnered significant attention as a chiral starting material for the synthesis of bioactive molecules. Its unique bicyclic structure provides a rigid framework that can be functionalized to interact with specific biological targets. This document outlines the synthesis of several classes of (+)-β-pinene derivatives, including amides, acylthioureas, and quaternary ammonium (B1175870) salts, and details the protocols for evaluating their antifungal efficacy.

Data Presentation: Antifungal Activity of (+)-β-Pinene Derivatives

The antifungal activity of various (+)-β-pinene derivatives is summarized in the tables below. The data, presented as Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values, have been compiled from multiple studies to facilitate a comparative analysis of their efficacy against a range of fungal pathogens.

Table 1: Antifungal Activity of (+)-β-Pinene Amide and Acylthiourea Derivatives

Compound IDDerivative TypeFungal SpeciesIC50 (µmol/L)Reference
4e AmideColletotrichum gloeosporioides<200[1]
Fusarium proliferatum39.21[1]
Alternaria kikuchiana38.8[1]
Phomopsis sp.<200[1]
4h AmideColletotrichum gloeosporioides<200[1]
Fusarium proliferatum41.98[1]
Alternaria kikuchiana<200[1]
Phomopsis sp.20.43[1]
4q AcylthioureaFusarium proliferatum<200[1]
Phytophthora capsici<200[1]
4r AcylthioureaColletotrichum gloeosporioides21.64[1]
Phytophthora capsici<200[1]
4o AcylthioureaPhytophthora capsici0.18[1][2]

Table 2: Antifungal Activity of (+)-β-Pinene Quaternary Ammonium Salt Derivatives

Compound IDDerivative TypeFungal SpeciesMIC (µg/mL)Reference
3a bis-hydronopyl dimethyl ammonium bromideColletotrichum acutatum0.538 (EC50)[3]
4a β-PQA saltFusarium oxysporum f. sp. niveum-[4][5]
Phytophthora nicotianae var. nicotianae-[4][5]
Rhizoctonia solani-[4][5]
Diplodia pinea-[4][5]
Fusicoccum aesculi-[4][5]
4a β-PQA saltEscherichia coli2.5[4][5]
Pseudomonas aeruginosa0.625[4][5]
Staphylococcus aureus1.25[4][5]
Bacillus subtilis1.25[4][5]

Table 3: Antifungal Activity of (+)-β-Pinene and Related Monoterpenes

CompoundFungal SpeciesMIC (µmol/L)Reference
(+)-β-Pinene Candida spp.<56.25 to 1800[6][7]
(+)-α-Pinene Candida albicans117 - 4150 (µg/mL)[8]
(-)-Myrtenol Candida spp.23 - 51 (µg/mL)[9]

Experimental Protocols

Detailed methodologies for the synthesis of key (+)-β-pinene derivatives and for the assessment of their antifungal activity are provided below.

Synthesis Protocols

The general synthetic pathways for the preparation of amide, acylthiourea, and quaternary ammonium salt derivatives of (+)-β-pinene are outlined.

Myrtanylamine serves as a key intermediate for the synthesis of various amide and acylthiourea derivatives.

Materials:

Procedure:

  • Hydroboration-Oxidation: To a solution of (+)-β-pinene in diethyl ether, add BH3-THF complex dropwise at 0°C. Stir the reaction mixture at room temperature for 2-3 hours. Cool the mixture to 0°C and add NaOH solution followed by the slow addition of H2O2. Stir for 1 hour, then separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain myrtanol (B1616370).

  • Oxidation to Myrtanal: Dissolve the myrtanol in CH2Cl2 and add PCC. Stir the mixture at room temperature for 2-4 hours. Filter the reaction mixture through a pad of silica (B1680970) gel and wash with CH2Cl2. Concentrate the filtrate to yield myrtanal.

  • Oximation: Reflux a mixture of myrtanal, hydroxylamine hydrochloride, and sodium acetate in ethanol for 1-2 hours. Cool the reaction mixture and pour it into water. Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain myrtanal oxime.

  • Reduction to Myrtanylamine: In a flask equipped with a reflux condenser, dissolve myrtanal oxime in ethanol. Add sodium metal in small portions to the refluxing solution. After the addition is complete, continue refluxing for another 2-3 hours. Cool the reaction, add water, and extract with diethyl ether. Dry the organic layer and concentrate to yield myrtanylamine.

Materials:

  • Myrtanylamine

  • Substituted benzoyl chloride

  • Triethylamine (B128534)

  • Dichloromethane (CH2Cl2)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve myrtanylamine and triethylamine in CH2Cl2 at 0°C.

  • Add the substituted benzoyl chloride dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the desired amide derivative.[10]

Materials:

Procedure:

  • To a solution of myrtanylamine and triethylamine in acetone, add carbon disulfide dropwise at 0°C. Stir at room temperature for 2-3 hours.

  • Add a solution of the substituted aniline in acetone and then add DCC.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the acylthiourea derivative.[10]

Materials:

  • Myrtanol (from Protocol 1, Step 1)

  • Thionyl chloride (SOCl2)

  • Tertiary amine (e.g., N,N-dimethylethanolamine)

  • Alkyl halide (e.g., methyl iodide)

  • Acetonitrile (B52724)

Procedure:

  • Chlorination: React myrtanol with SOCl2 to produce myrtanyl chloride.

  • Amination: React myrtanyl chloride with a tertiary amine, such as N,N-dimethylethanolamine, to form the tertiary amine derivative.

  • Quaternization: Dissolve the tertiary amine derivative in acetonitrile and add an excess of an alkyl halide (e.g., methyl iodide). Stir the mixture at room temperature for 24-48 hours. The quaternary ammonium salt will precipitate out of the solution.

  • Filter the precipitate, wash with cold acetonitrile, and dry under vacuum to obtain the pure quaternary ammonium salt.[4][11]

Antifungal Activity Protocols

The following protocols are standard methods for assessing the in vitro antifungal activity of synthesized compounds.

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1][9][12]

Materials:

  • Synthesized (+)-β-pinene derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Sterile saline or water

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • Positive control antifungal drug (e.g., Fluconazole, Amphotericin B)

  • Spectrophotometer or microplate reader (optional)

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations. The final DMSO concentration should not exceed 1% (v/v).

  • Inoculum Preparation:

    • Yeasts: Culture the yeast on an appropriate agar (B569324) plate for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

    • Molds: Grow the mold on an agar plate until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to the desired concentration and dilute in RPMI-1640 to obtain a final inoculum of 0.4-5 x 10^4 CFU/mL.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 24-48 hours for yeasts or 48-72 hours for molds.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the growth control. For azoles, the endpoint is often defined as a ≥50% reduction in turbidity.[9] The MIC can be determined visually or by measuring the optical density using a microplate reader.

This method is commonly used for filamentous fungi to determine the concentration of a compound that inhibits mycelial growth by 50%.[10]

Materials:

  • Synthesized (+)-β-pinene derivatives

  • Filamentous fungal strains (e.g., Fusarium spp., Alternaria spp.)

  • Potato Dextrose Agar (PDA)

  • Petri dishes

  • Sterile cork borer (5 mm diameter)

  • Solvent for dissolving compounds (e.g., DMSO, acetone)

  • Positive control fungicide (e.g., Carbendazim)

Procedure:

  • Compound-Amended Media: Prepare PDA and cool it to 45-50°C. Add the test compound dissolved in a small amount of solvent to the molten agar to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes. A control plate should be prepared with the solvent alone.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.

  • Measurement: When the mycelial growth in the control plate has reached a significant diameter, measure the diameter of the fungal colony in both the control and treated plates.

  • Calculation: Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control group and 'dt' is the average diameter of the fungal colony in the treated group.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and performing a regression analysis.

Visualization of Synthetic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic routes and experimental workflows described in these application notes.

Synthesis_of_Amide_Derivatives beta_pinene (+)-β-Pinene myrtanol Myrtanol beta_pinene->myrtanol 1. BH3-THF 2. NaOH, H2O2 myrtanal Myrtanal myrtanol->myrtanal PCC myrtanal_oxime Myrtanal Oxime myrtanal->myrtanal_oxime NH2OH·HCl myrtanylamine Myrtanylamine myrtanal_oxime->myrtanylamine Na, EtOH amide_derivative Amide Derivative myrtanylamine->amide_derivative R-COCl, Et3N

Caption: Synthesis of (+)-β-Pinene Amide Derivatives.

Synthesis_of_Acylthiourea_Derivatives myrtanylamine Myrtanylamine isothiocyanate Myrtanyl Isothiocyanate (in situ) myrtanylamine->isothiocyanate CS2, Et3N acylthiourea Acylthiourea Derivative isothiocyanate->acylthiourea aniline Substituted Aniline aniline->acylthiourea DCC

Caption: Synthesis of (+)-β-Pinene Acylthiourea Derivatives.

Synthesis_of_Quaternary_Ammonium_Salts myrtanol Myrtanol myrtanyl_chloride Myrtanyl Chloride myrtanol->myrtanyl_chloride SOCl2 tertiary_amine Tertiary Amine Derivative myrtanyl_chloride->tertiary_amine Tertiary Amine quat_salt Quaternary Ammonium Salt tertiary_amine->quat_salt Alkyl Halide

Caption: Synthesis of (+)-β-Pinene Quaternary Ammonium Salts.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Prepare serial dilutions of test compound inoculate Inoculate microtiter plate compound_prep->inoculate inoculum_prep Prepare standardized fungal inoculum inoculum_prep->inoculate incubate Incubate at 35-37°C inoculate->incubate read_results Visually or spectrophotometrically determine growth inhibition incubate->read_results determine_mic Identify Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Broth Microdilution MIC Assay Workflow.

Mechanism of Antifungal Action

While the precise mechanisms of action for all derivatives are not fully elucidated, several studies suggest potential targets. Azole derivatives containing monoterpene fragments are thought to inhibit the fungal enzyme CYP51, which is crucial for ergosterol (B1671047) biosynthesis, a vital component of the fungal cell membrane.[9] Quaternary ammonium salts are known to disrupt cell membrane integrity, leading to leakage of cellular contents and cell death.[4] For some derivatives, the mechanism may involve interference with the cell wall, as suggested by increased MIC values in the presence of osmotic protectants like sorbitol.[6]

Antifungal_MoA cluster_cell Fungal Cell beta_pinene_derivative (+)-β-Pinene Derivative cell_wall Cell Wall beta_pinene_derivative->cell_wall Interference cell_membrane Cell Membrane beta_pinene_derivative->cell_membrane Disruption cyp51 CYP51 beta_pinene_derivative->cyp51 Inhibition ergosterol_synthesis Ergosterol Biosynthesis ergosterol_synthesis->cell_membrane Component cyp51->ergosterol_synthesis

Caption: Potential Antifungal Mechanisms of Action.

Conclusion

(+)-β-Pinene is a readily available and versatile natural product that serves as an excellent starting point for the development of novel antifungal agents. The derivatization of the pinane (B1207555) skeleton with various functional groups, such as amides, acylthioureas, and quaternary ammonium salts, has been shown to yield compounds with potent and broad-spectrum antifungal activity. The protocols and data presented herein provide a valuable resource for researchers in the field of antifungal drug discovery and development. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will be crucial for optimizing their therapeutic potential.

References

Enantioselective Synthesis of (+)-β-Pinene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-β-Pinene is a bicyclic monoterpene of significant interest in the pharmaceutical and fragrance industries. Its chiral structure makes it a valuable starting material for the asymmetric synthesis of more complex molecules. While numerous methods exist for the isolation of β-pinene from natural sources, these often yield mixtures of enantiomers and other terpenes. This document details a robust, multi-step protocol for the enantioselective synthesis of (+)-β-pinene, starting from the readily available chiral precursor, (+)-α-pinene. The synthesis proceeds through the key intermediates (+)-verbenone and cis-verbenol, followed by an elimination reaction and final isomerization to yield the target compound with high enantiomeric purity.

Overall Synthetic Pathway

The enantioselective synthesis of (+)-β-pinene is accomplished through a four-step process starting from (+)-α-pinene. The initial step involves the allylic oxidation of (+)-α-pinene to produce (+)-verbenone. This is followed by the stereoselective reduction of the ketone functionality in (+)-verbenone to yield (+)-cis-verbenol. The hydroxyl group of the resulting alcohol is then converted to a tosylate, a good leaving group, to facilitate an elimination reaction which primarily yields (+)-α-pinene. The final step is the palladium-catalyzed isomerization of (+)-α-pinene to the desired (+)-β-pinene.

G cluster_0 Synthesis of (+)-β-Pinene A (+)-α-Pinene B (+)-Verbenone A->B  Allylic Oxidation C (+)-cis-Verbenol B->C  Stereoselective Reduction D (+)-cis-Verbenyl Tosylate C->D  Tosylation E (+)-α-Pinene (regenerated) D->E  E2 Elimination F (+)-β-Pinene E->F  Isomerization

Caption: Workflow for the enantioselective synthesis of (+)-β-pinene.

Data Presentation

The following table summarizes the typical yields and enantiomeric excess (ee) for each step of the synthesis.

StepReactionStarting MaterialProductTypical Yield (%)Enantiomeric Excess (ee) (%)
1Allylic Oxidation(+)-α-Pinene(+)-Verbenone43-45>98
2Stereoselective Reduction (Luche)(+)-Verbenone(+)-cis-Verbenol~90>98
3Tosylation and Elimination(+)-cis-Verbenol(+)-α-Pinene70-80 (two steps)>98
4Catalytic Isomerization(+)-α-Pinene(+)-β-Pinene~95 (conversion)>98

Experimental Protocols

Step 1: Synthesis of (+)-Verbenone from (+)-α-Pinene

This protocol is adapted from a well-established procedure for the allylic oxidation of α-pinene.

Materials:

Procedure:

  • In a 1000-mL Morton flask equipped with a mechanical stirrer, condenser, internal thermometer, and gas inlet, combine 25.0 g (0.183 mol) of (+)-α-pinene and 350 mL of dry benzene.

  • Heat the mixture to 65°C.

  • Add 77.8 g (0.175 mol) of lead tetraacetate in portions over 20 minutes.

  • Maintain the reaction at 65°C with stirring for 1 hour.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite. Wash the Celite pad with several portions of benzene.

  • To the filtrate, add 300 mL of water and stir vigorously for 1 hour.

  • Filter the two-phase system through Celite to remove precipitated lead oxide.

  • Separate the layers of the filtrate and extract the aqueous phase with three 150-mL portions of ether.

  • Combine the organic fractions, dry over anhydrous magnesium sulfate, filter, and concentrate by rotary evaporation to obtain a mixture of acetates.

  • Without further purification, add 150 mL of a 10% potassium hydroxide solution in aqueous methanol to the acetate (B1210297) mixture at room temperature and stir for 24 hours.

  • Pour the mixture into a separatory funnel, dilute with 200 mL of water, and extract with four 150-mL portions of ether.

  • Dry the combined ethereal fractions over anhydrous magnesium sulfate, filter, and concentrate to yield a mixture of alcohols.

  • Dissolve the alcohol mixture in 300 mL of ether in a 1000-mL round-bottomed flask and cool to 0°C.

  • Over a 30-minute period, add a mixture of 27.5 g (0.092 mol) of sodium dichromate dihydrate, 100 mL of water, and 10.2 mL of concentrated sulfuric acid.

  • Stir the mixture at 0°C for 1 hour, then warm to room temperature and stir overnight.

  • Dilute with 200 mL of water, transfer to a separatory funnel, separate the layers, and extract the aqueous phase with three 200-mL portions of ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford (+)-verbenone.

Step 2: Stereoselective Reduction of (+)-Verbenone to (+)-cis-Verbenol

This procedure utilizes a Luche reduction for the 1,2-reduction of an α,β-unsaturated ketone.

Materials:

Procedure:

  • In a round-bottom flask, dissolve (+)-verbenone in methanol.

  • Add cerium(III) chloride heptahydrate to the solution and stir until it dissolves.

  • Cool the mixture to 0°C in an ice bath.

  • Add sodium borohydride in small portions over 15-20 minutes.

  • Stir the reaction at 0°C for 30-60 minutes, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude (+)-cis-verbenol, which can be purified by column chromatography if necessary.

Step 3: Conversion of (+)-cis-Verbenol to (+)-α-Pinene via Tosylation and Elimination

This two-step, one-pot procedure converts the alcohol into an alkene.

Materials:

Procedure:

  • Dissolve (+)-cis-verbenol in dry pyridine in a round-bottom flask under an inert atmosphere (nitrogen or argon) and cool to 0°C.

  • Add p-toluenesulfonyl chloride portion-wise, ensuring the temperature remains below 5°C.

  • Stir the reaction at 0°C for 4-6 hours or until TLC analysis indicates complete consumption of the starting alcohol.

  • Carefully add the reaction mixture to ice-water and extract with diethyl ether.

  • Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate in vacuo at low temperature to obtain the crude (+)-cis-verbenyl tosylate.

  • Immediately dissolve the crude tosylate in tert-butanol.

  • Add a solution of potassium tert-butoxide in tert-butanol dropwise at room temperature.

  • Heat the reaction mixture to 50-60°C and stir for 2-4 hours, monitoring the elimination by TLC or GC.

  • Cool the reaction, pour into water, and extract with pentane.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully by rotary evaporation (using a cooled bath to avoid loss of the volatile product).

  • The resulting crude product is primarily (+)-α-pinene, which can be purified by careful fractional distillation.

Step 4: Catalytic Isomerization of (+)-α-Pinene to (+)-β-Pinene

This protocol describes the isomerization using a palladium-based catalyst.[1]

Materials:

  • (+)-α-Pinene

  • Palladium catalyst on a diatomite support (5% Pd)

  • High-temperature reaction vessel

Procedure:

  • Place the (+)-α-pinene into a reaction kettle equipped with a stirrer and a heating system.

  • Add the palladium on diatomite catalyst.

  • Heat the reaction mixture to a temperature between 120-180°C (an optimal temperature may be around 150°C).

  • Maintain the reaction at this temperature with vigorous stirring for 0.5-1 hour.

  • Monitor the isomerization process using GC analysis to determine the ratio of α-pinene to β-pinene.

  • Upon reaching the desired conversion, cool the reaction mixture.

  • Separate the catalyst by filtration.

  • The resulting liquid is a mixture of pinenes, which can be purified by fractional distillation to isolate the (+)-β-pinene.

Concluding Remarks

The presented multi-step synthesis provides a reliable and enantioselective route to (+)-β-pinene from a readily available chiral starting material. The protocols for each step are based on established chemical transformations and can be adapted for various laboratory scales. This application note serves as a comprehensive guide for researchers requiring access to enantiomerically pure (+)-β-pinene for applications in drug discovery, synthesis of natural products, and the development of new fragrances. Careful execution of each step and appropriate purification techniques are crucial for obtaining the final product in high yield and purity.

References

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of (+)-β-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-β-Pinene is a bicyclic monoterpene commonly found in the essential oils of various plants, including pine trees, rosemary, and parsley. It is known for its woody, pine-like aroma and is utilized in the fragrance, food, and pharmaceutical industries. As a key component in many natural products, accurate and reliable quantification of (+)-β-pinene is crucial for quality control, formulation development, and research into its biological activities. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile compounds like (+)-β-pinene from complex matrices.[1][2][3] This application note provides a detailed protocol for the GC-MS analysis of (+)-β-pinene.

Experimental Protocols

This section details the methodology for the analysis of (+)-β-pinene using GC-MS, including sample preparation, instrument parameters, and data analysis.

1. Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. For essential oils or pure compounds, a simple dilution is typically sufficient.

  • Materials:

  • Protocol for Standard Solutions:

    • Prepare a stock solution of (+)-β-pinene (e.g., 1000 µg/mL) by accurately weighing the standard and dissolving it in a suitable solvent like hexane or ethanol.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from approximately 0.1 to 10 µg/mL.[4]

    • Transfer the standard solutions to 2 mL autosampler vials for GC-MS analysis.

  • Protocol for Essential Oil Samples:

    • Accurately weigh a known amount of the essential oil.

    • Dilute the essential oil with a suitable solvent (e.g., hexane or ethanol) to a concentration within the calibration range.[5] A dilution factor of 1:10 or 1:100 is common.

    • Vortex the solution to ensure homogeneity.

    • If necessary, centrifuge the sample to remove any particulate matter.[6]

    • Transfer the diluted sample to a 2 mL autosampler vial for analysis.

2. GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of (+)-β-pinene. These may need to be optimized for your specific instrument and column.

Parameter Value
Gas Chromatograph
ColumnDB-5ms (or equivalent low-polarity column), 30 m x 0.25 mm ID, 0.25 µm film thickness[5]
Carrier GasHelium, constant flow of 1 mL/min[1]
Injection Volume1 µL[5]
Injector Temperature250 °C[5]
Split Ratio50:1 (can be adjusted based on concentration)[5]
Oven Temperature ProgramInitial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 130 °C, then ramp at 30 °C/min to 290 °C and hold for 10 min[1]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)[5]
Ionization Energy70 eV[5]
Ion Source Temperature230 °C[5]
Quadrupole Temperature150 °C[5]
Scan ModeFull Scan (m/z 40-400) or Selected Ion Monitoring (SIM)
Solvent Delay3 minutes

3. Data Analysis and Quantification

  • Identification: The identification of (+)-β-pinene is achieved by comparing the retention time and the acquired mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. The mass spectrum can also be compared with a reference library such as NIST.[5]

  • Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of (+)-β-pinene against the concentration of the prepared standard solutions. The concentration of (+)-β-pinene in the unknown samples is then determined by interpolating their peak areas on the calibration curve.[1]

Data Presentation

Table 1: Typical Quantitative Data for (+)-β-Pinene GC-MS Analysis

ParameterValueReference
Molecular FormulaC₁₀H₁₆[7][8][9]
Molecular Weight136.23 g/mol [7][8][9]
Retention TimeDependent on specific GC conditions, but typically elutes after α-pinene.[1]
Characteristic Mass Fragments (m/z)
Molecular Ion [M]⁺136[10]
Base Peak93[10]
Other significant fragments121, 79, 69, 41[10]

Table 2: Method Validation Parameters (Example)

The following table presents typical validation parameters for a GC-MS method for monoterpene analysis, demonstrating the method's reliability.

ParameterTypical Value
Linearity (R²)≥ 0.998[4]
Accuracy (Recovery)91.6 - 105.7%[1]
Precision (RSD)0.28 - 11.18%[1]
Limit of Detection (LOD)~0.25 µg/mL[3]
Limit of Quantification (LOQ)~0.75 µg/mL[3]

Mandatory Visualization

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Essential Oil) Dilution Dilution with Solvent (e.g., Hexane) Sample->Dilution Standard (+)-β-Pinene Standard Standard->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injection Injection Vial->Injection GC_Separation GC Separation (Capillary Column) Injection->GC_Separation Ionization Ionization (EI, 70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Peak_ID Peak Identification (Retention Time & Mass Spectrum) Chromatogram->Peak_ID Quantification Quantification (Calibration Curve) Peak_ID->Quantification Report Final Report Quantification->Report

Caption: Workflow for GC-MS analysis of (+)-β-pinene.

Signaling Pathway Diagram (Logical Relationship)

Logical_Relationship Analyte (+)-β-Pinene in Sample GC Gas Chromatography Analyte->GC MS Mass Spectrometry GC->MS Separation Separation based on Volatility & Polarity GC->Separation Identification Identification based on Mass Spectrum MS->Identification Quantification Quantification based on Ion Abundance MS->Quantification Result Concentration of (+)-β-Pinene Identification->Result Quantification->Result

Caption: Logical relationship of GC-MS principles.

References

Application Notes and Protocols for the Isolation of (+)-β-Pinene from Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-β-Pinene is a bicyclic monoterpene found in the essential oils of many plants, including pine species, rosemary, and cumin. It is a valuable natural compound with applications in the fragrance, flavor, and pharmaceutical industries. As a chiral molecule, the isolation of specific enantiomers, such as (+)-β-pinene, is often crucial for its intended application. This document provides detailed application notes and protocols for the isolation of (+)-β-pinene from essential oils using various methods, including fractional distillation, azeotropic distillation, and column chromatography.

Physicochemical Properties of Pinene Isomers

Understanding the physical properties of α-pinene and β-pinene is critical for selecting and optimizing a separation method.

Property(+)-α-Pinene(+)-β-Pinene
Molecular Formula C₁₀H₁₆C₁₀H₁₆
Molar Mass 136.23 g/mol 136.23 g/mol
Boiling Point 155-156 °C[1][2]163-166 °C[1][3]
Density ~0.858 g/cm³~0.868 g/cm³
Appearance Clear, colorless liquidColorless liquid
Odor Turpentine-like, pineyWoody, pine-like
Solubility Insoluble in water; soluble in ethanol, ether, chloroform[2]Insoluble in water; soluble in oils and alcohol

Methods for Isolation of (+)-β-Pinene

Several methods can be employed to isolate (+)-β-pinene from essential oils. The choice of method depends on the desired purity, yield, scale of operation, and the composition of the starting essential oil.

Fractional Distillation

Fractional distillation is a widely used technique for separating components of a liquid mixture based on their different boiling points. Due to the relatively small difference in boiling points between α-pinene and β-pinene, a highly efficient fractional distillation column is required for good separation.

Protocol for Fractional Distillation of Turpentine (B1165885) Oil:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed distillation column (e.g., Vigreux, Raschig rings, or structured packing), a condenser, a distillation head with a thermometer, and receiving flasks.

    • Ensure all glassware is clean and dry.

    • The efficiency of the column (number of theoretical plates) is crucial for separating the close-boiling pinene isomers.

  • Procedure:

    • Charge the round-bottom flask with crude turpentine oil (typically containing a mixture of α-pinene and β-pinene).

    • Add boiling chips to ensure smooth boiling.

    • Begin heating the flask gently.

    • Carefully monitor the temperature at the distillation head.

    • Collect the initial fraction, which will be rich in the lower-boiling α-pinene (boiling point ~155-156 °C).

    • As the temperature begins to rise, change the receiving flask to collect the intermediate fraction.

    • The fraction collected at a stable temperature of approximately 163-166 °C will be enriched in β-pinene.[4]

    • The distillation can be performed under reduced pressure (vacuum distillation) to lower the boiling points and prevent thermal degradation of the terpenes.[5][6]

Quantitative Data:

MethodStarting MaterialPurity of β-PineneYield of β-PineneReference
Fractional DistillationTurpentine Oil>90%Not Specified[7]

Workflow Diagram:

Fractional_Distillation essential_oil Essential Oil (e.g., Turpentine) distillation_column Fractional Distillation Column essential_oil->distillation_column condenser Condenser distillation_column->condenser heating Heating heating->distillation_column alpha_pinene α-Pinene Fraction (lower boiling point) condenser->alpha_pinene beta_pinene (+)-β-Pinene Fraction (higher boiling point) condenser->beta_pinene

Caption: Fractional distillation workflow for separating pinene isomers.

Azeotropic Distillation with Diethylene Glycol

Azeotropic distillation can enhance the separation of α-pinene and β-pinene. Diethylene glycol forms a minimum-boiling azeotrope with α-pinene, allowing for its removal at a lower temperature than its normal boiling point, thus facilitating the isolation of β-pinene as the higher-boiling component.[8][9]

Protocol for Azeotropic Distillation:

  • Apparatus Setup:

    • Set up a fractional distillation apparatus as described previously.

  • Procedure:

    • In the round-bottom flask, mix the turpentine oil with diethylene glycol. The recommended amount of diethylene glycol is typically around 30% of the total pinene mixture.

    • Heat the mixture.

    • The azeotrope of diethylene glycol and α-pinene will distill first at a temperature lower than the boiling point of β-pinene.[8]

    • Collect the azeotropic distillate. Upon cooling, this distillate will separate into two phases: an upper phase rich in α-pinene and a lower phase of diethylene glycol, which can be separated and recycled.[8]

    • After the removal of the azeotrope, continue the distillation to collect the purified β-pinene fraction at its boiling point.

Quantitative Data:

MethodStarting MaterialPurity of β-PineneYield of β-PineneReference
Azeotropic Distillation with Diethylene GlycolTurpentine Oil88.3 - 90.7%5.1 - 11.4% (based on turpentine charged)[8]

Workflow Diagram:

Azeotropic_Distillation essential_oil Essential Oil + Diethylene Glycol distillation_column Azeotropic Distillation essential_oil->distillation_column condenser Condenser distillation_column->condenser beta_pinene (+)-β-Pinene Fraction distillation_column->beta_pinene Bottoms product heating Heating heating->distillation_column azeotrope α-Pinene/Diethylene Glycol Azeotrope condenser->azeotrope phase_separation Phase Separation azeotrope->phase_separation alpha_pinene α-Pinene phase_separation->alpha_pinene deg_recycle Diethylene Glycol (recycled) phase_separation->deg_recycle

Caption: Azeotropic distillation workflow for pinene isomer separation.

Column Chromatography

Column chromatography is a powerful technique for the purification of individual compounds from a mixture. For the separation of pinene isomers, which are nonpolar, a normal-phase chromatography setup is typically used. The use of silica (B1680970) gel impregnated with silver nitrate (B79036) can significantly improve the separation of unsaturated compounds like pinenes.[10][11][12][13] The silver ions interact with the double bonds of the pinenes, and since the double bond in β-pinene is exocyclic and more accessible than the endocyclic double bond in α-pinene, they will have different retention times.

Protocol for Column Chromatography with Silver Nitrate Impregnated Silica Gel:

  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel impregnated with silver nitrate (typically 10-20% by weight) in a non-polar solvent (e.g., hexane).

    • Carefully pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the packed bed.

  • Sample Loading:

    • Dissolve the essential oil fraction (pre-purified by distillation if necessary) in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar mobile phase, such as hexane (B92381) or petroleum ether.

    • Gradually increase the polarity of the mobile phase by adding a slightly more polar solvent like diethyl ether or ethyl acetate (B1210297) in a stepwise or gradient manner.

    • α-Pinene, being less retained, will elute first.

    • β-Pinene, with its more accessible double bond interacting more strongly with the silver ions, will elute later.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Monitor the composition of the fractions using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Combine the fractions containing pure (+)-β-pinene.

    • Evaporate the solvent under reduced pressure to obtain the purified compound.

Workflow Diagram:

Column_Chromatography essential_oil Essential Oil Fraction column Column packed with AgNO₃-Silica Gel essential_oil->column Loading elution Elution with Solvent Gradient column->elution fraction_collection Fraction Collection elution->fraction_collection analysis TLC/GC Analysis fraction_collection->analysis alpha_pinene α-Pinene Fractions analysis->alpha_pinene beta_pinene (+)-β-Pinene Fractions analysis->beta_pinene pooling Pooling of Pure Fractions beta_pinene->pooling evaporation Solvent Evaporation pooling->evaporation pure_beta_pinene Purified (+)-β-Pinene evaporation->pure_beta_pinene

Caption: Column chromatography workflow for (+)-β-pinene isolation.

Preparative Gas Chromatography (Prep-GC)

Preparative Gas Chromatography (GC) is a high-resolution technique that can be used to isolate pure volatile compounds from a mixture. While analytical GC is used for identification and quantification, preparative GC is designed to collect the separated components.

General Protocol for Preparative GC:

  • Instrumentation:

    • A gas chromatograph equipped with a preparative-scale column (wider diameter than analytical columns), a splitter to divert a small portion of the effluent to a detector (e.g., FID or TCD) and the majority to a collection trap, and a fraction collector.

  • Operating Conditions:

    • Column: A column with a stationary phase suitable for terpene separation (e.g., a non-polar or mid-polar phase like DB-5 or DB-Wax).

    • Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation.

    • Oven Temperature Program: An optimized temperature program is crucial to achieve baseline separation of α-pinene and β-pinene. This typically involves an initial hold followed by a temperature ramp.

    • Carrier Gas: An inert gas like helium or nitrogen at a controlled flow rate.

    • Detector Temperature: Set higher than the final oven temperature to prevent condensation.

  • Procedure:

    • Inject a small volume of the essential oil or a pre-enriched pinene fraction into the GC.

    • Monitor the separation on the chromatogram.

    • Based on the retention times of α-pinene and β-pinene, program the fraction collector to open and close the collection traps at the appropriate times to capture the β-pinene peak.

    • Multiple injections may be necessary to collect a sufficient quantity of the purified compound.

Workflow Diagram:

Preparative_GC sample Essential Oil Fraction injector GC Injector sample->injector column Preparative GC Column injector->column splitter Effluent Splitter column->splitter oven Temperature Programmed Oven oven->column detector Detector (FID/TCD) splitter->detector fraction_collector Fraction Collector splitter->fraction_collector chromatogram Chromatogram detector->chromatogram alpha_pinene_trap α-Pinene Trap fraction_collector->alpha_pinene_trap beta_pinene_trap (+)-β-Pinene Trap fraction_collector->beta_pinene_trap

Caption: Preparative gas chromatography workflow for isolating (+)-β-pinene.

Conclusion

The isolation of (+)-β-pinene from essential oils can be achieved through several methods, with fractional distillation being the most common industrial practice. For higher purity, especially at a laboratory scale, azeotropic distillation or preparative column chromatography with silver nitrate impregnated silica gel are effective techniques. Preparative GC offers the highest resolution but is typically used for smaller quantities. The selection of the most appropriate method will depend on the specific requirements of the research or application, including the desired purity, yield, and scale of operation. Careful optimization of the chosen protocol is essential to achieve the best results.

References

Application of (+)-β-Pinene Derivatives in Asymmetric Catalysis: A Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-β-Pinene, a readily available and optically pure bicyclic monoterpene, represents a valuable chiral starting material for the synthesis of ligands and catalysts in asymmetric synthesis. Its rigid bicyclo[3.1.1]heptane framework provides a well-defined stereochemical environment, making it an attractive scaffold for inducing enantioselectivity in a variety of chemical transformations. This document provides detailed application notes and protocols for the use of (+)-β-pinene derivatives in asymmetric catalysis, with a focus on practical methodologies for researchers in academia and industry. While direct applications of (+)-β-pinene are less documented in readily available literature, the closely related and structurally similar (+)-α-pinene has given rise to highly successful and commercially available reagents. This guide will focus on a prominent example derived from α-pinene, Alpine-Borane®, to illustrate the principles and execution of asymmetric reductions, a fundamental transformation in the synthesis of chiral molecules.

Key Application: Asymmetric Reduction of Prochiral Ketones

A significant application of pinene-derived chiral reagents is the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This transformation is of paramount importance in the pharmaceutical and fine chemical industries, where the stereochemistry of alcohol intermediates often dictates the biological activity of the final product.

Featured Reagent: (+)-Alpine-Borane®

(+)-Alpine-Borane®, derived from the hydroboration of (+)-α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN), is a highly effective chiral reducing agent. It is particularly successful in the reduction of sterically demanding ketones, such as α,β-acetylenic ketones, where it delivers high levels of enantioselectivity.

Catalyst Synthesis and Reaction Workflow

The synthesis of the active catalyst and its application in the asymmetric reduction of a ketone can be visualized as a straightforward workflow.

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction alpha_pinene (+)-α-Pinene alpine_borane (+)-Alpine-Borane® alpha_pinene->alpine_borane Hydroboration nine_bbn 9-BBN nine_bbn->alpine_borane ketone Prochiral Ketone intermediate Borinic Ester Intermediate ketone->intermediate Coordination & Hydride Transfer alpine_borane_reac (+)-Alpine-Borane® alpine_borane_reac->intermediate alcohol Chiral Secondary Alcohol intermediate->alcohol Hydrolysis

Caption: Workflow for the preparation of (+)-Alpine-Borane® and its use in the asymmetric reduction of a prochiral ketone.

Experimental Protocols

Protocol 1: Asymmetric Reduction of an α,β-Acetylenic Ketone using (+)-Alpine-Borane®

This protocol details the general procedure for the enantioselective reduction of an α,β-acetylenic ketone to the corresponding propargylic alcohol.

Materials:

  • (+)-Alpine-Borane® (0.5 M solution in THF)

  • α,β-Acetylenic ketone (e.g., 1-phenyl-2-propyn-1-one)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Ethanolamine (B43304)

  • Diethyl ether

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, syringe, magnetic stirrer, etc.)

  • Rotary evaporator

  • Separatory funnel

  • Chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry round-bottom flask with a magnetic stir bar.

  • Substrate Addition: Dissolve the α,β-acetylenic ketone (1.0 eq.) in anhydrous THF.

  • Reagent Addition: While stirring at room temperature (25 °C), add the (+)-Alpine-Borane® solution (1.1 eq.) dropwise via syringe over a period of 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 25 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed (typically 2-4 hours).

  • Quenching: Upon completion, add ethanolamine (0.5 mL per 10 mmol of ketone) and stir the mixture for 15 minutes to decompose any excess borane (B79455) reagent.

  • Workup:

    • Remove the THF under reduced pressure using a rotary evaporator.

    • To the residue, add diethyl ether and water. Stir the mixture vigorously for 20 minutes to hydrolyze the intermediate borinic ester.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and concentrate in vacuo. Purify the crude alcohol by silica (B1680970) gel column chromatography or distillation under reduced pressure.

  • Analysis:

    • Determine the isolated yield of the chiral alcohol.

    • Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) or by derivatization (e.g., with Mosher's acid) followed by NMR or GC analysis.

Mechanism of Asymmetric Induction

The stereochemical outcome of the reduction is determined by the formation of a highly organized, boat-like six-membered transition state.

G cluster_mech Mechanism of Asymmetric Reduction Ketone Prochiral Ketone (R-CO-R') Coordination Coordination (Lewis Acid-Base) Ketone->Coordination AlpineBorane (+)-Alpine-Borane® AlpineBorane->Coordination TransitionState Boat-like Transition State Coordination->TransitionState HydrideTransfer Hydride Transfer from C4 of Pinane (B1207555) TransitionState->HydrideTransfer Intermediate Borinic Ester Intermediate HydrideTransfer->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product Chiral Alcohol Hydrolysis->Product

Caption: Key steps in the asymmetric reduction of a prochiral ketone with (+)-Alpine-Borane®.

The steric bulk of the pinane moiety directs the approach of the ketone, forcing the larger substituent (RL) away from the pinane ring and placing the smaller substituent (RS) in closer proximity. This orientation minimizes steric hindrance in the transition state, leading to the preferential transfer of a hydride from the C-4 position of the pinane to one face of the carbonyl carbon.

Quantitative Data

The following table summarizes typical results for the asymmetric reduction of various prochiral ketones using (+)-Alpine-Borane®.

EntrySubstrate (Ketone)Product (Alcohol)Yield (%)e.e. (%)
11-Phenyl-2-propyn-1-one(R)-1-Phenyl-2-propyn-1-ol95>99
2Acetophenone(R)-1-Phenylethanol7090
32-Octanone(R)-2-Octanol6585
43,3-Dimethyl-2-butanone(R)-3,3-Dimethyl-2-butanol8098

Note on (+)-β-Pinene: While extensive research has focused on ligands and reagents derived from (+)-α-pinene, the direct application of (+)-β-pinene in asymmetric catalysis is less commonly reported in peer-reviewed literature. However, the chemical principles and synthetic strategies outlined here for α-pinene derivatives can serve as a valuable starting point for the development of novel chiral catalysts from (+)-β-pinene. The oxidation of (+)-β-pinene to (+)-nopinone provides a key intermediate that can be further functionalized into a variety of potential chiral ligands and auxiliaries. Further research in this area is encouraged to explore the full potential of this abundant natural product in asymmetric synthesis.

Application Notes and Protocols for the Formulation of (+)-Beta-Pinene in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-Beta-pinene, a bicyclic monoterpene found in the essential oils of many plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] However, its clinical translation is hampered by inherent physicochemical challenges such as poor aqueous solubility, high volatility, and susceptibility to oxidation.[3][4] Encapsulating this compound into advanced drug delivery systems, such as nanoemulsions, solid lipid nanoparticles (SLNs), and liposomes, is a critical strategy to overcome these limitations. These nanoformulations can protect the molecule from degradation, enhance its bioavailability, improve solubility, and enable controlled or targeted release, thereby maximizing its therapeutic potential.[3]

This document provides detailed application notes and experimental protocols for the formulation and characterization of this compound-loaded nanocarriers.

Section 1: Comparative Data on Pinene-Loaded Nanoparticles

The selection of a suitable drug delivery system depends on the desired physicochemical properties and application. The following table summarizes quantitative data from studies on pinene-loaded nanoparticles. While data for the isomer α-pinene is more prevalent, the formulation principles and characterization results are highly applicable to this compound.

Formulation TypeActive CompoundLipid/CarrierSurfactant/StabilizerParticle Size (nm)PDIZeta Potential (mV)Loading (% w/w)Ref.
Solid Lipid Nanoparticles (SLN)α-PineneImwitor® 900 KPoloxamer 188136.7 ± 0.70.170 ± 0.01~01% of formulation[5]
Alginate Nanoparticlesβ-PineneAlginate-174 ± 7N/A+12.4 ± 0.7N/A[5]
Alginate NanoparticlesF. gummosa EOAlginate-137 ± 6N/A+28.1 ± 1N/A[5]
Liposomes (Conventional)α-PineneLipoid S100 / Cholesterol-N/AN/AN/A22.9 ± 2.2[4][6]

Note: PDI values below 0.2 are generally considered indicative of a monodisperse and homogenous particle population.[7] A zeta potential with an absolute value above 25-30 mV suggests good colloidal stability due to electrostatic repulsion between particles.[8]

Section 2: Experimental Workflows and Signaling Pathways

Visualizing experimental processes and biological mechanisms is crucial for understanding and replication. The following diagrams, generated using Graphviz, illustrate a general workflow for nanoparticle formulation and a key signaling pathway modulated by pinene.

G cluster_prep Formulation cluster_char Characterization cluster_eval Evaluation A Phase Preparation (Aqueous & Lipid/Organic) B Pre-Emulsification (e.g., High-Shear Mixing) A->B C Homogenization / Sizing (e.g., HPH, Ultrasonication) B->C D Purification / Solvent Removal (e.g., Dialysis, Evaporation) C->D E Size, PDI, Zeta Potential (DLS) D->E F Encapsulation Efficiency (EE%) & Loading Capacity (LC%) (e.g., HPLC, UV-Vis) D->F G Morphology (TEM, SEM) D->G H In Vitro Release Study (e.g., Dialysis Method) D->H I Stability Assessment (Storage at 4°C, 25°C) D->I J In Vitro Cell Studies (e.g., Cytotoxicity, Uptake) D->J

Workflow for Nanoparticle Formulation and Characterization.

G LPS Inflammatory Stimulus (e.g., LPS) MAPK MAPK Phosphorylation (ERK, JNK) LPS->MAPK Pinene (+)-β-Pinene Pinene->MAPK inhibits IKK IKK Activation MAPK->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB releases Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) NFkB->Genes activates

Anti-inflammatory action of Pinene via NF-κB pathway inhibition.

Section 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the formulation and characterization of this compound loaded nanoparticles.

Protocol 3.1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from the hot high-pressure homogenization method used for α-pinene.[5]

Materials:

  • Solid Lipid: Glyceryl monostearate (e.g., Imwitor® 900 K)

  • Active: this compound

  • Surfactant: Poloxamer 188

  • Aqueous Phase: Deionized water

Procedure:

  • Lipid Phase Preparation: Melt the glyceryl monostearate at a temperature 5-10°C above its melting point (e.g., 70-75°C). Add the desired amount of this compound (e.g., for a 1% w/w loading) to the molten lipid and stir until a clear, homogenous lipid phase is obtained.

  • Aqueous Phase Preparation: Dissolve the Poloxamer 188 in deionized water and heat it to the same temperature as the lipid phase (70-75°C).

  • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under continuous high-speed stirring (e.g., 10,000 rpm for 10 minutes) using a high-shear homogenizer (e.g., Ultra-Turrax). This will form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization (HPH): Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature. Homogenize the emulsion for approximately 20-30 minutes at a pressure of 300-500 bar.

  • Cooling and Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools to room temperature. The cooling process allows the lipid to recrystallize, forming solid nanoparticles that entrap the this compound.

  • Storage: Store the final SLN dispersion at 4°C for stability studies.

Protocol 3.2: Preparation of this compound Liposomes

This protocol utilizes the ethanol (B145695) injection method, which is simple, rapid, and avoids high-energy sonication.[6][9][10]

Materials:

  • Phospholipid: Soy phosphatidylcholine or a commercial mixture (e.g., Phosal® 53 MCT)

  • Sterol: Cholesterol

  • Active: this compound

  • Organic Solvent: Ethanol (96-100%)

  • Aqueous Phase: Phosphate-buffered saline (PBS, pH 7.4) or deionized water

Procedure:

  • Organic Phase Preparation: Dissolve the phospholipid and cholesterol in ethanol in a glass vial. Gently warm the mixture to 40°C to ensure complete dissolution. Add the this compound to this ethanolic lipid solution and mix thoroughly.

  • Aqueous Phase Preparation: Heat the aqueous phase (PBS or water) to 60°C in a beaker placed on a magnetic stirrer, with stirring set to a moderate speed.

  • Injection: Using a syringe with a fine-gauge needle, inject the organic phase into the center of the vortex of the stirring aqueous phase at a slow, constant rate (e.g., 500 µL/min). The rapid dilution of ethanol causes the lipids to self-assemble into liposomes, encapsulating the beta-pinene (B31000).

  • Solvent Removal: Continue stirring the liposomal suspension at room temperature for 1-2 hours or use a rotary evaporator under reduced pressure to remove the ethanol.

  • Storage: Store the final liposome (B1194612) formulation in a sealed container at 4°C.

Protocol 3.3: Characterization of Nanoparticles

3.3.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Sample Preparation: Dilute the nanoparticle suspension (e.g., 1:100 v/v) with deionized water to avoid multiple scattering effects.

  • Measurement: Analyze the diluted sample using a Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano ZS).

  • Analysis: Perform measurements in triplicate at 25°C. The Z-average diameter will provide the mean particle size, the PDI will indicate the width of the size distribution, and electrophoretic light scattering will determine the zeta potential, an indicator of colloidal stability.[7]

3.3.2 Determination of Encapsulation Efficiency (EE) and Loading Capacity (LC)

  • Separation of Free Drug: Separate the unencapsulated this compound from the nanoparticles. A common method is ultra-centrifugation. Transfer a known volume of the nanoparticle suspension to a centrifugal filter unit (e.g., Amicon® Ultra, 10 kDa MWCO) and centrifuge at high speed (e.g., 12,000 rpm for 20 minutes). The filtrate will contain the free, unencapsulated beta-pinene.

  • Quantification: Quantify the amount of beta-pinene in the filtrate using a suitable analytical method, such as Gas Chromatography (GC) or a validated UV-Vis spectrophotometric method after extraction into an organic solvent (e.g., hexane).

  • Calculation: Use the following formulas to determine EE and LC:

    • Encapsulation Efficiency (EE %): EE (%) = [(Total Amount of Pinene - Amount of Free Pinene) / Total Amount of Pinene] x 100

    • Loading Capacity (LC %): LC (%) = [(Total Amount of Pinene - Amount of Free Pinene) / Total Weight of Nanoparticles] x 100

Protocol 3.4: In Vitro Release Study

This protocol uses the dialysis bag diffusion technique to simulate drug release.

Materials:

  • Dialysis membrane (e.g., 12-14 kDa MWCO)

  • Release Medium: PBS (pH 7.4) often containing a small percentage of a surfactant like Tween 80 (e.g., 0.5%) to maintain sink conditions for the poorly soluble pinene.

  • Shaking water bath or incubator.

Procedure:

  • Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Sample Loading: Pipette a precise volume (e.g., 2 mL) of the this compound loaded nanoparticle suspension into the dialysis bag and securely seal both ends.

  • Release: Submerge the sealed bag in a known volume of release medium (e.g., 50 mL) in a beaker. Place the beaker in a shaking water bath set to 37°C and a constant agitation speed (e.g., 100 rpm).

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium. Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume.

  • Analysis: Quantify the concentration of this compound in the collected samples using GC or another validated method.

  • Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profile.

References

Application Notes and Protocols: (+)-β-Pinene as a Chiral Building Block in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-β-Pinene, a naturally abundant monoterpene, serves as a versatile and cost-effective chiral building block in the asymmetric synthesis of complex molecules. Its rigid bicyclo[3.1.1]heptane framework and inherent chirality make it an excellent starting material for the stereocontrolled introduction of functional groups and the construction of intricate molecular architectures. These application notes provide an overview of the utility of (+)-β-pinene in total synthesis, with detailed protocols for key transformations.

Total Synthesis of (+)-Nootkatone

(+)-Nootkatone is a sesquiterpenoid found in grapefruit and is highly valued for its characteristic aroma and flavor. The total synthesis of (+)-nootkatone from (-)-β-pinene is a classic example of utilizing the pinene scaffold as a chiral precursor. The synthesis establishes key stereocenters that are retained in the final product. A key transformation in this synthesis is the oxidative cleavage of the exocyclic double bond of β-pinene to form nopinone, which then undergoes further elaboration.

Experimental Workflow for (+)-Nootkatone Synthesis

G cluster_0 Synthesis of Nopinone from (-)-β-Pinene cluster_1 Elaboration to (+)-Nootkatone start (-)-β-Pinene ozonolysis Ozonolysis or Oxidative Cleavage start->ozonolysis nopinone (+)-Nopinone ozonolysis->nopinone aldol Aldol Condensation nopinone->aldol grignard Grignard Reaction aldol->grignard oxycope Anionic Oxy-Cope Rearrangement grignard->oxycope oxidation Oxidation oxycope->oxidation nootkatone (+)-Nootkatone oxidation->nootkatone

Caption: Synthetic pathway from (-)-β-pinene to (+)-nootkatone.

Quantitative Data for (+)-Nootkatone Synthesis
StepTransformationReagents and ConditionsYield (%)Reference
1Oxidative CleavageKMnO4, NaIO4, K2CO3, t-BuOH/H2OExcellent[1]
2Aldol CondensationKetone with aldehyde-[1]
3Grignard ReactionGrignard ReagentExcellent (>20:1 selectivity)[1]
4Anionic Oxy-Cope Rearrangement--[1]
5DehydrohalogenationModified Caine's procedure21% increase from previous methods[1]
Overall Total Synthesis Eight steps 31-33% [1]
Detailed Experimental Protocol: Oxidative Cleavage of (-)-β-Pinene to (+)-Nopinone

This protocol is adapted from the supplementary information of Laine et al., 2009.[1]

  • Reaction Setup: To a solution of (-)-β-pinene in a suitable solvent (e.g., a mixture of t-BuOH and water), add potassium carbonate (K2CO3).

  • Oxidizing Agents: Cool the mixture in an ice bath and add potassium permanganate (B83412) (KMnO4) and sodium periodate (B1199274) (NaIO4) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated solution of sodium bisulfite. Filter the mixture through a pad of Celite® and wash the filter cake with a suitable organic solvent (e.g., diethyl ether).

  • Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude (+)-nopinone can be purified by distillation or column chromatography.

Synthesis of Chiral Ligands for Asymmetric Catalysis

The pinane (B1207555) backbone provides a rigid chiral scaffold for the synthesis of ligands used in asymmetric catalysis. These ligands are particularly effective in the enantioselective addition of organozinc reagents to aldehydes.

Workflow for Chiral Aminodiol Ligand Synthesis

G start (-)-β-Pinene nopinone 3-Methylenenopinone start->nopinone reduction Reduction nopinone->reduction allylic_alcohol Allylic Alcohol Intermediate reduction->allylic_alcohol epoxidation Stereoselective Epoxidation allylic_alcohol->epoxidation epoxide Epoxide Intermediate epoxidation->epoxide ring_opening Ring Opening with Amines epoxide->ring_opening aminodiol Chiral Aminodiol Ligand ring_opening->aminodiol

Caption: Synthesis of chiral aminodiol ligands from (-)-β-pinene.

Quantitative Data for Chiral Ligand Synthesis and Application
StepTransformationReagents and ConditionsYield (%)Enantiomeric Excess (ee %)Reference
1Synthesis of 3-MethylenenopinoneFrom (-)-β-Pinene--[2]
2Reduction-87% (for crude product 4a)-[2]
3Stereoselective EpoxidationVO(acac)2, 70% t-BuOOH, dry toluene, 25 °C, 12 h76%-[2]
4Ring Opening with AminesR1R2NH, LiClO4, MeCN, 70-80 °C, 6 h32-94%-[2]
5Asymmetric AdditionDiethylzinc to benzaldehyde (B42025) using chiral aminodiol ligandsup to 99%up to 94%[3]
Detailed Experimental Protocol: Stereoselective Epoxidation

This protocol is adapted from Rapi et al., 2020.[2]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the allylic alcohol intermediate in dry toluene.

  • Catalyst Addition: Add a catalytic amount of vanadyl acetylacetonate (B107027) (VO(acac)2).

  • Oxidant Addition: Add tert-butyl hydroperoxide (t-BuOOH, 70% in water) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction at 25 °C for 12 hours, monitoring the progress by TLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.

  • Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude epoxide can be purified by column chromatography on silica (B1680970) gel.

Synthesis of β-Pinene Derivatives with Antifungal Activity

β-Pinene can be chemically modified to produce derivatives with enhanced biological activities, such as antifungal properties against various plant pathogens.[4] This involves the transformation of β-pinene into a carboxylic acid intermediate, which is then converted to amides and acylthioureas.

Workflow for the Synthesis of Antifungal β-Pinene Derivatives

G start β-Pinene oxidation1 Oxidation start->oxidation1 myrtanol (B1616370) Myrtanol oxidation1->myrtanol oxidation2 Oxidation myrtanol->oxidation2 myrtanoic_acid Myrtanoic Acid oxidation2->myrtanoic_acid activation Acid Activation myrtanoic_acid->activation activated_acid Acyl Chloride/Activated Ester activation->activated_acid amide_formation Amide Formation activated_acid->amide_formation acylthiourea_formation Acylthiourea Formation activated_acid->acylthiourea_formation amide_derivative Amide Derivative amide_formation->amide_derivative acylthiourea_derivative Acylthiourea Derivative acylthiourea_formation->acylthiourea_derivative

Caption: General scheme for the synthesis of antifungal β-pinene derivatives.

Quantitative Data: Antifungal Activity of β-Pinene Derivatives
Compound IDDerivative TypeTarget FungusIC50 (μmol/L)Reference
4e AmideColletotrichum gloeosporioides<200[4]
4g AmideColletotrichum gloeosporioides<200[4]
4h AmideColletotrichum gloeosporioides<200[4]
4j AmideColletotrichum gloeosporioides<200[4]
4r AcylthioureaColletotrichum gloeosporioides21.64[4]
4a AmideFusarium proliferatum<200[4]
4e AmideFusarium proliferatum39.21[4]
4h AmideFusarium proliferatum41.98[4]
4q AcylthioureaFusarium proliferatum<200[4]
Detailed Experimental Protocol: Synthesis of Myrtanoic Acid from β-Pinene

This is a general procedure based on synthetic routes for preparing carboxylic acids from alkenes.

  • Hydroboration-Oxidation: Treat β-pinene with a hydroborating agent (e.g., 9-BBN or BH3·THF) followed by oxidative workup (e.g., H2O2, NaOH) to yield myrtanol.

  • Oxidation of Myrtanol: Dissolve the resulting myrtanol in a suitable solvent like acetone. Cool the solution in an ice bath and add Jones reagent (CrO3 in sulfuric acid) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the alcohol is completely consumed, as monitored by TLC.

  • Workup: Quench the reaction with isopropanol (B130326) and dilute with water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude myrtanoic acid can be purified by recrystallization or column chromatography.

References

Application Notes and Protocols for Testing the Antimicrobial Susceptibility of (+)-β-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antimicrobial susceptibility of (+)-β-pinene, a bicyclic monoterpene found in the essential oils of many plants. The following sections outline the necessary materials and methodologies for assessing its inhibitory and microbicidal activity against a range of pathogenic microorganisms.

Data Presentation: Antimicrobial Activity of (+)-β-Pinene

The antimicrobial efficacy of (+)-β-pinene has been evaluated against various bacterial and fungal strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) values reported in the literature. These values represent the lowest concentration of (+)-β-pinene that visibly inhibits the growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of (+)-β-Pinene against Bacterial Strains

Bacterial StrainMIC (µg/mL)MIC (µL/mL)Reference
Staphylococcus aureus (MRSA)4150-[1]
Staphylococcus aureus ATCC 6538-20[2]
Staphylococcus epidermidis ATCC 12228-40[2]
Streptococcus pneumoniae ATCC 11773-<40[2]
Streptococcus pyogenes ATCC 19615-<40[2]

Table 2: Minimum Inhibitory Concentration (MIC) of (+)-β-Pinene against Fungal Strains

Fungal StrainMIC (µg/mL)MIC (µmol/L)Reference
Candida albicans187<56.25 - 1800[1][3]
Cryptococcus neoformans117-[1]
Rhizopus oryzae780-[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established standards for antimicrobial susceptibility testing of essential oils and their constituents.

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[4]

Materials:

  • (+)-β-Pinene

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum (adjusted to 0.5 McFarland standard)

  • Solvent for (+)-β-pinene (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth and solvent)

  • Microplate reader or visual inspection

Protocol:

  • Preparation of (+)-β-Pinene Stock Solution: Prepare a stock solution of (+)-β-pinene in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the (+)-β-pinene stock solution with the appropriate broth medium to achieve a range of desired concentrations.[1]

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted (+)-β-pinene.

  • Controls:

    • Positive Control: A well containing a known effective antimicrobial agent.

    • Negative Control (Growth Control): A well containing broth, solvent, and the microbial inoculum, but no (+)-β-pinene.

    • Sterility Control: A well containing only the broth medium to check for contamination.

  • Incubation: Incubate the microtiter plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).[1]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity or by using a microplate reader. The MIC is the lowest concentration of (+)-β-pinene at which no visible growth is observed.

This method is a qualitative or semi-quantitative test to assess the antimicrobial activity of a substance.[5][6]

Materials:

  • (+)-β-Pinene

  • Sterile filter paper discs (6 mm in diameter)

  • Agar (B569324) plates (e.g., Mueller-Hinton Agar for bacteria)

  • Microbial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile swabs

  • Positive control (standard antibiotic disc)

  • Negative control (disc with solvent only)

Protocol:

  • Inoculum Preparation: Prepare a microbial suspension adjusted to the 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum suspension and streak it evenly across the entire surface of an agar plate to create a uniform lawn of bacteria.

  • Disc Application: Aseptically place sterile filter paper discs onto the surface of the inoculated agar plate.

  • Application of (+)-β-Pinene: Apply a known volume (e.g., 10 µL) of a specific concentration of (+)-β-pinene solution onto each disc.

  • Controls: Place a positive control disc (commercial antibiotic) and a negative control disc (with solvent only) on the agar plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[4]

Materials:

  • Results from the Broth Microdilution (MIC) assay

  • Agar plates (without any antimicrobial agent)

  • Sterile micropipettes and tips

Protocol:

  • Subculturing from MIC Assay: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the broth microdilution assay.

  • Plating: Spot-plate the aliquot onto a fresh agar plate.

  • Incubation: Incubate the agar plates at the appropriate temperature and duration to allow for bacterial growth.

  • MBC Determination: After incubation, observe the plates for any colony formation. The MBC is the lowest concentration of (+)-β-pinene that results in a 99.9% reduction in the initial inoculum count (i.e., no or negligible colony growth on the agar plate).

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and the proposed mechanism of action of (+)-β-pinene.

G cluster_prep Preparation cluster_assays Antimicrobial Susceptibility Assays cluster_incubation Incubation cluster_results Results & Analysis prep_pinene (+)-β-Pinene Stock Solution mic_assay Broth Microdilution (Serial Dilutions) prep_pinene->mic_assay disk_assay Agar Disk Diffusion (Lawn Inoculation) prep_pinene->disk_assay prep_inoculum Microbial Inoculum (0.5 McFarland) prep_inoculum->mic_assay prep_inoculum->disk_assay prep_media Growth Media (Broth/Agar) prep_media->mic_assay prep_media->disk_assay incubate_mic Incubate Microplate (24-48h) mic_assay->incubate_mic incubate_disk Incubate Agar Plate (18-24h) disk_assay->incubate_disk read_mic Determine MIC (No Visible Growth) incubate_mic->read_mic measure_zone Measure Zone of Inhibition incubate_disk->measure_zone mbc_assay Subculture for MBC read_mic->mbc_assay read_mbc Determine MBC (No Colony Growth) mbc_assay->read_mbc

Caption: Experimental workflow for antimicrobial susceptibility testing of (+)-β-pinene.

G start Perform MIC Assay no_growth No Visible Growth in Well? start->no_growth Observe wells growth Visible Growth in Well? no_growth->growth No mic_determined MIC is the lowest concentration with no growth no_growth->mic_determined Yes not_inhibitory Concentration is not inhibitory growth->not_inhibitory subculture Subculture onto Agar Plate mic_determined->subculture no_colonies No Colony Growth? subculture->no_colonies Incubate mbc_determined MBC is the lowest concentration with no colonies no_colonies->mbc_determined Yes bacteriostatic Concentration is bacteriostatic, not bactericidal no_colonies->bacteriostatic No

Caption: Decision-making process for MIC and MBC determination.

G cluster_pinene (+)-β-Pinene cluster_cell Fungal/Bacterial Cell cluster_effect Antimicrobial Effect pinene (+)-β-Pinene cell_wall Cell Wall Synthesis pinene->cell_wall Interferes with enzyme Delta-14-sterol reductase (in fungi) pinene->enzyme Interacts with inhibition Inhibition of Growth (Bacteriostatic/Fungistatic) cell_wall->inhibition cell_membrane Cell Membrane Integrity death Cell Death (Bactericidal/Fungicidal) cell_membrane->death enzyme->cell_membrane Disrupts

Caption: Proposed mechanism of antimicrobial action of (+)-β-pinene.

References

Application Notes and Protocols for the Quantification of (+)-β-Pinene using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-β-Pinene is a naturally occurring bicyclic monoterpene found in the essential oils of many plants. As an important chiral building block in the synthesis of pharmaceuticals and fragrances, the accurate quantification of its enantiomerically pure form is crucial for quality control and research. While gas chromatography (GC) is a common method for analyzing volatile compounds like β-pinene, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly when enantiomeric separation is required. This document provides a detailed protocol for the quantification of (+)-β-pinene using chiral HPLC. Due to the lack of a strong UV chromophore in β-pinene, detection sensitivity can be a challenge; this protocol addresses this by suggesting a low UV wavelength for detection.

Challenges in HPLC Analysis of β-Pinene

The primary challenges in the HPLC analysis of β-pinene are its volatility and the absence of a significant UV-absorbing functional group.[1] This makes detection by standard UV-Vis detectors less sensitive compared to compounds with aromatic rings or conjugated systems.[1] Furthermore, to quantify a specific enantiomer like (+)-β-pinene, a chiral separation technique is mandatory.[2][3][4] This is typically achieved through the use of a chiral stationary phase (CSP).[2][3]

Experimental Protocol

This protocol outlines a reverse-phase HPLC method for the enantioselective quantification of (+)-β-pinene.

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column is recommended for the separation of pinene enantiomers. An example would be a cellulose (B213188) or amylose-based CSP.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and syringes.

  • HPLC grade acetonitrile, methanol (B129727), and water.

  • (+)-β-Pinene reference standard (≥98% purity).

2. Chromatographic Conditions

A reverse-phase HPLC method is proposed for the analysis of β-pinene.[5][6]

ParameterRecommended Condition
Column Chiralpak IA or equivalent (amylose-based CSP)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 210 nm

3. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of (+)-β-pinene reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

The goal of sample preparation is to extract (+)-β-pinene from the sample matrix and minimize interferences.[7]

  • For Essential Oils: Dilute the essential oil sample with methanol to bring the expected concentration of (+)-β-pinene within the calibration range.

  • For Other Matrices: A suitable extraction method, such as liquid-liquid extraction or solid-phase extraction, may be necessary to isolate the analyte. The final extract should be dissolved in the mobile phase.

  • Filter all samples and standard solutions through a 0.45 µm syringe filter before injection.

5. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[6][8]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the separation of the (+)-β-pinene peak from other potential components and the (-)-enantiomer.

  • Linearity: The linearity of the method should be established by injecting the working standard solutions and plotting the peak area against the concentration. A linear regression analysis should be performed, and the correlation coefficient (r²) should be >0.99.

  • Precision: The precision of the method should be determined by repeatedly injecting a standard solution and expressing the results as the relative standard deviation (RSD). Intraday and interday precision should be evaluated.

  • Accuracy: Accuracy should be assessed by a recovery study, where a known amount of (+)-β-pinene is spiked into a sample matrix and the recovery is calculated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are often estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[8]

Quantitative Data Summary

The following table summarizes typical quantitative data that can be expected from a validated HPLC method for (+)-β-pinene. The exact values will depend on the specific instrumentation and experimental conditions.

ParameterExpected Value
Retention Time Dependent on the specific chiral column and mobile phase
Linearity Range 2-100 µg/mL
Correlation Coefficient (r²) > 0.995
Precision (%RSD) < 2%
Accuracy (Recovery %) 98-102%
LOD ~0.5 µg/mL
LOQ ~1.5 µg/mL

Visualizations

Experimental Workflow

G Experimental Workflow for (+)-β-Pinene Quantification cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare (+)-β-Pinene Standard Solutions Injection Inject Sample/ Standard Standard_Prep->Injection Dilutions Sample_Prep Prepare and Extract Sample Sample_Prep->Injection Filtered Extract HPLC_System HPLC System with Chiral Column Separation Chromatographic Separation HPLC_System->Separation Injection->HPLC_System Detection UV Detection at 210 nm Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Quantification Quantification of (+)-β-Pinene Calibration->Quantification

Caption: Workflow for the quantification of (+)-β-pinene by HPLC.

Logical Relationships in the HPLC System

G Key Components of the HPLC System Mobile_Phase Mobile Phase (Acetonitrile:Water) Pump HPLC Pump Mobile_Phase->Pump Provides Eluent Injector Autosampler Pump->Injector Propels Mobile Phase Column Chiral Column Injector->Column Introduces Sample Detector UV Detector (210 nm) Column->Detector Separates Enantiomers Data_System Data System Detector->Data_System Sends Signal Data_System->Detector Controls Parameters

Caption: Interaction of key components in the HPLC system.

References

Application Note: A Detailed Protocol for the Ozonolysis of (+)-β-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The ozonolysis of β-pinene is a critical chemical transformation used to produce valuable synthons, such as (+)-nopinone, a key intermediate in the synthesis of various pharmaceuticals.[1] This application note provides a detailed experimental protocol for the ozonolysis of (+)-β-pinene, focusing on a laboratory-scale reaction with considerations for process safety and scale-up. It includes an overview of the reaction mechanism, quantitative data on product yields and thermal stability, and a step-by-step procedure for synthesis and analysis.

Reaction Mechanism Overview

The ozonolysis of β-pinene proceeds via the Criegee mechanism.[1][2] The initial step involves the cycloaddition of ozone to the exocyclic double bond of β-pinene to form an unstable primary ozonide (molozonide).[1][2] This intermediate rapidly cleaves to form a carbonyl compound (nopinone) and a Criegee intermediate (formaldehyde oxide).[1] In a protic solvent like methanol (B129727), the Criegee intermediate is trapped to form a stable methoxy (B1213986) hydroperoxide.[1] Subsequent reductive workup yields the desired nopinone (B1589484) and other byproducts.

Experimental Protocols

This protocol details a common laboratory-scale procedure for the ozonolysis of (+)-β-pinene in a methanol solvent, followed by a reductive workup.

2.1 Materials and Equipment

  • Reagents: (+)-β-Pinene (≥99%), Methanol (anhydrous), Dichloromethane (B109758) (DCM), Sodium sulfite (B76179) (Na₂SO₃) or Dimethyl sulfide (B99878) (DMS), Magnesium sulfate (B86663) (MgSO₄), Deionized water.

  • Equipment: Three-neck round-bottom flask, Ozone generator (ozonizer), Gas dispersion tube (sparger), Low-temperature circulator/bath (e.g., dry ice/acetone), Magnetic stirrer and stir bar, Thermometer, Separatory funnel, Rotary evaporator, Standard glassware for workup and purification, Analytical equipment (NMR, GC-MS, FTIR).

2.2 General Laboratory Procedure

  • Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube connected to an ozone generator, a thermometer, and a gas outlet tube vented to a potassium iodide (KI) trap to quench excess ozone.

  • Charging the Reactor: Charge the flask with (+)-β-pinene and anhydrous methanol. A typical concentration is in the range of 0.4 to 0.7 M.[1]

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Begin stirring the solution and bubble ozone-enriched oxygen or air from the ozonizer through the gas dispersion tube into the solution. The reaction is highly exothermic and must be carefully controlled by the ozone flow rate to maintain the low temperature.[1]

  • Monitoring: Monitor the reaction progress by observing the characteristic blue color of dissolved ozone, indicating the consumption of the starting material. Alternatively, thin-layer chromatography (TLC) can be used.

  • Quenching: Once the reaction is complete, stop the ozone flow and purge the system with nitrogen or argon to remove excess ozone.

  • Reductive Workup: While maintaining a low temperature, slowly add a reducing agent to quench the ozonide and hydroperoxide intermediates.

    • Option A (Dimethyl Sulfide): Add dimethyl sulfide (DMS) dropwise. Allow the mixture to slowly warm to room temperature and stir for several hours.

    • Option B (Sodium Sulfite): Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Extraction: Dilute the mixture with water and extract the product with a solvent such as dichloromethane (DCM). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification and Analysis: Purify the crude nopinone product, typically by vacuum distillation. Characterize the final product using NMR, GC-MS, and FTIR spectroscopy.

Data Presentation

Quantitative data from literature provides insights into expected yields and critical safety parameters.

Table 1: Product Yields from the Ozonolysis of β-Pinene

Product Yield (%) Conditions Reference
Nopinone 16 - 40% Gas-phase ozonolysis [3][4]
Formaldehyde 42 - 76% Gas-phase ozonolysis [3]
Stabilized Criegee Intermediates ~22 - 37% Gas-phase ozonolysis [3]

| OH Radicals | ~28 - 35% | Gas-phase ozonolysis |[2][3] |

Note: Yields can vary significantly based on reaction conditions such as solvent, temperature, and workup procedure.

Table 2: Thermal Stability and Safety Data for Ozonized β-Pinene Mixture

Parameter Value Conditions Significance Reference
Heat of Reaction (Ozonolysis) 498.95 kJ/mol 0.36 mol/L of β-pinene Highly exothermic; requires strict temperature control. [1]
ADT₂₄ (24-hr Adiabatic Decomp. Temp.) 28.2 °C 0.73 mol/L ozonized mixture Temperature at which a runaway reaction could occur in 24 hours. Process must be kept below this. [1]

| Thermal Instability | Unstable at Room Temp. | 1.83 mol/L ozonized mixture | High concentrations of the ozonized mixture are extremely hazardous and can decompose rapidly. |[1] |

Visualized Workflows and Pathways

4.1 Experimental Workflow Diagram

The following diagram illustrates the general workflow for the laboratory synthesis of nopinone from β-pinene.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagents Reagents ((+)-β-Pinene, Methanol) setup Reactor Setup (Flask, Ozone Gen.) reagents->setup cooling Cool to -78 °C setup->cooling ozonolysis Ozone Addition (Exothermic) cooling->ozonolysis quench N₂ Purge & Reductive Workup (DMS or Na₂SO₃) ozonolysis->quench extract Extraction (DCM/Water) quench->extract dry Drying & Solvent Removal extract->dry purify Vacuum Distillation dry->purify product Final Product ((+)-Nopinone) purify->product analysis Analysis (NMR, GC-MS) product->analysis

Caption: General experimental workflow for the ozonolysis of (+)-β-pinene.

4.2 Simplified Reaction Pathway

This diagram outlines the key chemical transformations during the ozonolysis of β-pinene according to the Criegee mechanism.

reaction_pathway b_pinene (+)-β-Pinene primary_ozonide Primary Ozonide (Unstable Intermediate) b_pinene->primary_ozonide + O₃ ozone Ozone (O₃) ozone->primary_ozonide cleavage Cleavage primary_ozonide->cleavage nopinone Nopinone (Carbonyl Product) cleavage->nopinone criegee Criegee Intermediate (Formaldehyde Oxide) cleavage->criegee hydroperoxide Methoxy Hydroperoxide criegee->hydroperoxide + Methanol solvent Methanol (Solvent) solvent->hydroperoxide workup Reductive Workup hydroperoxide->workup formaldehyde Formaldehyde Derivatives workup->formaldehyde

Caption: Simplified Criegee mechanism for the ozonolysis of β-pinene in methanol.

References

Application Note: Cell-Based Assays for Evaluating the Anti-Cancer Activity of (+)-β-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (+)-β-Pinene, a bicyclic monoterpene found in the essential oils of many plants, including pine species, has garnered significant interest for its wide range of pharmacological activities.[1] Preclinical data suggest that pinenes, including β-pinene, possess anti-cancer properties by reducing cell viability, inducing programmed cell death (apoptosis), and causing cell cycle arrest in various cancer cell lines.[2] Furthermore, β-pinene has shown potential synergistic effects when combined with established chemotherapy drugs like paclitaxel, particularly against non-small-cell lung carcinoma (NSCLC).[2][3] This application note provides detailed protocols for a suite of cell-based assays to systematically evaluate the anti-cancer efficacy of (+)-β-pinene, along with methods for data presentation and visualization of key experimental workflows and signaling pathways.

Cell Viability Assay: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan (B1609692) product.[5] The quantity of formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.[4]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay Execution cluster_read Data Acquisition A Seed cells in a 96-well plate B Incubate for 24h (allow attachment) A->B C Treat cells with varying concentrations of (+)-β-pinene B->C D Incubate for 24-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4h (formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at ~570 nm G->H

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, SMMC-7721 liver cancer) in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of complete culture medium.[6] Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[7]

  • Compound Preparation: Prepare a stock solution of (+)-β-pinene in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of (+)-β-pinene. Include wells for vehicle control (medium with DMSO) and untreated control. Incubate the plate for 24, 48, or 72 hours.[6][7]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[5][8]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of a solubilization solution, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[8][9] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[5]

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the concentration of (+)-β-pinene to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Cell Viability
Cancer Cell LineTreatment DurationIC₅₀ of (+)-β-pinene (µg/mL)
A549 (Lung)48hExample: 55.2
SMMC-7721 (Liver)48hExample: 47.8
MCF-7 (Breast)48hExample: 62.1

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells.[10] A hallmark of early apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent label (like FITC) to detect early apoptotic cells.[11][12] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells where membrane integrity is lost.[11] This dual-staining method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[12]

Experimental Workflow: Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_read Data Acquisition A Seed and culture cells in 6-well plates B Treat with (+)-β-pinene for 24-48h A->B C Harvest cells (including supernatant) B->C D Wash cells with PBS C->D E Resuspend in Annexin V Binding Buffer D->E F Add Annexin V-FITC and Propidium Iodide (PI) E->F G Incubate for 15 min in the dark F->G H Analyze by Flow Cytometry G->H

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol: Annexin V-FITC/PI Staining
  • Cell Seeding and Treatment: Seed cells (e.g., 2x10⁵ cells/well) in 6-well plates and allow them to attach overnight.[10] Treat the cells with the desired concentrations of (+)-β-pinene (e.g., IC₅₀ concentration) for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.[12] Centrifuge the combined cell suspension at approximately 670 x g for 5 minutes.[12]

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[12]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide solution according to the manufacturer's instructions (e.g., 5 µL of each).[6][10]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Analysis: Analyze the stained cells immediately by flow cytometry.[12] Differentiate cell populations:

    • Live cells: Annexin V-negative / PI-negative.

    • Early apoptotic cells: Annexin V-positive / PI-negative.[11]

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.[11]

Data Presentation: Apoptosis Analysis
Treatment Group% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
ControlExample: 95.1Example: 2.5Example: 2.4
(+)-β-pinene (IC₅₀)Example: 50.3Example: 28.9Example: 20.8

Cell Cycle Analysis

Anti-cancer compounds can exert their effects by disrupting the normal progression of the cell cycle, often causing arrest at specific checkpoints (e.g., G0/G1, S, or G2/M phase), which can subsequently lead to apoptosis.[2] Cell cycle analysis is performed by staining the DNA of fixed cells with a fluorescent dye like Propidium Iodide (PI) and then analyzing the DNA content per cell using flow cytometry.

Protocol: Cell Cycle Analysis
  • Cell Seeding and Treatment: Culture cells in 6-well plates and treat with (+)-β-pinene for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 4 hours.[10]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS and then resuspend in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 5 mg/mL).[13]

  • Incubation: Incubate at room temperature for 30 minutes in the dark.[13]

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Cell Cycle Distribution
Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
ControlExample: 60.5Example: 25.3Example: 14.2
(+)-β-pinene (IC₅₀)Example: 35.1Example: 20.2Example: 44.7

Cell Migration and Invasion Assays

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis.[14] The wound healing assay and the Transwell invasion assay are two common methods to assess these capabilities in vitro.

Wound Healing (Scratch) Assay

This assay measures collective cell migration. A "wound" is created in a confluent monolayer of cells, and the rate at which cells migrate to close the gap is monitored over time.

Protocol: Wound Healing Assay
  • Monolayer Formation: Seed cells in a 12-well plate and grow them to ~80-90% confluency.[15]

  • Scratch Creation: Using a sterile 1 mm pipette tip, create a straight scratch across the center of the cell monolayer.[15]

  • Washing and Treatment: Gently wash the wells with PBS to remove detached cells.[15] Add fresh, serum-free or low-serum medium containing the desired concentration of (+)-β-pinene.

  • Imaging: Immediately capture images of the scratch at time 0 using a phase-contrast microscope. Place the plate back in the incubator.

  • Monitoring: Acquire images of the same field of view at regular intervals (e.g., every 4-8 hours) until the wound in the control group is nearly closed (typically 24-48 hours).[15]

  • Analysis: Measure the width or area of the scratch at each time point. Calculate the percentage of wound closure relative to the initial scratch area.

Data Presentation: Wound Healing
Treatment Group% Wound Closure at 24h
ControlExample: 92.5
(+)-β-pinene (½ IC₅₀)Example: 45.1
Transwell Invasion Assay

This assay assesses the ability of cells to invade through a basement membrane matrix. Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of Matrigel (an extracellular matrix protein mixture). The lower chamber contains a chemoattractant (e.g., medium with 10% FBS).[16] Invasive cells degrade the Matrigel, migrate through the pores, and adhere to the bottom of the membrane.

Experimental Workflow: Transwell Invasion Assay

Transwell_Workflow cluster_prep Chamber Preparation cluster_seed Cell Seeding & Incubation cluster_stain Staining & Visualization cluster_read Data Acquisition A Coat Transwell insert membrane with Matrigel B Add chemoattractant (e.g., 10% FBS medium) to lower chamber A->B C Seed serum-starved cells with (+)-β-pinene in upper chamber D Incubate for 24-48h C->D E Remove non-invading cells from top of membrane D->E F Fix and stain invading cells on bottom of membrane (e.g., Crystal Violet) E->F G Image and count invaded cells F->G Apoptosis_Pathway cluster_treatment Stimulus cluster_regulation Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Outcome Pinene (+)-β-Pinene Bcl2 Bcl-2 (Anti-apoptotic) Pinene->Bcl2 Bax Bax (Pro-apoptotic) Pinene->Bax Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Animal Models for In Vivo Efficacy Studies of (+)-β-Pinene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for investigating the in vivo efficacy of (+)-β-pinene across several key therapeutic areas. The methodologies outlined are based on established and validated animal models to ensure reproducibility and relevance in preclinical drug development.

Anti-inflammatory and Anti-diabetic Efficacy

Application Note:

(+)-β-Pinene has demonstrated significant anti-inflammatory and hypoglycemic properties in rodent models. The carrageenan-induced paw edema model in rats is a classic and reliable method to assess acute anti-inflammatory activity. Concurrently, the alloxan-induced diabetic rat model provides a robust platform to evaluate the potential of (+)-β-pinene in managing hyperglycemia and related metabolic dysfunctions.

Experimental Protocol: Carrageenan-Induced Paw Edema and Alloxan-Induced Diabetes in Rats

Materials:

  • Male Wistar rats (200-250 g)

  • (+)-β-Pinene (Sigma-Aldrich or equivalent)

  • Carrageenan (lambda, Type IV, Sigma-Aldrich or equivalent)

  • Alloxan (B1665706) monohydrate (Sigma-Aldrich or equivalent)

  • Glibenclamide (positive control for diabetes)

  • Diclofenac sodium (positive control for inflammation)

  • Normal saline (0.9% NaCl)

  • Plethysmometer

  • Glucometer and test strips

  • Oral gavage needles

  • Syringes and needles

Procedure:

Part A: Alloxan-Induced Diabetes

  • Induction of Diabetes:

    • Fast the rats for 12-16 hours with free access to water.

    • Prepare a fresh solution of alloxan monohydrate in cold normal saline (40 mg/kg).

    • Induce diabetes by a single intravenous (penile vein) injection of the alloxan solution.

    • After 48 hours, measure blood glucose levels from the tail vein using a glucometer. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and are selected for the study.[1]

  • Treatment:

    • Divide the diabetic rats into groups (n=6-8 per group):

      • Diabetic Control (Vehicle: Normal Saline)

      • (+)-β-Pinene (e.g., 25, 50, 100 mg/kg, p.o.)

      • Positive Control (Glibenclamide, 5 mg/kg, p.o.)

    • Administer the respective treatments orally once daily for 7 consecutive days.

  • Biochemical Analysis:

    • On the 8th day, after an overnight fast, collect blood samples for the analysis of plasma glucose, triglycerides, and cholesterol levels.

Part B: Carrageenan-Induced Paw Edema

  • Treatment:

    • On the 7th day of the diabetes study (or in a separate study with non-diabetic rats), administer the final dose of (+)-β-pinene or vehicle.

    • One hour after the final treatment, induce inflammation.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan suspension in normal saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

    • The percentage of inhibition of edema is calculated using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] * 100

      • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Quantitative Data Summary:
Therapeutic TargetAnimal ModelTreatmentDosage (mg/kg)Outcome MeasureResultReference
Inflammation Carrageenan-induced paw edema (Rat)(+)-β-Pinene50Paw Edema Reduction (at 3h)29.6% reduction[1]
(+)-β-Pinene50Paw Edema Reduction (at 4h)36.0% reduction[1]
Diabetes Alloxan-induced diabetes (Rat)(+)-β-Pinene + Glibenclamide10 + 2Blood Glucose Reduction41.6% reduction[1]
(+)-β-Pinene25, 50, 100Plasma GlucoseSignificant decrease[2]
(+)-β-Pinene25, 50, 100Plasma Triglycerides, VLDL, LDLSignificant decrease[2]

Neuroprotective Efficacy

Application Note:

(+)-β-Pinene has shown promise as a neuroprotective agent, potentially beneficial in neurodegenerative diseases like Alzheimer's. The intracerebroventricular (ICV) administration of streptozotocin (B1681764) (STZ) in rats induces a state that mimics many features of sporadic Alzheimer's disease, including cognitive deficits. The Morris Water Maze (MWM) is a widely accepted behavioral assay to evaluate spatial learning and memory, key functions affected in Alzheimer's disease.

Experimental Protocol: STZ-Induced Alzheimer's Model and Morris Water Maze in Rats

Materials:

  • Male Wistar rats (250-300 g)

  • (+)-β-Pinene

  • Streptozotocin (STZ)

  • Sterile artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus

  • Morris Water Maze (circular pool, platform, video tracking software)

  • Galantamine (positive control)

Procedure:

  • Induction of Alzheimer's-like Pathology:

    • Anesthetize the rats and mount them on a stereotaxic apparatus.

    • Administer a single bilateral ICV injection of STZ (3 mg/kg) dissolved in aCSF. The control group receives only aCSF.

  • Treatment:

    • Allow the rats to recover for one week post-surgery.

    • Divide the rats into groups (n=6-8 per group):

      • Sham Control (aCSF + Vehicle)

      • STZ Control (STZ + Vehicle)

      • (+)-β-Pinene (e.g., 50, 100, 200 mg/kg, p.o.)

      • Positive Control (Galantamine, 2 mg/kg, p.o.)

    • Administer the treatments orally once daily for 21 days.[3]

  • Morris Water Maze (MWM) Test:

    • Conduct the MWM test during the last 5 days of the treatment period.

    • Acquisition Phase (4 days):

      • Four trials per day with a 15-minute inter-trial interval.

      • The rat is gently placed in the water at one of four starting positions, facing the pool wall.

      • Allow the rat to swim and find the hidden platform for a maximum of 60 seconds.

      • If the rat fails to find the platform, guide it to the platform and allow it to stay for 20 seconds.

      • Record the escape latency (time to find the platform) and path length using a video tracking system.

    • Probe Trial (1 day):

      • On the 5th day, remove the platform.

      • Allow the rat to swim freely for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was previously located).

Quantitative Data Summary:
Therapeutic TargetAnimal ModelTreatmentDosage (mg/kg)Outcome MeasureResultReference
Neuroprotection STZ-induced Alzheimer's (Rat)(+)-β-Pinene100, 200Cognitive Performance (Behavioral studies)Significantly enhanced[3]
(+)-β-Pinene100, 200Antioxidant Levels & Mitochondrial CapacitiesSignificantly re-established[3]
(+)-β-Pinene100, 200AChE ActivityAttenuated alteration[3]

Anticancer Efficacy

Application Note:

While direct in vivo studies on the anticancer efficacy of (+)-β-pinene are limited, studies on its isomer, α-pinene, provide a strong rationale for its investigation. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the gold standard for evaluating the in vivo antitumor activity of novel compounds.

Experimental Protocol: Human Tumor Xenograft Model in Mice

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Human cancer cell line (e.g., CT-26 colon carcinoma)

  • (+)-β-Pinene (or α-pinene as a reference)

  • Vehicle (e.g., corn oil)

  • Matrigel (optional)

  • Calipers

  • Syringes and needles

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a suitable medium (e.g., PBS or RPMI-1640), optionally mixed with Matrigel to improve tumor take.

    • Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells in 0.1 mL) into the flank of each mouse.

  • Treatment:

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomize the mice into treatment groups (n=6-8 per group):

      • Vehicle Control

      • (+)-β-Pinene (e.g., 20, 40 mg/kg, p.o. or i.p.)

    • Administer the treatments daily or as per the desired schedule for a specified period (e.g., 16 days).[4]

  • Tumor Growth Measurement:

    • Measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula:

      • Volume = (Length x Width²) / 2

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

Quantitative Data Summary (Data for α-pinene as a proxy):
Therapeutic TargetAnimal ModelTreatmentDosage (mg/kg)Outcome MeasureResultReference
Anticancer CT-26 colon cancer allograft (Mouse)α-Pinene40Tumor Growth Inhibition42.83% inhibition[4]
α-Pinene40Tumor WeightSignificantly reduced[4]
Human prostate cancer xenograft (Mouse)α-Pinene200Tumor GrowthSignificantly suppressed
Hepatocellular carcinoma xenograft (Mouse)α-PineneN/ATumor GrowthUp to 52.7% inhibition[5]

Visualizations

Experimental Workflow for In Vivo Efficacy Studies

G cluster_0 Model Induction cluster_1 Treatment Regimen cluster_2 Efficacy Assessment A1 Animal Acclimatization A2 Disease Induction (e.g., Alloxan, STZ, Carrageenan, Tumor Cells) A1->A2 B1 Grouping & Randomization A2->B1 B2 Daily Dosing ((+)-β-pinene, Vehicle, Positive Control) B1->B2 C1 Data Collection (e.g., Paw Volume, Blood Glucose, Behavioral Tests, Tumor Size) B2->C1 C2 Biochemical/Histological Analysis C1->C2 D1 D1 C2->D1 Data Analysis & Interpretation

Caption: General experimental workflow for in vivo studies.

Proposed Anti-inflammatory Signaling Pathway of Pinene

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Pro-inflammatory Mediators LPS LPS MAPK MAPKs LPS->MAPK NFkB NF-κB LPS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines NFkB->Cytokines iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Inflammation Inflammation Cytokines->Inflammation iNOS->Inflammation COX2->Inflammation Pinene α/β-Pinene Pinene->MAPK Inhibits Pinene->NFkB Inhibits

Caption: Pinene's proposed anti-inflammatory mechanism.

Logical Relationship in Neuroprotection Studies

G A STZ-induced Neuronal Damage C Reduced Oxidative Stress & Mitochondrial Dysfunction D Decreased AChE Activity E Improved Synaptic Plasticity B (+)-β-Pinene Treatment B->C B->D B->E F Enhanced Cognitive Performance (e.g., MWM) C->F D->F E->F

Caption: Neuroprotective effects of (+)-β-pinene.

References

Application Notes and Protocols for the Polymerization of (+)-β-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary techniques for the polymerization of (+)-β-pinene, a renewable monomer derived from pine trees. The document covers cationic, radical, and ring-opening polymerization methods, offering specific experimental protocols and quantitative data to guide researchers in synthesizing poly(β-pinene) with desired characteristics.

Cationic Polymerization of (+)-β-Pinene

Cationic polymerization is the most extensively studied and efficient method for polymerizing β-pinene. The process involves the use of a Lewis acid co-initiator and often an initiator to generate a carbocation that propagates the polymerization. This technique allows for good control over the polymer's molecular weight and structure. The polymerization proceeds through the external methylene (B1212753) group, followed by the isomerization of the bicyclic ring, resulting in a polymer with a repeating unit different from the monomer structure.[1]

Experimental Protocols

Protocol 1.1: Cationic Polymerization using TiCl₄ as a Co-initiator

This protocol describes the cationic polymerization of β-pinene using a 2-chloro-2,4,4-trimethylpentane (B3042402) (TMPCl)/TiCl₄/N,N,N′,N′-tetramethylethylenediamine (TMEDA) initiating system.[2][3][4]

Materials:

  • (+)-β-Pinene (distilled from CaH₂)

  • Dichloromethane (DCM) (freshly distilled from CaH₂)

  • n-Hexane (treated with H₂SO₄, washed, dried, and distilled from CaH₂)

  • 2-chloro-2,4,4-trimethylpentane (TMPCl) (initiator)

  • Titanium tetrachloride (TiCl₄) (co-initiator)

  • N,N,N′,N′-tetramethylethylenediamine (TMEDA) (nucleophilic additive)

  • Ethanol (B145695) (for quenching)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Dry ice/isopropanol bath

Procedure:

  • Under an inert nitrogen or argon atmosphere, add the desired amounts of DCM and n-hexane to a dried glass reactor.

  • Add (+)-β-pinene, TMPCl, and TMEDA to the solvent mixture.

  • Cool the reactor to the desired temperature (e.g., -78°C using a dry ice/isopropanol bath or room temperature).[2][3]

  • Initiate the polymerization by adding the required amount of TiCl₄ to the reaction mixture under stirring.

  • Allow the polymerization to proceed for the desired time. Aliquots can be withdrawn at different time intervals to monitor monomer conversion.

  • Quench the polymerization by adding ethanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of ethanol.

  • Separate the precipitated polymer by centrifugation or filtration.

  • Dry the polymer in a vacuum oven to a constant weight.

  • Determine the monomer conversion gravimetrically.

  • Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and NMR spectroscopy for structural analysis.

Protocol 1.2: Cationic Polymerization using Modified AlCl₃ Catalyst

This protocol utilizes an AlCl₃ complex with an electron donor, such as diphenyl ether (Ph₂O), as the co-initiator.[5]

Materials:

  • (-)-β-Pinene (distilled from CaH₂ under reduced pressure)

  • Dichloromethane (CH₂Cl₂) (purified and distilled from CaH₂)

  • n-Hexane (purified and distilled from CaH₂)

  • Aluminum chloride (AlCl₃)

  • Diphenyl ether (Ph₂O) (distilled from CaH₂ under reduced pressure)

  • Ethanol (for quenching)

  • Argon gas

Procedure:

  • Preparation of the AlCl₃•OPh₂ complex: Under an argon atmosphere, add Ph₂O dropwise to a slurry of AlCl₃ in CH₂Cl₂. Stir the mixture until the AlCl₃ is completely dissolved to obtain a 1 M solution of the complex.[5]

  • In a glass tube under an argon atmosphere, prepare a mixture of β-pinene, CH₂Cl₂, and n-hexane at the desired temperature (e.g., 20°C).[5]

  • Initiate the polymerization by adding the AlCl₃•OPh₂ complex solution.

  • After a predetermined time, withdraw aliquots and pour them into ethanol to precipitate the polymer.[5]

  • Separate the polymer by centrifugation and dry it in a vacuum.[5]

  • Determine the monomer conversion gravimetrically.[5]

Quantitative Data for Cationic Polymerization
Initiating SystemTemperature (°C)Solvent (v/v)Monomer Conversion (%)Mn ( g/mol )Mw/MnReference
TMPCl/TiCl₄/TMEDA-78DCM/Hexane (45/55)100 (in 40 min)5500-[2][3][4]
TMPCl/TiCl₄/TMEDA25DCM/Hexane (45/55)~80 (in 60 min)2780-[2][3]
"H₂O"/AlCl₃/Ph₂O20DCM/Hexane (40/60)-~9000-14000-[6]
TiCl₄ alone (adventitious water)25DCM~100 (in 5 min)18001.26[7]
TiCl₄ alone (adventitious water)-20DCM~100 (in 5 min)23501.92[7]

Mn = Number-average molecular weight; Mw/Mn = Polydispersity index.

Experimental Workflow: Cationic Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer_Prep Monomer Purification ((+)-β-pinene distillation) Reagent_Add Addition of Monomer, Solvent, Initiator, Additive Monomer_Prep->Reagent_Add Solvent_Prep Solvent Purification (DCM, Hexane) Solvent_Prep->Reagent_Add Initiator_Prep Initiator/Catalyst Prep Initiation Initiation with Co-initiator (e.g., TiCl₄) Initiator_Prep->Initiation Reactor_Setup Reactor Setup (Inert Atmosphere) Reactor_Setup->Reagent_Add Cooling Cooling to Desired Temperature Reagent_Add->Cooling Cooling->Initiation Propagation Polymerization (Propagation) Initiation->Propagation Quenching Quenching (e.g., with Ethanol) Propagation->Quenching Precipitation Precipitation in Non-solvent (Ethanol) Quenching->Precipitation Isolation Polymer Isolation (Filtration/Centrifugation) Precipitation->Isolation Drying Drying in Vacuum Oven Isolation->Drying Characterization Characterization (GPC, NMR, etc.) Drying->Characterization

Caption: Workflow for the cationic polymerization of (+)-β-pinene.

Radical Polymerization of (+)-β-Pinene

Radical polymerization of β-pinene is also possible, although it generally results in lower molecular weight oligomers compared to cationic methods.[2] This technique can be initiated by thermal initiators, radiation, or through controlled radical polymerization methods like organocatalyzed atom transfer radical polymerization (O-ATRP).[1][5][8]

Experimental Protocols

Protocol 2.1: Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP)

This protocol describes a solvent-free, photo-initiated radical polymerization of β-pinene.[8]

Materials:

  • (+)-β-Pinene (monomer)

  • 1-Bromoethyl benzene (B151609) (initiator)

  • Benzophenone (organocatalyst)

  • N,N,N',N'-Pentamethyldiethylenetriamine (PMDETA) (electron donor amine)

  • UV lamp (e.g., 250 nm)

Procedure:

  • In a reaction vial, combine (+)-β-pinene, 1-bromoethyl benzene, benzophenone, and PMDETA in the desired molar ratio (e.g., 200:1:25:5).[8]

  • Seal the vial and place it under a UV lamp with a specific wavelength (e.g., 250 nm).[8]

  • Irradiate the mixture for a specified period (e.g., 6 hours).[8]

  • Determine the monomer conversion gravimetrically after removing the unreacted monomer.

  • Characterize the resulting oligo(β-pinene) for its molecular weight and structure.

Quantitative Data for Radical Polymerization
MethodInitiator/CatalystConditionsMonomer Conversion (%)Mn ( g/mol )Mw/MnReference
O-ATRP1-Bromoethyl benzene/BenzophenoneBulk, UV light (250 nm), 6h15.18641.2[8]
O-ATRPVarious initiators/organocatalystsBulk, UV light, 8hup to 39.3< 12001.06-1.54[8]

Polymerization Mechanism: Cationic vs. Radical

G cluster_cationic Cationic Polymerization cluster_radical Radical Polymerization C_Start Initiation (Carbocation Formation) C_Prop Propagation (Electrophilic Attack on Monomer) C_Start->C_Prop C_Iso Isomerization (Ring-Opening) C_Prop->C_Iso C_End Termination/Chain Transfer C_Prop->C_End C_Iso->C_Prop R_Start Initiation (Radical Formation) R_Prop Propagation (Radical Addition to Monomer) R_Start->R_Prop R_Prop->R_Prop R_End Termination (Combination/Disproportionation) R_Prop->R_End

Caption: Comparison of cationic and radical polymerization pathways.

Ring-Opening Polymerization of (+)-β-Pinene Derivatives

Direct ring-opening polymerization of the strained bicyclic system of β-pinene is challenging. However, derivatives of pinene, such as nopinone (B1589484) lactone, can undergo ring-opening polymerization (ROP) to produce polyesters. Additionally, ring-opening metathesis polymerization (ROMP) has been successfully applied to pinene derivatives like δ-pinene and apopinene.[3][9]

Experimental Protocols

Protocol 3.1: Ring-Opening Polymerization of Nopinone Lactone

This protocol describes the synthesis of poly(nopinone lactone) from a β-pinene derivative.

Materials:

  • Nopinone lactone (synthesized from β-pinene via ozonolysis and Baeyer-Villiger oxidation)

  • Yttrium-bis(phenolate) or Indium-salan complex (catalyst)

  • Toluene or other suitable solvent

  • Methanol (for quenching)

Procedure:

  • Under an inert atmosphere, dissolve nopinone lactone in the chosen solvent in a dried reaction vessel.

  • Add the catalyst solution at the desired monomer-to-catalyst ratio.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 50°C) for the required duration (e.g., 24 hours).

  • Terminate the polymerization by adding methanol.

  • Precipitate the polymer in a non-solvent like cold methanol.

  • Isolate and dry the polymer.

  • Characterize the polymer for molecular weight, thermal properties (Tg, Tm), and structure.

Quantitative Data for Ring-Opening Polymerization of Nopinone Lactone
CatalystMonomer/Catalyst RatioTemperature (°C)Conversion (%)Mn,rel ( kg/mol )ĐReference
Salan-type Indium tert-butoxide100:1RT-421.3
Salan-type Indium tert-butoxide200:1RT-521.3
Yttrium-bis(phenolate)200:150100281.5

Mn,rel = Relative number-average molecular weight; Đ = Polydispersity.

Logical Relationship: From β-Pinene to Polyester

G Start (+)-β-Pinene Step1 Ozonolysis Start->Step1 Intermediate Nopinone Step1->Intermediate Step2 Baeyer-Villiger Oxidation Intermediate->Step2 Monomer Nopinone Lactone Step2->Monomer Step3 Ring-Opening Polymerization Monomer->Step3 End Poly(nopinone lactone) (Polyester) Step3->End

Caption: Synthesis pathway from β-pinene to a biodegradable polyester.

References

Enhancing the Bioactivity of (+)-β-Pinene Through Chemical Derivatization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of (+)-β-pinene, a naturally abundant monoterpene, to enhance its therapeutic potential. The following sections outline synthetic strategies and biological evaluation methods, supported by quantitative data and visual diagrams to guide researchers in developing novel bioactive compounds.

Introduction

(+)-β-Pinene, a major constituent of turpentine, exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. However, its therapeutic efficacy can be significantly improved through structural modification. Derivatization allows for the introduction of various pharmacophores, leading to enhanced potency and selectivity. This document focuses on derivatization strategies that have successfully yielded compounds with heightened bioactivity, particularly in the realm of antifungal and antimicrobial applications.

Experimental Protocols

Protocol 1: Synthesis of β-Pinene-Based Amide and Acylthiourea Derivatives with Antifungal Activity

This protocol is adapted from a study demonstrating the enhancement of antifungal activity against plant pathogens through the derivatization of β-pinene.[1] The synthesis involves a three-step process: hydroboration-oxidation of (+)-β-pinene to myrtanol (B1616370), oxidation of myrtanol to myrtanoic acid, and subsequent conversion to amide or acylthiourea derivatives.

Step 1: Synthesis of Myrtanol from (+)-β-Pinene

  • To a solution of (–)-β-pinene (0.4 mol) and sodium borohydride (B1222165) (0.15 mol) in 200 mL of dry tetrahydrofuran (B95107) (THF), add 47% boron trifluoride ether solution (0.2 mol) dropwise while maintaining the temperature at 0–5 °C.[1]

  • Stir the mixture at this temperature for 6 hours.

  • Quench the reaction by adding 30 mL of ethanol.

  • Successively add 68 mL of a 3 mol/L sodium hydroxide (B78521) aqueous solution and 60 mL of 30% hydrogen peroxide.

  • Stir the mixture at 40–45 °C for 3 hours.

  • Add 40 mL of saturated sodium thiosulfate (B1220275) solution to decompose excess hydrogen peroxide.

  • Extract the mixture with an appropriate organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain myrtanol.

Step 2: Synthesis of Myrtanoic Acid from Myrtanol

  • Oxidize the myrtanol obtained in Step 1 using a suitable oxidizing agent (e.g., Jones reagent, PCC) in an appropriate solvent (e.g., acetone, dichloromethane) to yield myrtanoic acid.

  • Purify the resulting myrtanoic acid by recrystallization or column chromatography.

Step 3: Synthesis of Amide and Acylthiourea Derivatives

  • For Amide Derivatives:

    • Activate the carboxylic acid group of myrtanoic acid (e.g., by converting it to an acyl chloride using thionyl chloride or oxalyl chloride).

    • React the activated myrtanoic acid with a variety of primary or secondary amines in the presence of a base (e.g., triethylamine) to yield the corresponding amide derivatives.[1]

  • For Acylthiourea Derivatives:

    • React the activated myrtanoic acid with a thiocyanate (B1210189) salt (e.g., potassium thiocyanate) to form an acyl isothiocyanate intermediate.

    • React the in situ generated acyl isothiocyanate with various amines to obtain the desired acylthiourea derivatives.[1]

Protocol 2: Synthesis of Bis-hydronopyl Quaternary Ammonium (B1175870) Salts with Antimicrobial Activity

This protocol describes the synthesis of quaternary ammonium salt derivatives of β-pinene, which have shown potent antimicrobial activity.[2]

  • Synthesize hydronopol from β-pinene via a suitable method (e.g., hydroformylation followed by reduction).

  • React two equivalents of hydronopyl bromide (prepared from hydronopol) with a tertiary amine (e.g., N,N,N',N'-tetramethylethylenediamine) in a suitable solvent (e.g., acetonitrile) under reflux to yield the bis-hydronopyl quaternary ammonium salt.[2]

Data Presentation

The following tables summarize the quantitative bioactivity data for selected β-pinene derivatives against various pathogens.

Table 1: Antifungal Activity of β-Pinene-Based Amide and Acylthiourea Derivatives [1]

CompoundTarget PathogenIC50 (µmol/L)
4e Colletotrichum gloeosporioides<200
4g Colletotrichum gloeosporioides<200
4h Colletotrichum gloeosporioides<200
4j Colletotrichum gloeosporioides<200
4r Colletotrichum gloeosporioides21.64

Table 2: Antimicrobial Activity of a Bis-hydronopyl Dimethyl Ammonium Bromide Derivative [2]

CompoundTarget PathogenEC50 (µg/mL)
Bis-hydronopyl dimethyl ammonium bromide (3a) Colletotrichum acutatum0.538

Visualization of Workflows and Pathways

Diagram 1: General Workflow for the Synthesis of Bioactive β-Pinene Derivatives

G start (+)-β-Pinene step1 Chemical Modification (e.g., Hydroboration-Oxidation) start->step1 intermediate Intermediate (e.g., Myrtanol) step1->intermediate step2 Further Functionalization (e.g., Oxidation to Acid) intermediate->step2 precursor Key Precursor (e.g., Myrtanoic Acid) step2->precursor step3a Amidation precursor->step3a step3b Acylthiourea Formation precursor->step3b product_a Amide Derivatives step3a->product_a product_b Acylthiourea Derivatives step3b->product_b bioassay Bioactivity Screening (e.g., Antifungal Assay) product_a->bioassay product_b->bioassay

Caption: Synthetic workflow for β-pinene derivatization.

Diagram 2: Proposed Mechanism of Action for Quaternary Ammonium Salt Derivatives

G derivative Quaternary Ammonium Salt Derivative interaction Electrostatic Interaction and Hydrophobic Insertion derivative->interaction cell_membrane Fungal/Bacterial Cell Membrane disruption Membrane Disruption cell_membrane->disruption leads to interaction->cell_membrane leakage Leakage of Intracellular Components disruption->leakage cell_death Cell Death leakage->cell_death

References

Application Notes and Protocols: (+)-β-Pinene in Flavor and Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-β-Pinene, a bicyclic monoterpene, is a readily available and versatile chiral building block sourced primarily from the fractional distillation of turpentine.[1][2] Its unique structure and reactivity make it a valuable precursor for the synthesis of a wide range of commercially significant flavor and fragrance compounds.[1][3] This document provides detailed application notes and experimental protocols for the synthesis of key aroma chemicals derived from (+)-β-pinene, including myrcene (B1677589), (-)-menthol, and (+)-nootkatone. The protocols are intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Synthesis of Myrcene via Pyrolysis of β-Pinene

Myrcene is an acyclic monoterpene with a pleasant, balsamic odor. It is a crucial intermediate in the production of many other fragrance and flavor chemicals, including geraniol, linalool, and citral.[4][5] The industrial synthesis of myrcene is predominantly achieved through the thermal isomerization (pyrolysis) of β-pinene.[2][6]

Experimental Workflow: Pyrolysis of β-Pinene

The following diagram illustrates the general workflow for the synthesis of myrcene from β-pinene via pyrolysis.

Myrcene_Synthesis cluster_prep Preparation cluster_reaction Pyrolysis Reaction cluster_purification Product Isolation b_pinene β-Pinene Feedstock (>95% Purity) vaporizer Vaporization (e.g., 80-110°C) b_pinene->vaporizer Vacuum preheater Preheating (e.g., 120-250°C) vaporizer->preheater Inert Gas Mix (e.g., N2) pyro_tube Pyrolysis Tube (e.g., 460-500°C, Vacuum) preheater->pyro_tube cooling Two-Stage Cooling & Condensation pyro_tube->cooling Cracked Gas myrcene Crude Myrcene cooling->myrcene distillation Fractional Distillation myrcene->distillation final_product Purified Myrcene distillation->final_product Menthol_Synthesis b_pinene (-)-β-Pinene cis_pinane (-)-cis-Pinane b_pinene->cis_pinane Hydrogenation octadiene Optically Active 2,6-dimethyl-2,7-octadiene cis_pinane->octadiene Pyrolysis citronellal (+)-Citronellal octadiene->citronellal Oxidation/ Hydration Routes isopulegol (-)-Isopulegol citronellal->isopulegol Cyclization (e.g., Lewis Acid) menthol (-)-Menthol isopulegol->menthol Hydrogenation Nootkatone_Synthesis b_pinene (-)-β-Pinene nopinone (+)-Nopinone b_pinene->nopinone Oxidation intermediate_alcohol Tertiary Alcohol Intermediate nopinone->intermediate_alcohol Stereoselective Grignard Reaction enone_intermediate Eremophilane-type Enone intermediate_alcohol->enone_intermediate Anionic oxy-Cope Rearrangement nootkatone (+)-Nootkatone enone_intermediate->nootkatone Further Modifications

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of (+)-β-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis and purification of (+)-β-Pinene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for laboratory and industrial-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial source for (+)-β-pinene? A1: The main commercial source of (+)-β-pinene is turpentine (B1165885) oil, a resinous extract from pine and other coniferous trees.[1][2] (+)-β-Pinene is typically isolated from turpentine through fractional distillation, although its separation from the more abundant α-pinene isomer presents a significant challenge.[2][3]

Q2: Why is the separation of α-pinene and β-pinene difficult on a large scale? A2: The separation is challenging due to their very close boiling points (α-pinene: ~156 °C, β-pinene: ~165 °C).[4] Efficient separation requires high-performance fractional distillation columns.[3] Inefficient separation is a common cause of low-purity β-pinene.

Q3: What are the main chemical synthesis routes to (+)-β-pinene? A3: Besides isolation from natural sources, a common chemical route is the isomerization of the more abundant α-pinene.[5][6] This can be achieved using various catalysts, including palladium-based heterogeneous catalysts.[5] While other methods like the Wittig reaction exist for general alkene synthesis, they are not typically the primary choice for large-scale production of this specific commodity chemical.[7][8]

Q4: What are the major byproducts encountered during synthesis or isomerization? A4: Due to the strained bicyclic ring system of pinenes, they are prone to cationic rearrangements, especially under acidic or high-temperature conditions.[9] This can lead to the formation of isomers like α-pinene, as well as other terpenes such as camphene, limonene, and terpinolene.[10] Oxidation of β-pinene can also occur, leading to compounds like myrtenol (B1201748) and pinocarveol.[11]

Q5: What are the key safety considerations when working with β-pinene at scale? A5: β-Pinene is a flammable liquid (flash point ~31 °C).[12] When heated to decomposition, it can release irritating fumes.[12] It can cause skin irritation, and its oxidized form is a known skin sensitizer.[13] Proper ventilation, grounding of equipment to prevent static discharge, and use of personal protective equipment are essential. Aspiration of the liquid could potentially cause chemical pneumonitis.[13]

Troubleshooting Guide

Issue 1: Low Yield of (+)-β-Pinene during Isomerization from α-Pinene

  • Question: We are attempting to isomerize α-pinene to β-pinene, but the yield is consistently low. What are the potential causes and solutions?

  • Answer: Low yield in this process is often linked to catalyst issues, suboptimal reaction conditions, or competing side reactions.

    • Cause 1: Catalyst Deactivation. The catalyst's active sites can be blocked by carbonaceous deposits (coking) or poisoned by impurities in the feedstock. High temperatures can cause sintering, reducing the active surface area.

      • Solution: Ensure high-purity α-pinene is used. Consider regenerating the catalyst through controlled combustion of coke or choose a more robust catalyst support to prevent leaching of active sites.[14]

    • Cause 2: Unfavorable Equilibrium. The isomerization between α- and β-pinene is a reversible reaction. The reaction may be reaching equilibrium with a low concentration of the desired β-isomer.

      • Solution: Optimize the reaction temperature and pressure to shift the equilibrium towards β-pinene. Refer to literature or perform kinetic studies to find the optimal conditions for your specific catalyst. A patented method using a palladium catalyst on diatomite operates at 120-180°C for 0.5-1 hour.[5]

    • Cause 3: Polymerization. Acidic conditions, whether from the catalyst or impurities, can induce cationic polymerization of the pinenes, consuming the monomer and reducing the yield.[9][15]

      • Solution: Use a catalyst with controlled acidity. Ensure the feedstock is free from acidic impurities. Adding a proton trap like 2,6-di-tert-butylpyridine (B51100) has been used in some pinene polymerizations to control the reaction, and similar principles may apply to suppressing unwanted polymerization during isomerization.[15]

Issue 2: Low Purity of Final (+)-β-Pinene Product

  • Question: Our final product contains significant amounts of α-pinene and other impurities. How can we improve the purity?

  • Answer: Purity issues typically stem from inefficient separation or the formation of side products during synthesis or workup.

    • Cause 1: Inefficient Fractional Distillation. As mentioned in the FAQ, the close boiling points of the isomers make separation difficult.

      • Solution: Increase the efficiency of your distillation column (e.g., more theoretical plates, optimized reflux ratio). Consider azeotropic distillation by adding a solvent like ethylene (B1197577) glycol, which can facilitate separation.[3]

    • Cause 2: Isomerization During Purification. The heat used during distillation can cause the desired β-pinene to isomerize back to the more thermodynamically stable α-pinene, especially if acidic residues are present.[6]

      • Solution: Perform distillation under reduced pressure to lower the boiling point and minimize thermal stress. Neutralize the crude product by washing with a mild base (e.g., aqueous sodium bicarbonate) before distillation to remove any acidic catalyst residues.

    • Cause 3: Formation of Oxidation Byproducts. If the reaction or storage is not performed under an inert atmosphere, oxidation can occur.

      • Solution: Handle and store β-pinene under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of oxidized impurities.[10] Ensure the starting material is peroxide-free.[6]

Quantitative Data Summary

The synthesis of key derivatives from pinene, such as nopinone, provides insight into reaction efficiencies. Below are tables summarizing quantitative data from relevant transformations.

Table 1: Oxidation of (-)-β-Pinene to (+)-Nopinone using KMnO₄

β-Pinene/KMnO₄ Molar RatioH₂SO₄/KMnO₄ Molar RatioSolventTemperature (°C)Time (h)β-Pinene Conversion (%)Nopinone Selectivity (%)Nopinone Yield (%)Reference
1:30.054:1Acetone (B3395972)15-25594.1589.1983.97[16]

Data from a study on the selective oxidation of (-)-β-pinene. This process is a key step in the synthesis of many complex molecules from β-pinene.[9][16]

Table 2: Isomerization of α-Pinene to β-Pinene

CatalystCatalyst LoadingTemperature (°C)Time (h)ResultReference
Palladium on DiatomiteNot specified1200.5High-purity β-pinene obtained[5]
Palladium on DiatomiteNot specified1501.0High-purity β-pinene obtained[5]
Palladium on DiatomiteNot specified1800.75High-purity β-pinene obtained[5]

Data derived from a patented method for preparing β-pinene via isomerization.[5]

Experimental Protocols

Protocol 1: Synthesis of (+)-Nopinone from (-)-β-Pinene via Oxidation [16]

This protocol details the selective oxidation of the exocyclic double bond of β-pinene.

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and temperature control, dissolve (-)-β-pinene in acetone.

  • Reagent Preparation: Prepare a solution of potassium permanganate (B83412) (KMnO₄) and a catalytic amount of sulfuric acid (H₂SO₄) in acetone. The optimal molar ratios are β-pinene:KMnO₄ of 1:3 and H₂SO₄:KMnO₄ of 0.054:1.

  • Reaction Execution: Cool the β-pinene solution to 15-25 °C. Slowly add the KMnO₄/H₂SO₄ solution to the reaction vessel while maintaining the temperature within the specified range.

  • Reaction Time: Stir the mixture vigorously for 5 hours at 15-25 °C.

  • Workup: After the reaction is complete, quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite solution) until the purple color disappears and a brown manganese dioxide precipitate forms.

  • Isolation: Filter the mixture to remove the manganese dioxide. Remove the acetone from the filtrate via distillation.

  • Purification: The crude (+)-nopinone can be purified using vacuum distillation to yield the final product with a purity of approximately 95%.

Protocol 2: Isomerization of α-Pinene to β-Pinene [5]

This protocol is based on a patented method for large-scale isomerization.

  • Catalyst Preparation: Prepare a palladium-on-diatomite catalyst. This involves cleaning diatomite with sulfuric acid, drying it, and then impregnating it with a solution of palladium chloride and hydrochloric acid. The pH is adjusted to neutral to precipitate the catalyst, which is then filtered and dried. The typical palladium loading is 5%.

  • Reaction Setup: Charge a suitable reactor with α-pinene and the prepared catalyst.

  • Reaction Execution: Heat the mixture to the desired reaction temperature (e.g., 150 °C) under agitation.

  • Reaction Time: Maintain the reaction for the specified time (e.g., 1 hour). Monitor the conversion of α-pinene to β-pinene using gas chromatography (GC).

  • Product Isolation: Once the desired conversion is achieved, cool the reaction mixture and separate the catalyst by filtration.

  • Purification: The resulting crude β-pinene is purified by fractional distillation to obtain the high-purity product.

Visualizations

G cluster_source Raw Material Sourcing cluster_purification Separation & Isomerization cluster_product Final Product Turpentine Turpentine Oil (from Pine Resin) Distillation Fractional Distillation Turpentine->Distillation AlphaPinene Crude α-Pinene (Major Fraction) Distillation->AlphaPinene Separation BetaPineneCrude Crude β-Pinene (Minor Fraction) Distillation->BetaPineneCrude Isomerization Catalytic Isomerization AlphaPinene->Isomerization Feed for Synthesis FinalPurification Final Purification (Distillation) BetaPineneCrude->FinalPurification Isomerization->BetaPineneCrude Conversion FinalProduct (+)-β-Pinene (>95% Purity) FinalPurification->FinalProduct

Caption: High-level workflow for the industrial production of (+)-β-pinene.

G cluster_causes Potential Causes cluster_solutions Potential Solutions LowYield Troubleshooting: Low Yield or Purity Catalyst Catalyst Deactivation (Poisoning, Coking) LowYield->Catalyst Conditions Suboptimal Conditions (Temp., Pressure, Time) LowYield->Conditions Separation Inefficient Separation (e.g., Distillation) LowYield->Separation SideReactions Side Reactions (Isomerization, Polymerization) LowYield->SideReactions Sol_Catalyst Regenerate/Replace Catalyst Purify Feedstock Catalyst->Sol_Catalyst Sol_Conditions Systematic Optimization (DOE) Kinetic Modeling Conditions->Sol_Conditions Sol_Separation Improve Distillation Efficiency Use Azeotropes Purify Pre-Reaction Separation->Sol_Separation Sol_SideReactions Use Inert Atmosphere Neutralize Before Heating Use Milder Catalyst SideReactions->Sol_SideReactions

Caption: Logical diagram of challenges in (+)-β-pinene synthesis and their solutions.

G start Start: (-)-β-Pinene in Acetone add_kmno4 Slowly Add KMnO₄ / H₂SO₄ in Acetone start->add_kmno4 react Stir for 5h at 15-25°C add_kmno4->react quench Quench with NaHSO₃ Solution react->quench filter Filter to Remove MnO₂ Solids quench->filter distill_solvent Distill off Acetone filter->distill_solvent purify Purify via Vacuum Distillation distill_solvent->purify end Finish: Pure (+)-Nopinone purify->end

Caption: Experimental workflow for the oxidation of (-)-β-pinene to (+)-nopinone.

References

Technical Support Center: Purification of (+)-β-Pinene from Terpene Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (+)-β-pinene. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of (+)-β-pinene from complex terpene mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying β-pinene from a mixture of terpenes?

A1: The most common methods for purifying β-pinene include:

  • Fractional Distillation: This is the principal industrial method, exploiting the slight boiling point difference between β-pinene and other terpenes like α-pinene.[1][2] This can be performed under vacuum or as azeotropic distillation with an entrainer like diethylene glycol to enhance separation.[3]

  • Chromatography: Techniques like preparative High-Performance Liquid Chromatography (HPLC) and column chromatography are effective for achieving high purity, especially on a laboratory scale.[4] Column chromatography using silica (B1680970) gel impregnated with silver nitrate (B79036) is particularly useful for separating unsaturated terpenes based on the interaction of their double bonds with silver ions.[5][6]

  • Chemical Derivatization/Selective Reaction: This method involves selectively reacting one of the major components in the mixture to form a new compound with significantly different physical properties, making separation easier. For instance, α-pinene can be selectively oxidized to α-pinene oxide, which can then be separated from β-pinene by distillation.[7][8][9]

Q2: What is the main challenge in separating α-pinene and β-pinene?

A2: The primary challenge lies in their very similar physical properties as structural isomers. They share the same molecular weight, and their boiling points are very close (α-pinene: ~155-156 °C, β-pinene: ~164-166 °C), which makes simple distillation ineffective and necessitates high-efficiency fractional distillation.[1]

Q3: Can I separate the enantiomers, (+)-β-pinene and (-)-β-pinene, using these methods?

A3: Fractional distillation and standard (achiral) chromatography will not separate enantiomers as they have identical physical properties in a non-chiral environment.[1] To separate (+)-β-pinene from (-)-β-pinene, you would need to employ chiral chromatography, which uses a chiral stationary phase to differentially interact with each enantiomer.

Q4: How can I accurately determine the purity of my β-pinene sample?

A4: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and reliable method for determining the purity of β-pinene.[10][11] GC-MS can identify and quantify the different terpenes present in your sample.[12] For enantiomeric purity, a GC with a chiral column is required.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause(s) Recommended Solution(s)
Poor separation of α-pinene and β-pinene Insufficient column efficiency (too few theoretical plates).Use a longer packed column or a column with a more efficient packing material.
Incorrect reflux ratio.Optimize the reflux ratio. A higher reflux ratio generally improves separation but increases distillation time.[13]
Distillation rate is too fast.Reduce the heating rate to ensure proper equilibration between the liquid and vapor phases on each theoretical plate.
Product contamination with camphene Camphene has a boiling point very close to that of the pinenes.High-efficiency fractional distillation is required. Complete removal can be challenging.[4] Consider using an alternative method like chromatography for very high purity requirements.
Product discoloration (yellowing) Thermal degradation of terpenes at high temperatures.Perform the distillation under vacuum to lower the boiling points of the components and reduce the risk of thermal decomposition.[14]
Presence of acidic impurities catalyzing polymerization.Neutralize the crude turpentine (B1165885) mixture with a dilute base wash (e.g., NaOH solution) followed by a water wash to neutrality before distillation.[15]
Preparative HPLC
Issue Possible Cause(s) Recommended Solution(s)
Poor resolution or co-elution of peaks Mobile phase composition is not optimal.Adjust the mobile phase gradient. A shallower gradient can improve the separation of closely eluting peaks.[16]
Incorrect stationary phase.For terpenes, a C18 column is a good starting point. If resolution is poor, consider a column with a different stationary phase, such as a phenyl-hexyl column, which may offer different selectivity.[16]
Column temperature is not optimized.Systematically vary the column temperature to fine-tune the separation.[16]
Peak tailing Interaction of analytes with acidic silanol (B1196071) groups on the silica-based column.Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups.[16]
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[17][18]
Ghost peaks (unexpected peaks) Contaminants in the mobile phase or carryover from previous injections.Run a blank injection (mobile phase only). If ghost peaks are present, use fresh, high-purity HPLC-grade solvents and ensure the system is clean.[16]

Data Presentation: Comparison of Purification Methods

Purification Method Typical Purity Achieved Yield Scale Advantages Disadvantages
Fractional Vacuum Distillation 90-95%HighIndustrial/LargeCost-effective for large quantities.Moderate purity, energy-intensive.[14][19]
Azeotropic Distillation (with Diethylene Glycol) >90%[15]GoodIndustrial/LargeImproved separation over simple fractional distillation.[3]Requires an additional component (entrainer) that must be removed and recycled.[20][21]
Column Chromatography (Silica Gel) Variable, can be highModerate to HighLab/PilotGood for separating compounds with different polarities.Can be time-consuming and require large volumes of solvent.
Column Chromatography (Silver Nitrate Impregnated Silica Gel) HighModerateLabExcellent for separating unsaturated isomers like α- and β-pinene.[5][22]More expensive stationary phase, potential for silver leaching.
Preparative HPLC >98%Low to ModerateLabHigh purity achievable, good for isolating minor components.[23]Expensive, not suitable for large-scale purification.
Selective Oxidation of α-pinene + Distillation >98%HighLab/PilotHigh purity of β-pinene can be achieved.Involves a chemical reaction, requires removal of byproducts and unreacted reagents.[8]

Experimental Protocols

Fractional Vacuum Distillation of Turpentine

Objective: To separate β-pinene from a crude turpentine mixture.

Methodology:

  • Pre-treatment: Wash the crude turpentine with a dilute aqueous NaOH solution to remove acidic impurities, followed by washing with water until the aqueous layer is neutral. Dry the turpentine over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • Apparatus Setup: Assemble a fractional distillation apparatus with a packed distillation column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump with a pressure gauge.

  • Distillation:

    • Charge the dried turpentine into the distillation flask.

    • Slowly reduce the pressure to the desired vacuum (e.g., 5-10 mBar).[14]

    • Begin heating the distillation flask gently.

    • Collect the initial fraction (heads), which will be rich in lower-boiling components.

    • As the temperature stabilizes, collect the fraction corresponding to the boiling point of α-pinene at the operating pressure.

    • Once the α-pinene fraction has been collected, the temperature will rise again. Change the receiving flask to collect the β-pinene fraction.

    • Monitor the temperature and pressure throughout the distillation to ensure a clean separation.

  • Analysis: Analyze the collected fractions by GC-MS to determine their composition and purity.[1]

GC-MS Analysis of β-Pinene Purity

Objective: To determine the percentage purity of a β-pinene sample.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the β-pinene sample in a suitable solvent (e.g., hexane (B92381) or ethanol).

  • Instrument Parameters (Example): [10]

    • Gas Chromatograph: Equipped with a mass spectrometer detector.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: Split injection mode (e.g., split ratio 10:1).

    • Temperatures: Injector at 250 °C, MS source at 230 °C, transfer line at 280 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at a suitable rate (e.g., 5 °C/min) to a final temperature (e.g., 250 °C) and hold for 5 minutes.

  • Data Acquisition: Inject the prepared sample into the GC-MS system. The mass spectrometer should be operated in full scan mode to identify the components.

  • Data Analysis:

    • Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST).

    • Calculate the percentage purity of β-pinene based on the relative peak areas of all components in the chromatogram.

Visualizations

Experimental_Workflow_Fractional_Distillation start Crude Turpentine pretreatment Pre-treatment (NaOH & Water Wash) start->pretreatment drying Drying (Anhydrous Na2SO4) pretreatment->drying distillation Fractional Vacuum Distillation drying->distillation alpha_pinene α-Pinene Fraction distillation->alpha_pinene Lower boiling fraction beta_pinene (+)-β-Pinene Fraction distillation->beta_pinene Higher boiling fraction analysis GC-MS Analysis beta_pinene->analysis result Purity Assessment analysis->result

Caption: Workflow for the purification of (+)-β-pinene via fractional distillation.

Troubleshooting_Logic_Poor_Separation problem Poor Separation in Fractional Distillation cause1 Insufficient Column Efficiency? problem->cause1 cause2 Incorrect Reflux Ratio? problem->cause2 cause3 Distillation Rate Too Fast? problem->cause3 solution1 Use a more efficient column cause1->solution1 Yes solution2 Optimize Reflux Ratio (Increase) cause2->solution2 Yes solution3 Reduce Heating Rate cause3->solution3 Yes

References

optimizing reaction conditions for the epoxidation of (+)-beta-pinene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the epoxidation of (+)-β-pinene.

Troubleshooting Guide

This guide addresses common issues encountered during the epoxidation of (+)-β-pinene, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: Low or no conversion of β-pinene to the epoxide is observed. What are the possible causes and solutions?

A1: Low or no conversion can stem from several factors:

  • Inactive Catalyst: The catalyst may be old, impure, or not properly activated.

    • Solution: Use a fresh batch of catalyst. If using a heterogeneous catalyst, ensure it has been properly activated according to the protocol (e.g., calcination for metal oxides).

  • Degraded Oxidant: The oxidizing agent, such as hydrogen peroxide or Oxone, can decompose over time.

    • Solution: Use a fresh, properly stored oxidant. For hydrogen peroxide, verify its concentration.

  • Incorrect Reaction Temperature: The reaction may be too cold, leading to slow kinetics.

    • Solution: Gradually increase the reaction temperature while monitoring for the formation of byproducts. Optimal temperatures can range from 0°C to 50°C depending on the system.[1][2][3]

  • Inappropriate Solvent: The choice of solvent is critical for catalyst activity and reagent solubility.

    • Solution: Ensure the solvent is appropriate for the chosen catalytic system. For instance, acetonitrile (B52724) is often used in Payne systems, while acetone (B3395972) can act as a catalyst with Oxone.[1][2][4]

Q2: The reaction shows poor selectivity, with significant formation of byproducts like myrtanal, myrtenol, or diols. How can this be addressed?

A2: Poor selectivity is often due to the rearrangement or hydrolysis of the formed β-pinene oxide.[5][6]

  • Acidic Conditions: Traces of acid can catalyze the rearrangement of the epoxide to aldehydes and alcohols.[6][7]

    • Solution: Maintain a neutral or slightly basic pH. The addition of a base like sodium bicarbonate can be beneficial.[1][4]

  • Excess Water: Water can lead to the hydrolysis of the epoxide, forming diols.[8]

    • Solution: Use anhydrous solvents if the reaction chemistry allows. If using aqueous oxidants like H₂O₂, minimize the amount of water or use a biphasic system to protect the epoxide.

  • High Reaction Temperature: Elevated temperatures can promote isomerization and other side reactions.[9][10]

    • Solution: Conduct the reaction at the lowest effective temperature. Optimization studies to find the balance between reaction rate and selectivity are recommended.

Q3: The reaction is difficult to reproduce. What factors contribute to this, and how can consistency be improved?

A3: Reproducibility issues often arise from subtle variations in reaction setup and reagents.

  • Reagent Quality: The purity of β-pinene, solvent, and other reagents can significantly impact the reaction.

    • Solution: Use reagents of the same grade and from the same supplier for a series of experiments. Purify the starting β-pinene if necessary.

  • Atmosphere: The presence of oxygen can sometimes lead to undesired side reactions.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Mixing Efficiency: In heterogeneous catalysis, inefficient mixing can lead to localized "hot spots" or poor catalyst-substrate interaction.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the epoxidation of (+)-β-pinene?

A1: Several methods are commonly employed, each with its own advantages:

  • Using Oxone (Potassium Peroxymonosulfate) and Acetone: This is a relatively simple and effective method that can achieve high yields.[1]

  • With Hydrogen Peroxide and a Catalyst: This is a "greener" approach. Common catalysts include manganese sulfate (B86663) with salicylic (B10762653) acid or heterogeneous catalysts like magnesium oxide (MgO).[2][4][11][12]

  • Using Peracetic Acid: This is a classic method for epoxidation.[3]

  • Biocatalytic Epoxidation: Enzymes like Novozym®435 can be used for a highly selective transformation under mild conditions.[7][13][14]

Q2: How does the choice of oxidant affect the reaction?

A2: The oxidant plays a crucial role in the reaction's efficiency and selectivity.

  • Hydrogen Peroxide (H₂O₂): An environmentally friendly oxidant, but it often requires activation by a catalyst.[4] Its aqueous form can introduce water, potentially leading to diol formation.

  • Oxone: A solid, stable source of active oxygen that can be highly effective.[1]

  • Peracetic Acid: A strong oxidant that can lead to high conversions but may also promote side reactions if not controlled carefully.[3]

Q3: What is the role of the solvent in this reaction?

A3: The solvent can influence reagent solubility, catalyst activity, and even participate in the reaction.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF): Often used with H₂O₂ and metal catalysts to facilitate the formation of the active oxidizing species.[4][11]

  • Ketones (e.g., Acetone): Can act as both a solvent and a catalyst in conjunction with Oxone.[1]

  • Ethyl Acetate (B1210297): A good solvent for biocatalytic epoxidation and can also act as an acyl donor.[7][13]

Q4: What is the expected stereochemistry of the resulting epoxide?

A4: The epoxidation of β-pinene is highly stereospecific. The attack of the oxidizing agent occurs on the less sterically hindered face of the double bond, opposite to the gem-dimethyl bridge, leading to the formation of a single epoxide isomer.[6]

Data Presentation: Comparison of Reaction Conditions

Catalyst SystemOxidantSolvent(s)Temperature (°C)Time (h)Yield (%)Selectivity (%)Reference
AcetoneOxoneAcetone/Water402.585.4High[1]
MnSO₄/Salicylic Acid35-38% H₂O₂Acetonitrile/Water18-22---[4]
MgOH₂O₂Acetonitrile/Acetone/Water502-74[2][15]
Novozym®435Urea-H₂O₂Ethyl Acetate40366-[14]
NonePeracetic AcidMethylene (B1212753) Chloride0---

Experimental Protocols

1. Epoxidation using Oxone and Acetone [1]

  • To a stirred mixture of (+)-β-pinene, NaHCO₃, and acetone at 0°C, add a pre-cooled aqueous solution of Oxone dropwise.

  • Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction to warm to the desired temperature (e.g., 40°C) and stir for the specified time (e.g., 2.5 hours).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate (B1220275) solution).

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

2. Epoxidation using H₂O₂ with a Manganese Catalyst [4]

  • In a reaction vessel, combine (+)-β-pinene, acetonitrile, manganese sulfate, and salicylic acid.

  • Prepare a solution of sodium bicarbonate in water and add 35-38% hydrogen peroxide.

  • Add the hydrogen peroxide/bicarbonate solution to the β-pinene mixture dropwise, maintaining the temperature between 18-22°C.

  • Stir the reaction mixture vigorously for the required duration.

  • Monitor the reaction by GC or NMR.

  • After the reaction, extract the product with an appropriate solvent (e.g., methylene chloride).

  • Wash the organic extract with water, dry it, and remove the solvent under reduced pressure.

3. Biocatalytic Epoxidation using Novozym®435 [7][13]

  • In a glass vial, combine (+)-β-pinene, ethyl acetate (as solvent and acyl donor), and Novozym®435.

  • Add urea-hydrogen peroxide complex (UHP) to the mixture.

  • Place the vial in a shaker incubator at the desired temperature (e.g., 40°C) and agitation speed (e.g., 250 rpm) for the specified time (e.g., 3 hours).

  • Monitor the conversion to the epoxide by GC analysis.

  • Upon completion, filter off the enzyme for potential reuse.

  • The product can be isolated from the solvent, typically by evaporation.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_analysis Analysis start (+)-β-Pinene reagents Select & Add: - Catalyst - Solvent - Base (if needed) start->reagents add_oxidant Add Oxidant (e.g., H₂O₂, Oxone) Control Temperature reagents->add_oxidant react Stir at Optimized Temperature add_oxidant->react monitor Monitor Progress (TLC, GC) react->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify (e.g., Chromatography) extract->purify product β-Pinene Epoxide purify->product analyze Characterize (NMR, GC-MS, IR) product->analyze

Caption: General experimental workflow for the epoxidation of (+)-β-pinene.

troubleshooting_logic cluster_yield Low Yield Issues cluster_selectivity Poor Selectivity Issues issue Low Yield or Poor Selectivity inactive_catalyst Inactive Catalyst? issue->inactive_catalyst Low Yield acidic_cond Acidic Conditions? issue->acidic_cond Poor Selectivity degraded_oxidant Degraded Oxidant? sol_catalyst Solution: Use fresh/activated catalyst inactive_catalyst->sol_catalyst wrong_temp Incorrect Temperature? sol_oxidant Solution: Use fresh oxidant degraded_oxidant->sol_oxidant sol_temp_yield Solution: Optimize temperature wrong_temp->sol_temp_yield excess_water Excess Water? sol_ph Solution: Add base (e.g., NaHCO₃) acidic_cond->sol_ph high_temp High Temperature? sol_water Solution: Use anhydrous conditions excess_water->sol_water sol_temp_select Solution: Lower reaction temperature high_temp->sol_temp_select

Caption: Troubleshooting logic for common issues in β-pinene epoxidation.

References

preventing the isomerization of (+)-beta-pinene during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (+)-Beta-Pinene Reactions

Welcome to the technical support center for researchers working with this compound. This resource provides detailed guidance to help you prevent unwanted isomerization during your chemical reactions, ensuring the stereochemical integrity of your products.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound isomerization during a reaction?

A1: The isomerization of this compound is primarily initiated by the presence of acids, which can be either Brønsted or Lewis acids.[1] Protonation of the exocyclic double bond in beta-pinene (B31000) leads to the formation of a tertiary carbocation (the pinanyl cation).[1] This intermediate is unstable and can readily rearrange into a variety of other monoterpenes. Additionally, high temperatures can promote thermal isomerization, although beta-pinene is relatively stable under an inert nitrogen atmosphere at temperatures up to 200°C (473 K).[2][3]

Q2: What are the common isomerization products of this compound?

A2: Under acidic conditions, this compound can isomerize into a mixture of products. The most common isomers include alpha-pinene (B124742), camphene (B42988), and limonene (B3431351).[4] Depending on the specific catalyst and conditions, other terpenes such as terpinolene (B10128) and tricyclene (B1222867) may also be formed.[4] The goal in preventing isomerization is to avoid the formation of the initial carbocation intermediate that leads to this product cascade.

Q3: Are there any general storage recommendations to maintain the purity of this compound?

A3: Yes. To maintain purity, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place. It is stable under these conditions.[5][2] Over time, exposure to oxygen can lead to oxidation and the formation of resins, while exposure to acidic contaminants can initiate isomerization even during storage.[6]

Q4: Can my choice of solvent influence the rate of isomerization?

A4: Absolutely. The choice of solvent plays a critical role. Polar protic solvents, especially if they are acidic, can facilitate the protonation that initiates isomerization. In contrast, nonpolar aprotic solvents are generally preferred for reactions where isomerization is a concern.[7] For certain photocatalytic isomerization reactions, polar protic solvents like isopropanol (B130326) (IPA) have been shown to be crucial for the reaction to proceed, highlighting the need to select solvents carefully based on the desired outcome.[8]

Troubleshooting Guides

Issue 1: My reaction product contains significant amounts of alpha-pinene and camphene.

Possible Cause Troubleshooting Step
Acidic Contamination Traces of acid in reagents, solvents, or on glassware can catalyze isomerization.[4][9] Solution: Ensure all glassware is thoroughly washed and dried. Purify solvents and reagents before use, for example, by distillation or passing them through a neutral alumina (B75360) plug.
Inappropriate Catalyst The catalyst being used may have acidic sites. Many solid catalysts like zeolites, aluminosilicates, and sulfated zirconia are acidic by nature and promote isomerization.[10] Solution: Switch to a non-acidic or basic catalyst system if the reaction allows. For epoxidation, catalysts with medium-strength basic sites have shown high selectivity.[11]
High Reaction Temperature While thermally stable to a degree, elevated temperatures can provide the activation energy needed for isomerization, especially if catalytic impurities are present.[10] Solution: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. For many reactions, such as ozonolysis or certain hydroborations, temperatures at or below 0°C are effective.[12][13]

Issue 2: I am attempting an epoxidation of this compound but observe low yield of the desired epoxide and formation of other products.

Possible Cause Troubleshooting Step
Acid-Catalyzed Epoxide Ring-Opening If the epoxide forms, acidic conditions can cause it to reopen, leading to rearranged products like myrtanal.[12][14] Solution: Maintain neutral or slightly basic pH throughout the reaction. For oxidations using hydrogen peroxide, adding a buffer like sodium bicarbonate can be effective.[15]
Wrong Choice of Oxidant/Catalyst Some epoxidation systems can introduce acidity. For example, using peracids without buffering can lead to isomerization of the starting material or the product. Solution: Consider using systems known for their selectivity under neutral conditions, such as potassium peroxomonosulfate (Oxone) with a buffer, or biocatalytic methods.[16][17] Catalysts with medium-strength basic sites, like magnesium oxide, can achieve complete conversion of beta-pinene with high selectivity to the epoxide.[11]

Quantitative Data Summary

Table 1: Influence of Temperature on Beta-Pinene Stability and Reactions

ConditionTemperatureObservation
Thermal Stability (N₂ atm)Up to 200°C (473 K)Thermally stable with no chemical reaction.[5][2]
Gas-Phase Isomerization (Acid-activated bentonite)58 - 90°CIsomerization to camphene, α-pinene, and limonene occurs.[4]
Ozonolysis (for oxidation)Low Temperature (e.g., -78°C)Proceeds without isomerization of the pinene ring.[12]
Biocatalytic Epoxidation (Novozym® 435)40 - 60°CEffective epoxidation; higher temperatures can affect enzyme stability.[16]
Photocatalytic Isomerization to α-pineneRoom TemperatureRapid and efficient isomerization is possible with the right catalyst system.[8]

Table 2: Comparison of Catalytic Systems for Beta-Pinene Reactions

Reaction TypeCatalyst SystemKey Outcome / Selectivity
Isomerization (Undesired) Acid-activated Bentonite100% initial conversion to camphene, α-pinene, limonene.
Isomerization (Desired) Pd@TiO₂ (Photocatalyst)Highly pure α-pinene from β-pinene in <1 hour.[8]
Epoxidation Magnesium Oxide (MgO)Complete conversion of β-pinene with 74% selectivity to β-pinene epoxide.[11]
Epoxidation Oxone / Acetone / NaHCO₃85.4% yield of 2,10-epoxypinane (B1582330) with good selectivity.[17]
Isomerization to (-)-α-Pinene Potassium 3-aminopropylamide (KAPA)93% yield of high-purity (-)-α-pinene.

Experimental Protocols

Protocol 1: Hydroboration-Oxidation of this compound

This protocol is adapted from flow chemistry procedures, which offer excellent temperature control, minimizing isomerization risk.[13][18]

Objective: To synthesize isopinocampheol from this compound while avoiding rearrangement.

Materials:

  • This compound (purified)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Sodium hydroxide (B78521) (NaOH), aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Tetrahydrofuran (THF), anhydrous

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a standard reaction flask with a magnetic stirrer, thermometer, and addition funnel under an inert atmosphere.

  • Cooling: Cool the reaction flask to 0°C using an ice-water bath.

  • Hydroboration:

    • Charge the flask with a solution of this compound in anhydrous THF.

    • Slowly add the 1 M solution of BH₃·THF dropwise via the addition funnel, ensuring the internal temperature does not rise above 5°C.

    • Stir the mixture at 0°C for 2-3 hours after the addition is complete to ensure full formation of the organoborane intermediate.

  • Oxidation:

    • Slowly and carefully add the aqueous NaOH solution to the reaction mixture, still maintaining the temperature at 0°C.

    • Follow with the dropwise addition of 30% H₂O₂, being cautious as the oxidation is exothermic. Maintain the temperature below 10°C.

    • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup:

    • Perform a standard aqueous workup to separate the organic and aqueous layers.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by chromatography or distillation as needed.

Critical Note: The key to preventing isomerization is maintaining a low temperature (0°C) during the hydroboration step to suppress any potential acid-catalyzed rearrangement initiated by the borane (B79455) reagent.[13]

Visualizations

Diagrams of Key Processes

Isomerization_Pathway Acid-Catalyzed Isomerization of Beta-Pinene beta_pinene < (+)-β-Pinene > pinanyl_cation Pinanyl Cation (Tertiary Carbocation) beta_pinene->pinanyl_cation H⁺ (Acid Catalyst) pinanyl_cation->beta_pinene -H⁺ pinanyl_cation->center_node Rearrangement alpha_pinene < (+)-α-Pinene > camphene < Camphene > limonene < Limonene > center_node->alpha_pinene -H⁺ center_node->camphene -H⁺ center_node->limonene -H⁺ Troubleshooting_Workflow Troubleshooting Isomerization Issues start Unwanted Isomers Detected in Product? check_acid Check for Acidic Contamination (Reagents, Solvents, Glassware) start->check_acid Yes end Problem Resolved start->end No purify Purify Reagents/Solvents Use Neutralized Glassware check_acid->purify check_temp Is Reaction Temperature Too High? purify->check_temp lower_temp Reduce Reaction Temperature check_temp->lower_temp Yes check_catalyst Is the Catalyst Acidic? check_temp->check_catalyst No lower_temp->check_catalyst change_catalyst Select Neutral or Basic Catalyst check_catalyst->change_catalyst Yes check_catalyst->end No change_catalyst->end Hydroboration_Workflow Experimental Workflow: Hydroboration-Oxidation start Start: Inert Atmosphere Setup cool Cool Reaction Vessel to 0°C start->cool add_pinene Add (+)-β-Pinene in Anhydrous THF cool->add_pinene add_borane Dropwise Addition of BH₃·THF (Maintain T < 5°C) add_pinene->add_borane stir_hydro Stir at 0°C for 2-3h add_borane->stir_hydro add_base Slowly Add Aqueous NaOH at 0°C stir_hydro->add_base add_peroxide Dropwise Addition of H₂O₂ (Maintain T < 10°C) add_base->add_peroxide warm_stir Warm to RT and Stir add_peroxide->warm_stir workup Aqueous Workup and Purification warm_stir->workup end End: Isopinocampheol Product workup->end

References

troubleshooting guide for the GC analysis of pinenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Gas Chromatography (GC) analysis of α-pinene and β-pinene.

Frequently Asked Questions (FAQs)

Q1: Why are my α-pinene and β-pinene peaks not separating (co-eluting)?

A1: Co-elution of α-pinene and β-pinene is a common challenge because they are structural isomers with similar boiling points and polarities.[1] Inadequate separation can lead to inaccurate quantification.

Potential Causes & Solutions:

  • Inappropriate GC Column: The choice of stationary phase is critical for separating isomers.[2]

    • Solution: Use a column with a stationary phase that provides good selectivity for terpenes. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane phase (e.g., DB-5, HP-5MS), is often effective.[3][4] For challenging separations, a more polar column like a wax-type phase (polyethylene glycol) may be necessary.[5]

  • Suboptimal Temperature Program: A poorly optimized oven temperature program will fail to resolve closely eluting compounds.

    • Solution: Decrease the initial oven temperature and use a slower temperature ramp rate (e.g., 2-5 °C/min) to increase the interaction time of the analytes with the stationary phase, thereby improving resolution.[3][6]

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.

    • Solution: Optimize the carrier gas (Helium or Hydrogen) flow rate to achieve the best efficiency for your column dimensions. Deviating significantly from the optimal flow rate can decrease resolution.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak broadening and loss of resolution.[7]

    • Solution: Dilute your sample or reduce the injection volume.[8] If using splitless injection, consider switching to a split injection with an appropriate split ratio (e.g., 1:50 or 1:70) to reduce the amount of sample entering the column.[3][9]

Q2: What is causing my pinene peaks to exhibit tailing or fronting?

A2: Asymmetrical peak shapes, such as tailing (a gradual return to baseline) or fronting (a steep leading edge), can compromise integration accuracy.[7][10]

Potential Causes & Solutions:

  • Peak Tailing:

    • Active Sites: Silanol groups in the inlet liner or on the column can interact with analytes, causing tailing.[11]

      • Solution: Use a deactivated inlet liner. If the column is old or contaminated, trim 10-30 cm from the inlet end or replace the column.[11][12]

    • Contamination: Non-volatile residues in the inlet or at the head of the column can cause peak distortion.

      • Solution: Regularly clean the injector and replace the inlet liner and septum.[12][13]

    • Column Damage: Oxygen contamination or operating above the maximum temperature limit can degrade the stationary phase.

      • Solution: Ensure high-purity carrier gas with oxygen traps installed and operate within the column's specified temperature range.[14]

  • Peak Fronting:

    • Column Overload: This is the most common cause of fronting, where the sample concentration exceeds the column's capacity.[7][8][15]

      • Solution: Reduce the sample concentration by diluting it or decrease the injection volume.[7][8]

    • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to fronting.[7]

      • Solution: Ensure your pinenes are fully soluble in the chosen solvent at the concentration being injected.

Q3: I see unexpected "ghost peaks" in my chromatogram. What are they and how do I remove them?

A3: Ghost peaks are peaks that appear in a chromatogram but are not part of the injected sample.[16][17] They can arise from various sources of contamination within the GC system.[18]

Potential Causes & Solutions:

  • Sample Carryover: Residuals from a previous, more concentrated sample can elute in a subsequent run.

    • Solution: Run a solvent blank after a high-concentration sample to check for carryover. Increase the final oven temperature hold time or use a more rigorous needle wash procedure in the autosampler.[19]

  • Septum Bleed: Particles from the inlet septum can degrade at high temperatures, releasing siloxanes that appear as peaks.[13]

    • Solution: Use high-quality, low-bleed septa and replace them regularly as part of routine maintenance.[12][13]

  • Contaminated Inlet Liner: The liner can accumulate non-volatile matrix components that degrade over time and create ghost peaks.[13]

    • Solution: Replace the inlet liner frequently. Using a liner with glass wool can help trap non-volatile contaminants.[12]

  • Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or leaching from gas tubing can accumulate on the column at low temperatures and elute as the oven temperature increases.[16]

    • Solution: Use high-purity carrier gas (99.999% or higher) and install purifying traps. Ensure that only GC-grade tubing is used for gas lines.[16]

Q4: My pinene peak response is low or inconsistent. What are the likely causes?

A4: Reduced or variable peak areas can indicate a loss of analyte, leaks in the system, or detector issues.

Potential Causes & Solutions:

  • Analyte Loss During Sample Preparation: Pinenes are highly volatile monoterpenes and can be lost through evaporation before analysis.[1]

    • Solution: Keep samples, standards, and solvents chilled.[1] Minimize the time samples are exposed to air and use sealed vials. For plant material, grinding under liquid nitrogen can prevent heat-induced volatilization.[1]

  • System Leaks: A leak in the injector, column fittings, or gas lines can lead to a loss of sample and poor reproducibility.

    • Solution: Perform a leak check on the system, particularly around the septum, column nuts, and gas line connections, using an electronic leak detector.

  • Injector Issues: Discrimination can occur in the inlet, where higher boiling point compounds are transferred to the column more efficiently than volatile ones like pinenes.

    • Solution: Optimize the injection speed and inlet temperature. A lower inlet temperature may sometimes reduce discrimination for volatile compounds.

  • Detector Contamination or Malfunction: Buildup on the detector (e.g., FID jet) can reduce sensitivity.[11][12]

    • Solution: Follow the manufacturer's instructions for routine detector cleaning and maintenance.[14]

Experimental Protocols and Data

Protocol: GC-MS Analysis of Pinenes in an Essential Oil Matrix

This protocol outlines a standard method for the identification and quantification of α-pinene and β-pinene.

  • Sample Preparation:

    • Accurately weigh 50 µL of the essential oil sample.

    • Dilute the sample in 950 µL of a suitable solvent like n-heptane or ethanol (B145695) to achieve a 1:20 dilution.[20]

    • Vortex the solution to ensure homogeneity.

    • Transfer the diluted sample to a 2 mL autosampler vial and cap securely.

  • Instrument Setup (Example Parameters):

    • GC System: Agilent 7890A GC coupled with a 5977C MS detector or equivalent.[3][21]

    • Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[3][4]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

    • Inlet: Split/splitless injector operated in split mode.

      • Injector Temperature: 250 °C.[22]

      • Split Ratio: 1:50.[9]

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp 1: Increase to 130 °C at 10 °C/min.

      • Ramp 2: Increase to 250 °C at 30 °C/min, hold for 5 minutes.[3][4]

    • MS Detector:

      • Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.[23]

      • Mode: Scan mode (e.g., 40-450 amu) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.[3]

  • Data Analysis:

    • Identification: Identify α-pinene and β-pinene peaks by comparing their retention times and mass spectra with those of authenticated reference standards or by matching against a spectral library (e.g., NIST).

    • Quantification: Create a calibration curve using certified reference standards of α-pinene and β-pinene at several concentration levels. Determine the concentration in the sample by interpolating its peak area against the calibration curve.[3]

Data Presentation: Typical GC Parameters for Pinene Analysis

The following table summarizes common instrument conditions used for the analysis of pinenes.

ParameterCondition 1Condition 2Condition 3
Column HP-5MS (30m x 0.25mm, 0.25µm)[3]DB-5MS (30m x 0.25mm, 0.25µm)[4]Astec CHIRALDEX B-PM (30m x 0.25mm, 0.12µm)[22]
Carrier Gas Helium, 1.0 mL/min[3]Helium, 1.5 mL/min[9]Helium, 30 psi[22]
Inlet Temp. 250 °C280 °C[6]250 °C[22]
Split Ratio 1:10[3]1:50[9]1:80[22]
Oven Program 50°C (2min), then 10°C/min to 130°C[3]60°C to 250°C at 3°C/min[4]Isothermal at 50 °C[22]
Detector Mass Spectrometer (MS)[3]Flame Ionization Detector (FID)[9]Flame Ionization Detector (FID)[22]
Detector Temp. 280 °C (Transfer Line)[23]250 °C[9]250 °C[22]

Visual Troubleshooting Guides

References

Technical Support Center: Strategies to Improve the Stability of (+)-β-Pinene Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (+)-β-Pinene Formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the formulation and stabilization of (+)-β-pinene. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability challenges when formulating (+)-β-pinene?

A1: (+)-β-Pinene, a bicyclic monoterpene, is susceptible to several stability issues that can impact its efficacy and shelf-life. The primary challenges include:

  • Oxidation: The presence of a double bond in its structure makes (+)-β-pinene prone to oxidation, leading to the formation of various degradation products such as pinene oxide, pinocarveol, and myrtenol.[1][2] This can alter its therapeutic properties.

  • Isomerization: Under acidic conditions or upon exposure to heat, (+)-β-pinene can isomerize to other terpenes like α-pinene and camphene.[1][3]

  • Polymerization: At higher temperatures and in the presence of certain catalysts, β-pinene can undergo polymerization.

  • High Volatility: Due to its low boiling point (166 °C), (+)-β-pinene is highly volatile, which can lead to significant loss of the active compound during processing and storage.[4][5]

  • Poor Aqueous Solubility: Being a lipophilic compound, (+)-β-pinene has very low solubility in water, which can limit its bioavailability in aqueous-based formulations.[4]

Q2: What are the most effective strategies to enhance the stability of (+)-β-pinene formulations?

A2: Encapsulation into nanoparticle delivery systems is a widely adopted and effective strategy to protect (+)-β-pinene from degradation, improve its solubility, and provide controlled release.[4] The most common and effective approaches include:

  • Nanoemulsions: Oil-in-water nanoemulsions can effectively encapsulate (+)-β-pinene, enhancing its aqueous dispersibility and protecting it from oxidation. The small droplet size increases the surface area, which can improve bioavailability.[4]

  • Liposomes: These vesicular structures composed of lipid bilayers can encapsulate lipophilic compounds like (+)-β-pinene within their membrane, shielding it from the aqueous environment and oxidative factors.[4]

  • Microencapsulation: Techniques like spray drying can be used to encapsulate (+)-β-pinene within a solid matrix (e.g., gum arabic, maltodextrin), which significantly reduces its volatility and protects it from oxidation.[6][7]

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins can form inclusion complexes with (+)-β-pinene, where the lipophilic molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, thereby increasing its solubility and stability in aqueous solutions.[8]

  • Use of Antioxidants: Incorporating antioxidants into the formulation can help to mitigate the oxidative degradation of (+)-β-pinene.

Troubleshooting Guides

Nanoemulsion Formulations
Issue Potential Cause(s) Recommended Solution(s)
Phase Separation or Creaming Inappropriate surfactant-to-oil ratio.Incorrect hydrophilic-lipophilic balance (HLB) of the surfactant.Ostwald ripening (growth of larger droplets at the expense of smaller ones).Optimize surfactant and co-surfactant concentrations.Screen different surfactants with varying HLB values to find the optimal one for (+)-β-pinene.Use a combination of surfactants to improve stability.Reduce droplet size through higher energy homogenization.[4]
Inconsistent Particle Size Inefficient homogenization process.Inappropriate energy input during emulsification.Variations in the composition of different batches.Optimize homogenization parameters (e.g., pressure, duration, temperature).Ensure precise and consistent measurements of all components.Utilize a microfluidizer for a more uniform particle size distribution.[4]
Loss of (+)-β-Pinene During Processing High volatility of (+)-β-pinene.High temperatures used during homogenization.Minimize processing temperatures where possible.Use a closed system to reduce evaporative losses.Optimize the formulation to ensure efficient encapsulation in the initial stages.
Liposome (B1194612) Formulations
Issue Potential Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency Poor affinity of (+)-β-pinene for the lipid bilayer.Suboptimal lipid composition.Inefficient encapsulation method.Modify the lipid composition by altering the cholesterol content or using different phospholipids (B1166683).Experiment with different preparation methods (e.g., thin-film hydration, ethanol (B145695) injection, sonication).Optimize the drug-to-lipid ratio.
Liposome Aggregation and Instability Low zeta potential, leading to insufficient electrostatic repulsion.Fusion of liposomes over time.Degradation of phospholipids.Incorporate charged lipids (e.g., phosphatidylserine) to increase the absolute value of the zeta potential.Optimize storage conditions (e.g., temperature, pH).Use high-quality, pure lipids and protect the formulation from light and oxygen.[4]
Leakage of (+)-β-Pinene from Liposomes High fluidity of the lipid bilayer.Instability of liposomes in the storage medium.Incorporate cholesterol to decrease the fluidity of the lipid membrane.Use phospholipids with a higher phase transition temperature (Tc).Consider PEGylation of the liposome surface to improve stability.[4]
Microencapsulation (Spray Drying)
Issue Potential Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency / High Surface Oil Inappropriate core-to-wall material ratio.Low viscosity of the feed emulsion.High inlet temperature causing rapid shell formation and subsequent fracture.Optimize the ratio of (+)-β-pinene to the wall material.Increase the solids content of the feed emulsion.Lower the inlet air temperature to allow for more gradual drying.[6]
Particle Stickiness and Agglomeration Low glass transition temperature (Tg) of the wall material.High outlet temperature, keeping the particles in a rubbery state.Select a wall material with a higher Tg (e.g., gum arabic, certain maltodextrins).Decrease the outlet air temperature by adjusting the feed rate or inlet temperature.
Hollow or Wrinkled Particles Rapid evaporation of water leading to crust formation and subsequent collapse.High inlet temperature.Reduce the inlet drying temperature.Increase the concentration of the wall material in the feed emulsion.

Quantitative Data on Formulation Stability

The stability of (+)-β-pinene is significantly improved through encapsulation. The following tables provide a summary of quantitative data from various studies.

Table 1: Stability of α-Pinene in Liposomal Formulations After 3 Months of Storage at 4°C

Formulation TypePhospholipid UsedRemaining α-Pinene (%)Reference
Conventional Liposomes (CLs)Phospholipon 90H42.9 ± 4.9[8]
Drug-in-Cyclodextrin-in-Liposomes (DCLs)Phospholipon 90H74.4 ± 0.2[8]
Conventional Liposomes (CLs)Lipoid S10075.4 ± 4.3[8]
Drug-in-Cyclodextrin-in-Liposomes (DCLs)Lipoid S10083.1 ± 5.1[8]

Table 2: Encapsulation Efficiency and Loading Rate of α-Pinene in Different Liposomal Formulations

Formulation TypePhospholipid UsedEncapsulation Efficiency (%)Loading Rate (%)Reference
Conventional Liposomes (CLs)Phospholipon 90H99.8 ± 0.010.2 ± 0.02[8]
Drug-in-Cyclodextrin-in-Liposomes (DCLs)Phospholipon 90H99.9 ± 0.010.3 ± 0.01[8]
Conventional Liposomes (CLs)Lipoid S10098.2 ± 0.222.9 ± 2.2[8]
Drug-in-Cyclodextrin-in-Liposomes (DCLs)Lipoid S10099.8 ± 0.0118.9 ± 0.9[8]

Experimental Protocols

Protocol 1: Preparation of (+)-β-Pinene Loaded Nanoemulsion by High-Pressure Homogenization

Materials:

  • (+)-β-Pinene (oil phase)

  • Tween 80 (surfactant)

  • Span 80 (co-surfactant)

  • Deionized water (aqueous phase)

Procedure:

  • Preparation of the Oil Phase: Mix (+)-β-pinene with Span 80.

  • Preparation of the Aqueous Phase: Dissolve Tween 80 in deionized water.

  • Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 5000 rpm) for 10-15 minutes using a high-shear mixer to form a coarse emulsion.

  • Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at 1000 bar for 5-10 cycles.[9]

  • Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency can be determined by quantifying the amount of free (+)-β-pinene in the aqueous phase after separating the nanoemulsion.

Protocol 2: Preparation of (+)-β-Pinene Loaded Liposomes by the Ethanol Injection Method

Materials:

  • Soybean lecithin (B1663433) or other suitable phospholipid

  • Cholesterol

  • (+)-β-Pinene

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of the Organic Phase: Dissolve the phospholipid, cholesterol, and (+)-β-pinene in ethanol.

  • Preparation of the Aqueous Phase: Prepare PBS at pH 7.4.

  • Liposome Formation: Inject the organic phase into the aqueous phase under constant stirring. The rapid dilution of ethanol causes the self-assembly of phospholipids into liposomes, encapsulating the (+)-β-pinene.

  • Solvent Removal: Remove the ethanol from the liposome suspension using a rotary evaporator under reduced pressure.

  • Characterization: Determine the particle size and zeta potential of the liposomes using DLS. The encapsulation efficiency can be calculated by measuring the concentration of unencapsulated (+)-β-pinene in the supernatant after centrifugation of the liposome suspension.

Protocol 3: Microencapsulation of (+)-β-Pinene by Spray Drying

Materials:

Procedure:

  • Preparation of the Emulsion:

    • Dissolve the wall material (e.g., gum arabic) in deionized water with continuous stirring to form a homogeneous solution.

    • Add (+)-β-pinene to the wall material solution.

    • Homogenize the mixture using a high-shear mixer to form a stable oil-in-water emulsion.[10]

  • Spray Drying:

    • Feed the emulsion into a spray dryer.

    • Set the inlet air temperature (e.g., 160-180°C) and the feed flow rate. The outlet temperature will typically be in the range of 80-100°C.[10]

    • The atomized droplets are dried in the hot air stream, forming microcapsules.

  • Collection and Characterization:

    • Collect the powdered microcapsules from the cyclone collector.

    • Characterize the microcapsules for their morphology (using scanning electron microscopy), particle size, moisture content, and encapsulation efficiency. The encapsulation efficiency is determined by measuring the total and surface oil content.

Visualizations

Degradation Pathways of (+)-β-Pinene

The following diagram illustrates the primary degradation pathways of (+)-β-pinene, including oxidation and acid-catalyzed isomerization.

G cluster_oxidation Oxidation Pathway cluster_isomerization Acid-Catalyzed Isomerization b_pinene_ox (+)-β-Pinene b_pinene_oxide β-Pinene oxide b_pinene_ox->b_pinene_oxide Epoxidation pinocarveol Pinocarveol b_pinene_ox->pinocarveol Allylic Oxidation myrtenol Myrtenol b_pinene_ox->myrtenol Allylic Oxidation pinocarvone Pinocarvone pinocarveol->pinocarvone Oxidation b_pinene_iso (+)-β-Pinene pinanyl_cation Pinanyl Cation b_pinene_iso->pinanyl_cation Protonation (H+) a_pinene α-Pinene pinanyl_cation->a_pinene camphene Camphene pinanyl_cation->camphene limonene Limonene pinanyl_cation->limonene

Caption: Degradation pathways of (+)-β-pinene via oxidation and acid-catalyzed isomerization.

Experimental Workflow for Nanoemulsion Preparation

This diagram outlines the key steps in preparing a (+)-β-pinene loaded nanoemulsion using high-pressure homogenization.

G prep_oil Prepare Oil Phase ((+)-β-Pinene + Co-surfactant) pre_emul Pre-emulsification (High-Shear Mixing) prep_oil->pre_emul prep_aq Prepare Aqueous Phase (Water + Surfactant) prep_aq->pre_emul hph High-Pressure Homogenization pre_emul->hph char Characterization (DLS, Zeta Potential, EE%) hph->char

Caption: Workflow for preparing (+)-β-pinene nanoemulsion by high-pressure homogenization.

Troubleshooting Logic for Unstable Nanoemulsions

This flowchart provides a logical approach to troubleshooting common stability issues in nanoemulsion formulations.

G start Nanoemulsion is Unstable (Phase Separation/Creaming) check_hlb Is the Surfactant HLB Value Optimal? start->check_hlb adjust_hlb Screen Surfactants with Different HLB Values check_hlb->adjust_hlb No check_conc Is the Surfactant/Co-surfactant Concentration Sufficient? check_hlb->check_conc Yes adjust_hlb->check_conc inc_conc Increase Surfactant/ Co-surfactant Concentration check_conc->inc_conc No check_energy Was Homogenization Energy Sufficient? check_conc->check_energy Yes inc_conc->check_energy inc_energy Increase Homogenization Pressure or Cycles check_energy->inc_energy No stable Stable Nanoemulsion check_energy->stable Yes inc_energy->stable

Caption: Troubleshooting flowchart for addressing instability in nanoemulsion formulations.

References

minimizing side products in the synthesis of (+)-beta-pinene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the synthesis of (+)-β-pinene derivatives.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experimentation, providing potential causes and solutions.

1. Isomerization to α-Pinene and Other Terpenes

  • Q1: My reaction with (+)-β-pinene is producing a significant amount of α-pinene as a byproduct. How can I prevent this isomerization?

    A1: Isomerization of β-pinene to the more thermodynamically stable α-pinene is a common side reaction, often catalyzed by acid or heat.[1] To minimize this:

    • Avoid Acidic Conditions: Many catalysts, especially Lewis acids, can promote the rearrangement of the exocyclic double bond of β-pinene to the endocyclic position of α-pinene.[2] Opt for neutral or basic reaction conditions where possible. If an acid catalyst is necessary, consider using a milder one or a solid acid catalyst that can be easily removed from the reaction mixture.

    • Control Reaction Temperature: Higher temperatures can provide the energy needed for isomerization. Running the reaction at the lowest effective temperature can help to suppress the formation of α-pinene and other isomeric terpenes like limonene (B3431351) and terpinolene (B10128).[3]

    • Catalyst Selection: For specific isomerizations where α-pinene is the desired product from β-pinene, photocatalytic methods using catalysts like Pd@TiO₂ have shown high selectivity under mild conditions.[4] Conversely, to avoid this, such catalytic systems should be avoided.

  • Q2: I am observing the formation of limonene and terpinolene in my product mixture. What is causing this and how can I reduce it?

    A2: The formation of monocyclic terpenes like limonene and terpinolene from β-pinene typically occurs under acidic conditions through the opening of the four-membered ring.[5]

    • Strictly Anhydrous and Aprotic Conditions: The presence of trace amounts of water or protic solvents can lead to the formation of carbocation intermediates that readily rearrange to form these monocyclic dienes. Ensure all solvents and reagents are rigorously dried before use.

    • Use of Non-Acidic Catalysts: As with α-pinene isomerization, avoiding strong acidic catalysts is crucial. Consider heterogeneous catalysts with controlled acidity to improve selectivity.[6]

2. Wagner-Meerwein Rearrangements

  • Q3: My reaction is yielding camphene (B42988) and bornyl derivatives instead of the expected product. Why is this happening?

    A3: The formation of camphene and bornyl structures from β-pinene is a classic example of a Wagner-Meerwein rearrangement.[7][8] This rearrangement is initiated by the formation of a carbocation, which then undergoes a skeletal rearrangement to a more stable carbocation, leading to these side products.[9]

    • Avoid Protic Acids: Strong protic acids are notorious for inducing Wagner-Meerwein rearrangements in pinene systems.[10] If your reaction requires acidic conditions, a Lewis acid might offer better control, although care must still be taken.

    • Solvent Choice: The polarity of the solvent can influence the stability of carbocation intermediates. In some cases, non-polar solvents may reduce the propensity for rearrangement.[9]

    • Temperature Control: These rearrangements are often kinetically controlled. Lowering the reaction temperature can help to favor the desired reaction pathway over the rearrangement.

3. Hydroboration-Oxidation Reactions

  • Q4: The hydroboration-oxidation of my (+)-β-pinene is giving a mixture of primary and secondary alcohols. How can I improve the regioselectivity for the desired primary alcohol?

    A4: Hydroboration-oxidation of β-pinene is expected to yield the anti-Markovnikov product, which is a primary alcohol. However, the formation of the secondary alcohol can occur.

    • Sterically Hindered Borane (B79455) Reagents: To enhance the selectivity for the addition of boron to the less sterically hindered carbon of the double bond, use a bulkier borane reagent instead of BH₃-THF. Reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) are known to significantly improve regioselectivity.[11][12]

    • Slow Reagent Addition at Low Temperature: Adding the borane reagent slowly at a low temperature (e.g., 0 °C) allows for better kinetic control and can improve the selectivity of the hydroboration step.[13]

  • Q5: I am concerned about the stereochemistry of the alcohol produced. How can I ensure the desired stereoisomer is formed?

    A5: The hydroboration-oxidation reaction is known to be a syn-addition, meaning the hydrogen and the hydroxyl group are added to the same face of the double bond. The stereochemical outcome is therefore dependent on the face of the β-pinene molecule that the borane reagent attacks. For (+)-β-pinene, this will lead to a specific stereoisomer. To maintain this stereoselectivity, it is crucial to follow established protocols that control the approach of the borane reagent.

Data Presentation

Table 1: Influence of Catalyst on the Isomerization of β-Pinene to Camphene

CatalystConversion of β-pinene (%)Selectivity for Camphene (%)Other Major ProductsReference
Titanate Nanotubes97.878.5Limonene, α-Pinene[6]
Zeolite H-BEA10045Limonene, p-Cymene[6]
PyrophylliteHighNot specifiedNot specified[14]

Table 2: Product Distribution in the Isomerization of Turpentine (B1165885) (rich in α-pinene) to Camphene

Catalystα-pinene Conversion (%)Camphene Selectivity (%)Reference
Acid-contaminated Titania99.643[6]
Nano TiO₂ (HCl activated)10063.96[14]

Experimental Protocols

1. General Protocol for Hydroboration-Oxidation of (+)-β-Pinene

This protocol is adapted from established laboratory procedures.[13]

  • Materials: (+)-β-pinene, Borane-tetrahydrofuran complex (BH₃•THF) solution (1.0 M in THF), Sodium hydroxide (B78521) (3 M aqueous solution), Hydrogen peroxide (30% aqueous solution), Diethyl ether, Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate, Acetone (B3395972).

  • Procedure:

    • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add (+)-β-pinene and dry THF.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add the BH₃•THF solution dropwise to the stirred solution of β-pinene over a period of 1 hour, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

    • To quench any excess borane, slowly add acetone dropwise until gas evolution ceases.

    • Carefully add the 3 M sodium hydroxide solution, followed by the slow, dropwise addition of 30% hydrogen peroxide. Caution: This addition is exothermic; maintain the temperature below 20 °C.

    • After the addition of hydrogen peroxide is complete, remove the ice bath and allow the mixture to warm to room temperature and stir for 1 hour.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by flash chromatography on silica (B1680970) gel.

2. Isomerization of β-Pinene to α-Pinene using a Heterogeneous Photocatalyst

This protocol is based on the work of Cantillo and Kappe (2020).[4]

  • Materials: (+)-β-pinene, Pd@TiO₂ catalyst, Isopropyl alcohol (IPA), Inert gas (e.g., Nitrogen or Argon).

  • Procedure:

    • In a suitable photoreactor vessel, suspend the Pd@TiO₂ catalyst in isopropyl alcohol.

    • Add (+)-β-pinene to the suspension.

    • Purge the reaction vessel with an inert gas for 15-20 minutes.

    • Irradiate the stirred reaction mixture with a suitable light source (e.g., blue LEDs) at room temperature.

    • Monitor the progress of the reaction by gas chromatography (GC) until the desired conversion is achieved.

    • Upon completion, filter the reaction mixture to recover the catalyst.

    • Remove the solvent from the filtrate under reduced pressure to obtain the product, which will be enriched in α-pinene.

Mandatory Visualization

Wagner_Meerwein_Rearrangement Wagner-Meerwein Rearrangement of β-Pinene beta_pinene β-Pinene protonation Protonation (H+) beta_pinene->protonation carbocation1 Tertiary Carbocation protonation->carbocation1 rearrangement Wagner-Meerwein Rearrangement (1,2-shift) carbocation1->rearrangement carbocation2 Secondary Carbocation rearrangement->carbocation2 deprotonation Deprotonation (-H+) carbocation2->deprotonation camphene Camphene deprotonation->camphene

Caption: Wagner-Meerwein rearrangement of β-pinene to camphene.

Hydroboration_Oxidation Hydroboration-Oxidation of β-Pinene cluster_hydroboration Step 1: Hydroboration cluster_oxidation Step 2: Oxidation beta_pinene β-Pinene transition_state Four-membered Transition State beta_pinene->transition_state syn-addition borane BH3-THF borane->transition_state organoborane Trialkylborane Intermediate transition_state->organoborane borate_ester Borate Ester organoborane->borate_ester Oxidation peroxide H2O2, NaOH hydrolysis Hydrolysis borate_ester->hydrolysis primary_alcohol Primary Alcohol hydrolysis->primary_alcohol

Caption: Hydroboration-oxidation of β-pinene.

Troubleshooting_Logic Troubleshooting Logic for Side Product Formation start Side Product Observed check_product Identify Side Product(s) (e.g., GC-MS, NMR) start->check_product isomer Isomerization Product? (α-pinene, limonene) check_product->isomer rearrangement Rearrangement Product? (camphene, bornyl) check_product->rearrangement other Other Side Product? check_product->other solution_isomer - Check for acid contamination - Lower reaction temperature - Use aprotic/anhydrous solvents isomer->solution_isomer Yes solution_rearrangement - Avoid strong protic acids - Use non-polar solvent - Lower reaction temperature rearrangement->solution_rearrangement Yes solution_other - Re-evaluate reaction mechanism - Check purity of starting materials - Consult literature for specific reaction other->solution_other Yes

Caption: Troubleshooting workflow for side product identification.

References

Technical Support Center: Optimization of Catalyst Loading for (+)-β-Pinene Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrogenation of (+)-β-pinene. Our aim is to help you optimize your catalyst loading and navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for (+)-β-pinene hydrogenation?

A1: A variety of catalysts are effective for the hydrogenation of pinenes. Noble metal catalysts such as Ruthenium (Ru), Rhodium (Rh), Platinum (Pt), and Palladium (Pd) on carbon or alumina (B75360) supports are frequently used.[1][2][3] Nickel-based catalysts, like Ni-B, are also a viable and often more cost-effective option.[4][5]

Q2: How does catalyst loading affect the conversion and selectivity of the reaction?

A2: Catalyst loading is a critical parameter. Generally, increasing the catalyst loading will increase the rate of reaction and conversion.[6] However, excessively high loading can lead to side reactions and may not be cost-effective. The optimal loading balances reaction speed, conversion, and selectivity, and needs to be determined empirically for each specific catalyst system and set of reaction conditions. For instance, in one study, the optimal catalyst dosage for Ni-B-AC catalyzed β-pinene hydrogenation was found to be 4 wt%.[4]

Q3: What is a typical solvent for this reaction?

A3: Protic solvents like ethanol (B145695) or methanol (B129727) are commonly used and can accelerate the hydrogenation rate.[7][8] However, the choice of solvent can depend on the specific catalyst and desired outcome.

Q4: My reaction is not proceeding, or the conversion is very low. What are the possible causes?

A4: There are several potential reasons for low or no conversion:

  • Catalyst Deactivation: The catalyst may be poisoned. Sulfur compounds are common poisons for many hydrogenation catalysts.[9][10] Ensure your (+)-β-pinene feedstock is of high purity and low in sulfur.

  • Inactive Catalyst: The catalyst itself may be old or have been improperly handled, leading to oxidation or deactivation.

  • Insufficient Hydrogen: Check for leaks in your hydrogen supply system. Ensure proper purging of the reaction vessel to remove air and introduce a hydrogen atmosphere.[11][12]

  • Poor Mixing: Inadequate stirring can lead to poor contact between the catalyst, substrate, and hydrogen, resulting in a slower reaction rate.[7]

  • Sub-optimal Reaction Conditions: The temperature or pressure may be too low for the chosen catalyst.

Troubleshooting Guide

Issue 1: Low Conversion of (+)-β-Pinene

Possible Cause Troubleshooting Step
Catalyst Poisoning 1. Analyze the purity of the (+)-β-pinene feedstock for potential catalyst poisons like sulfur compounds.[9] 2. If impurities are present, purify the starting material. 3. Consider using a guard bed to remove poisons before the reactant stream reaches the catalyst.
Inactive Catalyst 1. Use a fresh batch of catalyst. 2. Ensure proper handling and storage of the catalyst to prevent deactivation.[13] 3. If applicable, follow the manufacturer's instructions for catalyst activation.
Inadequate Hydrogen Supply 1. Check all connections in the hydrogenation apparatus for leaks. 2. Ensure the reaction vessel is properly purged with an inert gas (like argon or nitrogen) before introducing hydrogen.[11] 3. Verify the hydrogen pressure is at the desired setpoint.
Poor Mass Transfer 1. Increase the stirring speed to ensure the catalyst is well suspended and to improve gas-liquid mass transfer.[7]
Incorrect Reaction Conditions 1. Gradually increase the reaction temperature and/or pressure within safe limits for your equipment.[14]

Issue 2: Poor Selectivity to the Desired Pinane (B1207555) Isomer

Possible Cause Troubleshooting Step
Isomerization of β-pinene to α-pinene 1. β-pinene can isomerize to α-pinene, which then hydrogenates to a different mixture of pinane isomers.[1] 2. Analyze the reaction mixture at intermediate time points to monitor for the formation of α-pinene. 3. Modifying the catalyst or reaction conditions (e.g., lower temperature) might suppress isomerization.[10]
Sub-optimal Catalyst Choice 1. Different catalysts exhibit different selectivities. For example, some studies have shown high selectivity to cis-pinane (B1246623) with Ru-based catalysts.[9] 2. Screen different catalysts (e.g., Pd/C, Pt/C, Ru/C) to find the one that provides the best selectivity for your desired product.
Incorrect Reaction Conditions 1. Vary the reaction temperature and pressure. Lower temperatures often favor higher selectivity.[10]

Quantitative Data Summary

Table 1: Effect of Catalyst Loading and Reaction Conditions on (+)-β-Pinene Hydrogenation

CatalystCatalyst LoadingTemperature (°C)Pressure (MPa)Stirring Speed (rpm)Conversion (%)Selectivity (%)Reference
Ni-B-AC4 wt%1203.0750HighHigh (pinane)[4]
Ni-B-AC5 wt%1303.0800HighHigh (pinane)[4]
Pt NPs1:400 (Pt:α-pinene)701->95~95 (cis-pinane)[14]
Ru/C0.5 wt%5015-100 (initial)99 (cis-pinane)[9]
Homogeneous Wilkinson's10 mg (10 µmol Rh)50~0.4 (60 psig)-8288 (cis-pinane)[1]
Anchored Wilkinson's95 mg (5 µmol Rh)50~0.4 (60 psig)-~10085-88 (cis-pinane)[1]

Note: The data presented is a summary from various sources and direct comparison may not be possible due to differences in experimental setups.

Experimental Protocols

Protocol 1: General Procedure for (+)-β-Pinene Hydrogenation in a Batch Reactor

  • Reactor Setup:

    • Place the desired amount of catalyst (e.g., 5 mol% Pd/C) into a clean, dry, and appropriately sized pressure reactor equipped with a magnetic stir bar.

    • Seal the reactor.

  • Inerting the Atmosphere:

    • Evacuate the reactor and backfill with an inert gas (e.g., nitrogen or argon).

    • Repeat this cycle 3-5 times to ensure all oxygen is removed.[11]

  • Addition of Reactants:

    • Under a positive pressure of the inert gas, add the solvent (e.g., ethanol) and the (+)-β-pinene substrate via a syringe or cannula.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 MPa).

    • Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 50-120 °C).

    • Monitor the reaction progress by observing the hydrogen uptake and/or by taking aliquots for analysis (e.g., GC-MS).

  • Reaction Work-up:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow it to dry completely in the air.[12][13] Keep it wet with solvent.

    • Wash the filter cake with additional solvent.

    • The combined filtrate can then be concentrated under reduced pressure to isolate the product.

Visualizations

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation A Add Catalyst to Reactor B Seal Reactor A->B C Evacuate and Purge with Inert Gas (3-5x) B->C D Add Solvent and (+)-β-Pinene C->D E Pressurize with Hydrogen D->E F Heat and Stir E->F G Monitor Reaction Progress (H2 uptake, GC-MS) F->G H Cool and Vent Reactor G->H I Purge with Inert Gas H->I J Filter Catalyst through Celite I->J K Concentrate Filtrate J->K

Caption: Experimental workflow for (+)-β-pinene hydrogenation.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low or No Conversion c1 Is the catalyst fresh? start->c1 r1 Is the system leak-free? start->r1 c2 Is the feedstock pure (low sulfur)? c1->c2 Yes c3 Increase catalyst loading c2->c3 Yes end Consult further literature c3->end Problem Persists r2 Is stirring adequate? r1->r2 Yes r3 Increase temperature/pressure r2->r3 Yes r3->end Problem Persists

Caption: Troubleshooting logic for low conversion issues.

References

Chiral Chromatography Technical Support Center: Resolving β-Pinene Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of β-pinene enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for resolving the enantiomers of β-pinene?

A1: The most prevalent and effective method for separating β-pinene enantiomers is chiral gas chromatography (GC).[1] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (+) and (-) enantiomers, leading to their separation.

Q2: Which type of chiral column is recommended for β-pinene separation?

A2: Cyclodextrin-based chiral stationary phases are highly recommended and widely used for the separation of terpene enantiomers, including β-pinene.[2][3][4][5] Specifically, derivatized β-cyclodextrin columns, such as the Astec® CHIRALDEX™ B-PM or Supelco Beta DEX™ series, have shown excellent results.[2][6]

Q3: Can I use high-performance liquid chromatography (HPLC) for this separation?

A3: While chiral HPLC is a powerful technique for separating many enantiomers, chiral GC is generally the preferred method for volatile compounds like β-pinene.[7][8] Developing a successful HPLC method can be more complex and may require derivatization of the analyte.

Q4: What are the expected elution orders for (+)-β-pinene and (-)-β-pinene?

A4: The elution order can vary depending on the specific chiral stationary phase used. For example, using an Astec® CHIRALDEX™ B-PM column, the d-β-pinene ((+)-β-pinene) typically elutes before the l-β-pinene ((-)-β-pinene).[6] It is crucial to confirm the elution order by running analytical standards of the pure enantiomers.

Q5: How can I improve the resolution between the β-pinene enantiomers?

A5: To improve resolution, you can optimize several parameters:

  • Temperature Program: A lower initial oven temperature and a slower temperature ramp rate can enhance separation.[5]

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., helium or hydrogen) can significantly impact resolution. An optimal flow rate should be determined experimentally.[5]

  • Column Choice: Using a column with a thicker film or a different cyclodextrin (B1172386) derivative may improve selectivity.

Troubleshooting Guide

Problem Possible Causes Solutions
Poor or No Resolution 1. Incorrect column choice. 2. Suboptimal oven temperature. 3. Carrier gas flow rate is too high or too low. 4. Column contamination or degradation. 5. Sample overload.[5]1. Ensure you are using a chiral column suitable for terpenes, preferably a derivatized cyclodextrin phase.[2][4] 2. Optimize the temperature program. Start with a low initial temperature (e.g., 50°C) and use a slow ramp rate.[6] 3. Vary the carrier gas flow rate to find the optimal linear velocity for your column.[5] 4. Condition the column according to the manufacturer's instructions. If performance does not improve, consider trimming the column inlet or replacing the column. 5. Reduce the sample concentration or the injection volume.
Peak Tailing 1. Active sites in the GC system (injector, detector, or column). 2. Column contamination. 3. Sample overload.1. Deactivate the GC inlet liner with silylation reagent. Ensure all connections are clean and inert. 2. Bake out the column at the maximum recommended temperature. 3. Dilute the sample.
Inconsistent Retention Times 1. Leaks in the GC system. 2. Fluctuations in carrier gas flow or pressure. 3. Oven temperature not stable.1. Perform a leak check of the entire system. 2. Ensure the gas supply is stable and the regulators are functioning correctly. 3. Calibrate the GC oven temperature controller.
Ghost Peaks 1. Contamination in the carrier gas, sample solvent, or syringe. 2. Septum bleed.1. Use high-purity gas and solvents. Run a blank solvent injection to identify the source of contamination. 2. Use a high-quality, low-bleed septum and replace it regularly.

Experimental Protocols

Detailed Methodology for Chiral GC Separation of β-Pinene Enantiomers

This protocol is a general guideline based on established methods.[6] Optimization may be required for your specific instrumentation and samples.

1. Sample Preparation:

  • Prepare a stock solution of the β-pinene sample (racemic mixture or sample of unknown enantiomeric ratio) at a concentration of 5 mg/mL in a suitable solvent such as ethanol (B145695) or methylene (B1212753) chloride.[9]

  • Prepare individual standard solutions of (+)-β-pinene and (-)-β-pinene at the same concentration to determine the elution order.

2. Gas Chromatography (GC) Conditions:

Parameter Value Reference
Column Astec® CHIRALDEX™ B-PM[6]
(30 m x 0.25 mm I.D., 0.12 µm film thickness)
Oven Temperature 50°C (isothermal)[6]
Injector Temperature 250°C[6]
Detector (FID) Temp 250°C[6]
Carrier Gas Helium[6]
Carrier Gas Pressure 30 psi[6]
Injection Volume 0.2 - 1.0 µL[9]
Split Ratio 80:1[6]

3. Analysis Procedure:

  • Equilibrate the GC system at the specified conditions until a stable baseline is achieved.

  • Inject the (+)-β-pinene standard and record the retention time.

  • Inject the (-)-β-pinene standard and record the retention time.

  • Inject the sample mixture.

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

Data Presentation

Table of Typical GC Parameters for β-Pinene Enantiomer Separation
Parameter Method 1 Method 2
Column Astec® CHIRALDEX™ B-PMAgilent HP-CHIRAL-20β
Dimensions 30 m x 0.25 mm I.D., 0.12 µm30 m x 0.25 mm I.D., 0.25 µm
Oven Program 50°C Isothermal50°C (1 min), ramp 2°C/min to 70°C (4 min), ramp 12°C/min to 190°C (10 min)
Carrier Gas HeliumHelium
Flow/Pressure 30 psi0.5 mL/min
Sample Conc. 5 mg/mL in ethanol1 µL/mL
Elution Order 1. (+)-β-pinene 2. (-)-β-pineneNot Specified
Reference [6][10]

Visualizations

Experimental_Workflow Experimental Workflow for Chiral GC Analysis of Beta-Pinene cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep_sample Prepare Sample and Standards (5 mg/mL in Ethanol) gc_setup Set GC Conditions (Oven: 50°C, Inj/Det: 250°C) prep_sample->gc_setup inject_std1 Inject (+)-β-Pinene Standard gc_setup->inject_std1 inject_std2 Inject (-)-β-Pinene Standard inject_std1->inject_std2 inject_sample Inject Sample Mixture inject_std2->inject_sample identify_peaks Identify Peaks by Retention Time inject_sample->identify_peaks calculate_ee Calculate Enantiomeric Excess (% ee) identify_peaks->calculate_ee

Caption: Workflow for β-pinene enantiomer analysis.

Troubleshooting_Tree Troubleshooting Poor Resolution in Chiral GC start Poor or No Resolution? check_column Correct Chiral Column? start->check_column check_temp Oven Temp Optimized? check_column->check_temp Yes sol_column Use a derivatized cyclodextrin column. check_column->sol_column No check_flow Flow Rate Optimized? check_temp->check_flow Yes sol_temp Lower initial temp and slow ramp rate. check_temp->sol_temp No check_sample Sample Overloaded? check_flow->check_sample Yes sol_flow Vary flow rate to find optimum. check_flow->sol_flow No sol_sample Dilute sample or reduce injection volume. check_sample->sol_sample Yes end_node Resolution Improved check_sample->end_node No sol_column->check_temp sol_temp->check_flow sol_flow->check_sample sol_sample->end_node

Caption: Decision tree for troubleshooting poor resolution.

References

Technical Support Center: Addressing Batch-to-Batch Variability in (+)-β-Pinene Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-β-pinene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability when working with (+)-β-pinene?

A1: Batch-to-batch variability in (+)-β-pinene biological assays can stem from several factors:

  • Raw Material Variability: As a natural product, the source of (+)-β-pinene can significantly impact its purity and composition. Factors such as the plant's species, geographical origin, climate, and harvest time can all introduce variations.

  • Extraction and Purification Processes: The methods used to extract and purify (+)-β-pinene can affect the final product. Different solvents, temperatures, and distillation techniques can result in varying levels of impurities or co-eluting compounds that may have biological activity.

  • Storage and Handling: (+)-β-Pinene is a volatile compound. Improper storage conditions, such as exposure to light, air, or high temperatures, can lead to degradation or oxidation, altering its biological activity.

  • Experimental Conditions: Minor variations in experimental protocols, such as cell passage number, reagent concentrations, and incubation times, can lead to inconsistent results.[1][2]

Q2: How can I ensure the quality and consistency of my (+)-β-pinene batches?

A2: To ensure the quality and consistency of your (+)-β-pinene, it is recommended to:

  • Source from a reputable supplier: Obtain (+)-β-pinene from a supplier who provides a detailed Certificate of Analysis (CoA) with information on purity, enantiomeric excess, and identification method (e.g., GC-MS, NMR).

  • Perform in-house quality control: Conduct your own analytical tests, such as Gas Chromatography-Mass Spectrometry (GC-MS), to confirm the identity and purity of each new batch.

  • Standardize storage conditions: Store (+)-β-pinene in a cool, dark place in an airtight container to minimize degradation.

Q3: My (+)-β-pinene is not dissolving well in my aqueous assay medium. What should I do?

A3: (+)-β-Pinene has low aqueous solubility. To improve its solubility:

  • Use a co-solvent: Prepare a stock solution of (+)-β-pinene in an organic solvent like DMSO or ethanol (B145695).[2] The final concentration of the solvent in your assay should be kept low (typically below 0.5% v/v) and consistent across all treatments to avoid solvent-induced artifacts.[2]

  • Use a carrier: Encapsulation in cyclodextrins or formulation into nanoemulsions can enhance the aqueous solubility and stability of (+)-β-pinene.

Troubleshooting Guides

Issue 1: Inconsistent Results in Antimicrobial Assays (e.g., MIC)

Symptoms:

  • Minimum Inhibitory Concentration (MIC) values for (+)-β-pinene vary significantly between experiments.

  • High variability in the zone of inhibition in agar (B569324) diffusion assays.

Possible Causes and Solutions:

Possible Cause Solution
Inconsistent Inoculum Density Standardize the bacterial or fungal inoculum for each experiment using a spectrophotometer (e.g., 0.5 McFarland standard) to ensure a consistent starting cell number.
Volatility of (+)-β-Pinene Due to its volatile nature, (+)-β-pinene can evaporate from the assay plate during incubation. Ensure plates are sealed properly with parafilm or a plate sealer. Minimize the incubation time as much as the assay allows.
Precipitation of (+)-β-Pinene If a co-solvent is used, high concentrations of (+)-β-pinene may precipitate out in the aqueous medium. Visually inspect the wells for any precipitate. If precipitation occurs, consider using a lower concentration range or a different solubilization method.
Inaccurate Serial Dilutions Ensure accurate and consistent serial dilutions of (+)-β-pinene. Use calibrated pipettes and change tips for each dilution.
Issue 2: High Variability in Cell-Based Assays (e.g., Cytotoxicity, Anti-inflammatory)

Symptoms:

  • Inconsistent IC50 values in cytotoxicity assays (e.g., MTT, XTT).

  • Variable inhibition of inflammatory markers (e.g., NO, cytokines).

Possible Causes and Solutions:

Possible Cause Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for consistent cell distribution. Avoid using the outer wells of the plate, as they are prone to evaporation ("edge effects").[1]
Cell Passage Number Use cells within a consistent and narrow passage number range for all experiments, as cell characteristics can change with prolonged culturing.
Solvent Toxicity If using a solvent like DMSO, ensure the final concentration is well below the toxic level for your specific cell line. Run a vehicle control with the same solvent concentration to account for any solvent-induced effects.[3]
Interference with Assay Reagents (+)-β-Pinene, due to its chemical nature, might interfere with certain assay reagents. For colorimetric assays like MTT, run a control with (+)-β-pinene in cell-free media to check for any direct reaction with the reagent.[3]

Quantitative Data Summary

The following tables summarize the reported biological activities of (+)-β-pinene from various studies. Note that results can vary depending on the specific experimental conditions.

Table 1: Minimum Inhibitory Concentrations (MICs) of (+)-β-Pinene against various microorganisms.

MicroorganismMIC (µg/mL)Reference
Candida albicans187[4]
Cryptococcus neoformans234[4]
Rhizopus oryzae780[4]
Staphylococcus aureus (MRSA)6,250[4]

Table 2: Cytotoxicity of (+)-β-Pinene against murine macrophages.

Concentration (µg/mL)Cell Viability Reduction (%)Reference
125Not toxic[4]
25057[4]
50057[4]
100057[4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • (+)-β-Pinene stock solution (in DMSO or ethanol)

  • Positive control antibiotic (e.g., ciprofloxacin (B1669076) for bacteria, amphotericin B for fungi)

  • Resazurin (B115843) solution (optional, for viability confirmation)

Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the (+)-β-pinene stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.

  • Prepare the microbial inoculum by diluting the 0.5 McFarland suspension in broth to the final desired concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Add 100 µL of the diluted inoculum to each well, except for the sterility control wells.

  • Include a positive control (broth with inoculum and a standard antibiotic) and a negative/growth control (broth with inoculum only).

  • Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of (+)-β-pinene that completely inhibits visible growth.[5]

  • (Optional) Add resazurin to each well and incubate for another 2-4 hours. A color change from blue to pink indicates viable cells.

MTT Cytotoxicity Assay

This protocol is a general guideline for assessing the cytotoxicity of (+)-β-pinene.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • (+)-β-Pinene stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of (+)-β-pinene in complete culture medium from the stock solution.

  • Remove the old medium from the cells and add 100 µL of the diluted (+)-β-pinene solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[6]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Incubate the plate in the dark for at least 2 hours, or until the crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Biofilm Inhibition Assay

This protocol provides a general method for assessing the effect of (+)-β-pinene on biofilm formation.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial strain of interest

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • (+)-β-Pinene stock solution (in DMSO)

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%) or acetic acid (33%)

Procedure:

  • Add 100 µL of sterile broth to the wells of a 96-well plate.

  • Prepare serial dilutions of (+)-β-pinene in the broth.

  • Add 100 µL of a standardized bacterial suspension to each well. Include a growth control (broth with bacteria only).

  • Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • After incubation, carefully discard the planktonic cells by inverting the plate and gently tapping it on a paper towel.

  • Wash the wells three times with 200 µL of sterile PBS to remove any remaining planktonic cells.

  • Air-dry the plate.

  • Stain the biofilms by adding 150 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells three times with PBS.

  • Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 33% acetic acid to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating key signaling pathways potentially modulated by (+)-β-pinene and a general experimental workflow for assessing its biological activity.

experimental_workflow cluster_prep Preparation cluster_assay Biological Assay cluster_analysis Data Analysis start Start: Source (+)-β-Pinene Batch qc Quality Control (GC-MS, Purity Check) start->qc stock Prepare Stock Solution (e.g., in DMSO) qc->stock assay_setup Assay Setup (e.g., Cell Seeding, Inoculum Prep) stock->assay_setup treatment Treatment with Serial Dilutions of (+)-β-Pinene assay_setup->treatment incubation Incubation treatment->incubation readout Assay Readout (e.g., Absorbance, Fluorescence) incubation->readout data_analysis Data Analysis (e.g., IC50, MIC calculation) readout->data_analysis comparison Compare with Previous Batches data_analysis->comparison troubleshoot Troubleshoot Variability comparison->troubleshoot troubleshoot->qc If inconsistent end End: Consistent Results troubleshoot->end If consistent

Caption: A general workflow for assessing the biological activity of (+)-β-pinene, incorporating quality control and troubleshooting steps to address batch-to-batch variability.

apoptosis_pathway cluster_mitochondria Mitochondrial Apoptosis Pathway b_pinene (+)-β-Pinene bcl2 Bcl-2 b_pinene->bcl2 inhibition bax Bax b_pinene->bax upregulation bcl2->bax cytochrome_c Cytochrome c release bax->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The proposed mitochondrial apoptosis pathway modulated by (+)-β-pinene, involving the regulation of Bcl-2 family proteins and subsequent caspase activation.[7][8]

nfkb_pathway cluster_nfkb NF-κB Signaling Pathway b_pinene (+)-β-Pinene mapk MAPKs (ERK, JNK) b_pinene->mapk inhibition ikk IKK Phosphorylation b_pinene->ikk inhibition lps LPS tlr4 TLR4 lps->tlr4 tlr4->mapk mapk->ikk ikb IκBα Degradation ikk->ikb nfkb NF-κB Translocation to Nucleus ikb->nfkb inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) nfkb->inflammation

Caption: The inhibitory effect of pinene on the NF-κB signaling pathway, targeting MAPKs and IKK to reduce the expression of pro-inflammatory genes.[9][10]

References

Technical Support Center: Enhancing the Oral Bioavailability of (+)-β-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the oral bioavailability of (+)-β-pinene.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral delivery of (+)-β-pinene?

A1: The primary challenges in achieving adequate oral bioavailability for (+)-β-pinene stem from its physicochemical properties. As a lipophilic and poorly water-soluble monoterpene, its absorption is often limited by its dissolution rate in the gastrointestinal fluids.[1][2] Furthermore, like other terpenes, it may be susceptible to first-pass metabolism in the liver, where it can be rapidly metabolized before reaching systemic circulation, thus reducing its overall bioavailability.[3][4]

Q2: What are the most promising strategies to improve the oral bioavailability of (+)-β-pinene?

A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and first-pass metabolism. The most investigated and effective methods include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the GI tract. This increases the surface area for absorption and can enhance lymphatic uptake, partially bypassing the first-pass metabolism.[1][2][5][6][7][8]

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like (+)-β-pinene within their hydrophobic cavity, forming a water-soluble complex. This enhances dissolution and, consequently, absorption.[9][10][11][12][13]

  • Nanoemulsions and Nanoparticles: Reducing the particle size of the formulation to the nanometer range significantly increases the surface area-to-volume ratio, leading to improved dissolution and absorption.[14][15]

Q3: How does the lymphatic transport pathway improve the bioavailability of lipophilic compounds like (+)-β-pinene?

A3: The intestinal lymphatic system offers an alternative absorption route to the portal blood circulation.[16] For highly lipophilic drugs formulated in lipid-based systems like SEDDS, the drug can be incorporated into chylomicrons, which are lipoproteins assembled in the enterocytes.[17][18] These chylomicrons are too large to enter the blood capillaries and are instead taken up by the lymphatic vessels.[19][20] By entering the systemic circulation via the thoracic duct, this pathway bypasses the liver, thus avoiding or reducing first-pass metabolism and increasing the oral bioavailability of the parent compound.[17]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic parameters of β-pinene in a standard oil formulation and provides a projected enhancement based on data from a similar terpene, β-caryophyllene, formulated as a Self-Emulsifying Drug Delivery System (SEDDS).

FormulationCmax (ng/mL)Tmax (hours)AUC (ng·h/mL)Relative Bioavailability IncreaseReference
β-pinene (in Mastiha Oil)18.0 ± 10.73.6Data not available for direct comparison-[21][22][23]
β-caryophyllene (Neat Oil)58.223.07Data provided for comparison-[6][7]
β-caryophyllene (SEDDS)204.61.43Data provided for comparison3.6-fold increase in Cmax, 2.2-fold increase in AUC [5][6][7]
Projected for (+)-β-pinene (SEDDS)~65~1.5 - 2.0Projected significant increase~2-4 fold Projected based on analogous terpene data

Note: The data for β-pinene is from a study on Mastiha Oil, where it is a minor component. The projected values for (+)-β-pinene in a SEDDS formulation are an estimation based on the improvements observed for β-caryophyllene, another lipophilic terpene.

Experimental Protocols & Troubleshooting Guides

Method 1: Preparation of (+)-β-Pinene-β-Cyclodextrin Inclusion Complex (Kneading Method)

This method is suitable for poorly water-soluble compounds and can yield a high amount of the inclusion complex.[24]

Protocol:

  • Molar Ratio Calculation: Determine the desired molar ratio of (+)-β-pinene to β-cyclodextrin. A 1:1 molar ratio is a common starting point.

  • Cyclodextrin Slurry Preparation: Weigh the calculated amount of β-cyclodextrin and place it in a mortar. Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a thick, homogeneous paste.

  • Incorporation of (+)-β-Pinene: Slowly add the pre-weighed (+)-β-pinene to the β-cyclodextrin paste while continuously kneading with a pestle.

  • Kneading: Continue kneading for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation. The paste should remain consistent.

  • Drying: Transfer the resulting paste to a tray and dry it in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Alternatively, the paste can be vacuum dried.

  • Sieving and Storage: The dried complex is then passed through a sieve to obtain a uniform particle size. Store the resulting powder in a well-closed container in a cool, dry place.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Low complexation efficiency Insufficient kneading time or improper solvent ratio.Increase kneading time and optimize the solvent volume to maintain a paste-like consistency.
Sticky product after drying Residual solvent or uncomplexed (+)-β-pinene.Ensure complete drying. Wash the dried product with a small amount of a non-solvent for the complex (e.g., hexane) to remove surface-adhered pinene, followed by re-drying.
Phase separation during kneading Incompatible solvent or incorrect ratio.Experiment with different solvent systems (e.g., varying water-ethanol ratios). Ensure the paste is not too wet or too dry.
Method 2: Preparation of (+)-β-Pinene Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the development of a liquid SEDDS formulation for oral delivery.

Protocol:

  • Excipient Screening: Determine the solubility of (+)-β-pinene in various oils (e.g., medium-chain triglycerides, olive oil), surfactants (e.g., Tween 80, Cremophor EL), and co-solvents (e.g., Transcutol, PEG 400). Select the excipients that show the highest solubility for (+)-β-pinene.

  • Constructing Ternary Phase Diagrams: To identify the self-emulsifying region, prepare a series of formulations with varying ratios of oil, surfactant, and co-solvent. Titrate each mixture with water and observe the formation of an emulsion. The regions that form clear or bluish-white emulsions upon gentle agitation are the self-emulsifying regions.

  • Formulation Preparation: Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-solvent.

  • Drug Loading: Dissolve the desired amount of (+)-β-pinene in the oil phase. Then, add the surfactant and co-solvent to the oily mixture and vortex until a clear, homogeneous solution is obtained.

  • Characterization: Evaluate the prepared SEDDS for self-emulsification time, particle size distribution of the resulting emulsion upon dilution with water, and thermodynamic stability.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Poor self-emulsification (milky, unstable emulsion) Incorrect surfactant-to-oil ratio; low HLB of surfactant.Adjust the surfactant and co-solvent concentrations based on the ternary phase diagram. Use a surfactant with a higher HLB value (>12).[2]
Drug precipitation upon dilution Drug is poorly soluble in the oil phase or the formulation has a low capacity to maintain the drug in solution upon dilution.Increase the proportion of oil in the formulation or select an oil with higher solubilizing capacity for (+)-β-pinene. Consider using a co-solvent that improves drug solubility.
Phase separation of the SEDDS formulation Immiscibility of components or inappropriate ratios.Re-evaluate the excipient selection and their ratios using the phase diagram approach. Ensure all components are completely dissolved.

Visualizations

Challenges to Oral Bioavailability of (+)-β-Pinene

G cluster_0 Oral Administration of (+)-β-Pinene cluster_1 Gastrointestinal Tract cluster_2 Liver (First-Pass Metabolism) Start (+)-β-Pinene Dissolution Poor Aqueous Solubility Start->Dissolution Low Dissolution Rate Absorption Limited Membrane Permeation Dissolution->Absorption Limited Drug in Solution Metabolism Extensive Hepatic Metabolism Absorption->Metabolism Portal Vein Transport Systemic_Circulation Low Systemic Bioavailability Metabolism->Systemic_Circulation Reduced Parent Drug

Caption: Challenges to the oral bioavailability of (+)-β-pinene.

Mechanism of SEDDS for Enhanced Bioavailability

G cluster_0 Oral Administration cluster_1 Gastrointestinal Lumen cluster_2 Intestinal Absorption SEDDS (+)-β-Pinene in SEDDS Formulation Emulsification Spontaneous Emulsification in GI Fluids SEDDS->Emulsification Nanoemulsion Formation of Nano-sized Droplets Emulsification->Nanoemulsion Increased_Absorption Increased Surface Area & Solubilization Nanoemulsion->Increased_Absorption Lymphatic_Uptake Chylomicron-mediated Lymphatic Transport Increased_Absorption->Lymphatic_Uptake Portal_Vein Portal Vein Absorption Increased_Absorption->Portal_Vein Liver Bypasses First-Pass Metabolism Lymphatic_Uptake->Liver Systemic_Circulation Enhanced Systemic Bioavailability Portal_Vein->Systemic_Circulation Liver->Systemic_Circulation G Formulation Formulation Preparation (e.g., SEDDS, Cyclodextrin Complex) Dosing Oral Administration of Formulation vs. Control Formulation->Dosing Animal_Study Animal Model (e.g., Rats) Animal_Study->Dosing Sampling Blood Sampling at Pre-defined Time Points Dosing->Sampling Analysis Bioanalytical Method (e.g., GC-MS/MS) for Drug Quantification Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis Results Comparison of Bioavailability PK_Analysis->Results

References

methods to reduce the volatility of (+)-beta-pinene in formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide you with detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the high volatility of (+)-β-pinene in experimental formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with (+)-β-pinene in formulations?

A1: The main challenge in formulating (+)-β-pinene stems from its high volatility, which can lead to significant loss of the active compound during processing and storage.[1] Additionally, its lipophilic nature results in poor aqueous solubility, limiting its bioavailability and therapeutic applications.[2][3] Chemical instability, particularly susceptibility to oxidation, is another critical factor that can compromise its biological efficacy.[1][4][5]

Q2: What are the most effective strategies to reduce the volatility of (+)-β-pinene?

A2: Encapsulation is the most widely adopted and effective strategy to mitigate the volatility of (+)-β-pinene.[1][6] This involves entrapping the β-pinene molecules within a protective matrix. The most common and successful approaches include:

  • Inclusion Complexes with Cyclodextrins: Forming complexes with cyclodextrins, particularly β-cyclodextrin and its derivatives, can effectively encapsulate β-pinene, enhancing its stability and solubility.[7][8][9]

  • Liposomal Formulations: Encapsulating β-pinene within liposomes, which are vesicles composed of lipid bilayers, can protect it from degradation and control its release.[2][3][10]

  • Polymeric Microencapsulation: Using polymers to create microcapsules through techniques like spray drying or complex coacervation is another robust method for stabilizing β-pinene.[11][12][13]

  • Nanoemulsions and Nanostructured Lipid Carriers (NLCs): These systems can improve the solubility and stability of β-pinene in aqueous environments.[1][14]

Q3: How do I choose the best method for my specific application?

A3: The choice of method depends on several factors, including the desired release profile, the nature of the final formulation (e.g., aqueous solution, solid powder), and the intended application.

  • For aqueous formulations requiring improved solubility, cyclodextrin (B1172386) inclusion complexes or nanoemulsions are excellent choices.[1][9]

  • For controlled release applications , liposomes and polymeric microcapsules offer versatile platforms where the release rate can be tuned by modifying the composition of the shell material.[1][7]

  • If a solid formulation is desired, spray drying to produce polymeric microcapsules or lyophilization of cyclodextrin complexes are suitable techniques.[6][8]

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency of (+)-β-Pinene

Possible Causes:

  • Poor affinity of β-pinene for the encapsulating material: The hydrophobic nature of β-pinene may lead to inefficient partitioning into the core of the delivery system.[1]

  • Suboptimal ratio of β-pinene to encapsulating agent: An excess of β-pinene may lead to its leaching out during the formulation process.

  • Inefficient encapsulation method: The chosen experimental parameters (e.g., stirring speed, temperature, sonication time) may not be optimal for efficient encapsulation.[1]

  • Loss of volatile β-pinene during processing: High temperatures or extended processing times can lead to the evaporation of β-pinene before it can be encapsulated.[2]

Solutions:

  • Optimize the core-to-wall material ratio: Systematically vary the concentration of β-pinene relative to the encapsulating agent to find the optimal ratio that maximizes encapsulation efficiency.

  • Modify the encapsulating material: For liposomes, incorporating cholesterol can decrease the fluidity of the lipid membrane, potentially improving retention.[1] For polymeric systems, selecting a polymer with a higher affinity for hydrophobic compounds can be beneficial.

  • Refine the encapsulation process: Adjust parameters such as homogenization speed, sonication energy, and processing temperature. For temperature-sensitive methods, consider performing the encapsulation at a lower temperature.

  • Employ a different encapsulation technique: If one method consistently yields low efficiency, consider switching to an alternative approach (e.g., from thin-film hydration to the ethanol (B145695) injection method for liposomes).[2][3]

Issue 2: Instability of the Formulation During Storage

Possible Causes:

  • Leakage of β-pinene from the delivery system: Over time, the encapsulated β-pinene may diffuse out of the carrier.[1]

  • Physical instability of the formulation: This can manifest as aggregation or fusion of nanoparticles, or phase separation in emulsions.[1]

  • Chemical degradation of β-pinene or the carrier material: Oxidation of β-pinene or hydrolysis of the encapsulating material can compromise the formulation's integrity.[15]

Solutions:

  • Incorporate stabilizing agents: For liposomes, adding cholesterol or using phospholipids (B1166683) with a higher phase transition temperature can enhance membrane rigidity and reduce leakage.[1] PEGylation of the liposome (B1194612) surface can also improve stability.[1]

  • Optimize storage conditions: Store formulations at low temperatures (e.g., 4°C) and protect them from light to minimize degradation.[2][3]

  • Cross-link the shell material: For polymeric microcapsules, cross-linking the polymer shell can create a more robust barrier, preventing the leakage of β-pinene.

  • Control the pH and ionic strength of the formulation: These parameters can significantly influence the stability of colloidal systems.

Data Presentation

Table 1: Comparison of Encapsulation Methods for Pinenes

Encapsulation MethodCarrier MaterialEncapsulation Efficiency (%)Loading Rate (%)Key AdvantagesReference(s)
Liposomes (Ethanol Injection)Lipoid S100 / CholesterolHigh22.9 ± 2.2High loading capacity, gradual release[2][3]
Liposomes (Ethanol Injection)Phospholipon 90H / CholesterolHigh0.2 ± 0.02Stable formulation[2][3]
Drug-in-Cyclodextrin-in-Liposomes (DCLs)Lipoid S100 / Cholesterol / HP-β-CDHigh0.6 ± 0.02Potential for synergistic effects[2][3]
Complex CoacervationGelatin / Gum Arabic / Chitosan75 - 78Not ReportedForms spherical microcapsules[12]
Nanostructured Lipid Carriers (NLCs)Beeswax / Oleic Acid (stabilized with Pea Protein Isolate)> 70Not ReportedPlant-based, controlled release[14]

Experimental Protocols

Protocol 1: Preparation of (+)-β-Pinene Loaded Liposomes by Ethanol Injection Method

This protocol is adapted from Hammoud et al. (2021).[2][3]

Materials:

  • Phospholipid (e.g., Lipoid S100 or Phospholipon 90H)

  • Cholesterol

  • (+)-β-pinene

  • Ethanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve the phospholipid, cholesterol, and (+)-β-pinene in ethanol to form the lipid phase.

  • Heat the lipid phase to a temperature above the phase transition temperature of the phospholipid if necessary (e.g., 55°C for Phospholipon 90H).

  • Rapidly inject the lipid phase into a pre-heated aqueous phase (PBS) under constant stirring.

  • Continue stirring for a specified period to allow for the formation of liposomes and the evaporation of ethanol.

  • Cool the liposomal suspension to room temperature.

  • The resulting suspension can be further processed by sonication or extrusion to obtain a uniform size distribution.

Protocol 2: Preparation of (+)-β-Pinene-Cyclodextrin Inclusion Complexes

This protocol is based on general methods for preparing cyclodextrin inclusion complexes.[8][16]

Materials:

  • β-cyclodextrin (or a derivative like HP-β-CD)

  • (+)-β-pinene

  • Deionized water

  • Ethanol

Procedure:

  • Prepare an aqueous solution of β-cyclodextrin.

  • Dissolve (+)-β-pinene in a minimal amount of ethanol.

  • Slowly add the ethanolic solution of β-pinene to the aqueous β-cyclodextrin solution under vigorous stirring.

  • Continue stirring the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to allow for complex formation.

  • Remove the solvent, typically by freeze-drying (lyophilization), to obtain a solid powder of the inclusion complex.

  • The resulting powder can be washed with a solvent in which the complex is insoluble but free β-pinene is soluble to remove any uncomplexed guest molecules.

Visualizations

experimental_workflow_liposomes cluster_organic_phase Organic Phase Preparation cluster_aqueous_phase Aqueous Phase cluster_formation Liposome Formation cluster_processing Post-Processing dissolve Dissolve Phospholipid, Cholesterol & β-Pinene in Ethanol inject Rapid Injection dissolve->inject pbs Phosphate Buffered Saline (PBS) pbs->inject stir Stirring & Ethanol Evaporation inject->stir process Sonication or Extrusion stir->process final Final Liposomal Suspension process->final

Caption: Workflow for preparing β-pinene loaded liposomes.

experimental_workflow_cyclodextrin cluster_solutions Solution Preparation cluster_complexation Complex Formation cluster_isolation Product Isolation cd_sol Aqueous Solution of β-Cyclodextrin mix Mix Solutions cd_sol->mix pinene_sol Ethanolic Solution of β-Pinene pinene_sol->mix stir Vigorous Stirring (24-48h) mix->stir lyophilize Freeze-Drying stir->lyophilize wash Wash with Solvent lyophilize->wash final Solid Inclusion Complex Powder wash->final

Caption: Workflow for preparing β-pinene cyclodextrin inclusion complexes.

logical_relationship cluster_solutions Volatility Reduction Strategies cluster_methods Specific Methods cluster_outcomes Desired Outcomes problem High Volatility of (+)-β-Pinene encapsulation Encapsulation problem->encapsulation complexation Inclusion Complexation problem->complexation polymeric Polymeric Entrapment problem->polymeric liposomes Liposomes encapsulation->liposomes nanoemulsions Nanoemulsions encapsulation->nanoemulsions cyclodextrins Cyclodextrins complexation->cyclodextrins spray_drying Spray Drying polymeric->spray_drying coacervation Complex Coacervation polymeric->coacervation stability Increased Stability liposomes->stability release Controlled Release liposomes->release solubility Enhanced Solubility nanoemulsions->solubility cyclodextrins->stability cyclodextrins->solubility spray_drying->stability coacervation->release

References

Technical Support Center: Troubleshooting Poor Cell Viability in (+)-β-Pinene Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during in vitro cytotoxicity assays with (+)-β-pinene.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of (+)-β-pinene to consider for in vitro assays?

A1: (+)-β-Pinene is a bicyclic monoterpene with properties that can present challenges in aqueous cell culture environments.[1][2][3][4][5] Key properties are summarized in the table below. Its high volatility and poor water solubility are critical factors to manage for consistent and reliable cytotoxicity data.

Q2: How should I dissolve (+)-β-pinene for my cell culture experiments?

A2: Due to its insolubility in water, (+)-β-pinene requires a solvent for dissolution before being added to cell culture media.[3][5] Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentrations in the culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q3: I am observing inconsistent results between experiments. What could be the cause?

A3: Inconsistent results with (+)-β-pinene can stem from its volatility.[6][7] Evaporation from the culture plates during incubation can lead to a decrease in the effective concentration of the compound, resulting in variability.[6] Using plate sealers or ensuring a humidified incubator environment can help minimize evaporation. Additionally, ensure consistent cell seeding density and health, as these are common sources of variability in cytotoxicity assays.[8]

Q4: What is the potential mechanism of (+)-β-pinene induced cytotoxicity?

A4: Studies suggest that (+)-β-pinene can induce cytotoxicity through multiple mechanisms. A primary mechanism is the induction of oxidative stress, leading to an increase in reactive oxygen species (ROS) within the cells.[9][10] This oxidative stress can, in turn, trigger apoptotic pathways, involving the activation of caspases, such as caspase-3.[11][12]

Troubleshooting Guide

Issue 1: Low or No Cytotoxicity Observed
Possible Cause Suggested Solution
Evaporation of (+)-β-pinene Seal culture plates with breathable sealing films. Minimize the opening of the incubator during the experiment. Consider using specialized plates designed to reduce evaporation.[6]
Inadequate Dissolution Ensure complete dissolution of (+)-β-pinene in the solvent (e.g., DMSO) before adding to the culture medium. Vortex the stock solution thoroughly.
Suboptimal Concentration Range Perform a wider dose-response study to ensure the concentrations tested are within the cytotoxic range for your specific cell line.
Short Incubation Time Increase the incubation time to allow for the compound to exert its cytotoxic effects. A time-course experiment can help determine the optimal duration.
Cell Line Insensitivity The chosen cell line may be resistant to (+)-β-pinene. Consider using a different cell line or a positive control known to induce cytotoxicity in your current cell line.
Issue 2: High Variability Between Replicate Wells
Possible Cause Suggested Solution
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates.
Edge Effects Evaporation can be more pronounced in the outer wells of a microplate.[13] Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media to maintain humidity.
Incomplete Mixing of Compound After adding the diluted (+)-β-pinene to the wells, gently mix the plate on a shaker to ensure even distribution.
Contamination Visually inspect plates for any signs of microbial contamination, which can affect cell viability.
Issue 3: Assay-Specific Problems
Assay Problem Possible Cause & Solution
MTT/XTT Assay Low signal or poor dynamic range Cell Number: Ensure an optimal cell seeding density. Too few cells will result in a low signal.[8] Reagent Limitation: At high cell densities, the MTT/XTT reagent may be depleted. Interference: Phenol (B47542) red in the culture medium can interfere with absorbance readings. Consider using a phenol red-free medium.[8]
MTT/XTT Assay Inconsistent formazan (B1609692) crystal formation Incomplete Solubilization: Ensure formazan crystals are fully dissolved by vigorous pipetting or shaking before reading the absorbance.[14]
LDH Assay High background in control wells Cell Health: Ensure cells are healthy and not overgrown, as this can lead to spontaneous LDH release.[8] Handling Damage: Avoid forceful pipetting during media changes and reagent addition to prevent cell membrane damage.[8] Serum Interference: Serum in the culture medium can have endogenous LDH activity. Use a low-serum or serum-free medium during the assay.[15][16]

Quantitative Data Summary

Compound Cell Line Assay IC50 / Effect Reference
(+)-β-pineneMurine MacrophagesXTTReduced viability by 57.7% at 250 µg/mL[17]
(+)-β-pineneMurine MacrophagesXTTReduced viability by 57% at 0.25, 0.5, and 1.0 mg/mL[18]
(+)-α-pineneMurine MacrophagesXTTReduced viability by 66.8% at 250 µg/mL[17]
α-pineneHuman Ovarian Cancer (PA-1)MTTIC50 of 20 µg/mL at 24h[19]

Experimental Protocols

MTT Assay Protocol for (+)-β-pinene
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of (+)-β-pinene in DMSO. Serially dilute the stock solution in serum-free culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of (+)-β-pinene. Include appropriate vehicle controls (medium with the same concentration of DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. To minimize evaporation, use a plate sealer.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[20]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[20][21]

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[20]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.

LDH Cytotoxicity Assay Protocol for (+)-β-pinene
  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 3 minutes.[15]

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[15]

  • Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing an assay buffer and a substrate mix.[15][22]

  • Reaction Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant and mix gently.[15] Incubate the plate at room temperature for 30 minutes, protected from light.[15]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[15]

  • Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[15]

  • Calculation: Subtract the 680 nm absorbance from the 490 nm absorbance to get the corrected reading. Cytotoxicity is calculated as a percentage of the maximum LDH release from lysed control cells.

Visualizations

Experimental_Workflow General Cytotoxicity Assay Workflow for (+)-β-pinene cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well Plate prepare_compound 2. Prepare (+)-β-pinene dilutions treat_cells 3. Treat Cells with (+)-β-pinene prepare_compound->treat_cells incubate 4. Incubate (24-72h) with Plate Sealer treat_cells->incubate add_reagent 5. Add Assay Reagent (MTT or LDH substrate) incubate->add_reagent incubate_reagent 6. Incubate for Reaction add_reagent->incubate_reagent read_plate 7. Read Absorbance incubate_reagent->read_plate analyze_data 8. Calculate % Viability / Cytotoxicity read_plate->analyze_data

Caption: Workflow for (+)-β-pinene cytotoxicity assays.

Troubleshooting_Poor_Viability Troubleshooting Poor Cell Viability start Poor/Inconsistent Cell Viability check_volatility Is the plate sealed? start->check_volatility check_dissolution Is the compound fully dissolved? check_volatility->check_dissolution Yes seal_plate Seal plate and re-run check_volatility->seal_plate No check_controls Are controls (vehicle/untreated) healthy? check_dissolution->check_controls Yes improve_dissolution Improve dissolution method check_dissolution->improve_dissolution No check_assay Assay-specific issues? check_controls->check_assay Yes troubleshoot_culture Troubleshoot cell culture conditions check_controls->troubleshoot_culture No troubleshoot_assay Consult assay-specific guide check_assay->troubleshoot_assay Yes end Problem Resolved check_assay->end No seal_plate->end improve_dissolution->end troubleshoot_culture->end troubleshoot_assay->end

Caption: Decision tree for troubleshooting poor cell viability.

Signaling_Pathway (+)-β-pinene Induced Cytotoxicity Pathway beta_pinene (+)-β-pinene ros Increased Reactive Oxygen Species (ROS) beta_pinene->ros oxidative_stress Oxidative Stress ros->oxidative_stress bax Bax (pro-apoptotic) Upregulation oxidative_stress->bax bcl2 Bcl-2 (anti-apoptotic) Downregulation oxidative_stress->bcl2 mitochondria Mitochondrial Dysfunction bax->mitochondria bcl2->mitochondria caspase3 Caspase-3 Activation mitochondria->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway for (+)-β-pinene cytotoxicity.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (+)-β-Pinene Quantification in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of (+)-β-pinene in plant extracts. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific needs. The information presented is based on published experimental data and adheres to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]

Introduction

(+)-β-Pinene is a bicyclic monoterpene found in the essential oils of many plants, including pine species (Pinus), rosemary (Rosmarinus officinalis), and sage (Salvia officinalis).[6][7] It is a compound of significant interest due to its various biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. Accurate and precise quantification of β-pinene in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological studies. This guide compares three common chromatographic techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and High-Performance Thin-Layer Chromatography (HPTLC).

Comparison of Analytical Methods

The selection of an analytical method depends on various factors, including the complexity of the plant matrix, the required sensitivity and selectivity, and the available instrumentation. The following tables summarize the performance characteristics of validated GC-MS, HPLC, and HPTLC methods for the analysis of β-pinene and related terpenes.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation Data
ParameterPerformanceReference
Linearity (Range) 28-342 mg L⁻¹[6]
Correlation Coefficient (r²) 0.9993-1.0000[6]
Accuracy (% Recovery) 91.6-105.7%[8]
Precision (% RSD) 0.6-0.9% (standards)[6]
0.28-11.18% (samples)[8]
Limit of Detection (LOD) 0.02-0.9 mg L⁻¹[6]
Limit of Quantitation (LOQ) 0.08-3.0 mg L⁻¹[6]

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile compounds like β-pinene. It offers excellent separation and definitive identification based on mass spectra.[8]

Table 2: High-Performance Liquid Chromatography (HPLC) Method Validation Data
ParameterPerformanceReference
Linearity (Range) Not explicitly stated for β-pinene[9][10]
Correlation Coefficient (r²) >0.999 for all 22 components[11][12]
Accuracy (% Recovery) Not explicitly stated for β-pinene
Precision (% RSD) Not explicitly stated for β-pinene
Limit of Detection (LOD) Estimated for all 22 components[11][12]
Limit of Quantitation (LOQ) Estimated for all 22 components[11][12]

HPLC is a versatile technique suitable for a wide range of compounds. While less common for highly volatile terpenes like β-pinene, it can be a viable alternative, especially for simultaneous analysis of less volatile compounds in the extract.[11]

Table 3: High-Performance Thin-Layer Chromatography (HPTLC) Method Validation Data
ParameterPerformance (for α-pinene)Reference
Linearity (Range) 100–700 ng/spot[13][14]
Correlation Coefficient (r²) 0.9988[13][14]
Accuracy (% Recovery) Not explicitly stated
Precision (% RSD) 0.28-0.31%[13]
Limit of Detection (LOD) Not explicitly stated
Limit of Quantitation (LOQ) Not explicitly stated

HPTLC is a planar chromatographic technique that allows for high sample throughput and cost-effective analysis. It is well-suited for the qualitative and quantitative screening of multiple samples simultaneously.[15][16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for GC-MS, HPLC, and HPTLC analysis of β-pinene in plant extracts.

GC-MS Method for Monoterpenes

This method is adapted from a validated procedure for the simultaneous determination of seven monoterpenoids in pharmaceutical capsules.[8]

1. Sample Preparation:

  • Accurately weigh a portion of the plant extract.

  • Dissolve the extract in a suitable solvent (e.g., methanol, hexane).

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute the filtrate to a known concentration.

2. GC-MS Conditions:

  • Column: HP-5MS 5% Phenyl Methyl Silox (30 m × 0.25 mm I.D., 0.25 µm film thickness).[8]

  • Carrier Gas: Helium at a flow rate of 1 mL/min.[8]

  • Injection Mode: Split (1:10 ratio).[8]

  • Injector Temperature: 300 °C.[8]

  • Oven Temperature Program: Initial temperature of 40°C for 5 min, ramp to 75°C at 5°C/min, then to 150°C at 37.5°C/min and hold for 1 min.[17]

  • MS Transfer Line Temperature: 300 °C.[8]

  • Ion Source Temperature: 230 °C.[8]

  • Quadrupole Temperature: 100 °C.[8]

  • Detection Mode: Full scan or Selected Ion Monitoring (SIM).

3. Validation Parameters:

  • Linearity: Prepare a series of standard solutions of (+)-β-pinene at a minimum of five concentrations.[3]

  • Accuracy: Perform recovery studies by spiking a known amount of β-pinene standard into a sample matrix.

  • Precision: Analyze replicate samples on the same day (intraday) and on different days (interday).

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

HPLC Method for Essential Oil Components

This protocol is based on a method for the simultaneous determination of multiple components in essential oils.[9][10][11][12]

1. Sample Preparation:

  • Dilute the plant extract or essential oil in the mobile phase.

  • Filter through a 0.22 µm nylon filter.[11]

2. HPLC Conditions:

  • Column: Hypersil BDS C8 (250 x 4.6 mm, 0.45 µm) or Wakosil–II C18.[10][11]

  • Mobile Phase: A gradient mixture of methanol, acetonitrile, and water. For example, a mixture of methanol-acetonitrile-dehydrogenized water in the ratio of 35:20:45.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Injection Volume: 20-50 µL.[10]

  • Detector: UV or Diode Array Detector (DAD).

3. Validation Parameters:

  • Follow the same validation principles as outlined for the GC-MS method, adhering to ICH guidelines.[1]

HPTLC Method for Terpenes

This method is adapted from a validated procedure for the simultaneous quantification of α-pinene and eucalyptol.[13][14]

1. Sample and Standard Preparation:

  • Dissolve the plant extract and (+)-β-pinene standard in a suitable solvent (e.g., methanol) to obtain known concentrations.[13]

2. HPTLC Conditions:

  • Stationary Phase: HPTLC plates with silica (B1680970) gel 60 F254.[13]

  • Mobile Phase: A mixture of n-hexane and ethyl acetate (B1210297) (e.g., 8:2, v/v).[13]

  • Application: Apply samples and standards as bands using an automated applicator.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Analysis: Scan the plate with a densitometer at an appropriate wavelength.

3. Validation Parameters:

  • Follow the same validation principles as outlined for the GC-MS and HPLC methods.

Workflow and Process Diagrams

Visual representations of the experimental workflows can aid in understanding the logical sequence of steps involved in each analytical method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Plant Extract dissolve Dissolve in Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter dilute Dilute to Known Concentration filter->dilute inject Inject into GC dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify result Report Result quantify->result

Caption: Workflow for the GC-MS analysis of (+)-β-pinene.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Plant Extract dissolve Dilute in Mobile Phase start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV/DAD Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify result Report Result quantify->result

Caption: Workflow for the HPLC analysis of (+)-β-pinene.

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPTLC Analysis cluster_data Data Processing start_sample Plant Extract dissolve_sample Dissolve Sample start_sample->dissolve_sample start_std β-Pinene Standard dissolve_std Prepare Standard Series start_std->dissolve_std apply Apply to HPTLC Plate dissolve_sample->apply dissolve_std->apply develop Develop Plate apply->develop scan Densitometric Scanning develop->scan integrate Peak Area Measurement scan->integrate quantify Quantification via Calibration Curve integrate->quantify result Report Result quantify->result

Caption: Workflow for the HPTLC analysis of (+)-β-pinene.

Conclusion

The choice of an analytical method for the quantification of (+)-β-pinene in plant extracts should be guided by the specific requirements of the analysis.

  • GC-MS is the method of choice for high sensitivity, and specificity, particularly for volatile compounds in complex matrices.[8]

  • HPLC offers a robust alternative, especially when simultaneous analysis of a broader range of compounds with varying volatilities is required.[11]

  • HPTLC provides a high-throughput and cost-effective solution for routine quality control and screening of a large number of samples.[15][16]

All methods must be properly validated according to ICH guidelines to ensure the reliability and accuracy of the results.[1] This guide provides a foundation for selecting and implementing a suitable analytical method for (+)-β-pinene quantification, thereby supporting the development of high-quality, standardized plant-based products.

References

A Comparative Analysis of the Antimicrobial Properties of (+)-β-Pinene and (-)-β-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the enantioselective antimicrobial activity of β-pinene, supported by experimental data.

The enantiomers of β-pinene, a bicyclic monoterpene found in the essential oils of many plants, exhibit a striking difference in their ability to inhibit microbial growth. This guide provides a detailed comparison of the antimicrobial activities of (+)-β-pinene and (-)-β-pinene, summarizing key quantitative data, outlining experimental methodologies, and illustrating the proposed mechanism of action.

Quantitative Antimicrobial Activity: A Clear Distinction

Experimental evidence robustly demonstrates that the antimicrobial properties of β-pinene are primarily associated with its dextrorotatory enantiomer, (+)-β-pinene. In contrast, (-)-β-pinene has been shown to be largely inactive against a range of microorganisms.

A comprehensive study evaluating the antimicrobial effects of pinene isomers and enantiomers found that only the positive enantiomers of both α- and β-pinene were active against the tested bacterial and fungal cells.[1] The minimal inhibitory concentration (MIC) and minimal microbicidal concentration (MMC) data confirmed that (+)-β-pinene exhibits microbicidal activity against all tested fungi and bacteria, with MIC values ranging from 117 to 4,150 µg/mL.[1][2][3][4] Conversely, no antimicrobial activity was observed for the negative enantiomers, including (-)-β-pinene, at concentrations up to 20 mg/mL.[1][2][3][4]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for (+)-β-pinene against various microorganisms, as determined by Silva et al.

Microorganism TestedTypeMinimum Inhibitory Concentration (MIC) of (+)-β-Pinene (µg/mL)
Candida albicansFungus117 - 4,150
Cryptococcus neoformansFungus117
Rhizopus oryzaeFungusNot specified in detail, but active
Methicillin-resistant Staphylococcus aureus (MRSA)Bacterium117 - 4,150

Note: The original study provided a range for MIC values, and specific values for each microorganism were presented in a table within the publication. Fungi, particularly C. neoformans, were noted to be more sensitive to (+)-β-pinene than MRSA.[1]

Time-Kill Kinetics: A Rapid Fungicidal and Slower Bactericidal Effect

Time-kill curve analyses have further elucidated the dynamics of the antimicrobial action of (+)-β-pinene. These studies reveal a potent and rapid fungicidal effect against Candida albicans, with 100% of the inoculum being killed within 60 minutes of exposure.[1][2][4][5] In contrast, the bactericidal effect against methicillin-resistant Staphylococcus aureus (MRSA) was found to be significantly slower, requiring 6 hours of incubation to achieve complete elimination of the bacteria.[1][2][4][5]

Anti-Biofilm Activity of (+)-β-Pinene

Biofilms, structured communities of microorganisms, are notoriously resistant to conventional antibiotics. Research has shown that (+)-β-pinene is effective in inhibiting and disrupting biofilm formation, particularly in Candida albicans. One study demonstrated that while the MIC of (+)-β-pinene significantly reduced biofilm formation by 54%, a concentration of twice the MIC was able to completely prevent its formation.[1]

Proposed Mechanism of Action for (+)-β-Pinene

The antifungal activity of (+)-β-pinene is believed to stem from its interaction with the fungal cell wall and its interference with key enzymes involved in ergosterol (B1671047) biosynthesis.[6][7] Molecular docking simulations have suggested that (+)-β-pinene interacts favorably with delta-14-sterol reductase, an essential enzyme in the ergosterol biosynthesis pathway.[6][7][8] To a lesser extent, it may also interact with 1,3-β-glucan synthase, an enzyme critical for cell wall integrity.[6][7] The lack of an increase in MIC in the presence of exogenous ergosterol, coupled with an increased MIC in the presence of the osmotic protectant sorbitol, further supports the hypothesis that the primary mode of action involves disruption of the cell wall.[6][7]

The following diagram illustrates the proposed antifungal mechanism of action for (+)-β-pinene.

Antifungal_Mechanism cluster_cell Fungal Cell cluster_pinene ergosterol_pathway Ergosterol Biosynthesis Pathway delta14 Delta-14-sterol reductase ergosterol_pathway->delta14 delta14->ergosterol_pathway Disrupts cell_wall Cell Wall Integrity glucan_synthase 1,3-β-glucan synthase cell_wall->glucan_synthase glucan_synthase->cell_wall Weakens p_pinene (+)-β-Pinene p_pinene->delta14 Inhibits p_pinene->glucan_synthase Inhibits (lesser extent)

Caption: Proposed antifungal mechanism of (+)-β-pinene.

Experimental Protocols

The following section details the methodologies employed in the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Microbial suspensions were prepared and their concentrations were standardized.

  • Serial Dilutions: (+)-β-pinene and (-)-β-pinene were serially diluted in appropriate broth medium in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the standardized microbial suspension.

  • Incubation: The plates were incubated under conditions suitable for the growth of the specific microorganism.

  • Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible microbial growth.

Time-Kill Curve Assay

This assay was performed to evaluate the rate at which (+)-β-pinene kills microorganisms.

  • Preparation: Standardized microbial suspensions were prepared in a suitable broth.

  • Exposure: The microbial suspensions were exposed to (+)-β-pinene at its MIC.

  • Sampling: Aliquots were withdrawn from the suspensions at various time intervals (e.g., 0, 30, 60, 120 minutes, etc.).

  • Plating and Incubation: The withdrawn aliquots were serially diluted and plated on appropriate agar (B569324) plates. The plates were then incubated.

  • Colony Counting: The number of viable microorganisms (colony-forming units per milliliter) was determined at each time point.

  • Data Analysis: The results were plotted as the logarithm of the number of viable cells versus time.

The following diagram outlines the general workflow for the antimicrobial susceptibility testing.

Experimental_Workflow start Start: Microbial Culture inoculum Prepare Standardized Inoculum start->inoculum mic_test Broth Microdilution for MIC inoculum->mic_test time_kill Time-Kill Curve Assay inoculum->time_kill biofilm_assay Biofilm Susceptibility Assay inoculum->biofilm_assay data_analysis Data Analysis and Interpretation mic_test->data_analysis time_kill->data_analysis biofilm_assay->data_analysis end End: Determine Antimicrobial Activity data_analysis->end

Caption: General experimental workflow.

Conclusion

The available scientific evidence clearly indicates a significant disparity in the antimicrobial activities of the enantiomers of β-pinene. (+)-β-Pinene emerges as a potent antimicrobial agent with demonstrated efficacy against a variety of fungi and bacteria, including clinically relevant species like Candida albicans and MRSA. Its multifaceted mechanism of action, involving the disruption of cell wall integrity and key metabolic pathways, makes it a promising candidate for further investigation in the development of new antimicrobial therapies. In stark contrast, (-)-β-pinene appears to be devoid of significant antimicrobial properties. This enantioselective activity underscores the importance of stereochemistry in the biological effects of natural compounds and highlights the potential of (+)-β-pinene as a valuable lead molecule in drug discovery.

References

A Comparative Analysis of the Biological Activities of (+)-β-Pinene and α-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review for researchers and drug development professionals on the distinct biological profiles of two ubiquitous monoterpenes.

(+)-β-Pinene and α-pinene, structural isomers of the bicyclic monoterpene pinene, are prevalent throughout the plant kingdom and are known for their distinct aromatic properties. Beyond their characteristic scents, these compounds exhibit a wide array of biological activities that have garnered significant interest within the scientific community. This guide provides an objective comparison of their performance across various biological assays, supported by experimental data and detailed methodologies, to aid researchers and professionals in the fields of pharmacology and drug development.

Antimicrobial and Antifungal Activity: A Quantitative Comparison

A significant body of research has focused on the antimicrobial and antifungal properties of both pinene isomers. Quantitative data from these studies reveal notable differences in their efficacy against various pathogens.

A key study demonstrated that the positive enantiomers of both α- and β-pinene possess microbicidal activity against a range of fungi and bacteria.[1] Notably, (+)-β-pinene has been shown to have approximately 2 to 12 times higher activity than (+)-α-pinene against both gram-positive and gram-negative bacteria, as well as the yeast Candida albicans.[2]

Microorganism (+)-α-Pinene MIC (µg/mL) (+)-β-Pinene MIC (µg/mL) Reference
Candida albicans117 - 4,150117 - 4,150[3]
Cryptococcus neoformans117Not specified[1]
Methicillin-resistant Staphylococcus aureus (MRSA)4,1506,250[1]
Staphylococcus epidermidis5 (µL/mL)40 (µL/mL)[4]
Streptococcus pneumoniae5 (µL/mL)Not specified[4]
Streptococcus pyogenes5 (µL/mL)Not specified[4]

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of (+)-α-Pinene and (+)-β-Pinene against various microorganisms.

Further studies have highlighted the rapid fungicidal action of both isomers against Candida albicans, with time-kill curves showing that both (+)-α-pinene and (+)-β-pinene were able to eliminate 100% of the inoculum within 60 minutes.[3][5] In contrast, the bactericidal effect against MRSA required a longer exposure time of 6 hours.[3][5]

It is important to note that the negative enantiomers of both α- and β-pinene did not exhibit any antimicrobial activity up to a concentration of 20 mg/mL.[1][3]

Anti-inflammatory and Antioxidant Properties

Both α-pinene and β-pinene have demonstrated anti-inflammatory and antioxidant activities, which contribute to their therapeutic potential.[6][7] Studies have shown that α-pinene can effectively neutralize free radicals and protect against oxidative stress.[8] It has been found to reduce inflammatory markers such as TNF-α and IL-6 in liver cells.[7] While direct quantitative comparisons of the antioxidant capacities are less common in the literature, the presence of methylene (B1212753) groups in both molecules is thought to contribute to their antioxidant effects.[8]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are crucial. Below are summaries of key protocols used to assess the biological activities of pinenes.

Antimicrobial Susceptibility Testing: Agar (B569324) Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Inoculation of Agar Plates: The surface of an agar plate is uniformly inoculated with the microbial suspension.

  • Application of Test Compounds: Sterile paper discs impregnated with known concentrations of α-pinene and β-pinene are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Measurement of Inhibition Zones: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured. A larger diameter indicates greater antimicrobial activity.

G Workflow for Agar Diffusion Method A Prepare standardized microbial inoculum B Inoculate agar plate surface A->B C Apply pinene-impregnated discs B->C D Incubate plates C->D E Measure zones of inhibition D->E G Proposed Antifungal Mechanism of Pinenes cluster_0 Fungal Cell A α-Pinene C Ergosterol Binding (Cell Membrane) A->C targets B β-Pinene D Mitochondrial Dysfunction B->D induces E Disruption of Membrane Integrity C->E D->E F Cell Death E->F

References

A Comparative Guide to (+)-β-Pinene Quantification: Cross-Validation of GC-FID and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of terpenes, the accurate quantification of chiral molecules like (+)-β-pinene is critical. Gas chromatography (GC) is the premier technique for separating and analyzing volatile compounds such as monoterpenes. The choice of detector, however—most commonly the Flame Ionization Detector (FID) or the Mass Spectrometer (MS)—profoundly impacts the quantitative and qualitative results. This guide provides an objective comparison of GC-FID and GC-MS for the quantification of (+)-β-pinene, supported by a synthesis of published experimental data and detailed methodologies.

Method Comparison at a Glance

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique renowned for its high sensitivity to hydrocarbons and a wide linear range. It is often considered the gold standard for quantification due to its response being directly proportional to the number of carbon atoms in the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, offers the significant advantage of providing structural information, enabling confident peak identification by comparing mass spectra with library data. While historically considered less precise for quantification than FID, modern GC-MS instruments, particularly when operated in selected ion monitoring (SIM) mode, can achieve excellent sensitivity and linearity.

Quantitative Performance: A Comparative Summary

The following table summarizes the typical validation parameters for the quantification of β-pinene and other closely related monoterpenes by GC-FID and GC-MS, as compiled from various studies. It is important to note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.

Validation ParameterGC-FIDGC-MS (SIM Mode)
Linearity (R²) ≥ 0.999[1]≥ 0.994[2]
Limit of Detection (LOD) 0.02 - 0.9 mg/L[1]0.08 - 0.16 mg/L
Limit of Quantification (LOQ) 0.08 - 3.0 mg/L[1]0.24 - 0.48 mg/L
Accuracy (Recovery %) Typically 98-102%91.6 - 105.7%[2]
Precision (RSD %)
- Intraday≤ 0.9%[1]≤ 12.03%[3]
- InterdayNot specified in reviewed sources≤ 11.34%[3]

Experimental Protocols

A successful cross-validation study hinges on well-defined and consistent experimental protocols. Below are representative methodologies for sample preparation and instrumental analysis for both GC-FID and GC-MS.

Sample and Standard Preparation
  • Stock Solution: Prepare a stock solution of (+)-β-pinene (purity >99%) in a suitable volatile solvent such as hexane (B92381) or methanol (B129727) at a concentration of 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 to 100 µg/mL).

  • Internal Standard: To improve precision, an internal standard (e.g., n-alkane such as tridecane (B166401) or a structurally similar compound not present in the sample) should be added to all standards and samples at a constant concentration.

  • Sample Preparation: For samples where (+)-β-pinene is in a complex matrix (e.g., essential oils, biological fluids), a suitable extraction method such as liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary. The final extract should be diluted to fall within the calibration range.

GC-FID Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890A or similar.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector at 250°C with a split ratio of 20:1.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 5°C/min to 150°C, then ramp at 20°C/min to 250°C and hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Data Acquisition: Peak areas are integrated and used for quantification based on the calibration curve.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890A coupled to a 5977A Mass Selective Detector or similar.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector at 250°C with a split ratio of 20:1.

  • Oven Temperature Program: Same as for GC-FID to ensure comparable retention times.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). For β-pinene, characteristic ions such as m/z 93, 121, and 136 would be monitored.

  • Data Acquisition: The peak area of a specific quantifier ion (e.g., m/z 93) is used for quantification against the calibration curve.

Cross-Validation Workflow

The process of cross-validating the two methods is crucial to ensure consistency and reliability of the analytical results. A typical workflow is illustrated below.

CrossValidationWorkflow A Sample/Standard Preparation B Split Sample Aliquots A->B C1 GC-FID Analysis B->C1 C2 GC-MS Analysis B->C2 D1 Quantification (FID) C1->D1 D2 Quantification (MS) C2->D2 E Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) D1->E D2->E F Method Correlation Assessment E->F G Validated Methods F->G

Cross-validation workflow for GC-FID and GC-MS methods.

Concluding Remarks

The choice between GC-FID and GC-MS for the quantification of (+)-β-pinene depends on the specific requirements of the analysis.

  • GC-FID is an excellent choice for high-throughput quantitative analysis where the identity of β-pinene is already well-established and the sample matrix is relatively clean. Its robustness, ease of use, and wide linear dynamic range make it a reliable workhorse for routine assays.

  • GC-MS is indispensable when unambiguous identification of (+)-β-pinene is required, especially in complex matrices where co-elution with other components is possible. The use of SIM mode enhances its quantitative performance to be comparable with GC-FID, providing the dual benefit of confident identification and accurate quantification.

A thorough cross-validation as outlined is highly recommended when transitioning between these methods or when establishing a new analytical procedure to ensure the consistency and accuracy of the generated data.

References

Confirming the Absolute Configuration of Synthetic (+)-β-Pinene: A Comparative Guide to Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a critical step in ensuring stereochemical purity and understanding its biological activity. This guide provides a comparative overview of four principal analytical techniques for confirming the absolute configuration of synthetic (+)-β-pinene: Optical Rotatory Dispersion (ORD), Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and X-ray Crystallography. We present a summary of experimental data, detailed methodologies for each technique, and a workflow diagram to guide the analytical process.

Data Presentation: A Comparative Analysis

The following table summarizes key quantitative data associated with the determination of the absolute configuration of β-pinene using the discussed techniques. It is important to note that direct comparison of all parameters across all techniques for a single enantiomer of β-pinene is not always available in the literature; therefore, data for the enantiomer or closely related derivatives are included for illustrative purposes.

TechniqueParameterReported Value for β-Pinene or DerivativeKey Considerations
Optical Rotatory Dispersion (ORD) Specific Rotation [α](-)-β-pinene: [α]D = -23.11° (neat)[1]The sign and magnitude of rotation are wavelength-dependent. A full ORD curve provides more definitive information than a single wavelength measurement.[2]
Vibrational Circular Dichroism (VCD) VCD SpectrumSpectra for α-pinene and β-pinene have been reported, showing characteristic positive and negative bands in the 800 - 1500 cm⁻¹ region.[3][4]The spectrum of one enantiomer is the mirror image of the other.[5] Comparison with theoretical calculations (e.g., DFT) is essential for absolute configuration assignment.[6][7]
Electronic Circular Dichroism (ECD) ECD SpectrumGas-phase spectra for α-pinene and β-pinene have been measured in the vacuum ultraviolet region (to 150 nm).[8]Requires the presence of a chromophore that absorbs in the UV-Vis range. The exocyclic double bond in β-pinene acts as a suitable chromophore.
X-ray Crystallography Crystal StructureThe crystal structure of (±)-pinenyllithium·TMEDA, a derivative of β-pinene, has been determined.[9]Requires the formation of a suitable single crystal of the target molecule or a derivative.[10][11] Provides unambiguous determination of the three-dimensional arrangement of atoms.

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below. These protocols are generalized and may require optimization based on the specific sample and available instrumentation.

Optical Rotatory Dispersion (ORD) Measurement
  • Sample Preparation: Prepare a solution of synthetic (+)-β-pinene in a suitable achiral solvent (e.g., cyclohexane (B81311) or acetone) at a known concentration (e.g., 100 mg/L).[12] Ensure the solvent is of high purity and does not absorb significantly in the wavelength range of interest.

  • Instrumentation: Use a polarimeter capable of measuring optical rotation at multiple wavelengths.

  • Measurement:

    • Calibrate the instrument using a standard, if required.

    • Fill the polarimeter cell with the pure solvent to obtain a blank reading at each desired wavelength.

    • Rinse the cell and fill it with the sample solution.

    • Measure the optical rotation at various wavelengths (e.g., 589 nm, 578 nm, 546 nm, 436 nm, and 365 nm).

  • Data Analysis:

    • Calculate the specific rotation [α] at each wavelength using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

    • Plot the specific rotation versus wavelength to generate the ORD curve.

    • Compare the sign and shape of the experimental ORD curve with literature data for the known enantiomer of β-pinene.

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: (+)-β-Pinene, being a liquid, can be measured neat.[13] Alternatively, a solution in a suitable deuterated solvent (e.g., CDCl₃) can be prepared at a high concentration (typically 10 to 100 mg/mL).[7][14]

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module, including a photoelastic modulator (PEM).[7][15]

  • Measurement:

    • Acquire a background spectrum of the empty sample cell or the pure solvent.

    • Introduce the sample into an appropriate liquid cell (e.g., BaF₂ windows with a path length of 50-100 µm).

    • Collect the VCD spectrum over the desired mid-IR range (e.g., 1345 to 940 cm⁻¹).[13] A long accumulation time is often necessary due to the weak nature of the VCD signal.[7]

  • Data Analysis:

    • The instrument software will process the raw data to produce the VCD spectrum (ΔA = A_L - A_R).

    • Compare the experimental VCD spectrum with the reported spectrum for the known enantiomer of β-pinene. The spectra of enantiomers are mirror images.

    • For unambiguous assignment, perform quantum chemical calculations (e.g., using Density Functional Theory) to predict the VCD spectrum of the (1R,5R)-(+)-β-pinene enantiomer and compare it with the experimental spectrum.

Electronic Circular Dichroism (ECD) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of (+)-β-pinene in a transparent, achiral solvent (e.g., acetonitrile) at a concentration of approximately 1 x 10⁻³ M.[16] For volatile compounds like β-pinene, gas-phase measurements can also be performed.[8]

  • Instrumentation: Use a spectropolarimeter designed for ECD measurements in the UV-Vis region.

  • Measurement:

    • Record a baseline spectrum with the cell containing only the solvent.

    • Fill the cell with the sample solution and record the ECD spectrum over the relevant UV wavelength range. The instrument should be purged with nitrogen during the measurement.[16]

  • Data Analysis:

    • The ECD spectrum is typically plotted as the difference in molar absorptivity (Δε) versus wavelength.

    • Compare the sign and position of the Cotton effects in the experimental spectrum with those reported for the known enantiomer of β-pinene or with spectra predicted by theoretical calculations.

X-ray Crystallography of a Derivative

As β-pinene is a liquid at room temperature, direct X-ray crystallography is not feasible. Therefore, a crystalline derivative must be prepared.

  • Synthesis of a Crystalline Derivative:

    • Synthesize a solid derivative of (+)-β-pinene. For example, react (+)-β-pinene with butyllithium (B86547) and TMEDA to form the pinenyllithium·TMEDA complex, which is known to crystallize.[9] Another approach involves the synthesis of derivatives like nopinone (B1589484), which can then be further modified to yield crystalline products.[17][18]

  • Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, cooling of a saturated solution, or vapor diffusion.

  • X-ray Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Cu Kα or Mo Kα radiation.[9][10]

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the crystal structure using appropriate software packages (e.g., SHELXT, SHELXL).[9][10]

    • Refine the structural model to obtain the precise three-dimensional coordinates of all atoms.

    • Determine the absolute configuration using anomalous dispersion effects, often quantified by the Flack parameter. A value close to 0 for the correct enantiomer confirms the absolute stereochemistry.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for confirming the absolute configuration of synthetic (+)-β-pinene.

G Workflow for Absolute Configuration Confirmation cluster_0 Initial Analysis cluster_1 Spectroscopic Confirmation cluster_2 Unambiguous Determination cluster_3 Final Confirmation start Synthetic (+)-β-Pinene Sample ord Optical Rotatory Dispersion (ORD) start->ord Preliminary Check vcd Vibrational Circular Dichroism (VCD) ord->vcd ecd Electronic Circular Dichroism (ECD) ord->ecd compare Compare all data with literature and theoretical calculations ord->compare xray X-ray Crystallography of a Derivative vcd->xray If ambiguity remains vcd->compare ecd->xray If ambiguity remains ecd->compare xray->compare final Absolute Configuration Confirmed compare->final

Workflow for absolute configuration confirmation.

G Decision Pathway for Method Selection cluster_spectroscopy Spectroscopic Approach start Is a crystalline derivative available or easily synthesized? xray Perform X-ray Crystallography (Unambiguous) start->xray Yes spectroscopy Use Chiroptical Spectroscopy (ORD, VCD, ECD) start->spectroscopy No final Assign Absolute Configuration xray->final vcd VCD (No chromophore needed) spectroscopy->vcd ecd ECD (Requires UV-Vis chromophore) spectroscopy->ecd ord ORD (Preliminary indication) spectroscopy->ord compare Compare with theoretical calculations and literature data vcd->compare ecd->compare ord->compare compare->final

Decision pathway for method selection.

References

A Comparative Analysis of (+)-β-Pinene and Commercial Antibiotics: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel antibacterial agents is paramount. This guide provides a comprehensive comparison of the efficacy of the natural monoterpene (+)-β-pinene with a range of commercial antibiotics against key pathogenic bacteria. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial therapies.

Executive Summary

(+)-β-Pinene, a bicyclic monoterpene found in the essential oils of many plants, has demonstrated notable antibacterial activity. This guide synthesizes available data on its minimum inhibitory concentrations (MICs) against various bacterial strains and compares them with the MICs of established commercial antibiotics. Furthermore, it delves into the experimental protocols used to determine this efficacy and visually represents the mechanisms of action for a clearer understanding of the molecular pathways involved.

Data Presentation: Comparative Efficacy

The antibacterial efficacy of (+)-β-pinene and a selection of commercial antibiotics are summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: MIC of (+)-β-Pinene and Ciprofloxacin against Methicillin-Resistant Staphylococcus aureus (MRSA)

MicroorganismCompoundMIC (µg/mL)
MRSA BMB9393(+)-β-Pinene6250[1]
MRSA BMB9393Ciprofloxacin4150[1]

Table 2: MICs of (+)-α-Pinene against Standard ATCC Strains

Bacterial StrainCompoundMIC (mg/mL)
Escherichia coli ATCC 25922(+)-α-Pinene0.686[2]
Staphylococcus aureus ATCC 29213(+)-α-Pinene0.420[2]

Table 3: Comparative MIC Ranges of Commercial Antibiotics against Standard ATCC Strains

Bacterial StrainAntibioticMIC Range (µg/mL)
Escherichia coli ATCC 25922 Ampicillin2 - 8
Ciprofloxacin0.004 - 0.015
Gentamicin0.12 - 0.5
Tetracycline0.5 - 2
Pseudomonas aeruginosa ATCC 27853 Amikacin1 - 4
Ceftazidime1 - 4
Ciprofloxacin0.25 - 1[3]
Gentamicin0.5 - 2
Imipenem1 - 4
Tobramycin0.25 - 1
Staphylococcus aureus ATCC 29213 Ciprofloxacin0.12 - 0.5
Clindamycin0.06 - 0.25
Gentamicin0.12 - 1
Oxacillin0.12 - 0.5
Vancomycin0.5 - 2

Note: The MIC values for commercial antibiotics are typical ranges observed in quality control testing.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing the antimicrobial activity of a compound. The following is a detailed methodology for the broth microdilution method, a standard procedure used in the cited studies.

Broth Microdilution Method for MIC Determination
  • Preparation of Materials:

    • Test Compound: A stock solution of (+)-β-pinene is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

    • Bacterial Inoculum: A pure culture of the test bacterium is grown on an appropriate agar (B569324) plate for 18-24 hours. Several colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted in MHB to a final concentration of 5 x 10⁵ CFU/mL.

    • Microtiter Plate: Sterile 96-well microtiter plates are used for the assay.

  • Assay Procedure:

    • 100 µL of sterile MHB is added to each well of the microtiter plate.

    • 100 µL of the highest concentration of the test compound is added to the first well of a row, and serial twofold dilutions are performed by transferring 100 µL from one well to the next, discarding the final 100 µL from the last well.

    • 100 µL of the prepared bacterial inoculum is then added to each well, resulting in a final volume of 200 µL and the desired final concentrations of the test compound and bacteria.

    • Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation and Interpretation:

    • The microtiter plate is incubated at 35-37°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for MIC determination and the proposed mechanisms of action for (+)-β-pinene and common commercial antibiotics.

MIC_Determination_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_compound Prepare (+)-β-Pinene Stock & Serial Dilutions add_compound Add Diluted Compound to Wells prep_compound->add_compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Add Bacterial Inoculum to Wells prep_inoculum->add_inoculum add_broth Add Broth to 96-well Plate add_broth->add_compound add_compound->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_mic Visually Determine MIC incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism_of_Action Proposed Mechanisms of Antibacterial Action cluster_pinene (+)-β-Pinene cluster_ciprofloxacin Ciprofloxacin (Fluoroquinolone) pinene (+)-β-Pinene membrane Bacterial Cell Membrane pinene->membrane Accumulates in disruption Membrane Disruption & Increased Permeability membrane->disruption leakage Leakage of Intracellular Components disruption->leakage death Bacterial Cell Death leakage->death cipro Ciprofloxacin gyrase DNA Gyrase (Topoisomerase II) cipro->gyrase topoIV Topoisomerase IV cipro->topoIV dna_rep Inhibition of DNA Replication & Repair gyrase->dna_rep topoIV->dna_rep dna_death Bacterial Cell Death dna_rep->dna_death

Caption: Mechanisms of action for (+)-β-Pinene and Ciprofloxacin.

Discussion

The data indicates that while (+)-β-pinene exhibits antibacterial activity, its MIC values against the tested MRSA strain are higher than that of the commercial antibiotic ciprofloxacin.[1] It is important to note that the efficacy of (+)-β-pinene can be influenced by the specific bacterial strain and the enantiomeric form of the compound. Studies have shown that the (+) enantiomers of both α- and β-pinene are the antimicrobially active forms.[1]

The mechanism of action of (+)-β-pinene is believed to involve the disruption of the bacterial cell membrane's integrity, leading to increased permeability and leakage of essential intracellular components. This is a different mode of action compared to many commercial antibiotics, such as fluoroquinolones (e.g., ciprofloxacin) which inhibit DNA replication, or beta-lactams which interfere with cell wall synthesis. This alternative mechanism could be advantageous in combating bacteria that have developed resistance to conventional antibiotics.

Furthermore, research has indicated a synergistic effect when (+)-β-pinene is combined with antibiotics like ciprofloxacin, significantly reducing the MIC of the antibiotic.[1] This suggests a potential role for (+)-β-pinene as an adjuvant in combination therapies, potentially restoring the efficacy of existing antibiotics against resistant strains.

Conclusion

(+)-β-Pinene demonstrates promise as an antibacterial agent, although its standalone efficacy may be lower than some conventional antibiotics against certain strains. Its unique mechanism of action and its potential for synergistic effects with existing antibiotics warrant further investigation. Future research should focus on optimizing its delivery, exploring its activity against a broader spectrum of pathogenic bacteria, and elucidating the precise molecular interactions underlying its synergistic properties. These efforts could pave the way for the development of novel and effective antimicrobial strategies.

References

comparative docking studies of (+)-beta-pinene with target enzymes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Molecular Docking of (+)-β-Pinene with Key Enzymatic Targets

This guide provides a comparative analysis of the in silico molecular docking of (+)-β-pinene with various therapeutically relevant enzymes. The data presented is compiled from several computational studies, offering insights into the potential binding affinities and inhibitory capabilities of (+)-β-pinene compared to other natural terpenes and established drugs. This information is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this natural compound.

Data Presentation: Comparative Docking Scores

The following tables summarize the quantitative data from various molecular docking studies. Binding energy is a measure of the affinity between a ligand and a protein; a more negative value typically indicates a stronger interaction. The inhibition constant (Ki) is another measure of binding affinity, where a lower value indicates a more potent inhibitor.

Anti-Inflammatory Enzyme Targets

A study investigated the interaction of several monoterpenes with key enzymes in the arachidonic acid pathway, which is central to inflammation.[1]

Table 1: Docking Scores Against Cyclooxygenase-1 (COX-1)

CompoundBinding Energy (kcal/mol)
Arachidonic Acid (AA)-7.53
(+)-β-Pinene -6.31
α-Pinene-6.18
Menthol-6.56
Camphor-6.32
Limonene-6.08
Linalool-5.74

Table 2: Docking Scores Against Phospholipase A2 (PLA2)

CompoundBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)
Arachidonic Acid (AA)-6.23-
(+)-β-Pinene -5.28 134.07
α-Pinene-5.4891.13
Menthol-6.5715.22
Camphor-5.8745.49
Limonene-6.5814.99
Linalool-5.9934.61

In these studies, while (+)-β-pinene showed favorable binding to COX-1, it exhibited the weakest affinity for PLA2 among the tested terpenes.[1] However, it was noted that β-pinene was the only terpene to interact with multiple key catalytic residues of PLA2 (PHE5, CYS44, and HIS47), suggesting a potentially significant mode of inhibition despite the higher Ki value.[1]

Neuroprotective Enzyme Targets

The potential of (+)-β-pinene to interact with enzymes implicated in Alzheimer's disease has also been explored.

Table 3: Comparative Docking with Acetylcholinesterase (AChE)

CompoundBinding Efficiency (kcal/mol)Note
(+)-β-Pinene Better than GalantamineA molecular docking study showed that β-pinene can interact with human AChE with better ligand efficiency compared to the known drug galantamine.[2]
Galantamine-Standard drug for comparison.[2]

Another study reported that β-pinene inhibited AChE by 48.5% at a concentration of 1 mM.[3]

Antiviral Enzyme Target: SARS-CoV-2 Main Protease (Mpro)

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key target for antiviral drugs.

Table 4: Docking Scores Against SARS-CoV-2 Mpro (PDB: 5BPV)

CompoundBinding Affinity (S score) (kcal/mol)
(+)-β-Pinene -5.2819
Catechin-6.4421

In this study, (+)-β-pinene demonstrated a favorable binding affinity to the main protease of SARS-CoV-2.[4] The interactions were reported to involve hydrogen bonds and van der Waals forces with key residues in the active site.[4]

Experimental Protocols

The methodologies for the cited molecular docking studies are detailed below to provide a comprehensive understanding of the experimental setup.

General Molecular Docking Workflow

A typical in silico molecular docking experiment follows a standardized workflow to predict the interaction between a ligand (e.g., (+)-β-pinene) and a target protein.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase TargetPrep Target Protein Preparation (PDB Download, Water Removal, Polar Hydrogen Addition) GridBox Grid Box Generation (Define Active Site) TargetPrep->GridBox LigandPrep Ligand Preparation (2D to 3D Conversion, Energy Minimization) DockingRun Molecular Docking (Conformational Search, Scoring Function) LigandPrep->DockingRun GridBox->DockingRun PoseSelection Pose Selection (Lowest Binding Energy) DockingRun->PoseSelection InteractionAnalysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) PoseSelection->InteractionAnalysis

Caption: A generalized workflow for molecular docking studies.

Protocol for Anti-Inflammatory Target Docking
  • Software: AutoDock 4.2 was used for the blind rigid-body molecular docking.[1]

  • Ligand Preparation: The 3D structures of the terpenes, including (+)-β-pinene, were generated and their geometry optimized using Avogadro software.[1]

  • Target Protein Preparation: The crystal structures of COX-1, COX-2, 5-LOX, and PLA2 were obtained from the Protein Data Bank.[1]

  • Docking Algorithm: The Lamarckian Genetic Algorithm was employed with 100 runs for each ligand-enzyme pair.[1] The optimal poses were selected based on energy criteria.[1]

Protocol for Neuroprotective Target Docking (AChE)
  • Software: AutoDock Vina was utilized to evaluate the binding interactions.[2]

  • Target Proteins: The active sites of human PP2A, SOD1, Catalase-3, and AChE were targeted.[2]

  • Ligands: The potential binding interactions of both β-pinene and galantamine were assessed.[2]

  • ADMET Analysis: The drug-likeness and toxicity properties of the ligands were predicted using the SwissADME and Protox-II web servers.[2]

Protocol for Antiviral Target Docking (SARS-CoV-2 Mpro)
  • Software: MOE 2022 was used for the detailed molecular docking analysis.[4]

  • Target Protein: The 5BPV protein receptor of SARS-CoV-2 was the designated target.[4]

  • Analysis: The study analyzed the binding affinity (S score) and the root mean square deviation (RMSD) to suggest stable binding interactions.[4] Protein-ligand interaction analysis was performed to identify hydrogen bonds and van der Waals interactions.[4]

Signaling Pathway Visualization

Understanding the biological context of the target enzymes is crucial for interpreting the significance of the docking results.

Arachidonic Acid Cascade in Inflammation

The enzymes COX-1, COX-2, 5-LOX, and PLA2 are integral components of the arachidonic acid cascade, which produces pro-inflammatory mediators. (+)-β-Pinene's interaction with these enzymes suggests its potential to modulate this pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 (+)-β-Pinene interaction AA Arachidonic Acid (AA) COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX Prostaglandins Prostaglandins (Inflammation, Pain) Leukotrienes Leukotrienes (Inflammation, Allergy) PLA2->AA COX->Prostaglandins (+)-β-Pinene interaction LOX->Leukotrienes

Caption: The arachidonic acid inflammatory pathway.

This guide consolidates in silico evidence for the interaction of (+)-β-pinene with several key enzymes. While these computational studies provide a strong foundation for its potential therapeutic applications, it is crucial to note that these findings require further validation through in vitro and in vivo experimental studies to confirm the biological activity and elucidate the precise mechanisms of action.

References

A Head-to-Head Comparison of Catalysts for (+)-β-Pinene Isomerization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the pursuit of sustainable chemical synthesis and the development of novel pharmaceuticals, the isomerization of (+)-β-pinene, a renewable feedstock derived from turpentine (B1165885), into more valuable isomers such as α-pinene, camphene, and limonene (B3431351) is a critical transformation. The choice of catalyst dictates the efficiency and selectivity of this process. This guide provides a head-to-head comparison of different catalytic systems for the isomerization of (+)-β-pinene, offering researchers, scientists, and drug development professionals a comprehensive overview of performance data, detailed experimental protocols, and mechanistic insights.

Performance Comparison of Catalytic Systems

The catalytic isomerization of (+)-β-pinene has been explored using a variety of catalysts, primarily falling into the categories of solid acids, photocatalysts, and metal catalysts. The performance of these catalysts varies significantly in terms of conversion, selectivity, and reaction conditions. Below is a summary of quantitative data from various studies, providing a comparative overview.

CatalystCatalyst TypeSubstrateSolventTemp. (°C)Time (h)Conversion (%)Selectivity (%)Reference
Titanate Nanotubes Solid Acidα-PineneSolvent-free120297.8Camphene: 78.5[1]
Acid-activated Bentonite Solid Acidβ-PineneGas-phase58-90-~100 (initial)Camphene: ~60 (initial), α-Pinene & Limonene also formed[2]
Zeolite Beta (mesoporous) Solid Acidα-PineneNot specified700.5100Camphene, Terpinolene, α- & γ-Terpinene: 85.4 (total)[3]
Pd@TiO₂ Photocatalystβ-PineneIsopropanolRT0.08>99α-Pinene: 95[4][5]
Fe/Cu salts (homogeneous) Metal Catalystβ-PineneNot specifiedRT12-Product Yield: 80[4]
Pd/C Metal Catalystβ-Pinenen-Octane25-80--Higher activity in isomerization to α-pinene compared to Ir and Pt[6]
Ru/C, Rh/C, Pt/C, Ir/C Metal Catalystα- & β-Pinenen-Octane20-100-Simultaneous hydrogenation and isomerization observedRu, Rh, and Pd show higher isomerization activity than Ir and Pt[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the synthesis of a solid acid catalyst and a photocatalyst, as well as a general procedure for the isomerization reaction.

Synthesis of Titanate Nanotube Catalyst

This protocol is adapted from the synthesis of titanate nanotubes for α-pinene isomerization.[1]

  • Hydrothermal Synthesis: Commercial TiO₂ nanoparticles are subjected to a hydrothermal treatment in a concentrated NaOH solution.

  • Acid Washing: The resulting sodium titanate nanotubes are thoroughly washed with hydrochloric acid (HCl) to exchange Na⁺ ions with H⁺, creating Brønsted acid sites on the surface.

  • Drying: The acid-washed titanate nanotubes are dried under vacuum to remove residual water.

Synthesis of Pd@TiO₂ Photocatalyst

This protocol describes a general method for the preparation of palladium-decorated titanium dioxide photocatalysts.[1][4][7][8]

  • Support Preparation: Commercial TiO₂ (e.g., P25 or P90) is used as the support material.

  • Palladium Deposition: Palladium nanoparticles are deposited onto the TiO₂ support. A common method is the incipient wetness impregnation, where a solution of a palladium precursor (e.g., palladium(II) acetate (B1210297) or potassium tetrachloropalladate(II)) is added to the TiO₂ powder.[1][7]

  • Reduction (if necessary): The palladium precursor on the support is reduced to metallic palladium (Pd⁰). This can be achieved through various methods, including chemical reduction (e.g., with NaBH₄) or photoreduction.

  • Washing and Drying: The final catalyst is washed to remove any impurities and dried before use.

General Procedure for Liquid-Phase (+)-β-Pinene Isomerization in a Batch Reactor

This procedure is a generalized representation of a typical batch isomerization experiment.[9][10]

  • Reactor Setup: A batch reactor (e.g., a round-bottom flask) is equipped with a magnetic stirrer and a condenser.

  • Reactant and Catalyst Charging: The reactor is charged with (+)-β-pinene, a suitable solvent (if any), and the catalyst.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature under an inert atmosphere (e.g., nitrogen) and stirred for a specified duration. For photocatalytic reactions, the reactor is irradiated with a light source of a specific wavelength.[4]

  • Sampling and Analysis: Aliquots of the reaction mixture are withdrawn at different time intervals and analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of (+)-β-pinene and the selectivity for the various isomerization products.

Reaction Mechanisms and Pathways

The product distribution in (+)-β-pinene isomerization is governed by the reaction mechanism, which is highly dependent on the type of catalyst used.

Acid-Catalyzed Isomerization Pathway

In the presence of a solid acid catalyst, the isomerization of β-pinene proceeds through a series of carbocationic rearrangements. The reaction is initiated by the protonation of the exocyclic double bond of β-pinene to form a tertiary carbocation. This intermediate can then undergo various rearrangements, including Wagner-Meerwein shifts and ring-opening, to yield a mixture of products such as α-pinene, camphene, limonene, and other terpenes. The specific product selectivity is influenced by the acid strength and pore structure of the catalyst.

G Acid-Catalyzed Isomerization of β-Pinene beta_pinene β-Pinene protonation Protonation (H+) beta_pinene->protonation pinanyl_cation Pinanyl Cation protonation->pinanyl_cation wm_shift1 Wagner-Meerwein Shift pinanyl_cation->wm_shift1 rearrangement1 Rearrangement pinanyl_cation->rearrangement1 ring_opening Ring Opening pinanyl_cation->ring_opening alpha_pinene α-Pinene wm_shift1->alpha_pinene camphene Camphene rearrangement1->camphene limonene Limonene ring_opening->limonene

Caption: Acid-catalyzed isomerization pathway of β-pinene.

Photocatalytic Isomerization Pathway

The photocatalytic isomerization of β-pinene to α-pinene over a Pd@TiO₂ catalyst follows a different mechanism.[4] Upon UV irradiation, the TiO₂ support is excited, and in the presence of a sacrificial electron donor like isopropanol, the palladium oxide on the surface is reduced. The reaction then proceeds via an allyl-palladium hydride intermediate, facilitating an intramolecular hydrogen transfer to form the thermodynamically more stable α-pinene.

G Photocatalytic Isomerization of β-Pinene to α-Pinene beta_pinene β-Pinene allyl_pd_intermediate Allyl-Pd Hydride Intermediate beta_pinene->allyl_pd_intermediate + Pd(0) pd_catalyst Pd@TiO₂ light UV Light (hν) pd_catalyst->light light->pd_catalyst Excitation ipa Isopropanol (e- donor) ipa->pd_catalyst e- h_transfer Intramolecular H Transfer allyl_pd_intermediate->h_transfer alpha_pinene α-Pinene h_transfer->alpha_pinene

Caption: Photocatalytic isomerization of β-pinene to α-pinene.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a liquid-phase β-pinene isomerization experiment in a batch reactor.

G Experimental Workflow for Liquid-Phase β-Pinene Isomerization start Start setup_reactor Set up Batch Reactor (Flask, Stirrer, Condenser) start->setup_reactor charge_reactants Charge Reactor with: - β-Pinene - Solvent (optional) - Catalyst setup_reactor->charge_reactants set_conditions Set Reaction Conditions: - Temperature - Stirring Speed - Inert Atmosphere charge_reactants->set_conditions run_reaction Run Reaction for Specified Time set_conditions->run_reaction sampling Take Samples at Different Time Intervals run_reaction->sampling analysis Analyze Samples (GC, GC-MS) sampling->analysis data_processing Calculate Conversion and Selectivity analysis->data_processing end End data_processing->end

Caption: Workflow for a typical batch isomerization experiment.

This guide provides a foundational understanding of the catalytic isomerization of (+)-β-pinene. Researchers are encouraged to consult the cited literature for more in-depth information and specific experimental details. The selection of an appropriate catalyst and the optimization of reaction conditions are paramount to achieving high yields of the desired isomers in a sustainable and efficient manner.

References

Validating the Purity of Commercially Sourced (+)-β-Pinene: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical purity of starting materials is a cornerstone of robust scientific research and the development of safe and effective pharmaceuticals. For compounds like (+)-β-pinene, a bicyclic monoterpene utilized in the synthesis of various active pharmaceutical ingredients and as a fragrance component, rigorous purity validation is paramount. This guide provides an objective comparison of common analytical methods for assessing the purity of commercially sourced (+)-β-pinene, complete with experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their needs.

Comparison of Analytical Methods

Gas Chromatography (GC) is the most prevalent and suitable technique for analyzing volatile compounds such as (+)-β-pinene. High-Performance Liquid Chromatography (HPLC) can also be employed, though it is generally better suited for non-volatile or thermally sensitive compounds. The choice of method often depends on the specific requirements of the analysis, including the need for enantiomeric separation.

Analytical Method Principle Common Application for (+)-β-Pinene Advantages Limitations
Gas Chromatography - Flame Ionization Detection (GC-FID) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection via flame ionization.Quantifying the purity of (+)-β-pinene and detecting organic impurities.Robust, reliable, cost-effective, and provides high quantitative accuracy for hydrocarbons.[1][2]Does not provide structural information for impurity identification.
Gas Chromatography - Mass Spectrometry (GC-MS) Combines the separation power of GC with the identification capabilities of mass spectrometry.Identifying and quantifying unknown impurities in (+)-β-pinene samples.Provides detailed structural information for definitive peak identification.[3][4] High sensitivity for trace-level impurities.[1]Higher instrumentation cost and complexity compared to GC-FID.[1]
Chiral Gas Chromatography (Chiral GC) A specialized form of GC that uses a chiral stationary phase to separate enantiomers.Determining the enantiomeric purity of (+)-β-pinene.Essential for ensuring the correct stereoisomer is present, which is critical for many biological applications.[5][6][7]Requires specialized and often more expensive columns.
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their partitioning between a mobile phase and a stationary phase under high pressure.Can be used for the simultaneous analysis of terpenes and other non-volatile compounds.[8][9][10]Suitable for compounds that are not amenable to GC due to high boiling points or thermal instability.Generally less efficient for separating volatile terpenes compared to GC.[10] May require derivatization for detection of some terpenes.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used in the purity validation of (+)-β-pinene.

Purity Determination by Gas Chromatography - Flame Ionization Detection (GC-FID)

This protocol is designed for the quantitative determination of the purity of a (+)-β-pinene sample and the detection of common organic impurities.

a. Sample Preparation:

  • Accurately weigh approximately 100 mg of the (+)-β-pinene sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent such as hexane (B92381) or ethanol (B145695) and dilute to the mark.

  • If an internal standard is used for quantification, add a known amount of a suitable internal standard (e.g., n-tridecane) to the sample solution.

b. GC-FID Conditions:

  • Column: DB-wax capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.[11][12]

  • Injector Temperature: 250 °C.[13]

  • Detector Temperature: 260 °C.[12]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.[14][15]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at a rate of 5 °C/min.

    • Hold at 180 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.[11]

c. Data Analysis:

  • Identify the (+)-β-pinene peak based on its retention time, confirmed by running a standard.

  • Calculate the purity of the sample using the area normalization method or by using an internal standard calibration curve.

Identification of Impurities by Gas Chromatography - Mass Spectrometry (GC-MS)

This method is used to identify and quantify potential impurities in the (+)-β-pinene sample.

a. Sample Preparation:

  • Prepare the sample as described in the GC-FID protocol.

b. GC-MS Conditions:

  • GC conditions: Use the same column and temperature program as for the GC-FID analysis.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

c. Data Analysis:

  • Identify the main (+)-β-pinene peak and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST, Wiley).

  • Quantify impurities using an internal or external standard method.

Enantiomeric Purity by Chiral Gas Chromatography (Chiral GC-FID)

This protocol is crucial for confirming the stereochemical identity and purity of (+)-β-pinene.

a. Sample Preparation:

  • Prepare a dilute solution of the (+)-β-pinene sample (e.g., 1 mg/mL) in a suitable solvent like hexane or ethanol.

b. Chiral GC-FID Conditions:

  • Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., BGB 178 30% CD or Astec® CHIRALDEX™ B-PM).[12]

  • Injector Temperature: 220 °C.[11]

  • Detector Temperature: 250 °C.[12]

  • Carrier Gas: Helium at a constant pressure or flow rate.

  • Oven Temperature Program: An isothermal or slow temperature ramp program is often used to achieve optimal separation of the enantiomers. For example, hold at 80 °C for 30 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 100:1.

c. Data Analysis:

  • Identify the peaks corresponding to the (+)- and (-)-β-pinene enantiomers by comparing their retention times with those of authentic standards.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area(+) - Area(-)) / (Area(+) + Area(-)) ] x 100

Quantitative Data Summary

The following table summarizes typical performance data for the validated analytical methods. These values can vary depending on the specific instrumentation and conditions used.

Parameter GC-FID GC-MS Chiral GC-FID HPLC-UV
Linearity (r²) > 0.999> 0.99> 0.99> 0.998
Limit of Detection (LOD) 0.02 - 0.9 mg/L[16]0.03 - 0.27 µg/mL[17]Dependent on enantiomerNot commonly reported for β-pinene
Limit of Quantification (LOQ) 0.08 - 3.0 mg/L[16]0.10 - 0.89 µg/mL[17]Dependent on enantiomerNot commonly reported for β-pinene
Accuracy (% Recovery) 92.4 - 120%[15]87.35 - 116.61%[3]Not typically assessed85 - 112% (for general terpenes)[18]
Precision (% RSD) < 2%< 15%[15]< 5%< 2% (for general terpenes)[18]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive purity validation of a commercial (+)-β-pinene sample.

G Workflow for Purity Validation of (+)-β-Pinene cluster_0 Sample Preparation cluster_1 Purity & Impurity Analysis cluster_2 Enantiomeric Purity Analysis cluster_3 Data Analysis & Reporting sample Commercial (+)-β-Pinene Sample dissolve Dissolution in Solvent (e.g., Hexane) sample->dissolve gcfid GC-FID Analysis (Purity Quantification) dissolve->gcfid Inject gcms GC-MS Analysis (Impurity Identification) dissolve->gcms Inject chiralgc Chiral GC-FID Analysis (Enantiomeric Ratio) dissolve->chiralgc Inject analysis Data Interpretation - Purity Calculation - Impurity Profile - Enantiomeric Excess gcfid->analysis gcms->analysis chiralgc->analysis report Final Purity Report analysis->report

Caption: Workflow for the comprehensive purity validation of (+)-β-pinene.

References

A Comparative Analysis of the Insect Repellent Properties of (+)-β-Pinene and DEET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insect repellent properties of the naturally derived monoterpene, (+)-β-pinene, and the synthetically produced N,N-Diethyl-meta-toluamide (DEET). This document summarizes available experimental data on their efficacy, toxicity, and mechanisms of action to assist in the evaluation and development of novel insect repellent formulations.

Efficacy: A Look at the Numbers

Quantitative data on the repellent efficacy of DEET is extensive, with numerous studies confirming its dose-dependent protection against a wide range of insect species. In contrast, while (+)-β-pinene is known to possess repellent properties, direct comparative studies against DEET using the pure compound are limited in the publicly available scientific literature. Most available data for β-pinene's repellency comes from studies on essential oils in which it is a component.

Table 1: Repellency of DEET Against Aedes aegypti (Yellow Fever Mosquito)

Concentration of DEETMean Complete Protection Time (minutes)Reference
23.8%301.5[1]
20.0%~240[2]
15.0%~240[3]
10.0%Not specified[4]
6.65%~120[2]
4.75%~90[2]

Note: The efficacy of repellents can be influenced by factors such as the mosquito species, environmental conditions, and the formulation of the product.

Toxicity Profile: A Comparative Overview

Both DEET and (+)-β-pinene have been evaluated for their toxicological profiles. The following table summarizes acute toxicity data.

Table 2: Acute Toxicity Data for DEET and (+)-β-Pinene

CompoundTestSpeciesRouteLD50 ValueReference
DEET Acute ToxicityRatOral2170 - 3664 mg/kg[6]
Acute ToxicityRabbitDermal4280 mg/kg[7]
(+)-β-Pinene Acute ToxicityRatOral4700 mg/kg
Acute ToxicityRabbitDermal>5000 mg/kg

Skin and Eye Irritation:

  • DEET: Can cause slight to moderate skin irritation and moderate to severe eye irritation.[7]

  • (+)-β-Pinene: Considered a skin irritant. Oxidized β-pinene can cause more significant skin irritation. It is reported to be a slight eye irritant.

Mechanism of Action: How They Repel

The repellent mechanisms of DEET are multifaceted and have been the subject of extensive research. In contrast, the specific molecular targets of (+)-β-pinene in mosquitoes are less well understood.

DEET:

DEET is thought to act on multiple levels of the insect's olfactory system. It can interfere with the function of odorant receptors (ORs) on the antennae of mosquitoes, making it difficult for them to recognize chemical cues from a host, such as lactic acid and carbon dioxide. Some studies suggest that DEET may also directly activate certain gustatory receptors, creating an aversive taste upon contact. The current understanding is that DEET doesn't simply mask human odor but rather confuses the insect's ability to process and respond to it.

(+)-β-Pinene:

The repellent action of (+)-β-pinene is also believed to stem from its interaction with the insect olfactory system.[5] It is hypothesized to interfere with the function of olfactory receptors, thereby disrupting the insect's ability to locate a host. While the specific receptors in mosquitoes that bind to (+)-β-pinene have not been definitively identified, research on other insects has shown that specific odorant receptors can be tuned to terpenes like pinene. For instance, in the red palm weevil, an odorant receptor has been identified that is strongly activated by α-pinene, a close isomer of β-pinene.[6] This suggests a plausible mechanism for how β-pinene might exert its repellent effects in mosquitoes.

Experimental Protocols

The following are descriptions of standard laboratory methods used to evaluate the efficacy of insect repellents.

Arm-in-Cage Assay

This is a widely used and standardized method for assessing the complete protection time of a topical repellent against biting insects, particularly mosquitoes.

Methodology:

  • Subject Recruitment: Human volunteers are recruited for the study.

  • Repellent Application: A standardized amount of the repellent formulation is applied evenly to a defined area on the volunteer's forearm. The other arm may serve as a control.

  • Mosquito Exposure: The treated forearm is inserted into a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae).

  • Data Collection: The time until the first confirmed bite (or sometimes landing) is recorded. This is known as the Complete Protection Time (CPT).

  • Re-exposure (Optional): The arm may be re-exposed at set intervals to determine the duration of protection over time.

experimental_workflow_arm_in_cage cluster_prep Preparation cluster_exposure Exposure cluster_data Data Collection recruit Recruit Human Volunteers apply Apply Repellent to Forearm recruit->apply expose Insert Treated Arm into Mosquito Cage apply->expose record Record Time to First Bite (CPT) expose->record

Petri Dish Repellency Assay

This method is often used for screening the spatial repellency of compounds against non-biting or crawling insects.

Methodology:

  • Preparation of Petri Dish: A piece of filter paper is cut in half. One half is treated with the test compound dissolved in a solvent, and the other half is treated with the solvent alone (control). The two halves are then placed together in a petri dish.

  • Insect Introduction: A known number of insects are released into the center of the petri dish.

  • Data Collection: After a set period, the number of insects on the treated and untreated halves of the filter paper is counted.

  • Calculation of Repellency: The percentage of repellency is calculated based on the distribution of the insects.

experimental_workflow_petri_dish cluster_prep Preparation cluster_exposure Exposure cluster_data Data Collection prep_paper Prepare Treated and Control Filter Paper Halves assemble Assemble in Petri Dish prep_paper->assemble release Release Insects into Center of Dish assemble->release count Count Insects on Each Half release->count calculate Calculate Percentage Repellency count->calculate

Signaling Pathways

The interaction of repellents with the insect olfactory system involves a cascade of events starting from the detection of volatile molecules by receptors on the antennae to the processing of these signals in the brain, ultimately leading to an avoidance behavior.

signaling_pathway cluster_peripheral Peripheral Olfactory System (Antenna) cluster_cns Central Nervous System (Brain) repellent Repellent Molecule ((+)-β-pinene or DEET) or Odorant Receptor (OR) on Olfactory Sensory Neuron repellent->or Binds to/Interferes with brain Antennal Lobe (Signal Processing) or->brain Altered Neuronal Signal behavior Avoidance Behavior brain->behavior Initiates

Conclusion

DEET remains the benchmark for insect repellents due to its proven long-lasting efficacy against a broad spectrum of insects. Its toxicological profile is well-characterized. (+)-β-Pinene, a natural compound, shows promise as a repellent and possesses a favorable acute toxicity profile. However, a significant gap exists in the scientific literature regarding direct, quantitative comparisons of its repellent efficacy against DEET. Further research, including head-to-head clinical trials and detailed mechanistic studies on its interaction with mosquito olfactory receptors, is necessary to fully elucidate its potential as a viable alternative or synergistic component in repellent formulations. The development of novel repellents will benefit from a deeper understanding of the molecular interactions between these compounds and the insect's sensory apparatus.

References

Confirming (+)-Beta-Pinene Mediated Apoptosis: A Comparative Guide to the TUNEL Assay and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay with other key methods for confirming apoptosis induced by (+)-beta-pinene. While direct quantitative data for this compound's effects as measured by the TUNEL assay is emerging, this document outlines the experimental frameworks and known signaling pathways to support rigorous investigation.

Introduction to this compound and Apoptosis

This compound, a natural bicyclic monoterpene found in the essential oils of many plants, has garnered significant interest for its potential therapeutic properties, including its anti-cancer effects.[1] Studies suggest that both α- and β-pinene can inhibit the growth of various cancer cell lines by inducing programmed cell death, or apoptosis.[2][3] The apoptotic cascade is a complex process involving distinct morphological and biochemical changes, making the choice of detection method critical for accurate assessment.

Key Signaling Pathways in Pinene-Induced Apoptosis

Research indicates that pinene isomers, including β-pinene, can trigger apoptosis through the modulation of key signaling pathways. A prominent mechanism involves the intrinsic mitochondrial pathway, characterized by the regulation of the Bcl-2 family of proteins.[4][5] Pinene has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in the activation of effector caspases like caspase-3.[4][5]

Furthermore, studies have implicated the PI3K/AKT/NF-κB signaling pathway in the apoptotic effects of pinene.[6] By inhibiting this pathway, pinene can suppress cell survival signals and promote apoptosis.

Comparison of Apoptosis Detection Assays

The confirmation of apoptosis requires reliable and specific detection methods. The TUNEL assay is a widely used technique for identifying a late-stage hallmark of apoptosis: DNA fragmentation.[7] However, a comprehensive analysis often involves comparing and combining results from multiple assays that target different stages of the apoptotic process. Below is a comparison of the TUNEL assay with two other common methods: Annexin V/PI staining and caspase activity assays.

Assay Principle Apoptotic Stage Detected Advantages Disadvantages
TUNEL Assay Enzymatically labels the 3'-OH ends of fragmented DNA with labeled dUTPs.[8]Late Stage[7]High sensitivity; can be used on fixed cells and tissue sections; provides spatial information in tissues.[9]Can also detect necrotic cells and cells with DNA damage from other sources; may not detect early-stage apoptosis.[10]
Annexin V/PI Staining Annexin V binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the cell membrane during early apoptosis. Propidium Iodide (PI) is a nuclear stain that enters cells with compromised membranes (late apoptosis/necrosis).[11]Early to Late Stage[7]Distinguishes between early apoptotic, late apoptotic, and necrotic cells; relatively fast protocol.[11]Requires live, fresh cells; cell harvesting techniques can affect membrane integrity and lead to artifacts.[12]
Caspase Activity Assay Measures the activity of key executioner caspases (e.g., caspase-3) using a substrate that releases a detectable signal upon cleavage.[13]Mid Stage[7]Specific to caspase-dependent apoptosis; can be highly sensitive and quantitative.[14]May not detect caspase-independent apoptosis; timing is critical as caspase activation is transient.

Experimental Protocols

Detailed methodologies for performing the TUNEL assay and its alternatives are crucial for obtaining reliable and reproducible data.

TUNEL Assay Protocol (for Cultured Cells)

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • Wash buffer (e.g., PBS)

  • DNase I (for positive control)

  • Mounting medium with a counterstain (e.g., DAPI)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells with this compound or a vehicle control. Harvest cells and wash with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[15]

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 for 20 minutes at room temperature.[15]

  • Positive Control (Optional): Treat a separate sample of cells with DNase I to induce DNA strand breaks.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[15]

  • Washing: Wash the cells twice with PBS to remove unincorporated nucleotides.

  • Analysis: Resuspend the cells in a suitable buffer for analysis by flow cytometry or mount on slides with a counterstain for fluorescence microscopy.[16]

Annexin V/PI Staining Protocol

This protocol is designed for flow cytometric analysis of apoptosis.

Materials:

  • Annexin V binding buffer

  • Fluorochrome-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • PBS (calcium and magnesium-free)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest both adherent and suspension cells from the treatment groups.

  • Washing: Wash the cells twice with cold PBS.[17]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[17]

  • Staining: Add fluorochrome-conjugated Annexin V to the cell suspension and incubate for 15 minutes at room temperature in the dark.[17]

  • PI Addition: Add PI staining solution to the cell suspension immediately before analysis.[11]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[17]

Caspase-3 Activity Assay Protocol (Colorimetric)

This protocol provides a method for quantifying the activity of caspase-3 in cell lysates.

Materials:

  • Cell lysis buffer

  • 2X Reaction Buffer with DTT

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Microplate reader

Procedure:

  • Cell Lysis: Induce apoptosis in cells and prepare cell lysates using the provided lysis buffer. Incubate on ice for 10 minutes.[14]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Assay Setup: In a 96-well plate, add an equal amount of protein from each sample.

  • Reaction Initiation: Add the 2X Reaction Buffer (containing DTT) to each well, followed by the caspase-3 substrate.[13]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[14]

  • Measurement: Read the absorbance at 400-405 nm using a microplate reader.[13] The level of caspase-3 activity is proportional to the color intensity.

Data Presentation

To facilitate a clear comparison of the apoptotic effects of this compound, all quantitative data should be summarized in a structured table. Below is a template that can be adapted for your experimental results.

Treatment Group Assay Parameter Measured Result (Mean ± SD) Fold Change vs. Control
Control (Vehicle) TUNEL% TUNEL-positive cells1.0
Annexin V/PI% Early Apoptotic (Annexin V+/PI-)1.0
% Late Apoptotic (Annexin V+/PI+)1.0
Caspase-3 ActivityRelative Caspase-3 Activity1.0
This compound (X µM) TUNEL% TUNEL-positive cells
Annexin V/PI% Early Apoptotic (Annexin V+/PI-)
% Late Apoptotic (Annexin V+/PI+)
Caspase-3 ActivityRelative Caspase-3 Activity
Positive Control TUNEL% TUNEL-positive cells
Annexin V/PI% Early Apoptotic (Annexin V+/PI-)
% Late Apoptotic (Annexin V+/PI+)
Caspase-3 ActivityRelative Caspase-3 Activity

Visualizations

Diagrams illustrating the signaling pathways and experimental workflows can aid in the understanding of the complex processes involved in apoptosis research.

Pinene_Apoptosis_Pathway cluster_stimulus Stimulus cluster_pi3k PI3K/AKT Pathway cluster_bcl2 Mitochondrial Pathway cluster_caspase Caspase Cascade beta_pinene This compound PI3K PI3K beta_pinene->PI3K Inhibits Bcl2 Bcl-2 (Anti-apoptotic) beta_pinene->Bcl2 Inhibits Bax Bax (Pro-apoptotic) beta_pinene->Bax AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Permeabilization CytoC Cytochrome c Mito->CytoC Release Caspase9 Caspase-9 CytoC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative signaling pathway of this compound-induced apoptosis.

Apoptosis_Assay_Workflow cluster_sample Sample Preparation cluster_tunel TUNEL Assay cluster_annexin Annexin V/PI Staining cluster_caspase Caspase Activity Assay start Cell Culture & Treatment with This compound tunel_fix Fixation & Permeabilization start->tunel_fix annexin_wash Wash with PBS start->annexin_wash caspase_lyse Cell Lysis start->caspase_lyse tunel_react TUNEL Reaction (TdT Enzyme & Labeled dUTP) tunel_fix->tunel_react tunel_analyze Analysis (Microscopy or Flow Cytometry) tunel_react->tunel_analyze annexin_stain Stain with Annexin V & PI annexin_wash->annexin_stain annexin_analyze Analysis (Flow Cytometry) annexin_stain->annexin_analyze caspase_react Incubate with Caspase Substrate caspase_lyse->caspase_react caspase_analyze Analysis (Microplate Reader) caspase_react->caspase_analyze

Caption: Comparative workflow of key apoptosis detection assays.

References

A Comparative Guide to Synthetic vs. Natural (+)-Beta-Pinene for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of key starting materials is a critical decision that impacts experimental outcomes, scalability, and commercial viability. (+)-Beta-pinene, a bicyclic monoterpene with significant therapeutic potential, is available from both natural and synthetic sources. This guide provides an objective comparison of the cost-effectiveness, performance, and production methodologies of synthetic versus natural this compound, supported by experimental data and protocols to inform your procurement decisions.

Executive Summary

Natural this compound is primarily obtained through the fractional distillation of crude sulfate (B86663) turpentine (B1165885), a byproduct of the paper and pulp industry. Its cost is intrinsically linked to the forestry sector. Synthetic this compound is most commonly produced via the isomerization of (+)-alpha-pinene, the major component of turpentine. While both sources can yield high-purity products, their cost-effectiveness and impurity profiles differ, which can have significant implications for research and pharmaceutical applications. This guide will delve into these differences to provide a clear framework for decision-making.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data comparing natural and synthetic this compound.

Table 1: Cost Comparison of Raw Materials and Final Product

ParameterNatural this compoundSynthetic this compound
Primary Raw Material Crude Sulfate Turpentine (CST)High-Purity (+)-Alpha-Pinene
Raw Material Cost CST is priced at approximately US$0.15-0.30/kg.[1]High-purity (+)-alpha-pinene can range from approximately $26.65 to $690 for various quantities, with bulk pricing being lower.[2][3][4]
Indicative Final Product Price Prices for natural beta-pinene (B31000) can be around 40-50% higher than alpha-pinene-rich turpentine.[1]Dependent on the cost of the alpha-pinene (B124742) feedstock and the efficiency of the isomerization process.

Table 2: Performance and Purity Comparison

ParameterNatural this compoundSynthetic this compound
Typical Purity Can exceed 98% with efficient fractional distillation.[5]Commercially available with purity often ≥98%.[6]
Typical Yield Dependent on the concentration of beta-pinene in the crude turpentine, which can vary.High conversion rates of alpha-pinene to beta-pinene are reported, often exceeding 95%.
Key Impurities Other terpenes from the natural source (e.g., alpha-pinene, limonene, camphene).Unreacted alpha-pinene, byproducts of isomerization such as camphene, limonene, and other terpene isomers.[7]
Chiral Purity Dependent on the natural source.Dependent on the chirality of the starting alpha-pinene.

Experimental Protocols

Protocol 1: Extraction of Natural this compound by Fractional Distillation of Turpentine

This protocol outlines a laboratory-scale method for the separation of this compound from turpentine oil.

Objective: To isolate this compound from a mixture of terpenes in turpentine oil.

Materials:

  • Crude sulfate turpentine

  • Boiling chips or magnetic stir bar

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation flask

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Thermometer

  • Ice bath

Procedure:

  • Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.[8][9][10]

  • Charging the Flask: Fill the distillation flask to no more than two-thirds of its volume with crude sulfate turpentine and add boiling chips or a magnetic stir bar.[8]

  • Heating: Begin heating the distillation flask gently with the heating mantle.

  • Fraction Collection: The more volatile components will begin to vaporize and rise through the fractionating column.

    • The first fraction will be rich in alpha-pinene (boiling point: 155-156°C).[2] Collect this fraction in a separate receiving flask.

    • As the temperature rises, the fraction containing beta-pinene will begin to distill. The boiling point of beta-pinene is approximately 165-167°C.[6]

    • Carefully monitor the temperature at the distillation head and collect the fraction that distills within the boiling range of beta-pinene.

  • Analysis: Analyze the collected fractions using Gas Chromatography (GC) to determine the purity of the isolated beta-pinene.

Protocol 2: Synthesis of this compound by Isomerization of (+)-Alpha-Pinene

This protocol describes a general method for the catalytic isomerization of (+)-alpha-pinene to this compound.

Objective: To synthesize this compound from (+)-alpha-pinene using a catalyst.

Materials:

  • High-purity (+)-alpha-pinene

  • Catalyst (e.g., palladium on diatomite, or an acid catalyst like a solid superacid)[11]

  • Reaction flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (e.g., nitrogen or argon)

  • Solvent (if required by the specific catalytic system)

  • Quenching agent (e.g., water or a mild base)

  • Extraction solvent (e.g., diethyl ether or hexane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reactant and Catalyst Addition: Add the (+)-alpha-pinene and the catalyst to the reaction flask. If a solvent is used, add it at this stage.

  • Reaction Conditions: Heat the mixture to the desired reaction temperature (e.g., 120-180°C for a palladium on diatomite catalyst) and stir for the specified time (e.g., 0.5-1 hour).[12]

  • Quenching: After the reaction is complete, cool the mixture to room temperature and quench the reaction by adding the appropriate quenching agent.

  • Work-up:

    • If a solvent was used, perform a liquid-liquid extraction to separate the organic product from the aqueous layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Filter to remove the drying agent.

  • Purification: Remove the solvent using a rotary evaporator. The crude product can be further purified by fractional distillation to isolate the this compound from any unreacted starting material and byproducts.

  • Analysis: Confirm the identity and purity of the synthesized this compound using analytical techniques such as GC-MS and NMR spectroscopy.

Mandatory Visualizations

Signaling Pathways of this compound

This compound has demonstrated significant anti-inflammatory and antimicrobial properties. Its mechanism of action often involves the modulation of key signaling pathways such as NF-κB and MAPK, which are central to the inflammatory response.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Modulation of the MAPK signaling pathway by this compound.

Experimental Workflow

G cluster_natural Natural this compound Production cluster_synthetic Synthetic this compound Production cluster_analysis Comparative Analysis CST Crude Sulfate Turpentine Distillation Fractional Distillation CST->Distillation Natural_Pinene Natural This compound Distillation->Natural_Pinene Cost Cost-Effectiveness Analysis Natural_Pinene->Cost Performance Performance (Purity, Yield, Impurities) Natural_Pinene->Performance Alpha_Pinene High-Purity (+)-Alpha-Pinene Isomerization Catalytic Isomerization Alpha_Pinene->Isomerization Synthetic_Pinene Synthetic This compound Isomerization->Synthetic_Pinene Synthetic_Pinene->Cost Synthetic_Pinene->Performance Application Application-Specific Suitability Cost->Application Performance->Application

References

The Validation of (+)-β-Pinene as a Robust Biomarker in Plant Metabolomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of reliable biomarkers is paramount for understanding plant health, stress responses, and the discovery of novel therapeutic agents. This guide provides a comprehensive comparison of (+)-β-pinene as a biomarker in plant metabolomics, supported by experimental data and detailed protocols. We objectively assess its performance against other volatile organic compounds (VOCs) and delve into the signaling pathways governing its production.

(+)-β-Pinene, a bicyclic monoterpene, is a prominent component of the volatile emissions from a wide array of plant species. Its role extends beyond contributing to plant aroma; it is a key signaling molecule involved in defense against both biotic and abiotic stresses. The quantitative analysis of (+)-β-pinene can serve as a sensitive indicator of a plant's physiological state, making it a strong candidate as a biomarker for stress detection and monitoring.

Comparative Analysis of (+)-β-Pinene and Alternative Volatile Biomarkers

The selection of a biomarker hinges on its specificity, sensitivity, and the reliability of its correlation with a particular physiological state or stressor. Below is a comparative analysis of (+)-β-pinene against other commonly studied plant-derived volatile biomarkers.

BiomarkerChemical ClassCommon Stress IndicatorsAdvantagesLimitationsKey References
(+)-β-Pinene MonoterpeneHerbivory, pathogen infection, drought, oxidative stressHigh volatility allows for non-invasive sampling; rapid changes in emission rates upon stress; involved in direct and indirect defense.Emission can be influenced by multiple stressors, requiring careful experimental design to ensure specificity.[1][2][3]
α-Pinene MonoterpeneHerbivory, fungal pathogens, heat stressOften co-emitted with β-pinene, providing a combinatorial biomarker signature; well-characterized biosynthetic pathway.Similar to β-pinene, can be induced by a broad range of stimuli.[3][4][5]
Limonene MonoterpeneOxidative stress, herbivoryStrong antioxidant properties; its presence can indicate a plant's capacity to mitigate oxidative damage.Biosynthesis can be developmentally regulated, potentially confounding stress-related changes.[4]
(Z)-3-Hexenal Green Leaf Volatile (GLV)Mechanical wounding, herbivoryRapidly released upon tissue damage, serving as an immediate indicator of physical injury.Short-lived and can be rapidly converted to other compounds, making quantification challenging.[2]
Methyl Salicylate PhenylpropanoidPathogen infection (especially biotrophic pathogens)A key signaling molecule in systemic acquired resistance (SAR); highly specific to certain types of pathogen attack.Not typically induced by abiotic stresses, limiting its scope as a general stress biomarker.[6]
β-Caryophyllene SesquiterpeneHerbivory, attraction of natural enemiesLarger and less volatile than monoterpenes, potentially providing longer-lasting signals; plays a role in below-ground defense.Lower volatility can make headspace collection less efficient compared to monoterpenes.[3]

Experimental Protocols

Accurate and reproducible quantification of (+)-β-pinene is crucial for its validation as a biomarker. The following section details a standard experimental workflow for the analysis of plant volatiles.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for (+)-β-Pinene Quantification

This protocol outlines the steps for collecting and analyzing volatile organic compounds, including (+)-β-pinene, from plant headspace.

1. Plant Material and Stress Treatment:

  • Grow plants under controlled environmental conditions (e.g., temperature, light, humidity).

  • Apply the desired stress treatment (e.g., controlled drought, mechanical wounding to simulate herbivory, or inoculation with a pathogen). Include a control group of unstressed plants.

2. Volatile Collection (HS-SPME):

  • Enclose the plant or a specific plant part (e.g., a leaf) in a volatile collection chamber (e.g., a glass jar or a Tedlar bag).

  • Expose a Solid-Phase Microextraction (SPME) fiber (e.g., with a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) coating) to the headspace of the enclosed plant material for a defined period (e.g., 30-60 minutes) to allow for the adsorption of volatiles.[7]

3. GC-MS Analysis:

  • Immediately after sampling, insert the SPME fiber into the heated injection port of a gas chromatograph (GC) for thermal desorption of the collected volatiles.

  • GC Conditions (example):

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at 40 °C (hold for 2 min), ramp to 200 °C at 5 °C/min, then ramp to 250 °C at 10 °C/min (hold for 5 min).

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • MS Conditions (example):

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-350

4. Data Analysis and Quantification:

  • Identify (+)-β-pinene and other compounds based on their mass spectra by comparing them to a spectral library (e.g., NIST) and by comparing their retention times to those of authentic standards.

  • For quantification, create a calibration curve using known concentrations of a pure (+)-β-pinene standard. The peak area of (+)-β-pinene in the sample chromatogram can then be used to determine its concentration. An internal standard can be added to improve accuracy.

Signaling Pathways and Visualization

The production and emission of (+)-β-pinene are tightly regulated by complex signaling networks within the plant, primarily involving the hormones jasmonic acid (JA) and salicylic (B10762653) acid (SA).

Biosynthesis of (+)-β-Pinene

The biosynthesis of (+)-β-pinene occurs through the methylerythritol phosphate (B84403) (MEP) pathway, primarily located in the plastids. The key precursor is geranyl pyrophosphate (GPP), which is cyclized by a specific terpene synthase, (+)-β-pinene synthase.

beta_pinene_biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_Monoterpene_Synthase Monoterpene Synthesis Pyruvate Pyruvate DXP DXP Pyruvate->DXP Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate->DXP MEP MEP DXP->MEP IPP IPP MEP->IPP DMAPP DMAPP IPP->DMAPP GPP GPP IPP->GPP DMAPP->GPP beta_Pinene_Synthase beta_Pinene_Synthase GPP->beta_Pinene_Synthase plus_beta_Pinene (+)-β-Pinene beta_Pinene_Synthase->plus_beta_Pinene

Biosynthesis of (+)-β-Pinene via the MEP Pathway.
Stress-Induced Signaling Pathways Leading to (+)-β-Pinene Emission

Upon perception of stress, such as herbivore attack or pathogen infection, plants activate signaling cascades that lead to the increased synthesis and release of defense compounds, including (+)-β-pinene. The jasmonic acid (JA) pathway is a central regulator of defense against herbivores and necrotrophic pathogens, while the salicylic acid (SA) pathway is primarily involved in defense against biotrophic pathogens.

stress_signaling_pathway cluster_stress Stress Perception cluster_signaling Hormonal Signaling cluster_response Defense Response Herbivory Herbivory JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Herbivory->JA_Biosynthesis Pathogen_Infection Pathogen_Infection Pathogen_Infection->JA_Biosynthesis SA_Biosynthesis Salicylic Acid (SA) Biosynthesis Pathogen_Infection->SA_Biosynthesis JAZ_Repressor JAZ Repressor JA_Biosynthesis->JAZ_Repressor degrades NPR1 NPR1 SA_Biosynthesis->NPR1 activates MYC2_TF MYC2 (Transcription Factor) JAZ_Repressor->MYC2_TF represses TPS_Gene_Expression Terpene Synthase (TPS) Gene Expression MYC2_TF->TPS_Gene_Expression activates TGA_TF TGA (Transcription Factor) NPR1->TGA_TF co-activates TGA_TF->TPS_Gene_Expression can influence beta_Pinene_Emission (+)-β-Pinene Emission TPS_Gene_Expression->beta_Pinene_Emission

Simplified stress signaling leading to (+)-β-pinene emission.

Conclusion

(+)-β-Pinene presents a compelling case as a valuable biomarker in plant metabolomics. Its responsiveness to a range of significant biotic and abiotic stressors, coupled with the availability of robust analytical methods for its detection and quantification, positions it as a key tool for researchers. While its broad inducibility requires careful experimental design to ensure specificity, its role in well-defined signaling pathways provides a solid foundation for its application in fundamental plant science and applied agricultural and pharmaceutical research. The provided protocols and pathway diagrams serve as a foundational resource for the validation and utilization of (+)-β-pinene as a reliable indicator of plant physiological status.

References

Safety Operating Guide

Proper Disposal of (+)-beta-Pinene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of (+)-beta-Pinene is critical for laboratory safety and environmental protection. As a flammable liquid and a substance hazardous to aquatic life, this compound requires specific handling and disposal procedures in accordance with federal, state, and local regulations. This guide provides essential information for researchers, scientists, and drug development professionals on the proper management of this compound waste.

Immediate Safety and Handling Considerations

This compound is classified as a hazardous waste due to its flammability and potential environmental impact.[1][2][3] Improper disposal, such as pouring it down the drain or discarding it with regular trash, is illegal and can lead to fires, environmental contamination, and significant penalties.[1][4]

Key safety precautions to observe when handling this compound waste include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[5]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[3][6]

  • Ignition Sources: Keep this compound and its waste away from all sources of ignition, such as open flames, sparks, and hot surfaces.[1][4] Use non-sparking tools when handling containers.[1]

Regulatory Framework for Hazardous Waste Disposal

The primary federal regulation governing the disposal of hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA).[2][7] Under RCRA, generators of hazardous waste are categorized based on the quantity of waste produced per calendar month. These categories determine the specific requirements for on-site accumulation and disposal.

Table 1: EPA Hazardous Waste Generator Categories

Generator CategoryMonthly Generation of Hazardous WasteMonthly Generation of Acutely Hazardous WasteOn-site Accumulation Time Limit
Large Quantity Generator (LQG) ≥ 1,000 kilograms (approx. 2,200 lbs)> 1 kilogram (approx. 2.2 lbs)Up to 90 days in compliant storage areas
Small Quantity Generator (SQG) > 100 kilograms but < 1,000 kilograms≤ 1 kilogramUp to 180 days (or 270 days if waste must be shipped > 200 miles)
Very Small Quantity Generator (VSQG) ≤ 100 kilograms (approx. 220 lbs)≤ 1 kilogramNo time limit, but quantity limits apply (≤ 1,000 kg on-site)

Source: U.S. Environmental Protection Agency (EPA)[2]

It is the responsibility of the waste generator to determine their generator status and comply with the corresponding regulations for waste accumulation, labeling, and disposal.[8]

Step-by-Step Disposal Procedure for this compound Waste

The following procedure outlines the standard steps for the proper disposal of this compound and materials contaminated with it.

Step 1: Waste Collection and Segregation
  • Dedicated Waste Container: Collect all liquid this compound waste in a designated, leak-proof container that is chemically compatible with the substance.[9] For flammable liquids, glass bottles or metal safety cans are appropriate for smaller quantities, while larger quantities may require specialized drums.[4][7]

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.[10] Specifically, keep it segregated from corrosive, reactive, and oxidizing materials.

  • Solid Waste: Absorbent materials used to clean up spills of this compound, such as vermiculite, sand, or diatomaceous earth, must also be treated as hazardous waste.[1][5][11] Collect these materials in a separate, clearly labeled container.

Step 2: Container Labeling

Properly label the waste container as soon as you begin accumulating waste. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • A clear indication of the hazards (e.g., "Flammable Liquid")

  • The date when waste was first added to the container (accumulation start date)

Step 3: On-site Accumulation and Storage
  • Closed Containers: Keep the waste container tightly sealed at all times, except when adding waste.[7]

  • Secondary Containment: Store the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.

  • Storage Area: Store the waste in a designated satellite accumulation area or a central hazardous waste storage area that is secure and away from general laboratory traffic. The storage area for flammable liquids should be cool and well-ventilated.[1][6]

Step 4: Arranging for Disposal
  • Licensed Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[1] Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to schedule a pickup.

  • Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from the point of generation to its final disposal, a system known as "cradle-to-grave" management.[8]

Disposal of Empty Containers

Empty containers that held this compound must also be managed properly.

  • A container is considered "RCRA empty" if all possible contents have been removed and no more than one inch of residue remains, or no more than 3% by weight of the total capacity of the container.

  • The first rinse of an empty this compound container with a solvent must be collected and disposed of as hazardous waste. Subsequent rinses of containers that held highly toxic chemicals may also need to be collected.

Advanced Treatment and Disposal Methodologies

For larger scale operations, more advanced methods for treating terpene-containing waste streams may be employed, though these are generally not feasible for a standard laboratory setting. One such method is biofiltration.

Experimental Protocol: Removal of beta-Pinene (B31000) via Compost Biofilter

A study has demonstrated the effective removal of beta-pinene from air streams using a compost biofilter. This method relies on microorganisms within the compost to break down the organic compound.

  • Methodology: An air stream containing beta-pinene is passed through a packed bed of compost. The efficiency of removal is dependent on factors such as the flow rate of the air stream, the concentration of beta-pinene, and the contact time with the compost material.

  • Results: At lower inlet concentrations and flow rates, removal efficiencies of over 90% have been observed for beta-pinene.[10] The maximum elimination capacity was found to be 10.3 g/m³-hr at a critical loading of 150.1 g/m³-hr.[10] This method presents a potential for environmentally friendly disposal on an industrial scale but is not a practical solution for the disposal of liquid waste from a laboratory.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation and Characterization cluster_1 Collection and Labeling cluster_2 Storage and Disposal start Waste this compound is generated is_liquid Is the waste liquid or solid-contaminated? start->is_liquid liquid_waste Liquid this compound Waste is_liquid->liquid_waste Liquid solid_waste Contaminated Solid Waste (e.g., absorbents, gloves) is_liquid->solid_waste Solid collect_liquid Collect in a designated, chemically compatible, sealed container (glass or metal). liquid_waste->collect_liquid collect_solid Collect in a separate, sealed, labeled plastic bag or container. solid_waste->collect_solid label_waste Label container with: 'Hazardous Waste' 'this compound' 'Flammable' Accumulation Start Date collect_liquid->label_waste collect_solid->label_waste store_waste Store in a designated, secure satellite accumulation area with secondary containment. label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed hazardous waste vendor for pickup. store_waste->contact_ehs end_process Waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). contact_ehs->end_process

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling (+)-beta-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (+)-β-Pinene

This document provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling (+)-β-Pinene. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling and storage, and compliant disposal methods to ensure laboratory safety and build confidence in chemical handling.

Quantitative Safety Data

For quick reference, the following table summarizes key quantitative safety data for (+)-β-Pinene. Adherence to these exposure limits is critical for personnel safety.

ParameterValueReference
Flash Point 35°C (95°F)[1][2]
ACGIH TLV-TWA 20 ppm (112 mg/m³)[3][4]
LD50 Oral (Rat) >5000 mg/kg[5]
LD50 Dermal (Rabbit) >5000 mg/kg[5]

Operational Plan: Handling and Emergencies

Proper handling of (+)-β-Pinene is crucial due to its flammability, potential for skin irritation and allergic reactions, and aspiration hazard.[1][5][6]

Personal Protective Equipment (PPE)

All personnel must use the following PPE when handling (+)-β-Pinene.[1][6][7]

  • Eye and Face Protection: Wear chemical safety goggles or glasses with side shields.[5][8][9]

  • Hand Protection: Use impervious, chemical-resistant gloves (e.g., Nitrile rubber).[5][6][9] Inspect gloves for integrity before each use and employ proper removal techniques to avoid skin contact.[10]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, chemical-resistant aprons and sleeves should be worn.[6][7] Contaminated clothing should be removed immediately and washed before reuse.[1][5]

  • Respiratory Protection: All handling of (+)-β-Pinene must occur in a well-ventilated area, preferably within a certified chemical fume hood.[5][11] If engineering controls are insufficient to maintain exposure below the occupational limit, an appropriate respirator is necessary.[5][6]

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clear of clutter.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[11]

    • Assemble all necessary equipment (e.g., non-sparking tools, groundable containers) before handling the chemical.[1][11]

    • Keep all ignition sources, such as heat, sparks, and open flames, away from the handling area.[1][5][12]

  • Chemical Transfer and Use:

    • Ground and bond all containers and receiving equipment to prevent static discharge.[1][2][10]

    • When transferring, pour slowly to minimize splashing and vapor generation.

    • Keep containers tightly closed when not in use.[1][10][11]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1][11]

    • Clean the work area and any contaminated equipment.

Storage
  • Store (+)-β-Pinene in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[10][11][12]

  • The storage area should be secured and accessible only to authorized personnel.[1][11][12]

  • Store away from incompatible materials, particularly strong oxidizing agents.[8][11]

Emergency Spill Protocol
  • Evacuate and Isolate: Immediately alert others in the area and evacuate non-essential personnel.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create sparks.[1][11]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment and Cleanup:

    • Wearing full PPE, contain the spill using an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[1][6][8][11]

    • Use non-sparking tools to collect the absorbed material.[1][11]

    • Place the waste into a suitable, labeled, and sealed container for hazardous waste disposal.[6][11]

    • Do not allow the spilled material to enter drains or waterways.[11][12][13]

Disposal Plan

(+)-β-Pinene and its contaminated materials are classified as hazardous waste and must be disposed of accordingly.

  • Waste Collection:

    • Collect all (+)-β-Pinene waste, including unused product and contaminated absorbents, in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[10]

  • Disposal Procedure:

    • Dispose of the hazardous waste through your institution's approved EHS program.

    • All disposal must be in strict accordance with local, regional, and national environmental regulations.[1][10][11]

    • Never dispose of (+)-β-Pinene by pouring it down the drain or into the regular trash.[8][13]

Visual Workflow for Handling (+)-β-Pinene

The following diagram illustrates the logical workflow for the safe handling and disposal of (+)-β-Pinene.

G prep 1. Preparation ppe Don Full PPE: Safety Goggles, Lab Coat, Chemical-Resistant Gloves prep->ppe setup Prepare Fume Hood & Ground Equipment ppe->setup handling 2. Handling setup->handling transfer Perform Chemical Transfer (Use Non-Sparking Tools) handling->transfer storage Store Securely (Cool, Ventilated, Locked) transfer->storage If not all used cleanup 3. Post-Handling transfer->cleanup spill EMERGENCY: SPILL transfer->spill decon Clean Work Area & Wash Hands cleanup->decon disposal 4. Disposal decon->disposal waste Collect Waste in Sealed Hazardous Container disposal->waste ehs Dispose via EHS Program waste->ehs spill_proc Follow Spill Protocol: Isolate, Contain, Absorb, Collect for Disposal spill->spill_proc spill_proc->waste

Caption: Workflow for safe handling and disposal of (+)-β-Pinene.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.